3-(4-Bromophenyl)propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSTWHYWOVZDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370830 | |
| Record name | 3-(4-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-30-7 | |
| Record name | 3-(4-Bromophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Molecular Weight of 3-(4-Bromophenyl)propionic Acid: From Theoretical Calculation to Experimental Verification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise molecular weight of a compound is a fundamental parameter that underpins its identity, purity, and stoichiometric relationships in chemical reactions. For researchers in pharmaceutical development and organic synthesis, this value is critical for everything from reaction yield calculations to the characterization of novel therapeutic agents. This guide provides an in-depth examination of the molecular weight of 3-(4-Bromophenyl)propionic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will cover its theoretical calculation, detail a comprehensive protocol for experimental verification using Electrospray Ionization Mass Spectrometry (ESI-MS), and discuss the significance of this parameter in the context of drug discovery and development.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid whose structure is valuable in medicinal chemistry and material science.[1] Its bromophenyl group enhances reactivity, making it a versatile building block for more complex molecules.[1] It serves as a crucial intermediate in the development of pharmaceuticals, particularly anti-inflammatory drugs, and is also used in the synthesis of agrochemicals and polymers.[1][2]
Given its role as a foundational precursor, the ability to unequivocally confirm its identity and purity is paramount. The most fundamental property for this purpose is its molecular weight. An accurate molecular weight determination validates the success of a synthesis, ensures the quality of starting materials, and is a prerequisite for regulatory submission and further research.
Theoretical Molecular Weight Determination
The molecular weight of a compound is derived from its molecular formula, which enumerates the constituent atoms.
Chemical Identity
Calculation from Atomic Masses
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes of each element:
-
Carbon (C): 9 atoms × 12.011 u ≈ 108.099 u
-
Hydrogen (H): 9 atoms × 1.008 u ≈ 9.072 u
-
Bromine (Br): 1 atom × 79.904 u ≈ 79.904 u
-
Oxygen (O): 2 atoms × 15.999 u ≈ 31.998 u
Sum (Molecular Weight) = 108.099 + 9.072 + 79.904 + 31.998 = 229.073 u
This calculated value is often expressed in grams per mole ( g/mol ). Multiple sources confirm the molecular weight of this compound to be 229.07 g/mol .[1][3][4][5]
Physicochemical Properties Summary
A summary of key quantitative data provides a clear reference for laboratory work.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][3][4] |
| Average Molecular Weight | 229.07 g/mol | [1][3][4][5] |
| Monoisotopic Mass | 227.97859 Da | [4] |
| Appearance | White Crystalline Powder | [1][6] |
| Melting Point | 132-136 °C | [1][6] |
| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [4] |
Experimental Verification by Mass Spectrometry
While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity of a synthesized or purchased compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.[7]
For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the preferred "soft" ionization technique.[8][9] ESI is adept at generating intact molecular ions from liquid samples with minimal fragmentation, which is crucial for accurate molecular weight determination.[8][10][11]
The ESI-MS Workflow
The process involves transferring the analyte from a liquid phase to the gas phase as an ion, which can then be analyzed by the mass spectrometer.
Detailed Experimental Protocol
This protocol is designed as a self-validating system for determining the molecular weight of this compound using ESI-MS.
Objective: To experimentally confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
2 mL autosampler vials with septa screw caps
-
Micropipettes and sterile tips
-
Syringe filters (0.22 µm)
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Stock Solution Preparation (Causality: To ensure accurate and reproducible dilutions):
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve it in 1 mL of HPLC-grade methanol to create a stock solution of approximately 1 mg/mL. Ensure complete dissolution.
-
-
Working Solution Preparation (Causality: To achieve a concentration suitable for ESI, preventing detector saturation and ion suppression):
-
Pipette 10 µL of the stock solution into a clean 2 mL vial.
-
Add 990 µL of a 50:50 methanol:water mixture. This yields a working solution of ~10 µg/mL.
-
For Negative Ion Mode ([M-H]⁻): The carboxylic acid moiety is acidic and readily loses a proton. This mode is often preferred for this compound. Add a trace amount of ammonium hydroxide if needed to facilitate deprotonation.
-
For Positive Ion Mode ([M+H]⁺): To analyze the protonated molecule, add formic acid to the 50:50 methanol:water mixture to a final concentration of 0.1%. This promotes the formation of [M+H]⁺ ions.
-
-
Sample Filtration (Causality: To prevent blockage of the delicate ESI capillary and tubing, ensuring instrument integrity and data quality):
-
Draw the working solution into a syringe.
-
Attach a 0.22 µm syringe filter and carefully dispense the solution into a final, labeled autosampler vial.[12]
-
-
Instrument Setup and Calibration (Causality: To ensure mass accuracy. Calibration with a known standard is a critical step for trustworthy results):
-
Set up the ESI-MS instrument according to the manufacturer's guidelines.
-
Select the desired ionization mode (Negative or Positive).
-
Calibrate the mass analyzer using the manufacturer's recommended calibration solution to ensure high mass accuracy.
-
Set the mass scan range appropriately, for example, from m/z 100 to 500, to ensure the expected molecular ion is captured.
-
-
Sample Analysis:
-
Place the vial in the autosampler tray.
-
Create an acquisition method, setting parameters for solvent flow rate, spray voltage, and source temperature.
-
Inject the sample. Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.
-
Data Interpretation and Validation
The output of the experiment is a mass spectrum, a plot of ion intensity versus m/z.
-
Identifying the Molecular Ion:
-
In negative ion mode , the primary peak of interest will be the deprotonated molecule, [M-H]⁻. Its expected m/z would be (229.07 - 1.008) ≈ 228.06 .
-
In positive ion mode , the primary peak will be the protonated molecule, [M+H]⁺. Its expected m/z would be (229.07 + 1.008) ≈ 230.08 .
-
-
The Bromine Isotopic Signature (A Self-Validating Feature):
-
A key feature for validating the presence of bromine is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).
-
Therefore, the mass spectrum will show a pair of peaks for any bromine-containing ion, separated by approximately 2 m/z units (the "A" and "A+2" peaks). The intensity of these two peaks will be nearly identical (a ~1:1 ratio).
-
Observing this distinct pattern provides extremely high confidence that the detected ion contains a single bromine atom, thus validating the compound's identity.
-
The Role of Molecular Weight in Drug Development
The molecular weight of a compound like this compound and its derivatives is not just an identifier; it is a critical parameter influencing its entire lifecycle as a potential drug candidate.[13]
-
Absorption and Permeability: Molecular weight is a core component of predictive models like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 g/mol .[13] Lower molecular weight compounds tend to have better absorption and membrane permeability.[14]
-
Pharmacokinetics (ADME): The size of a molecule impacts its distribution, metabolism, and excretion (ADME) profile.[13] Larger molecules may face challenges crossing biological barriers like the blood-brain barrier and may be cleared from the body differently than smaller ones.[15][16]
-
Formulation and Delivery: The physicochemical properties tied to molecular weight, such as solubility, directly influence how a drug can be formulated for delivery (e.g., as a tablet, injectable, etc.).[13]
Conclusion
The molecular weight of this compound is confirmed through theoretical calculation and robust experimental verification to be 229.07 g/mol . The process of determination, particularly through ESI-MS, relies on a methodical protocol that includes proper sample preparation, instrument calibration, and careful interpretation of the resulting mass spectrum. The characteristic isotopic signature of bromine provides a powerful, built-in validation checkpoint. For scientists in drug discovery and chemical synthesis, an accurate understanding and confirmation of this fundamental property are the essential first steps in leveraging this versatile compound for the creation of novel medicines and materials.
References
- SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis.
- Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
- Santos, L. S. (Ed.). (2010).
- LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- J&K Scientific. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Durrant Lab. (n.d.). Molecular weight. MolModa Documentation.
- Chemcasts. (n.d.). This compound Properties vs Temperature.
- ChemBK. (2024, April 9). This compound.
- Chemcasts. (n.d.). This compound Properties vs Pressure.
- Chemcasts. (n.d.). This compound (CAS 1643-30-7) Properties.
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
- Brookhaven Instruments. (n.d.). What is Molecular Weight?.
- Wisdomlib. (2025, July 31). Molecular weight drugs: Significance and symbolism.
- Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv.
- SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules.
- University of California, Berkeley. (n.d.). Methods for Identification and Quantitation of Small Molecules and Peptides in Bioenergy, Metabolism, and Proteome Research.
- Moco, S., Capanoglu, E., & Bino, R. J. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Mass Spectrometry Reviews, 31(1), 1-12.
- Price, A. D., et al. (2018). Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide. Journal of Controlled Release, 278, 1-10.
- University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-溴苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1643-30-7 [chemicalbook.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. uab.edu [uab.edu]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. scispace.com [scispace.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. Molecular weight drugs: Significance and symbolism [wisdomlib.org]
- 16. Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-(4-Bromophenyl)propionic Acid
Introduction: A Versatile Intermediate in Modern Chemistry
3-(4-Bromophenyl)propionic acid, a substituted aromatic carboxylic acid, is a compound of significant interest within the realms of pharmaceutical and chemical research. Its molecular architecture, featuring a bromophenyl group attached to a propionic acid moiety, renders it a valuable intermediate in the synthesis of a diverse array of bioactive molecules and specialized chemical entities.[1] Researchers in drug development frequently leverage this compound as a foundational element for creating novel anti-inflammatory and analgesic agents.[1] Beyond its pharmaceutical applications, its reactivity makes it a key building block in the production of agrochemicals, dyes, and other performance materials.[1] A thorough understanding of its physical properties is paramount for its effective utilization in these synthetic endeavors, ensuring reproducibility, optimizing reaction conditions, and guaranteeing the quality of the final products. This guide provides a comprehensive overview of the key physical characteristics of this compound, grounded in established analytical techniques.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound is presented below. This information is critical for handling, storage, and application of the compound in a research and development setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| CAS Number | 1643-30-7 | [1][2] |
| Appearance | White to light yellow or beige crystalline solid | [1] |
| Melting Point | 133-136 °C (lit.) | [2] |
| Boiling Point | 338.2±17.0 °C at 760 mmHg (Predicted) | |
| pKa | 4.60±0.10 (Predicted) | |
| Flash Point | 158.3±20.9 °C (Predicted) |
Experimental Determination of Physical Properties
The following sections detail the standard methodologies for the experimental verification of the key physical properties of this compound. The described protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Melting Point Determination: A Criterion for Purity
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.[3] The capillary method is a standard and reliable technique for this determination.[4][5]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, which is then tapped gently to compact the solid at the sealed end.[6]
-
Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample.
Causality Behind Experimental Choices: A slow heating rate is crucial for an accurate measurement, as it allows for the efficient transfer of heat from the heating block to the sample, ensuring that the recorded temperature accurately reflects the temperature of the sample as it melts.[5]
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Solvent Selection
Understanding the solubility of this compound in various solvents is essential for its use in synthesis, purification, and formulation. A systematic approach is employed to classify its solubility characteristics.
Experimental Protocol: Solubility Assessment
-
Initial Screening in Water: A small, measured amount of the compound (e.g., 10 mg) is added to a known volume of deionized water (e.g., 1 mL) at room temperature. The mixture is agitated vigorously.[7]
-
pH of Aqueous Solution: If the compound dissolves in water, the pH of the resulting solution is measured using a calibrated pH meter or pH indicator paper to determine its acidic or basic nature.
-
Testing in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[7][8] Solubility in NaOH and NaHCO₃ indicates an acidic compound, while solubility in HCl suggests a basic compound.[8]
-
Solubility in Organic Solvents: The solubility is also assessed in common organic solvents such as methanol, ethanol, acetone, and dichloromethane to identify suitable solvents for reactions and chromatography.
Trustworthiness of the Protocol: This hierarchical testing provides a self-validating system. For instance, as a carboxylic acid, this compound is expected to be insoluble in water but soluble in a basic solution like 5% NaOH due to the formation of the water-soluble sodium salt.
Caption: Logical Flow for Solubility Determination.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. For this compound, key characteristic absorptions are expected for the carboxylic acid and the substituted benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.[9]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[9]
-
Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.[9]
-
Spectrum Acquisition: The IR spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
Spectrometer Setup: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[10][11]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][12] It may also cause respiratory irritation.[2][12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of fire, carbon monoxide, carbon dioxide, and hydrogen bromide may be produced.[13]
Conclusion
The physical properties of this compound are well-defined and can be reliably determined using standard laboratory techniques. This guide provides a framework for the characterization of this important chemical intermediate, emphasizing the principles of scientific integrity and experimental robustness. A thorough understanding and application of these methods will facilitate the successful use of this compound in a variety of synthetic applications, from academic research to industrial drug development.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- University of Calgary. (n.d.). Melting point determination.
- SSERC. (n.d.). Melting point determination.
- Abraham, R. J., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis.
- Stanford Research Systems. (n.d.). Melting Point Determination.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Martin, G. E., & Williams, A. J. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ACS Publications.
- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Studocu. (2024, September 24). Solubility test for Organic Compounds.
- Williamson, T. D. (2016). NMR Techniques in Organic Chemistry: a quick guide.
- Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Ministry of Education and Science of Ukraine. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- Mini-Reviews in Organic Chemistry. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
- Rio de Janeiro State Government. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
- Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by.
- ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
- NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. NIST WebBook.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
Sources
- 1. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. westlab.com [westlab.com]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. web.williams.edu [web.williams.edu]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Melting Point of 3-(4-Bromophenyl)propionic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 3-(4-Bromophenyl)propionic acid, a crucial physicochemical parameter for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document delves into the scientific principles, experimental methodologies, and the significance of this property in the broader context of pharmaceutical sciences.
Introduction to this compound and the Significance of its Melting Point
This compound, with the CAS number 1643-30-7, is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[1] Its molecular structure, featuring a bromophenyl group, makes it a valuable building block in organic synthesis.[1]
The melting point of a solid crystalline substance is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. This physical property is of paramount importance in the pharmaceutical industry for several reasons:
-
Purity Assessment: The melting point is a primary indicator of purity. Impurities tend to lower and broaden the melting point range.[2] A sharp, well-defined melting point is often the first sign of a pure substance.
-
Compound Identification and Characterization: The melting point is a characteristic physical property of a pure compound and can be used for its identification.[3] In drug development, it is a fundamental parameter determined during the physicochemical characterization of active pharmaceutical ingredients (APIs).[4][5]
-
Quality Control: In a manufacturing setting, consistent melting point measurements across different batches ensure the uniformity and quality of the API.[2][6] It is a basic test in the International Pharmacopoeia for quality control.[2][7]
-
Informing Formulation Development: The melting point influences the solubility and dissolution rate of a drug, which in turn can affect its bioavailability.[8][9] Knowledge of the melting point is crucial for designing appropriate dosage forms.
Data Summary: Melting Point of this compound
The melting point of this compound has been reported by various chemical suppliers and databases. A summary of these findings is presented below.
| Reported Melting Point (°C) | Source(s) | Purity/Assay |
| 133-136 | Sigma-Aldrich, ChemicalBook, ChemBK | 98% |
| 132-136 | Chem-Impex | ≥ 99% (HPLC) |
| 135 | Chemcasts | Not specified |
The most frequently cited melting point range for this compound is 133-136 °C .[5][10] This narrow range suggests a relatively pure compound.
Experimental Protocol 1: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a modern digital melting point apparatus, a widely accepted method in pharmaceutical quality control.[11][12]
Principle
A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting point range.
Materials and Equipment
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP30)
-
Glass capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
-
Certified reference standards for calibration (e.g., caffeine, vanillin)
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with known melting points to ensure the accuracy of the temperature readings.[12]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator over a suitable drying agent.
-
Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform heat transfer.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample.
-
Tap the closed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be 2.5-3.5 mm.[11]
-
-
Melting Point Determination:
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
If the approximate melting point is known (around 133-136 °C), set the apparatus to heat rapidly to about 5-10 °C below the expected melting point.[11]
-
Then, adjust the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[13]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the clear point).
-
-
Reporting: The melting point is reported as a range from the onset to the clear point. For example, 133.5-135.0 °C.
Workflow Diagram
Caption: Workflow for Capillary Melting Point Determination.
Advanced Protocol 2: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[14]
Principle
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.[16]
Advantages of DSC
-
High Precision and Accuracy: DSC provides highly accurate and reproducible melting point data.[17]
-
Quantitative Information: It also determines the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.[14]
-
Small Sample Size: Typically requires only a few milligrams of the sample.
-
Purity Estimation: The shape of the melting peak can be used to estimate the purity of the sample using the van't Hoff equation.[17]
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the experimental parameters: typically, a heating rate of 2-10 °C/min under a nitrogen atmosphere.[17]
-
Heat the sample to a temperature well above its expected melting point.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
Determine the onset temperature of the peak, which is reported as the melting point. The software of the instrument typically performs this calculation.
-
Integrate the peak area to determine the enthalpy of fusion.
-
Interpreting the Results: Factors Influencing Melting Point
Purity
As previously mentioned, impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. For this compound, potential impurities could arise from the starting materials or by-products of its synthesis. For instance, isomers such as 3-(2-bromophenyl)propionic acid or 3-(3-bromophenyl)propionic acid, if present, would lower and broaden the observed melting point.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of the same compound will have different crystal lattice arrangements and, consequently, different melting points. While there is no widely reported polymorphism for this compound in the searched literature, it is a phenomenon that should be considered for any crystalline solid in pharmaceutical development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities. Techniques like X-ray powder diffraction (XRPD) can be used to identify different polymorphic forms.[5]
Conclusion
The melting point of this compound, typically observed in the range of 133-136 °C , is a critical parameter for its identification, purity assessment, and quality control. Accurate determination of this value is essential for researchers and drug development professionals. While the capillary method is a reliable and accessible technique, Differential Scanning Calorimetry offers a more precise and quantitative analysis. A thorough understanding of the experimental methodologies and the factors that can influence the melting point is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- CD Formulation. (n.d.). API Physical & Chemical Characterization.
- FLUKE.COM.MM. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?
- THIETBIDO.NET. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?
- Aparna, T. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.
- Rinaki, E., Valsami, G., & Macheras, P. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 541-554.
- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
- University of Alberta. (n.d.). Melting point determination.
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.
- Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
- ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- SOP Guide for Pharma. (2024, June 21). SOP for Melting Point Determination.
- de Oliveira, M. A., & Yoshida, M. I. (2004). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO, 39(3), 447-452.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Du, G., Zhou, T., & Ghebeh, H. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
- PubChem. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. labinsights.nl [labinsights.nl]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Why Is Melting Point Crucial in Large Labs and Research Facilities? | THIETBIDO.NET [thietbido.net]
- 8. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. langhuapharma.com [langhuapharma.com]
- 10. This compound | 1643-30-7 [chemicalbook.com]
- 11. thinksrs.com [thinksrs.com]
- 12. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 15. Differential scanning calorimetry [cureffi.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scielo.br [scielo.br]
solubility of 3-(4-Bromophenyl)propionic acid
An In-Depth Technical Guide to the Solubility of 3-(4-Bromophenyl)propionic Acid
Introduction
This compound is an aromatic carboxylic acid utilized as a versatile intermediate and building block in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a bromophenyl group, enhances its utility in diverse synthetic transformations.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physicochemical properties is paramount. Among these, aqueous and solvent solubility stands out as a critical parameter that governs reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of derivative active pharmaceutical ingredients (APIs).[2][3]
Low solubility can lead to unpredictable results in vitro, hinder absorption in vivo, and present significant challenges during process chemistry and formulation.[3][4] This guide provides a comprehensive technical overview of the . It moves beyond simple data presentation to elucidate the underlying principles governing its solubility, detail robust experimental methodologies for its characterization, and offer insights into the interpretation of solubility data. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Section 1: Physicochemical Profile of this compound
The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid crystalline powder at ambient conditions, characterized by a propionic acid side chain attached to a para-substituted brominated benzene ring.[5] The presence of the carboxylic acid functional group defines it as a weak acid, a feature that is central to its solubility profile, particularly in aqueous systems.
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [6] |
| Molecular Weight | 229.07 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 133-136 °C | |
| Boiling Point | 250 °C (at 30 mmHg) | [5][7] |
| Predicted pKa | 4.60 ± 0.10 | [5][8] |
| Qualitative Solubility | Soluble in Methanol | [5][8] |
The acid dissociation constant, or pKa, is arguably the most critical parameter for predicting the pH-dependent solubility of an ionizable compound. The predicted pKa of ~4.6 suggests that this compound is a weak acid, similar in strength to benzoic acid. This value represents the pH at which the compound exists in an equilibrium of 50% neutral (protonated) and 50% ionized (deprotonated) forms. This equilibrium is the primary determinant of its aqueous solubility.
Section 2: Theoretical Principles of Solubility
A fundamental understanding of the factors influencing solubility is essential for designing experiments and interpreting data correctly. The dissolution of a solid in a liquid is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.
Causality Behind Key Influencing Factors
-
pH and Ionization: For an ionizable compound like this compound, pH is the most dominant factor affecting aqueous solubility.[9] The relationship is governed by the Henderson-Hasselbalch equation.
-
Below the pKa (pH < 4.6): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and capable of forming strong intermolecular hydrogen bonds in the solid state, resulting in low aqueous solubility.[10]
-
Above the pKa (pH > 4.6): The compound exists primarily in its ionized carboxylate form (-COO⁻). This anionic form is significantly more polar and readily interacts with water molecules through ion-dipole forces, leading to a substantial increase in aqueous solubility.[9][11]
-
-
Solvent Polarity and Co-solvency: The principle of "like dissolves like" is central.[9] The molecule possesses a dual nature: a non-polar bromophenyl ring and a polar carboxylic acid group.
-
In polar protic solvents (e.g., methanol, ethanol), the solvent can engage in hydrogen bonding with the carboxylic acid group, leading to good solubility.[5][8]
-
In non-polar solvents (e.g., hexane), solubility is expected to be very low, as the solvent cannot effectively solvate the polar acid group.
-
Co-solvency , the addition of a water-miscible organic solvent (like ethanol or propylene glycol) to an aqueous solution, can enhance the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system, making it more favorable for the non-polar portion of the solute.[11]
-
-
Temperature: The dissolution of most solid compounds, including carboxylic acids, is an endothermic process, meaning it absorbs heat from the surroundings.[9] Consequently, according to Le Chatelier's principle, increasing the temperature will increase the kinetic energy of solvent molecules and shift the equilibrium towards dissolution, thereby increasing solubility.[9]
Section 3: Experimental Determination of Physicochemical Properties
Accurate and reproducible data requires robust, validated experimental protocols. This section details the gold-standard methodologies for determining the pKa and thermodynamic .
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12][13] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the half-equivalence point, where pH equals pKa.[14]
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[14]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., methanol/water) to achieve a final concentration of approximately 1-10 mM. Note: The use of a co-solvent is often necessary for initial dissolution, but the reported pKa will be for that specific solvent system.[12]
-
Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.5 °C). Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of a weak acid.[12]
-
Titration: Immerse the calibrated pH electrode and begin stirring. Add standardized, carbonate-free 0.1 M NaOH solution in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point (half the volume of titrant required to reach the inflection point of the curve).[14] First and second derivative plots can be used to precisely locate the equivalence point.[15]
Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility, as it ensures the solution is truly saturated.[4] This method is distinct from kinetic solubility assays, which often start from a supersaturated DMSO stock solution and can overestimate equilibrium solubility.[2][4]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., methanol, ethanol, acetonitrile).
-
Sample Addition: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific solvent. "Excess" means that undissolved solid should be clearly visible.[4]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Shake the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Carefully withdraw an aliquot of the supernatant and separate the liquid from any remaining solid particles. This is a critical step; high-speed centrifugation (e.g., >10,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.[2][3]
-
Sample Dilution: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC protocol described below, to determine the concentration of the dissolved compound.
Protocol 3: Analyte Quantification by Reversed-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC with UV detection is a specific, robust, and widely used technique for the quantification of small organic molecules containing a UV chromophore, such as the bromophenyl group in the target analyte.
Typical Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form for consistent retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 90% B over 10 minutes | A gradient elution ensures the compound elutes as a sharp peak. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | The benzene ring provides strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Quantification Procedure:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted supernatant samples.
-
Determine the concentration in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
Section 4: Anticipated Solubility Profile & Data Interpretation
The data generated from the described protocols will provide a comprehensive solubility profile. The results should be tabulated for clarity and ease of comparison.
Table 2: Example Solubility Data for this compound at 25 °C
| Solvent System | pH (for aqueous) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl Buffer | 2.0 | Expected Low | Expected Low |
| Acetate Buffer | 5.0 | Expected Moderate | Expected Moderate |
| Phosphate Buffer | 7.4 | Expected High | Expected High |
| Borate Buffer | 9.0 | Expected High | Expected High |
| Methanol | N/A | Expected High | Expected High |
| Ethanol | N/A | Expected High | Expected High |
| Acetonitrile | N/A | Expected Moderate | Expected Moderate |
| Hexane | N/A | Expected Very Low | Expected Very Low |
Interpreting the Data: The anticipated results reflect the theoretical principles discussed earlier. The aqueous solubility is expected to be very low at pH 2.0 (well below the pKa), where the compound is in its neutral, less soluble form. As the pH increases past the pKa of ~4.6, a sharp increase in solubility is expected due to the formation of the highly soluble carboxylate anion. The solubility in polar organic solvents like methanol is predicted to be high, confirming the qualitative data found in the literature.[5]
Conclusion
The is a multi-faceted property governed by the interplay of its molecular structure and the physicochemical environment. As a weak carboxylic acid, its aqueous solubility is exquisitely sensitive to pH, increasing dramatically as the pH rises above its pKa of approximately 4.6. Its amphiphilic nature also dictates a favorable solubility in polar organic solvents.
For professionals in chemical and pharmaceutical development, a precise characterization of this property is not optional—it is a prerequisite for success. By employing robust, gold-standard methodologies such as potentiometric titration for pKa determination and the shake-flask method for thermodynamic solubility, researchers can generate the high-quality, reliable data needed to guide formulation, optimize reaction conditions, and accelerate the development of new chemical entities. This guide provides the theoretical foundation and practical framework necessary to achieve that critical objective.
References
- Creative Bioarray.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- Chemcasts. This compound (CAS 1643-30-7) Properties | Density, Cp, Viscosity. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]
- SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]
- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). [Link]
- ChemBK. This compound. (2024-04-09). [Link]
- ACS Publications.
- National Institutes of Health (NIH).
- StudySmarter. Factors affecting solubility. [Link]
- PubChem. This compound. [Link]
- Chemistry LibreTexts. 17.5: Factors that Affect Solubility. (2023-07-07). [Link]
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]
- Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019-01-03). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. This compound | 1643-30-7 [chemicalbook.com]
- 6. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 1643-30-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. scispace.com [scispace.com]
An In-depth Technical Guide to 3-(4-Bromophenyl)propionic Acid: Structure, Properties, and Applications
Abstract
This whitepaper provides a comprehensive technical overview of 3-(4-Bromophenyl)propionic acid, a pivotal intermediate in the fields of pharmaceutical chemistry, organic synthesis, and materials science. This guide delves into the compound's core chemical structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. We will explore a representative synthetic pathway, discuss its chemical reactivity, and highlight its significant applications in drug development and other advanced scientific domains. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this versatile chemical building block.
Foundational Chemical Identity
This compound is an aromatic carboxylic acid distinguished by a propionic acid chain attached to a benzene ring substituted with a bromine atom at the para (4-) position. This bromine atom significantly influences the molecule's reactivity, making it a valuable precursor for a wide range of more complex molecules through various cross-coupling reactions. Its carboxylic acid functional group provides a reactive handle for derivatization, such as amidation and esterification.
Below is the definitive chemical structure of this compound.
Caption: Figure 1: Chemical Structure of this compound.
The compound's identity is rigorously defined by several key identifiers, summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [1] |
| CAS Number | 1643-30-7 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| InChI Key | NCSTWHYWOVZDOC-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)Br | [1] |
Physicochemical and Spectroscopic Profile
Physical and Chemical Properties
This compound typically presents as a white crystalline solid.[3] Its physical properties are crucial for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White crystal / solid | [3] |
| Melting Point | 133-136 °C | |
| Purity | ≥ 97-99% (technique dependent) | [2] |
| Storage | Store at 0-8 °C | [3] |
Structural Elucidation via Spectroscopy
The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive validation of the molecule's identity. Spectral data for this compound is available in public databases.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the proton NMR spectrum would exhibit distinct signals. The two aromatic protons ortho to the propionic acid group and the two protons ortho to the bromine atom would appear as two distinct doublets in the aromatic region (approx. 7.0-7.5 ppm). The two methylene groups (-CH₂CH₂-) of the propionic acid chain would appear as two triplets in the aliphatic region (approx. 2.6-3.0 ppm). The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield shift (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show nine distinct carbon signals. This includes four signals for the aromatic carbons (due to symmetry), one for the carbonyl carbon (approx. 178 ppm), and two for the methylene carbons. The carbon atom bonded to the bromine will have a characteristic chemical shift.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum is key for identifying functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show two major peaks for the molecular ion (M and M+2) of nearly equal intensity, which is the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
Caption: Figure 2: Spectroscopic workflow for structural confirmation.
Synthesis and Chemical Reactivity
Representative Synthetic Pathway: The Perkin Reaction
While various synthetic routes exist, the Perkin reaction provides a classic and illustrative method for generating the core structure of a substituted cinnamic acid, which can then be reduced to the target propionic acid.[4][5] The causality behind this choice of pathway lies in its reliability for condensing aromatic aldehydes with acid anhydrides to form α,β-unsaturated aromatic acids.[4][6]
The protocol involves two main stages:
-
Perkin Condensation: 4-Bromobenzaldehyde is condensed with acetic anhydride in the presence of a weak base, such as sodium acetate, to form 4-bromocinnamic acid.
-
Reduction: The double bond of the resulting cinnamic acid derivative is then selectively reduced to a single bond to yield this compound. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).
Sources
- 1. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. longdom.org [longdom.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
A Comprehensive Guide to 3-(4-Bromophenyl)propionic Acid: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Bromophenyl)propionic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis and drug discovery. Its structural motif is present in a variety of compounds with diverse biological activities. This technical guide provides an in-depth overview of its nomenclature, including a comprehensive list of synonyms, its physicochemical properties, and established synthetic protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their respective fields.
Nomenclature and Synonyms
The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication and reproducibility. This compound is known by several alternative names in scientific literature and chemical supplier catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.
The primary IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 3-(4-bromophenyl)propanoic acid .[1][2] The subtle difference in the suffix "-propionic" versus "-propanoic" is a common point of variation in chemical nomenclature, with "propanoic acid" being the more formal IUPAC designation for a three-carbon carboxylic acid.
A comprehensive list of synonyms and identifiers is presented in the table below:
| Type | Name/Identifier | Source/Reference |
| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [1][2] |
| Common Name | This compound | [1][2][3][4][5] |
| Alternative Name | 4-Bromobenzenepropanoic acid | [3][4] |
| Alternative Name | Benzenepropanoic acid, 4-bromo- | [1][3][4] |
| Alternative Name | p-Bromohydrocinnamic acid | [1] |
| Alternative Name | 4-Bromohydrocinnamic acid | [1] |
| CAS Number | 1643-30-7 | [2][3][4][5] |
| PubChem CID | 2735609 | [1][2] |
| EINECS Number | 629-097-3 | [4] |
| MDL Number | MFCD01310793 | [5] |
It is important for researchers to recognize these various synonyms when searching databases such as PubChem, SciFinder, and Reaxys to ensure a thorough retrieval of relevant information. The Chemical Abstracts Service (CAS) number, 1643-30-7, provides a unique and unambiguous identifier for this specific chemical substance.[2][3][4][5]
Logical Framework for Nomenclature
The naming conventions for this compound follow a logical hierarchy based on IUPAC rules. The following diagram illustrates the relationship between the parent structure and its substituents, leading to its systematic name.
Caption: Derivation of the systematic name for 3-(4-Bromophenyl)propanoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [2][5] |
| Appearance | Solid | [5] |
| Melting Point | 133-136 °C | [4][5] |
| Boiling Point | 250°C/30mmHg | [4] |
| InChI Key | NCSTWHYWOVZDOC-UHFFFAOYSA-N | [2][5] |
| SMILES | OC(=O)CCc1ccc(Br)cc1 | [1][5] |
These properties indicate that this compound is a stable, solid compound at room temperature, which simplifies its handling and storage. Its defined melting point range suggests a relatively high purity for commercially available samples.
Synthetic Approaches
The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and reliable method is the Heck reaction, followed by reduction and hydrolysis.
Example Synthetic Workflow: Heck Reaction Pathway
This workflow provides a general overview of a potential synthetic route. Specific reaction conditions, catalysts, and reagents may be optimized for yield and purity.
Sources
An In-depth Technical Guide to p-Bromohydrocinnamic Acid: Properties, Synthesis, and Applications
Introduction: Navigating the Nomenclature of Brominated Phenylpropanoic Acids
In the landscape of chemical synthesis and drug discovery, precision in nomenclature is paramount. The term "p-bromohydrocinnamic acid" frequently appears in chemical literature and commercial catalogs, yet it can be a source of ambiguity. This name is often used to refer to two distinct isomers of brominated phenylpropanoic acid, and a clear understanding of their structures is crucial for any research application. This guide will focus primarily on 3-(4-bromophenyl)propanoic acid , the isomer where the bromine atom is substituted at the para (4-position) of the phenyl ring. This is the isomer most accurately described by the "p-" prefix. However, to provide a comprehensive resource, we will also briefly discuss the properties of its isomer, 3-bromo-3-phenylpropanoic acid , where the bromine atom is located on the benzylic carbon of the propanoic acid chain.
This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the core properties, synthesis, and applications of 3-(4-bromophenyl)propanoic acid. We will delve into the causality behind experimental choices, provide validated protocols, and support all claims with authoritative references.
Chapter 1: Core Properties of 3-(4-Bromophenyl)propanoic Acid
3-(4-Bromophenyl)propanoic acid is a versatile building block in organic synthesis, valued for its bifunctional nature, possessing both a carboxylic acid handle for derivatization and a brominated aromatic ring amenable to a wide range of cross-coupling reactions.
Chemical and Physical Properties
The key physicochemical properties of 3-(4-bromophenyl)propanoic acid (CAS No: 1643-30-7) are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 1643-30-7 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | |
| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [2] |
| Synonyms | 4-Bromohydrocinnamic acid, p-Bromohydrocinnamic acid | [1] |
| Appearance | White to light yellow or beige crystalline powder | [3] |
| Melting Point | 133-136 °C | |
| Boiling Point | 250 °C at 30 mmHg | [3] |
| Density | 1.531 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol | [3] |
Structural Information
The structure of 3-(4-bromophenyl)propanoic acid is foundational to its reactivity and applications. The propanoic acid chain provides a flexible linker in molecules, while the bromine atom on the phenyl ring serves as a key functional group for further elaboration.
Spectroscopic Profile
The structural features of 3-(4-bromophenyl)propanoic acid give rise to a characteristic spectroscopic fingerprint. The following table outlines the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, which are crucial for reaction monitoring and quality control.
| Spectroscopy | Expected Signals |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 7.1-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine will be deshielded compared to the protons meta to the bromine. - Aliphatic Protons: Two triplets in the aliphatic region (approx. 2.6-3.0 ppm), corresponding to the two methylene groups of the propanoic acid chain, showing coupling to each other. - Carboxylic Acid Proton: A broad singlet far downfield (typically >10 ppm), which may not always be observed depending on the solvent and concentration. |
| ¹³C NMR | - Carbonyl Carbon: A peak in the range of 170-185 ppm.[4] - Aromatic Carbons: Four signals in the aromatic region (approx. 120-145 ppm). The carbon attached to the bromine will be shifted upfield due to the heavy atom effect, while the ipso-carbon (attached to the propanoic acid chain) will also be distinct.[5] - Aliphatic Carbons: Two signals in the aliphatic region (approx. 30-40 ppm) for the two methylene carbons. |
| IR Spectroscopy | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6] - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[7] - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[7] - C=O Stretch: A strong, sharp absorption between 1690-1760 cm⁻¹.[6] - C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.[7] - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.[6] |
| Mass Spectrometry | - Molecular Ion Peak: A peak at m/z corresponding to the molecular weight (229/231 due to the isotopic distribution of bromine). - Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, M-45), and benzylic cleavage.[8][9] |
Chapter 2: Synthesis of 3-(4-Bromophenyl)propanoic Acid
The most common and efficient laboratory-scale synthesis of 3-(4-bromophenyl)propanoic acid is through the reduction of the double bond in 4-bromocinnamic acid. Catalytic hydrogenation is the method of choice, offering high yields and selectivity.
Synthetic Pathway: Catalytic Hydrogenation
The hydrogenation of the alkene functional group in 4-bromocinnamic acid is readily achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen source.[10] While traditional methods employ pressurized hydrogen gas, catalytic transfer hydrogenation using a safer hydrogen donor like formic acid has become a popular and effective alternative.[6]
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol describes a robust and scalable method for the synthesis of 3-(4-bromophenyl)propanoic acid from 4-bromocinnamic acid using palladium on carbon and formic acid as the hydrogen donor.[6]
Materials:
-
4-Bromocinnamic acid
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromocinnamic acid (1.0 eq).
-
Add THF as the solvent (approximately 10 mL per gram of starting material).
-
Add 10% Pd/C (5-10 mol%).
-
To the stirred suspension, add triethylamine (5.0 eq) followed by the dropwise addition of formic acid (5.0 eq). The addition of formic acid may be exothermic.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Dilute the residue with diethyl ether and wash with 2 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 3-(4-bromophenyl)propanoic acid as a white to off-white solid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and reusable heterogeneous catalyst for hydrogenation reactions.[11]
-
Hydrogen Donor: Formic acid, in the presence of a base like triethylamine, decomposes to provide a source of hydrogen in situ, avoiding the need for high-pressure hydrogenation equipment.[6]
-
Solvent: THF is a good solvent for both the starting material and the reagents and is relatively inert under these reaction conditions.
-
Workup: The acidic wash removes the triethylamine, while the subsequent washes remove any remaining water-soluble impurities. Recrystallization is a standard and effective method for purifying the solid product.
Chapter 3: Chemical Reactivity and Applications
The synthetic utility of 3-(4-bromophenyl)propanoic acid stems from its two key functional groups: the carboxylic acid and the aryl bromide. This allows for a diverse range of chemical transformations, making it a valuable intermediate in several areas of research and development.
Key Reactions
-
Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic properties of a lead compound.
-
Aryl Bromide Cross-Coupling: The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, enabling the synthesis of complex molecular architectures.
Applications in Drug Development and Research
-
PROTAC Linkers: 3-(4-Bromophenyl)propanoic acid is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][12][13][14][15] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[12] The propanoic acid portion of the molecule provides a flexible chain, while the aryl bromide can be used as an attachment point for one of the ligands.
-
Anti-Inflammatory Agents: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[16] 3-(4-Bromophenyl)propanoic acid serves as a scaffold for the synthesis of novel NSAID candidates.[17][18] The arylpropionic acid motif is crucial for binding to the cyclooxygenase (COX) enzymes, and modifications on the phenyl ring can be used to tune the activity and selectivity of the drug.[19]
Chapter 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-bromophenyl)propanoic acid. The information below is a summary of the key hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.[1]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
-
Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Chapter 5: Isomeric Clarification: 3-bromo-3-phenylpropanoic Acid
To prevent potential confusion in research and procurement, it is important to distinguish 3-(4-bromophenyl)propanoic acid from its isomer, 3-bromo-3-phenylpropanoic acid (CAS No: 15463-91-9).[20]
| Feature | 3-(4-Bromophenyl)propanoic Acid | 3-Bromo-3-phenylpropanoic Acid |
| CAS Number | 1643-30-7 | 15463-91-9 |
| Structure | Bromine on the phenyl ring (para position) | Bromine on the benzylic carbon of the propanoic acid chain |
| Melting Point | 133-136 °C | 135-138 °C[20] |
| Synthesis | Typically by hydrogenation of 4-bromocinnamic acid | Typically by hydrobromination of cinnamic acid[21] |
| Key Reactivity | Aryl bromide for cross-coupling | Benzylic bromide for nucleophilic substitution[17] |
The key difference lies in the position of the bromine atom, which dictates the primary mode of reactivity. The benzylic bromide in 3-bromo-3-phenylpropanoic acid is susceptible to nucleophilic substitution, making it a useful precursor for introducing a variety of functional groups at the benzylic position.[17]
Conclusion
3-(4-Bromophenyl)propanoic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with a straightforward synthesis and dual reactive handles, make it an important intermediate for the development of complex molecules, including PROTACs and novel anti-inflammatory agents. A clear understanding of its structure, properties, and reactivity, as well as a clear distinction from its isomers, is essential for its effective and safe use in the laboratory. This guide has provided a comprehensive overview to support researchers in leveraging the full potential of this important chemical entity.
References
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid.
- University of California, Santa Cruz. (n.d.). IR Tables.
- Organic Chemistry Data. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid?.
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- Matrix Fine Chemicals. (n.d.). 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7.
- PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid.
- MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
- National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- Organic Chemistry Portal. (n.d.). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- National Institutes of Health. (n.d.). Pd-C-induced catalytic transfer hydrogenation with triethylsilane.
- Duke University. (n.d.). The Duke NMR Center Coupling constants.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- Chemical Methodologies. (n.d.). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2021, October 16). Infrared Spectroscopy Absorption Table.
- Chemsrc. (2023, September 18). 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9.
- UCLA. (n.d.). IR Chart.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- National Institutes of Health. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Chemcasts. (n.d.). This compound (CAS 1643-30-7) Properties | Density, Cp, Viscosity.
- National Institutes of Health. (n.d.). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents.
- ResearchGate. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
Sources
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]
- 21. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Biological Activity of Aryl Propionic Acid Derivatives
Abstract: Arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are indispensable in modern medicine.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of these compounds. We will delve into the foundational mechanism of action centered on cyclooxygenase (COX) inhibition, explore the resulting spectrum of anti-inflammatory, analgesic, and antipyretic effects, and detail validated experimental protocols for their evaluation. This document is structured to provide not just procedural steps but also the causal logic behind experimental choices, ensuring a deep, actionable understanding of the topic.
Part 1: Foundational Chemistry and Mechanism of Action
The Arylpropionic Acid Scaffold: A Chiral Core
The defining chemical structure of this class is a propionic acid moiety attached to an aromatic ring system.[3][4] A critical feature of profens is the presence of a chiral center at the alpha-carbon of the propionic acid group, resulting in two stereoisomers: the (S)- and (R)-enantiomers.[4][5] This chirality is not a trivial structural detail; it is fundamental to their biological activity. The (S)-enantiomer is predominantly responsible for the therapeutic, anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[5] The (R)-enantiomer is significantly less active in this regard.[5] While many profens, like ibuprofen, are administered as a racemic mixture of both enantiomers, the body can convert the inactive (R)-form to the active (S)-form, a process that has its own metabolic implications.[6]
Primary Mechanism: Competitive Inhibition of Cyclooxygenase (COX) Enzymes
The principal therapeutic effects of aryl propionic acid derivatives are achieved through the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostanoids (prostaglandins, thromboxanes, and prostacyclins).[7][8]
There are two primary isoforms of the COX enzyme:
-
COX-1: This is a constitutive enzyme, meaning it is present in most tissues under normal physiological conditions.[9][10] It plays a crucial housekeeping role, maintaining the protective lining of the gastrointestinal tract, regulating kidney function, and supporting platelet aggregation.[9]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[9][11] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[7]
Aryl propionic acid derivatives like ibuprofen and naproxen are non-selective COX inhibitors , meaning they inhibit both COX-1 and COX-2.[7][8][12] They act as competitive inhibitors by binding to the active site of the COX enzymes, thereby preventing arachidonic acid from binding.[8][13] This blockade of the COX pathway is the foundational event that leads to their widespread biological activities.[14] The inhibition of COX-2 is responsible for the desired therapeutic effects, while the concurrent inhibition of COX-1 is largely responsible for the common side effects, particularly gastrointestinal issues.[7][9]
Figure 1: Aryl propionic acids inhibit both COX-1 and COX-2 enzymes.
Part 2: Spectrum of Biological Activities
The inhibition of prostaglandin synthesis gives rise to the three hallmark therapeutic effects of aryl propionic acid derivatives.
Anti-inflammatory Activity
Inflammation is characterized by redness, swelling, heat, and pain. Prostaglandins, particularly those synthesized by COX-2, are key drivers of this process. They cause vasodilation (leading to redness and heat) and increase vascular permeability, allowing plasma and leukocytes to leak into the surrounding tissue (causing swelling or edema). By blocking prostaglandin production, profens effectively reduce these cardinal signs of inflammation.[7][15]
Analgesic Activity
While prostaglandins are not the direct cause of pain, they significantly sensitize peripheral nociceptors (pain-sensing nerve endings) to the effects of other inflammatory mediators like bradykinin and histamine. This sensitization lowers the pain threshold, meaning a much weaker stimulus is required to elicit a pain response. By inhibiting prostaglandin synthesis, aryl propionic acid derivatives raise this pain threshold, resulting in an analgesic (pain-relieving) effect.[7][15]
Antipyretic Activity
Fever is a systemic response to infection or inflammation, triggered by substances called pyrogens. These pyrogens stimulate the production of prostaglandins (specifically PGE2) in the hypothalamus, the region of the brain that acts as the body's thermostat. PGE2 effectively "resets" the thermostat to a higher temperature. Profens cross the blood-brain barrier, inhibit COX enzymes within the hypothalamus, and reduce PGE2 levels. This allows the thermostat to return to its normal set point, promoting heat dissipation through vasodilation and sweating.[7]
Other Biological Activities
Research has uncovered a range of other potential activities for aryl propionic acid derivatives beyond their primary use. Notably, there is growing interest in their potential anticancer effects, which may be mediated through both COX-dependent and COX-independent pathways.[16] However, the precise mechanisms are still under investigation.[16]
Data Presentation: Comparative COX Inhibition
The relative potency of different profens against the COX isoforms is a critical factor in their efficacy and side-effect profile. This is often quantified using the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | ~2-13 | ~13-35 | ~0.3-0.5 |
| Naproxen | ~2-7 | ~2-11 | ~0.6-1.0 |
| Ketoprofen | ~0.5-2 | ~3-10 | ~0.1-0.3 |
| Note: IC50 values can vary significantly based on the specific assay conditions. The values presented here are representative ranges compiled from various pharmacological studies. |
Part 3: Experimental Evaluation of Biological Activity
Validating the biological activity of novel or existing aryl propionic acid derivatives requires a combination of in vitro and in vivo assays.[17][18][19]
In Vitro Assay: COX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme. It is a crucial first step in characterizing a potential anti-inflammatory agent.
Principle: The cyclooxygenase activity of COX converts arachidonic acid to PGG2, and the peroxidase activity reduces PGG2 to PGH2. This protocol utilizes the peroxidase component, where a fluorescent or colorimetric probe acts as a co-substrate. The oxidation of this probe, catalyzed by the peroxidase activity, is measured. An inhibitor will reduce the rate of this reaction.
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compound (dissolved in a suitable solvent like DMSO). Prepare a fluorometric probe solution (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Reaction Setup: In a 96-well microplate, add the assay buffer.
-
Add Inhibitor: Add the test compound at various concentrations to the wells. Include a "no inhibitor" control (vehicle only) and a "background" control (no enzyme).
-
Enzyme Addition: Add the purified COX-2 enzyme and Heme to all wells except the background control.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the arachidonic acid and the fluorometric probe to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every minute for 10-20 minutes) at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate (slope) of the reaction for each well. Normalize the rates against the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: General workflow for an in vitro COX inhibition assay.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound in a living organism.[20]
Principle: Carrageenan, a seaweed extract, is a phlogistic (inflammation-inducing) agent. When injected into the sub-plantar tissue of a rodent's paw, it induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[20]
Step-by-Step Protocol:
-
Animal Acclimatization: Use healthy rodents (e.g., Wistar rats) and allow them to acclimate to the laboratory environment for at least one week.
-
Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses). Fast the animals overnight before the experiment but allow access to water.
-
Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of each rat's hind paw using a plethysmometer.
-
Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Post-Induction Measurements: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema (swelling) at each time point for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Conclusion and Future Directions
Aryl propionic acid derivatives are a mature but continually relevant class of pharmaceuticals. Their well-defined mechanism of action, centered on the competitive inhibition of COX-1 and COX-2, provides a clear basis for their potent anti-inflammatory, analgesic, and antipyretic properties. The evaluation of these activities relies on a robust set of in vitro and in vivo assays that remain the gold standard in preclinical drug development. Future research continues to focus on developing derivatives with improved safety profiles, potentially through increased COX-2 selectivity or by targeting other non-COX inflammatory pathways to mitigate the gastrointestinal and cardiovascular risks associated with this valuable class of drugs.
References
- American Physiological Society Journal. (n.d.). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development.
- Nile, S. H., & Park, S. W. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini Reviews in Medicinal Chemistry, 13(1), 95-100.
- Healthline. (2016, August 23). Ibuprofen vs. Naproxen: What to Know About Each.
- Ingenta Connect. (n.d.). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- Wikipedia. (n.d.). Ibuprofen.
- Bonner General Health. (n.d.). Ibuprofen vs. naproxen, the battle of the analgesics.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- ResearchGate. (n.d.). Inhibition of cyclooxygenase pathway by NSAIDs.
- Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Verywell Health. (2025, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More.
- Drugs.com. (2024, November 22). Naproxen vs ibuprofen: What's the difference?
- Muratov, V. K., et al. (1984). [Mechanism of ibuprofen and naproxen interaction with endoperoxide prostaglandin synthetase]. Farmakologiia i toksikologiia, 47(1), 71-74.
- Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 124(5), 823-832.
- GPnotebook. (2021, July 12). Cyclo-oxygenase 1 and cyclo-oxygenase 2.
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224.
- Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S.
- Roman-Blas, J. A., & Herrero-Beaumont, G. (2004). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. Journal of Pharmacy and Pharmacology, 56(9), 1123-1130.
- Open Access Journals. (n.d.). Non-Steroidal Anti Inflammatory Drugs- A Systematic Review.
- Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.
- ResearchGate. (2020, May 16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- Wikipedia. (n.d.). Profen (drug class).
- ResearchGate. (n.d.). Propionic Acid Derivative Drugs (Profens).
- Williams, K., et al. (1993). Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies. Biochemical Pharmacology, 45(7), 1349-1355.
Sources
- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Profen (drug class) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. [Mechanism of ibuprofen and naproxen interaction with endoperoxide prostaglandin synthetase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ibuprofen vs. Naproxen: What to Know About Each [healthline.com]
- 16. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 20. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
The Pivotal Intermediate: A Technical Guide to 3-(4-Bromophenyl)propionic Acid
Introduction: The Unsung Hero of Arylpropionic Acid Derivatives
In the vast landscape of organic synthesis and pharmaceutical development, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a critical role as versatile building blocks. 3-(4-Bromophenyl)propionic acid is one such pivotal intermediate. Its strategic combination of a carboxylic acid functional group and a brominated phenyl ring makes it an invaluable precursor for the synthesis of a wide array of more complex molecules, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectral Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1643-30-7[1] |
| Molecular Formula | C₉H₉BrO₂[1] |
| Molecular Weight | 229.07 g/mol [1] |
| Melting Point | 133-136 °C[1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Strategic Synthesis: The Rhodium-Catalyzed 1,4-Addition
While various synthetic routes to this compound exist, the rhodium-catalyzed 1,4-addition of an arylboronic acid to an α,β-unsaturated ester stands out for its efficiency and high yield. This method, a variation of the Mizoroki-Heck reaction, offers a direct and reliable pathway to the target molecule. The following protocol is adapted from a well-established procedure for a similar compound and is optimized for the synthesis of this compound.[2]
Causality Behind Experimental Choices
The choice of a rhodium catalyst, specifically one with a chiral phosphine ligand like BINAP, is crucial for achieving high catalytic activity and, if desired, enantioselectivity. The catalytic cycle involves the formation of an aryl-rhodium species, which then undergoes a migratory insertion with the alkene of the acrylate.[3][4][5] The presence of a base, such as triethylamine, is essential for the transmetalation step, where the aryl group is transferred from the boronic acid to the rhodium center. Water is often used as a co-solvent to facilitate the dissolution of the boronic acid and to promote the hydrolysis of the rhodium-enolate intermediate, regenerating the active catalyst.[5][6]
Experimental Protocol
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
4-Bromophenylboronic acid
-
Ethyl acrylate
-
Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(NBD)₂]BF₄)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
1,4-Dioxane
-
Triethylamine (TEA)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (1.0 equiv), [Rh(NBD)₂]BF₄ (0.01 equiv), and BINAP (0.01 equiv).
-
Solvent Addition: Add 1,4-dioxane to the flask and stir the mixture at room temperature for 30 minutes under a positive pressure of nitrogen. The mixture should form a slurry.
-
Reaction Initiation: Add deionized water, followed by the addition of triethylamine (1.0 equiv). An exothermic reaction may be observed.
-
Substrate Addition: Gently heat the reaction mixture to 30°C. Slowly add ethyl acrylate (1.2 equiv) via a syringe pump over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 30°C for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup of the Ester: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dilute the crude material with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-(4-bromophenyl)propanoate.
-
Purification of the Ester: Purify the crude ester by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified ethyl 3-(4-bromophenyl)propanoate in a mixture of methanol and water. Add sodium hydroxide (2.0 equiv) and heat the mixture to 50°C.
-
Hydrolysis Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Workup of the Acid: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms.
-
Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Mechanism of Action: The Catalytic Cycle
The rhodium-catalyzed 1,4-addition proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Catalytic cycle of the rhodium-catalyzed 1,4-addition.
Applications in Drug Development: A Case Study of Loxoprofen
This compound and its derivatives are instrumental in the synthesis of numerous pharmaceuticals. A prominent example is the NSAID Loxoprofen.[7][8][9] Loxoprofen, chemically known as 2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propionic acid, is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[7] The synthesis of Loxoprofen often utilizes a derivative of this compound, specifically 2-(4-bromomethylphenyl)propionic acid, as a key starting material.[7][9][10]
The synthesis involves the alkylation of a cyclopentanone derivative with 2-(4-bromomethylphenyl)propionic acid or its ester, followed by hydrolysis to yield the final Loxoprofen molecule.[7][10] This underscores the importance of this compound as a foundational scaffold in the construction of complex and medically significant molecules.
Simplified synthetic pathway to Loxoprofen.
Conclusion: A Cornerstone of Modern Synthesis
This compound exemplifies the crucial role of well-designed intermediates in the advancement of medicinal chemistry and organic synthesis. Its strategic functionalization allows for efficient and versatile synthetic transformations, leading to the creation of valuable pharmaceutical compounds. The rhodium-catalyzed 1,4-addition provides a robust and scalable method for its production, and its application in the synthesis of drugs like Loxoprofen highlights its enduring importance in the field. As the demand for novel therapeutics continues to grow, the significance of foundational molecules like this compound will undoubtedly persist.
References
- Tamako Hayashi, Kazuhiro Yamasaki. Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews. [Link]
- Yasuhiro Uozumi, Toshihiko Tsuji. Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins in Water. The Journal of Organic Chemistry. [Link]
- Yusuke Otomaru, Toshihide Ohmura, Michinori Suginome.
- R. F. Heck. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research. [Link]
- Yusuke Otomaru, Toshihide Ohmura, Michinori Suginome. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts.
- CN109776300B - Synthetic method of loxoprofen sodium - Google P
- Approaches to the synthesis of loxoprofen 2.9.
- CN105017009A - Loxoprofen sodium synthesis method - Google P
- Method for synthesizing loxoprofen sodium - Eureka | P
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. [Link]
- Heck Reaction - Organic Chemistry Portal. [Link]
- Heck reaction - Wikipedia. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. [Link]
- Heck Reaction—St
- CN108084024A - Loxoprofen sodium intermediate 2-(4- 2-bromomethylphenyls)Major impurity and its preparation and separation method in propionic acid Lipase absobed - Google P
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC. [Link]
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. [Link]
Sources
- 1. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109776300B - Synthetic method of loxoprofen sodium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. CN105017009A - Loxoprofen sodium synthesis method - Google Patents [patents.google.com]
The Bromophenyl Group in Propionic Acid Derivatives: A Technical Guide to Unlocking Therapeutic Potential
Introduction: Beyond a Simple Halogen Substitution
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical modifications, halogenation, and specifically bromination, stands out as a powerful tool for medicinal chemists. This guide provides an in-depth technical exploration of the key features imparted by the bromophenyl group when incorporated into a propionic acid scaffold, a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).
For researchers, scientists, and drug development professionals, understanding the multifaceted role of the bromophenyl moiety is crucial. It is not merely a bulky lipophilic addition but a nuanced functional group that can profoundly influence a molecule's acidity, metabolic stability, and, most critically, its interaction with biological targets. This guide will deconstruct the physicochemical and quantum chemical principles behind these effects, provide actionable experimental protocols for their evaluation, and synthesize this knowledge into a coherent framework for rational drug design. We will move beyond simplistic structure-activity relationships (SAR) to explore the fundamental causality that drives the observed biological outcomes.
I. Physicochemical and Quantum Chemical Landscape of the Bromophenyl Group
The introduction of a bromine atom onto the phenyl ring of a propionic acid derivative instigates a cascade of changes in its electronic and steric properties. These alterations are the root cause of the observed shifts in biological activity.
Electronic Effects: Induction, Resonance, and the Sigma-Hole
The bromine atom exerts a dual electronic influence: it is electronegative, leading to an electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons that can participate in resonance, resulting in a deactivating, yet ortho-, para-directing effect on the aromatic ring. This electronic tug-of-war modulates the acidity (pKa) of the propionic acid's carboxylic group. While the inductive effect would typically increase acidity (lower pKa), the overall effect is position-dependent and must be considered in concert with the propionic acid side chain.
More profoundly, the bromine atom introduces the phenomenon of halogen bonding . This is a non-covalent interaction where the bromine atom acts as an electrophilic species. This counterintuitive property is explained by the anisotropic distribution of electron density around the covalently bonded bromine, leading to a region of positive electrostatic potential known as a sigma-hole (σ-hole) , located on the outermost portion of the bromine atom, along the extension of the C-Br bond.[1][2][3] This σ-hole can engage in attractive interactions with nucleophilic partners, such as the carbonyl oxygen atoms of peptide backbones in an enzyme's active site.[4][5]
Diagram: The Sigma-Hole Concept
Caption: The anisotropic electron distribution around the bromine atom creates an electron-rich equatorial belt (δ-) and an electropositive σ-hole (δ+) opposite the C-Br bond, which can form a halogen bond with a nucleophile.
Lipophilicity and Steric Influence
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly increased by the introduction of a bromine atom. The partition coefficient (logP) is a common measure of this property. The increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within target proteins.
The position of the bromine atom (ortho, meta, or para) also dictates the steric profile of the molecule. An ortho-bromo group, for instance, can enforce a specific torsional angle between the phenyl ring and the propionic acid sidechain, which may be crucial for achieving an optimal binding conformation with the target.
Comparative Physicochemical Properties
To illustrate these effects, the table below presents a comparison of key physicochemical properties for propionic acid and its hypothetical brominated derivatives. Note that experimental values can vary based on conditions, and these calculated values serve as a guide.
| Compound | Molecular Weight ( g/mol ) | XLogP3 (Calculated) | pKa (Approximate) |
| Propionic Acid | 74.08[6] | 0.3[6] | 4.87[7] |
| 2-(4-Bromophenyl)propanoic acid | 229.07[8] | 2.6[8] | ~4.5 |
| 2-(3-Bromophenyl)propanoic acid | 229.07[9] | 2.5[9] | ~4.4 |
| 2-(2-Bromophenyl)propanoic acid | 229.07[10] | 2.4[10] | ~4.3 |
Note: pKa values for brominated derivatives are estimations based on the electron-withdrawing nature of bromine.
II. Structure-Activity Relationships in COX Inhibition
Many propionic acid derivatives are known inhibitors of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. The bromophenyl group can significantly modulate this inhibitory activity and selectivity.
Enhanced Binding Affinity through Halogen Bonding
The primary mechanism of action for NSAIDs involves blocking the hydrophobic channel of COX enzymes where the substrate, arachidonic acid, binds. The increased lipophilicity of bromophenyl derivatives can enhance their partitioning into this channel. More importantly, the bromine's σ-hole can form a halogen bond with key residues in the active site, such as the carbonyl oxygen of a peptide backbone, providing an additional anchoring point that increases binding affinity and residence time. X-ray crystallography studies of brominated inhibitors in complex with COX-2 have shown the bromophenyl moiety anchored within hydrophobic cavities.[11]
Impact on COX-1 vs. COX-2 Selectivity
The active sites of COX-1 and COX-2 are highly homologous, but a key difference lies in the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates a larger side pocket in the COX-2 active site. The steric bulk and specific geometry of the bromophenyl group can be exploited to achieve selective inhibition of COX-2, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition.
The Unforeseen Role of (R)-Enantiomers
Profens are chiral molecules, and it is generally the (S)-enantiomer that is responsible for the inhibition of arachidonic acid oxygenation. However, intriguing research has revealed that the (R)-enantiomers of some profens, while poor inhibitors of arachidonic acid metabolism, can act as potent and selective inhibitors of the oxygenation of endocannabinoids (e.g., 2-arachidonoylglycerol) by COX-2.[12][13][14] This "substrate-selective inhibition" opens up new therapeutic avenues and highlights the subtle but profound impact that stereochemistry, in combination with substituents like bromine, can have on target engagement.[12]
Diagram: Logical Flow of SAR Considerations
Caption: The introduction of a bromophenyl group initiates a cascade of physicochemical and quantum effects that influence target binding, activity, selectivity, and metabolism, ultimately shaping the overall pharmacokinetic and pharmacodynamic profile.
III. Metabolic Fate of Bromophenyl Propionic Acids
The metabolic stability of a drug candidate is a critical factor determining its half-life and dosing regimen. The bromophenyl group can significantly influence the metabolic fate of propionic acid derivatives.
Influence on Phase I Metabolism
The primary route of metabolism for many NSAIDs is through oxidation by cytochrome P450 (CYP) enzymes in the liver, with CYP2C9 being a key player.[15][16] This typically involves hydroxylation of the aromatic ring or the alkyl side chain. The presence of a bromine atom, an electron-withdrawing group, can deactivate the phenyl ring towards electrophilic attack by CYP enzymes, thereby slowing the rate of aromatic hydroxylation and increasing the metabolic stability of the compound. This can lead to a longer in vivo half-life. The position of the bromine can direct metabolism to other, less sterically hindered positions on the ring.
Phase II Conjugation
Following Phase I oxidation, or for the parent drug itself, the carboxylic acid moiety is susceptible to Phase II conjugation, primarily through glucuronidation. The electronic modifications to the carboxyl group by the bromophenyl ring can subtly affect the rate of this process.
IV. Experimental Protocols for Core Feature Evaluation
To empirically assess the impact of the bromophenyl group, a series of standardized in vitro assays are essential. The following protocols provide a self-validating framework for characterizing novel derivatives.
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 or COX-2.
Objective: To determine the IC50 (the concentration of inhibitor that causes 50% inhibition) of a bromophenyl propionic acid derivative against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound and a known inhibitor (e.g., Celecoxib for COX-2) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Methodology:
-
Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and substrate in COX Assay Buffer as per the supplier's instructions. Prepare serial dilutions of the test compound and control inhibitor in DMSO, then dilute 10-fold in Assay Buffer.
-
Assay Setup: To designated wells of the 96-well plate, add:
-
Enzyme Control: 10 µL of Assay Buffer + 80 µL of Reaction Mix (Buffer, Probe, Heme, Cofactor) + 10 µL of diluted enzyme.
-
Inhibitor Control: 10 µL of diluted known inhibitor + 80 µL of Reaction Mix + 10 µL of diluted enzyme.
-
Test Compound: 10 µL of diluted test compound + 80 µL of Reaction Mix + 10 µL of diluted enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately place the plate in the reader and measure the fluorescence kinetically at 37°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]
-
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a bromophenyl propionic acid derivative.
Materials:
-
Pooled human liver microsomes (or from other species, e.g., rat, mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound and a control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with an internal standard for reaction termination and protein precipitation
-
96-well plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and controls in buffer. Prepare the NADPH regenerating system.
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and buffer to 37°C.
-
Add the test compound to the microsome suspension (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[19][20][21]
-
Diagram: Experimental Workflow for Compound Evaluation
Caption: A streamlined workflow from synthesis and characterization to in vitro evaluation and data-driven decision making for advancing lead compounds.
V. Conclusion and Future Perspectives
The incorporation of a bromophenyl group into a propionic acid scaffold is a sophisticated drug design strategy that extends far beyond simple steric or lipophilic modifications. The bromine atom's ability to form halogen bonds via its σ-hole introduces a powerful tool for enhancing target affinity. Concurrently, its electronic properties can be leveraged to improve metabolic stability, leading to a more favorable pharmacokinetic profile.
The methodologies and principles outlined in this guide provide a robust framework for any research program aimed at developing novel therapeutics based on this privileged structure. By integrating a deep understanding of the underlying physicochemical principles with rigorous, validated experimental protocols, drug development professionals can more effectively navigate the complex path from initial concept to a viable clinical candidate. The continued exploration of halogen bonding in biological systems and the nuanced roles of different stereoisomers will undoubtedly unlock further potential for this versatile chemical moiety in the future.
References
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Zha, W., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Kumar, S., et al. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. ResearchGate.
- Politzer, P., et al. (2023). Sigma Hole Potentials as Tools: Quantifying and Partitioning Substituent Effects. PMC.
- ResearchGate. (n.d.). (A) The sigma-hole effect in bromobenzene molecule. (B) The RESP charge....
- ResearchGate. (n.d.). Intermolecular interactions between σ- And π-holes of bromopentafluorobenzene and pyridine: Computational and experimental investigations | Request PDF.
- Cavallo, G., et al. (2016). The Halogen Bond. ACS Publications.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- ResearchGate. (n.d.). Theoretical and experimental verifications of intermolecular σ-hole⋯n and π-hole⋯n interactions between bromopentafluorobenzene and triethylenediamine.
- van der Meer, M., et al. (2020). Magnesium–halobenzene bonding: mapping the halogen sigma-hole with a Lewis-acidic complex. RSC Publishing.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- ResearchGate. (n.d.). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study.
- The Journal of Chemical Physics. (n.d.). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. NIH.
- ResearchGate. (n.d.). (PDF) Halogen Bonding: Recent advances.
- ResearchGate. (n.d.). (A) The X-ray crystallographic pose of SC-558 in COX-2 (PDB ID code....
- PubChem. (n.d.). Propionic Acid.
- PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid.
- PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid.
- PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid.
- PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid.
- Wikipedia. (n.d.). Propionic acid.
- Leemann, T., et al. (1992). [The biotransformation of NSAIDs: a common elimination site and drug interactions]. PubMed.
- Duggan, K. C., et al. (2012). (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2. PubMed.
- Duggan, K. C., et al. (2012). (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2. Nature Chemical Biology.
- Research and Reviews. (n.d.). Metabolism of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and their Side Effects.
- Caban, M., et al. (2021). Metabolism of non-steroidal anti-inflammatory drugs by non-target wild-living organisms. PubMed.
- Tiwari, A., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PubMed Central.
- ResearchGate. (n.d.). (PDF) (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2.
- Kiefer, J. R., et al. (2000). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PMC - NIH.
- PDB. (n.d.). Crystal structure of rofecoxib bound to human cyclooxygenase-2.
- ResearchGate. (n.d.). The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX).
- PubMed. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- NIST. (n.d.). 2-(4-Bromophenyl)propionic acid.
- PubMed Central (PMC). (n.d.). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Magnesium–halobenzene bonding: mapping the halogen sigma-hole with a Lewis-acidic complex - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06321E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2. | Semantic Scholar [semanticscholar.org]
- 15. rroij.com [rroij.com]
- 16. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 21. nuvisan.com [nuvisan.com]
Introduction: A Chemist's Guide to 3-(4-Bromophenyl)propionic Acid
An In-depth Technical Guide to the Safe Handling of 3-(4-Bromophenyl)propionic Acid
This compound (CAS No. 1643-30-7) is a valuable carboxylic acid intermediate widely utilized by researchers in pharmaceutical development and organic synthesis.[1][2] Its structure, featuring a bromophenyl group, makes it a key building block for creating more complex molecules, particularly in the development of novel anti-inflammatory drugs.[1] However, like many reactive intermediates, its utility in the lab is matched by a distinct hazard profile that necessitates a thorough understanding of its Safety Data Sheet (SDS).
This guide moves beyond a simple recitation of SDS sections. As a senior application scientist, the objective here is to provide a practical, in-depth interpretation of the safety data, explaining the causality behind handling protocols and emergency procedures. For drug development professionals and researchers, mastering the safe use of such reagents is fundamental to both personal safety and the integrity of experimental outcomes.
Hazard Identification: Deconstructing the Risk Profile
The primary risks associated with this compound are clearly defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The compound is classified as hazardous, and understanding the nuances of these classifications is the first step in establishing a self-validating system of safety in the laboratory.[3]
The compound is categorized as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5]
These classifications dictate the specific precautions required for handling. For instance, its classification as a skin and eye irritant (Category 2) is why prolonged, direct contact must be avoided and why specific personal protective equipment (PPE) is mandatory. The potential for respiratory irritation underscores the need for handling the solid form in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of airborne dust particles.[3]
Data Presentation: GHS Hazard Summary
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[5][6] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[5][6] |
| Serious Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[5][6] |
Mandatory Visualization: GHS Pictograms
Caption: GHS Exclamation Mark Pictogram and Associated Hazards.
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the "Hierarchy of Controls." Before relying on PPE, we must first consider engineering and administrative controls.
Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood.[3] This not only contains any dust generated during weighing or transfer but also protects the user from respiratory irritation. Workstations must be equipped with easily accessible eyewash stations and safety showers, a non-negotiable requirement when working with any substance classified as a skin and eye irritant.[3][4]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The choice of PPE must directly address the hazards identified.
-
Eye and Face Protection: Given the "Causes serious eye irritation" classification, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required.[7] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.
-
Skin Protection: A standard lab coat is required. To prevent skin irritation, wear appropriate protective gloves. Nitrile gloves are a common choice in a laboratory setting, but it is crucial to inspect them for tears or punctures before each use and to remove them carefully to avoid contaminating the skin.[4][6]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or are insufficient to control airborne dust, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) should be used.[3][8]
Mandatory Visualization: Hierarchy of Controls Workflow
Caption: Hierarchy of controls for managing chemical exposure.
Emergency Response: First Aid and Spill Management
Even with robust preventative measures, accidents can happen. A clear, rehearsed emergency plan is critical.
Experimental Protocols: First-Aid Measures
In any exposure event, the primary goal is to remove the source of contamination and seek medical attention.
If Inhaled:
-
Causality: The compound may cause respiratory irritation.[3] Rapid removal from the contaminated atmosphere is paramount.
-
Protocol: Immediately move the affected person to fresh air.[3][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
If on Skin:
-
Causality: The compound causes skin irritation.[3] The goal is to remove the solid material and wash the affected area to minimize contact time.
-
Protocol: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[3][4] Remove any contaminated clothing. If skin irritation persists after washing, seek medical attention.[3][4]
If in Eyes:
-
Causality: This is a serious eye irritant.[3] Immediate and prolonged flushing is essential to prevent damage to the cornea.
-
Protocol: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
If Swallowed:
-
Causality: The compound is harmful if swallowed.[3] The objective is to dilute the substance in the stomach without inducing vomiting, which can cause further damage to the esophagus.
-
Protocol: Clean the mouth with water and have the person drink plenty of water.[3][4] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[3][6]
Experimental Protocols: Accidental Spill Response
For a small, solid spill:
-
Assess and Secure: Ensure the area is well-ventilated. Wear all required PPE (goggles, gloves, lab coat).
-
Contain: Prevent the dust from becoming airborne. Gently cover the spill with a dry, inert material like sand or vermiculite.[9]
-
Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4] Avoid actions that create dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected waste must be treated as hazardous and disposed of through an approved waste disposal plant, following all local and national regulations.[4]
Storage, Stability, and Disposal
Proper Storage: To ensure the stability of this compound and prevent hazardous reactions, it must be stored correctly.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Incompatibilities: Store away from strong oxidizing agents, as these can cause exothermic and potentially dangerous reactions.[3][4][6]
-
Conditions to Avoid: Protect from excess heat and prevent the formation of dust.[3][6]
Disposal: Unused material and contaminated waste must be disposed of as hazardous waste.[4] Never dispose of this chemical down the drain or in regular trash. Always consult your institution's environmental health and safety (EHS) office and follow local, regional, and national hazardous waste regulations.[4]
Mandatory Visualization: Safe Storage Logic
Caption: Key parameters for the safe storage of the compound.
Technical Data at a Glance
Having key physical properties readily available is crucial for experimental planning and safety assessment.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1][5][6] |
| Molecular Weight | 229.07 g/mol | [1][5] |
| Appearance | White crystal / Solid | [1][3] |
| Melting Point | 133 - 136 °C (271.4 - 276.8 °F) | [3][6][8] |
| Odor | Stench | [3][6] |
| Incompatible Materials | Strong oxidizing agents | [3][4][6] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide | [3][4][6] |
Conclusion
This compound is an indispensable tool in modern chemical and pharmaceutical research. Its potential hazards, while significant, are manageable through a disciplined and informed approach to safety. By internalizing the information contained within its SDS—understanding not just what to do, but why—researchers can ensure a safe laboratory environment that fosters innovation. Adherence to engineering controls, consistent and correct use of PPE, and a clear understanding of emergency procedures form a self-validating system of safety that protects the scientist and the science.
References
- Fisher Scientific. (2024). SAFETY DATA SHEET: this compound. [Link]
- PubChem. This compound.
- Penta chemicals. (2025). Propionic acid. [Link]
- Prode Properties. (n.d.). This compound (CAS 1643-30-7) Properties. [Link]
- Hill Brothers Chemical Company. (2001). propionic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1643-30-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 3-(4-溴苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. hillbrothers.com [hillbrothers.com]
GHS hazard classification for 3-(4-Bromophenyl)propionic acid
An In-Depth Technical Guide to the GHS Hazard Classification of 3-(4-Bromophenyl)propionic Acid
Introduction: Contextualizing Hazard in Research
In the fields of pharmaceutical research and synthetic chemistry, this compound (CAS: 1643-30-7) serves as a valuable building block and intermediate.[1] Its utility, however, must be contextualized within a robust framework of safety and regulatory compliance. Understanding its hazard profile is not merely a procedural formality but a critical component of responsible research, ensuring personnel safety, accurate risk assessment, and the integrity of drug development pipelines.
GHS Hazard Profile: A Synthesized Overview
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3] The compound presents multiple hazards requiring careful handling. The primary classifications are consistently reported across authoritative databases and supplier safety data sheets.[3][4][5]
The consensus GHS classification indicates that the substance is harmful if ingested and causes significant irritation to the skin, eyes, and respiratory system.[3][4] The signal word associated with this hazard profile is "Warning" .[3][4]
Table 1: GHS Classification Summary for this compound
| Hazard Class | Category | Hazard Statement (H-Code) | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |
Precautionary Statements (P-Codes): A Guide to Mitigation
The following precautionary statements are essential for the safe handling and use of this compound.[2][3][5]
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3][5]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[2][3]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][3]
Methodology for Hazard Determination: The Case of Skin Irritation
To ensure the highest degree of scientific integrity, GHS classifications are not arbitrary. They are derived from rigorously validated testing protocols. For skin irritation (H315), the current gold standard involves in vitro methods that avoid animal testing while providing highly predictive data for human health. The premier method is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .[6][7]
The core principle of this test is to model "real life" exposure by applying the test chemical to a three-dimensional human epidermis model.[8] This model, comprised of human-derived keratinocytes, closely mimics the barrier function and physiology of the human epidermis.[7][9] The potential of the chemical to cause irritation is determined by its cytotoxic effect on the cells, which is measured via a cell viability assay (MTT assay).[8][9]
Workflow for GHS Skin Irritation Classification
Caption: GHS classification workflow for skin irritation.
Protocol: OECD Guideline 439 - Reconstructed Human Epidermis Test
This protocol is a self-validating system. It includes both a negative control (ultrapure water or PBS) and a positive control (5% Sodium Dodecyl Sulfate solution) to ensure the RhE tissue is responsive and the assay is performing correctly.[8] A test is considered valid only if the positive control reduces cell viability to the expected range and the negative control shows high viability.
Step-by-Step Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissue models are pre-incubated for at least 60 minutes at 37°C / 5% CO₂. The culture medium is then replaced to ensure tissue health.[8]
-
Application of Test Substance: A precise amount of solid this compound (typically 25mg) is applied uniformly to the apical surface of the RhE tissue models.[8] Triplicate models are used for each substance and control.
-
Exposure Period: The dosed tissue models are incubated for a standardized period, typically 60 minutes, at 37°C / 5% CO₂.[8]
-
Washing and Recovery: The test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh culture medium and placed back in the incubator for a recovery period of approximately 42 hours.[8]
-
Viability Assessment (MTT Assay): After recovery, the culture medium is replaced with an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The tissues are incubated for 3 hours, during which viable cells with active mitochondria will enzymatically convert the yellow MTT dye into a blue formazan salt.[8][9]
-
Extraction & Measurement: The formazan salt is extracted from the tissues using a solvent (e.g., isopropanol). The absorbance of the extracted solution is then measured using a spectrophotometer.
-
Data Interpretation: The percentage viability of the substance-treated tissues is calculated relative to the negative control tissues. According to the UN GHS criteria, if the mean tissue viability is reduced to ≤ 50%, the substance is classified as a Skin Irritant, Category 2 (H315).[8][9] If viability is > 50%, it is considered non-irritant.[9]
Practical Application: Risk Mitigation in the Laboratory
The GHS classification directly informs the necessary risk mitigation strategies in a laboratory setting.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles (mitigating H335).[2] Eyewash stations and safety showers must be readily accessible.[2][3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield compliant with EN166 or OSHA 29 CFR 1910.133 standards are mandatory to prevent eye contact (mitigating H319).[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure (mitigating H315).[2][3]
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
-
-
Safe Handling Practices: Avoid creating dust when handling the solid material.[3] Do not eat, drink, or smoke in the work area.[3] Wash hands and any exposed skin thoroughly after handling.[3]
Conclusion
The GHS hazard classification of this compound as a Category 4 oral toxicant and a Category 2 skin, eye, and respiratory irritant is well-established and based on sound scientific principles. For drug development professionals and researchers, this classification is not a barrier but a guide to safe and effective use. By understanding the underlying toxicological data and the validated methodologies like OECD TG 439, scientists can implement targeted engineering controls, select appropriate PPE, and foster a culture of safety that enables scientific advancement without compromising personal or environmental health.
References
- Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Source: OECD. [Link]
- This compound | C9H9BrO2 | CID 2735609.
- SAFETY DATA SHEET - this compound (Rev. 2024). Source: Fisher Scientific. [Link]
- OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (2013). Source: OECD. [Link]
- Skin irritation: OECD TG 439. Source: SenzaGen. [Link]
- IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION.
- Regulatory Skin Irritation Test OECD TG 439. Source: XCellR8. [Link]
- This compound (CAS 1643-30-7) Properties. Source: Chemcasts. [Link]
- Methyl Salicylate | C8H8O3 | CID 4133.
- Safety Data Sheet: Methylthymol blue sodium salt. Source: Chemos GmbH & Co.KG. [Link]
Sources
- 1. This compound | 1643-30-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. senzagen.com [senzagen.com]
An In-depth Technical Guide to 3-(4-Bromophenyl)propionic Acid: Synthesis, Reactivity, and Applications
Executive Summary
3-(4-Bromophenyl)propionic acid is a versatile bifunctional molecule that has emerged as a cornerstone building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a brominated aromatic ring, offers two distinct points for chemical modification, making it an exceptionally valuable intermediate. The presence of the bromine atom serves as a reactive "handle" for sophisticated carbon-carbon bond-forming reactions, while the propionic acid side chain provides a scaffold common to many biologically active molecules. This guide offers a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, core reactivity, and its pivotal role in the development of novel therapeutics, advanced materials, and agrochemicals. Particular emphasis is placed on the practical application of this compound, with detailed, field-proven protocols and an exploration of the chemical principles that underpin its utility.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of chemical synthesis, the efficiency and elegance of a synthetic route often depend on the strategic choice of starting materials. This compound (also known as p-bromohydrocinnamic acid) represents a class of reagents that provide significant molecular complexity in a single, stable, and commercially available package. Its true value lies in its dual reactivity.
The propionic acid group is a well-known pharmacophore, present in the widely recognized non-steroidal anti-inflammatory drug (NSAID) class, such as Ibuprofen.[1] This moiety can be readily converted into esters, amides, and other derivatives to modulate pharmacokinetic properties or to link to other molecules of interest.[2]
Concurrently, the 4-bromophenyl group is a linchpin for modern palladium-catalyzed cross-coupling reactions.[3] The carbon-bromine bond is sufficiently reactive to participate in transformations like the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse aryl, alkyl, or alkynyl groups.[3][4] This capability is fundamental to programs in drug discovery for exploring structure-activity relationships (SAR) and in materials science for constructing complex conjugated systems.[2][4]
This guide will deconstruct the chemistry of this powerful intermediate, providing the technical insights necessary for its effective application in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is critical for its correct identification, handling, and use in synthesis.
Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1643-30-7 | [5][6] |
| Molecular Formula | C₉H₉BrO₂ | [5][6] |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 133-136 °C | [7] |
| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [5] |
| SMILES | C1=CC(=CC=C1CCC(=O)O)Br | [5] |
| InChI Key | NCSTWHYWOVZDOC-UHFFFAOYSA-N | [5] |
Spectroscopic Analysis
Spectroscopic data confirms the molecular structure and is indispensable for monitoring reaction progress and verifying product purity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 7.0-7.5 ppm. The protons ortho to the bromine atom will be downfield compared to those ortho to the alkyl chain.
-
Aliphatic Protons: The two methylene (-CH₂-) groups of the propionic acid chain will appear as two triplets between δ 2.6-3.0 ppm due to coupling with each other. The -CH₂- group adjacent to the aromatic ring will be at a slightly different chemical shift than the -CH₂- group adjacent to the carbonyl.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (> δ 10 ppm), corresponds to the acidic proton of the -COOH group. This signal's position and broadness can be highly dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.[5]
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet at the lowest field, typically in the δ 170-180 ppm region.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be shifted upfield relative to the other substituted carbon due to the heavy atom effect. The other three signals will be in the typical aromatic region of δ 120-145 ppm.
-
Aliphatic Carbons: Two signals corresponding to the methylene carbons will be observed in the upfield region, typically between δ 30-40 ppm.
-
The FT-IR spectrum is a rapid and powerful tool for identifying the key functional groups present in the molecule.[5]
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
-
C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: The C-Br bond stretch is found in the fingerprint region, usually between 500-650 cm⁻¹.
Synthesis and Manufacturing
While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. One of the most elegant and modern approaches is the direct 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated carboxylic acid, catalyzed by a rhodium complex.[8][9]
Rhodium-Catalyzed 1,4-Addition: A Green and Efficient Route
This method offers a streamlined, one-step alternative to multi-step classical syntheses.[8] The use of water as the solvent not only aligns with green chemistry principles but also simplifies product isolation and can enhance catalyst activity.[8][10]
The core transformation involves the addition of 4-bromophenylboronic acid across the double bond of acrylic acid.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Rhodium-Catalyzed Synthesis
This protocol is adapted from established procedures for the 1,4-addition of arylboronic acids.[8][9][10]
Materials:
-
4-Bromophenylboronic acid (1.0 equiv)
-
Acrylic acid (1.2 equiv)
-
[Rh(cod)OH]₂ (di-μ-hydroxobis(1,5-cyclooctadiene)dirhodium(I)) (0.5 mol%)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylboronic acid (1.0 equiv) and [Rh(cod)OH]₂ (0.5 mol%).
-
Solvent and Reagent Addition: Add deionized water to form a suspension (approx. 0.2 M concentration with respect to the boronic acid). Begin vigorous stirring. Add acrylic acid (1.2 equiv) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Causality: Heating is necessary to overcome the activation energy of the catalytic cycle. Water is an excellent solvent choice here; it is non-toxic, and the product often precipitates upon cooling or can be easily extracted. The rhodium catalyst is highly efficient for this transformation, showing excellent functional group tolerance.[8]
-
-
Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous solution to pH 1-2 with 1 M HCl. This ensures the product is in its protonated, less water-soluble carboxylic acid form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volumes of the aqueous phase).
-
Causality: The organic solvent selectively dissolves the desired product, separating it from the aqueous phase containing inorganic salts and any remaining water-soluble starting materials. Multiple extractions ensure maximum recovery.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure this compound.
Chemical Reactivity and Derivatization
The synthetic power of this compound stems from its ability to undergo selective reactions at either the carboxylic acid or the C-Br bond.
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. This compound | 1643-30-7 [chemicalbook.com]
- 8. Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids [organic-chemistry.org]
- 9. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
fundamental chemistry of 3-(4-Bromophenyl)propanoic acid
An In-depth Technical Guide to the Fundamental Chemistry of 3-(4-Bromophenyl)propanoic Acid
Introduction
3-(4-Bromophenyl)propanoic acid, also known as p-bromohydrocinnamic acid, is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical research and synthetic chemistry. Its structure, featuring a carboxylic acid moiety and a bromine-substituted aromatic ring, provides two distinct points for chemical modification, making it a versatile and valuable building block for the synthesis of more complex molecules.[1][2] This guide offers an in-depth exploration of its core chemical principles, from its synthesis and spectral characterization to its reactivity and applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development. These characteristics dictate its behavior in different environments and provide the means for its unambiguous identification.
Core Physicochemical Properties
The key physical and chemical properties of 3-(4-Bromophenyl)propanoic acid are summarized below, providing essential data for experimental design and safety considerations.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | [3] |
| CAS Number | 1643-30-7 | [3] |
| Appearance | White to light yellow or beige solid | [5] |
| Melting Point | 133-136 °C | [3][4] |
| Boiling Point | 250°C at 30 mmHg | [6][7] |
| SMILES | OC(=O)CCc1ccc(Br)cc1 | [2][3] |
| InChIKey | NCSTWHYWOVZDOC-UHFFFAOYSA-N | [2][3] |
Spectral Analysis: A Structural Fingerprint
Spectroscopic data provides an unambiguous confirmation of a molecule's structure. Below is a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 3-(4-Bromophenyl)propanoic acid, which are critical for reaction monitoring and quality control.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. For 3-(4-Bromophenyl)propanoic acid, three distinct groups of signals are expected in a 1:2:2:2:2 ratio. The analysis is based on established chemical shift principles for similar structures.[8][9]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |
| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) | These aromatic protons are adjacent to the electron-withdrawing bromine atom, causing a downfield shift. They appear as a doublet due to coupling with the protons meta to the bromine. |
| ~7.10 | Doublet | 2H | Ar-H (meta to Br) | These aromatic protons are adjacent to the propanoic acid chain and are slightly more shielded than their ortho counterparts. They appear as a doublet due to coupling with the protons ortho to the bromine. |
| ~2.95 | Triplet | 2H | -CH₂- (benzylic) | This methylene group is adjacent to the aromatic ring and the other methylene group, resulting in a triplet signal. |
| ~2.65 | Triplet | 2H | -CH₂- (adjacent to COOH) | This methylene group is adjacent to the electron-withdrawing carbonyl group and the benzylic methylene, also resulting in a triplet. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number and types of carbon environments in the molecule.
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~178-180 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~140 | C -CH₂ (aromatic) | The aromatic carbon atom attached to the propanoic acid side chain. |
| ~132 | C -H (aromatic, meta to Br) | The two equivalent aromatic carbons meta to the bromine atom. |
| ~130 | C -H (aromatic, ortho to Br) | The two equivalent aromatic carbons ortho to the bromine atom. |
| ~120 | C -Br (aromatic) | The aromatic carbon atom directly bonded to the bromine atom. |
| ~35 | -CH₂- (benzylic) | The carbon of the methylene group attached to the aromatic ring. |
| ~30 | -CH₂- (adjacent to COOH) | The carbon of the methylene group adjacent to the carbonyl group. |
Key Infrared (IR) Spectroscopy Absorptions
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum of 3-(4-Bromophenyl)propanoic acid is dominated by the characteristic absorptions of the carboxylic acid group.[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 2500-3300 | O-H stretch | A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10] |
| ~1700 | C=O stretch | A very strong and sharp absorption peak, indicative of the carbonyl group in the carboxylic acid.[11] |
| ~1600, ~1475 | C=C stretch | Medium to weak absorptions corresponding to the aromatic ring. |
| ~1210-1320 | C-O stretch | Strong absorption associated with the carbon-oxygen single bond of the carboxylic acid. |
Synthesis and Mechanistic Considerations
From a Senior Application Scientist's perspective, a robust and reproducible synthesis is paramount. The most logical and industrially scalable approach to 3-(4-Bromophenyl)propanoic acid involves a two-step sequence: a Heck reaction to form the unsaturated precursor, followed by a selective hydrogenation.
Sources
- 1. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(4-Bromophenyl)propionic acid 98 1643-30-7 [sigmaaldrich.com]
- 5. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 7. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. odinity.com [odinity.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
Methodological & Application
synthesis of 3-(4-Bromophenyl)propionic acid
<__ _>## Synthesis of 3-(4-Bromophenyl)propionic Acid: A Detailed Guide for Researchers
An In-Depth Application Note and Protocol Guide for the Synthesis of a Key Building Block in Pharmaceutical and Materials Science
Introduction
This compound is a valuable synthetic intermediate widely employed in the fields of drug discovery, agrochemicals, and materials science.[1] Its bifunctional nature, featuring a carboxylic acid moiety and a brominated aromatic ring, allows for diverse chemical transformations. This document provides a comprehensive guide for the , detailing two robust and well-established methods: the Heck Reaction and the Malonic Ester Synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights for successful execution.
Method 1: The Heck Reaction Approach
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] This method offers a direct route to this compound precursors.
Scientific Rationale
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[3] The key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the alkene, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[4] The choice of palladium precursor, ligands, base, and solvent is critical for achieving high yields and selectivity.[5]
Experimental Protocol: Heck Reaction
This protocol outlines the synthesis of an acrylic acid intermediate, which is then reduced to the target compound.
Step 1: Synthesis of (E)-3-(4-bromophenyl)acrylic acid
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromoiodobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and triphenylphosphine (PPh₃) (0.04 eq).
-
Solvent and Base Addition: Add anhydrous triethylamine (TEA) as both the solvent and the base (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and quench with 1M hydrochloric acid (HCl) until the pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the purified (E)-3-(4-bromophenyl)acrylic acid in a suitable solvent such as ethanol or methanol in a flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric pressure.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the final product, this compound.
Data Summary: Heck Reaction
| Reagent | Molar Eq. | Purpose |
| 4-Bromoiodobenzene | 1.0 | Aryl halide source |
| Acrylic acid | 1.2 | Alkene source |
| Palladium(II) acetate | 0.02 | Catalyst precursor |
| Triphenylphosphine | 0.04 | Ligand |
| Triethylamine | 3.0 | Base and Solvent |
| Palladium on Carbon | Catalytic | Hydrogenation catalyst |
| Hydrogen Gas | Excess | Reducing agent |
Mechanism and Workflow Diagram
Caption: Heck Reaction Mechanism and Experimental Workflow.
Method 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing carboxylic acids.[6] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[7]
Scientific Rationale
The α-hydrogens of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a moderately strong base to form a stable enolate.[8][9] This enolate acts as a nucleophile and can be alkylated with an alkyl halide.[10] Subsequent hydrolysis of the ester groups to carboxylic acids, followed by heating, leads to decarboxylation to yield the desired substituted acetic acid derivative.[6]
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: In a round-bottom flask, dissolve diethyl malonate (1.1 eq) in absolute ethanol. To this solution, add sodium ethoxide (NaOEt) (1.0 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 4-bromobenzyl bromide (1.0 eq) dropwise to the enolate solution. Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: After the alkylation is complete, add a solution of sodium hydroxide (NaOH) (3.0 eq) in water and continue to reflux for another 2-3 hours to hydrolyze the ester groups.
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl until the pH is strongly acidic. A precipitate of the dicarboxylic acid intermediate will form. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Work-up and Purification: Cool the mixture to room temperature, which should cause the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Data Summary: Malonic Ester Synthesis
| Reagent | Molar Eq. | Purpose |
| Diethyl malonate | 1.1 | Enolate precursor |
| Sodium ethoxide | 1.0 | Base |
| 4-Bromobenzyl bromide | 1.0 | Alkylating agent |
| Sodium hydroxide | 3.0 | Hydrolysis agent |
| Hydrochloric acid | Excess | Acidification and decarboxylation |
Mechanism and Workflow Diagram
Caption: Malonic Ester Synthesis Mechanism and Workflow.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: 133-136 °C (literature).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, as well as the two methylene groups of the propionic acid chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight (229.07 g/mol ).[11]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[12][13]
-
Chemical-Specific Hazards:
-
4-Bromoiodobenzene and 4-bromobenzyl bromide: These are irritants. Avoid contact with skin and eyes.[14][15]
-
Palladium(II) acetate and Palladium on Carbon: Palladium compounds can be toxic and are potential sensitizers. Handle with care and avoid inhalation of dust.[16][17]
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area away from ignition sources.
-
Sodium ethoxide and Sodium hydroxide: Corrosive bases. Handle with care to avoid skin and eye burns.[9]
-
Diethyl malonate: Irritant.[7]
-
Hydrochloric acid: Corrosive acid. Handle with extreme care.[8]
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[12]
Conclusion
This application note provides two reliable and well-documented methods for the . The Heck reaction offers a more modern and direct approach, while the malonic ester synthesis represents a classic and robust alternative. The choice of method may depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this important chemical building block for their scientific endeavors.
References
- Organic Chemistry Portal. Heck Reaction. [Link]
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
- Wikipedia. Heck reaction. [Link]
- PubChem. This compound. [Link]
- YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- Wikipedia. Malonic ester synthesis. [Link]
- Chemistry Steps. Malonic Ester Synthesis. [Link]
- Carl ROTH.
- PMC. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
- BYJU'S. Heck Reaction Mechanism. [Link]
Sources
- 1. This compound | 1643-30-7 [chemicalbook.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. 4-Bromobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. aksci.com [aksci.com]
Application Notes & Protocols: 3-(4-Bromophenyl)propionic Acid as a Versatile Intermediate in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(4-bromophenyl)propionic acid, a pivotal intermediate in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive carboxylic acid group and a synthetically versatile aryl bromide moiety, makes it an invaluable building block for constructing complex molecular architectures. This document details its physicochemical properties and presents validated, step-by-step protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and modifications of the carboxylic acid function. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of novel compounds in pharmaceutical development, materials science, and agrochemical research.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic carboxylic acid that has emerged as a strategic building block in diverse synthetic applications.[1] Its value lies in the orthogonal reactivity of its two primary functional groups. The propionic acid side chain provides a handle for traditional transformations such as esterification and amidation, which are fundamental in the synthesis of bioactive molecules and polymers.[1] Concurrently, the bromine atom on the phenyl ring serves as a key reactive site for a host of powerful palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2] This dual reactivity allows for sequential and controlled molecular elaboration, making it a preferred intermediate in the development of pharmaceuticals, particularly anti-inflammatory drugs, and compounds targeting neurological disorders.[1][3] Furthermore, its derivatives are explored as linkers in Proteolysis Targeting Chimeras (PROTACs), highlighting its relevance in cutting-edge drug discovery.[4]
Physicochemical Properties & Characterization
A thorough understanding of the physical and spectral properties of a starting material is critical for reaction monitoring and product characterization.
| Property | Value | Reference |
| CAS Number | 1643-30-7 | [1][5][6] |
| Molecular Formula | C₉H₉BrO₂ | [1][7] |
| Molecular Weight | 229.07 g/mol | [5][8] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 133-136 °C | [1][5][9] |
| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [8] |
| SMILES | C1=CC(=CC=C1CCC(=O)O)Br | [8] |
Spectroscopic Data: Characterization is typically confirmed using standard spectroscopic methods. Key data can be found in public databases such as PubChem, including ¹³C NMR, Infrared (IR), and Raman spectra, which are essential for verifying the integrity of the material before use.[8]
Core Synthetic Applications & Protocols
The utility of this compound is best demonstrated through its application in cornerstone synthetic reactions. The following sections provide both the mechanistic rationale and detailed experimental protocols for its key transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the Aryl Bromide
The carbon-bromine bond is an excellent handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon bonds with high precision and functional group tolerance.
Causality & Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[11] The base is crucial as it activates the organoboron reagent, facilitating the key transmetalation step in the catalytic cycle.[12] The choice of solvent and ligand can significantly impact reaction efficiency and scope.
Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 229 mg, 1.0 mmol), (4-methylphenyl)boronic acid (1.2 eq, 163 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL). Degas the mixture by bubbling the inert gas through the solution for 15 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with 1 M HCl (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biphenyl product.
Causality & Rationale: The Heck reaction provides a direct method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[13][14] This transformation is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide generated during the catalytic cycle.[15] The reaction is highly valuable for synthesizing substituted styrenes and cinnamates. To prevent interference from the acidic proton of the carboxylic acid, it is often advantageous to first convert the acid to its corresponding ester before performing the Heck coupling.
Figure 2: General scheme for the Heck coupling reaction.
Protocol 2: Heck Vinylation with Ethyl Acrylate
-
Esterification (Pre-step): First, convert this compound to its ethyl ester using the esterification protocol described in section 3.2.A.
-
Vessel Preparation: In a Schlenk tube, combine ethyl 3-(4-bromophenyl)propanoate (1.0 eq, e.g., 257 mg, 1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol), and triphenylphosphine (PPh₃) (0.04 eq, 10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube, and alternately evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (4 mL), followed by ethyl acrylate (1.5 eq, 163 µL, 1.5 mmol) and triethylamine (Et₃N) (2.0 eq, 279 µL, 2.0 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 18-24 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the coupled product.
Causality & Rationale: The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[16][17] The reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[18][19] An amine base is used both to deprotonate the alkyne, forming the reactive copper acetylide, and as a solvent. This reaction is fundamental for creating rigid, linear structures found in functional materials and complex natural products.
Figure 3: General scheme for the Sonogashira coupling reaction.
Protocol 3: Coupling with Phenylacetylene
-
Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq, 229 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq, 14 mg, 0.02 mmol), and copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (5 mL). Stir to dissolve. Add phenylacetylene (1.1 eq, 120 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient with 1% acetic acid) to yield the pure alkynyl-substituted acid.
Modifications of the Carboxylic Acid Moiety
The propionic acid group is readily transformed into other key functional groups, such as esters and amides, which are ubiquitous in drug molecules.
Causality & Rationale: Esterification is a fundamental reaction often employed to protect the carboxylic acid group, increase lipophilicity, or prepare for subsequent reactions like the Heck coupling.[20] The Fischer esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[21] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process; using the alcohol as the solvent drives the reaction toward the product.[22]
Figure 4: General scheme for Fischer esterification.
Protocol 4: Synthesis of Ethyl 3-(4-bromophenyl)propanoate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.29 g, 10.0 mmol) in absolute ethanol (25 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq, 54 µL, 1.0 mmol) dropwise while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the solution to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Causality & Rationale: The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. Direct reaction between a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, coupling reagents are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[23] Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond.
Figure 5: General scheme for amide bond formation using EDC.
Protocol 5: Synthesis of N-Benzyl-3-(4-bromophenyl)propanamide
-
Reaction Setup: Dissolve this compound (1.0 eq, 229 mg, 1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 230 mg, 1.2 mmol) and stir for 10 minutes at room temperature. An additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq) can be included to suppress side reactions and improve yield, though it is often not strictly necessary.
-
Amine Addition: Add benzylamine (1.1 eq, 120 µL, 1.1 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[8]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a testament to the power of bifunctional building blocks in synthetic chemistry. Its robust and predictable reactivity at both the carboxylic acid and the aryl bromide positions provides chemists with a reliable platform for molecular construction. The protocols outlined in this guide serve as a validated starting point for researchers aiming to leverage this versatile intermediate in the synthesis of complex targets, from novel drug candidates to advanced organic materials.
References
- This compound | C9H9BrO2 | CID 2735609.
- Heck Coupling. NROChemistry. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Heck reaction. Wikipedia. [Link]
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health (NIH). [Link]
- Suzuki reaction. Wikipedia. [Link]
- Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a).
- Heck Reaction. Organic Chemistry Portal. [Link]
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. [Link]
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [Link]
- Heck Reaction—St
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Sonogashira cross-coupling reaction. YouTube. [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
- (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
- Ester synthesis by esterific
- A green approach to chemical building blocks. The case of 3-hydroxypropanoic acid. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7 [matrix-fine-chemicals.com]
- 8. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1643-30-7 [chemicalbook.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 21. Ester synthesis by esterification [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
Application Notes and Protocols for 3-(4-Bromophenyl)propionic Acid in Pharmaceutical Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of 3-(4-Bromophenyl)propionic acid in pharmaceutical research and development. This document offers detailed protocols, scientific rationale, and practical insights into leveraging this valuable chemical intermediate for the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a carboxylic acid group and a brominated aromatic ring, offers two distinct points for chemical modification, making it an ideal scaffold or building block for a diverse range of bioactive compounds.[1] The propionic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential for the development of new anti-inflammatory agents.[2] Furthermore, the presence of the bromo group allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This compound also serves as a valuable linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), highlighting its relevance in modern drug discovery.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1643-30-7 | [6] |
| Molecular Formula | C₉H₉BrO₂ | [6] |
| Molecular Weight | 229.07 g/mol | [6] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 133-136 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |
Application in the Synthesis of Anti-Inflammatory Agents
The structural similarity of this compound to known NSAIDs of the arylpropionic acid class makes it an attractive starting material for the synthesis of novel anti-inflammatory compounds. The carboxylic acid group can be readily converted to amides, esters, and other derivatives to modulate the compound's pharmacokinetic and pharmacodynamic properties. The following protocol details the synthesis of a novel 1,3,4-oxadiazole derivative, a class of compounds known for their anti-inflammatory activities, adapted from a published procedure.[2]
Protocol 2.1: Synthesis of 2-(2-(4-Bromophenyl)ethyl)-5-(aryl)-1,3,4-oxadiazole Derivatives
This protocol describes a two-step synthesis involving an initial amide coupling to form a hydrazide, followed by a cyclization reaction to yield the 1,3,4-oxadiazole ring.
Step 1: Synthesis of 3-(4-Bromophenyl)-N'-(arylcarbonyl)propanehydrazide (Intermediate)
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aryl acid hydrazide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Magnetic stirrer and hotplate
-
Round-bottom flasks and condenser
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 2-3 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
To this solution, add the substituted aryl acid hydrazide (1.0 eq) and triethylamine (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude hydrazide intermediate.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Cyclization to form 2-(2-(4-Bromophenyl)ethyl)-5-(aryl)-1,3,4-oxadiazole
-
Materials:
-
3-(4-Bromophenyl)-N'-(arylcarbonyl)propanehydrazide (Intermediate from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
-
Procedure:
-
Take the hydrazide intermediate (1.0 eq) in a round-bottom flask and add phosphorus oxychloride (5-10 vol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with constant stirring.
-
The solid product that precipitates out is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.
-
Causality Behind Experimental Choices:
-
The conversion of the carboxylic acid to an acid chloride in Step 1 activates it for nucleophilic attack by the less nucleophilic amine of the hydrazide.
-
Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction.
-
Phosphorus oxychloride acts as a dehydrating agent in Step 2 to facilitate the cyclization of the hydrazide to the oxadiazole.
Application as a Linker in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[7] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound provides a versatile scaffold for linker synthesis, offering both a carboxylic acid handle for amide bond formation and a bromo-functionalized phenyl ring for further elaboration via cross-coupling reactions.[3][4][5]
Protocol 3.1: General Strategy for Incorporating this compound as a PROTAC Linker
This protocol outlines a general workflow for synthesizing a PROTAC where this compound serves as a core component of the linker.
Caption: General workflow for PROTAC synthesis.
Step-by-Step Methodology:
-
Amide Coupling of POI Ligand:
-
Dissolve the protein of interest (POI) ligand containing a primary or secondary amine (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) and HOBt (1.2 eq), followed by a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting intermediate (POI-Linker-Br) by flash column chromatography.
-
-
Suzuki Coupling with E3 Ligase Ligand:
-
To a solution of the POI-Linker-Br intermediate (1.0 eq) and the E3 ligase ligand functionalized with a boronic acid or boronic ester (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, perform an aqueous workup, and purify the final PROTAC molecule by preparative HPLC.
-
Application in Structure-Activity Relationship (SAR) Studies via Suzuki Coupling
The bromo group on the phenyl ring of this compound is a versatile handle for introducing a wide variety of substituents through palladium-catalyzed Suzuki cross-coupling reactions. This allows for the systematic exploration of the chemical space around this part of the molecule, which is crucial for optimizing the biological activity of a lead compound.
Protocol 4.1: Suzuki Coupling of this compound Derivatives
This protocol describes a general procedure for the Suzuki coupling of an ester derivative of this compound with various aryl boronic acids.
Caption: Suzuki coupling workflow.
-
Materials:
-
Ester of this compound (e.g., methyl or ethyl ester)
-
Substituted aryl boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert atmosphere setup (nitrogen or argon)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, combine the ester of this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., dioxane:water 4:1).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analytical Characterization
The successful synthesis and purification of derivatives of this compound must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons (typically in the range of 7.0-7.6 ppm), and the aliphatic protons of the propionic acid chain (typically in the range of 2.5-3.0 ppm for the CH₂ groups). The coupling patterns of the aromatic protons can confirm the substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon (around 170-180 ppm), and the aliphatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 2: Representative Analytical Data for a Hypothetical Amide Derivative
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the 3-(4-bromophenyl)propyl moiety and the newly introduced amide group. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl of the amide. |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the calculated exact mass, with the characteristic bromine isotopic pattern. |
| Purity (HPLC) | >95% |
Safety and Handling
This compound is a chemical irritant. It is harmful if swallowed and can cause skin and eye irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly valuable and versatile building block in modern pharmaceutical development. Its dual reactivity allows for the synthesis of a wide array of complex molecules with potential therapeutic applications, from novel anti-inflammatory agents to targeted protein degraders. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers to effectively utilize this compound in their drug discovery endeavors.
References
- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (2025). Methods to accelerate PROTAC drug discovery. PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - ProQuest [proquest.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(4-Bromophenyl)propionic Acid as a Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures hinges on the strategic selection of versatile starting materials.[1][2] 3-(4-Bromophenyl)propionic acid is an exemplary building block, offering chemists two distinct and orthogonally reactive functional handles: a carboxylic acid and an aryl bromide.[3][4][5] This bifunctionality is not merely a convenience; it is a strategic asset, enabling sequential or convergent synthetic routes to a vast array of complex targets in medicinal chemistry, materials science, and agrochemistry.[3][4]
The propionic acid chain provides a flexible linker and a reactive site for amide bond formation, esterification, or reduction.[3][5] Simultaneously, the 4-bromophenyl group serves as a robust platform for modern palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, vinyl, or alkynyl substituents.[6] This guide provides an in-depth exploration of the key transformations involving this compound, complete with field-proven protocols and insights into the rationale behind experimental design.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [7] |
| Appearance | Solid |
| Melting Point | 133-136 °C[8] |
| IUPAC Name | 3-(4-bromophenyl)propanoic acid[7] |
Part 1: Transformations at the Aryl Bromide Moiety via Cross-Coupling
The carbon-bromine bond on the phenyl ring is the gateway to carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, offering mild conditions and broad functional group tolerance. The reactivity of the aryl halide is a critical parameter, with the general trend being I > OTf > Br >> Cl.[9][10] The aryl bromide of our building block represents an ideal balance of reactivity and stability, making it a reliable substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds.[11] It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.
Mechanistic Rationale: The reaction cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The boronic acid is activated by the base to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11] The choice of base is crucial for activating the boronic acid, and the ligand stabilizes the palladium catalyst throughout the cycle.[12]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[6] Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-95 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[13]
-
Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biarylpropionic acid.
Data Table: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid Partner | Base | Catalyst (mol%) | Yield (%) |
| Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5%) | ~60%[6] |
| 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5%) | Good[6] |
| Thiophene-2-boronic acid | K₃PO₄ | Pd(PPh₃)₄ (1.45%) | 58-72% (on similar imine substrate)[13] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[14] This reaction is exceptionally valuable for synthesizing linear scaffolds, natural products, and materials for molecular electronics. Traditionally, it requires both a palladium catalyst and a copper(I) co-catalyst.[15] However, modern, more environmentally benign protocols have been developed that operate under copper-free conditions, often in aqueous media.[16][17][18]
Mechanistic Rationale (Copper-Free): The cycle involves oxidative addition of the aryl bromide to Pd(0). The terminal alkyne is deprotonated by the amine base. A key step is the subsequent transmetalation between the palladium(II) complex and the acetylide, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14] Performing the reaction in water using surfactants like PTS can create nanomicelles that facilitate the reaction between hydrophobic substrates at room temperature.[16]
Caption: Workflow for a modern, copper-free Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling in Water
-
Reagent Preparation: In a reaction vial, dissolve the palladium precursor [e.g., Pd(OAc)₂] and a suitable phosphine ligand (e.g., cyclopropylphosphine) in the aqueous solvent system (e.g., water with 3 wt % PTS).[16]
-
Addition of Substrates: To the catalyst solution, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a base such as triethylamine (Et₃N) (2.0-3.0 equiv.).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate. Acidify with 1M HCl to ensure the carboxylic acid is protonated. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Heck Reaction: Olefin Vinylation
The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond at an sp² carbon.[19][20] This reaction is a powerful tool for extending carbon chains and synthesizing stilbene and cinnamate derivatives.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0).[19] The alkene then coordinates to the palladium(II) complex and undergoes migratory insertion into the Pd-C bond. A subsequent β-hydride elimination step forms the double bond of the product and a hydridopalladium complex. Finally, the base regenerates the Pd(0) catalyst, completing the cycle.[21]
Protocol 3: General Procedure for the Heck Reaction
-
Vessel Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate ester, 1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or a more electron-rich phosphine).
-
Reagent Addition: Add a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) and a polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and acidify with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the substituted alkene product.
Part 2: Transformations at the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone of organic synthesis, most notably for its ability to form amide bonds—a linkage central to peptide chemistry and numerous pharmaceuticals.[22]
Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Common reagents include carbodiimides (like DCC or EDC), phosphonium salts (PyBOP), or phosphonic acid anhydrides (T3P).[22][23]
Mechanistic Rationale (Carbodiimide): The carboxylic acid adds to the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing a urea byproduct (dicyclohexylurea, DCU), which often precipitates from the reaction mixture. Additives like HOBt can be used to minimize side reactions and reduce potential racemization of chiral centers.
Caption: Standard workflow for amide bond formation.
Protocol 4: General Procedure for Amide Coupling
-
Acid Activation: Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DCM or DMF) and cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1-1.5 equiv.).
-
Amine Addition: To the activated acid solution, add the desired amine (1.0-1.2 equiv.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.5 equiv.) to scavenge the acid byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the starting acid by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amide can be purified by column chromatography or recrystallization.
Part 3: Advanced Strategy: Intramolecular Cyclization
The true power of this compound is realized when both functional groups are leveraged in a synthetic sequence. A powerful strategy involves functionalizing both ends of the molecule and then inducing an intramolecular cyclization to build complex heterocyclic systems.[24][25] This approach is central to many prodrug activation strategies and macrocycle syntheses.[24][26]
Conceptual Workflow:
-
Step A (Cross-Coupling): A Sonogashira coupling is performed to introduce a terminal alkyne bearing a nucleophilic group (e.g., an amine or alcohol) protected with a labile protecting group.
-
Step B (Amide Coupling): The carboxylic acid is coupled with an amino acid or another bifunctional linker.
-
Step C (Deprotection & Cyclization): The protecting group on the alkyne-derived chain is removed, unmasking the nucleophile. This nucleophile can then attack an electrophilic site on the other chain (e.g., after activation of a second carboxylic acid), leading to macrocyclization.
Caption: A conceptual strategy for building cyclic molecules.
Application Spotlight: Synthesis of Vesnarinone Precursor
Vesnarinone is a cardiotonic agent that has been investigated for the treatment of heart failure.[27][28][29] Its synthesis provides a practical example of the utility of this compound derivatives. A key step in many reported syntheses involves the intramolecular cyclization of a derivative of our title building block.
The core of the Vesnarinone structure can be formed via a Friedel-Crafts-type intramolecular acylation. The synthesis starts by converting 3-(4-methoxyphenyl)propionic acid (a close derivative of our building block) into its acid chloride. Treatment with a Lewis acid then promotes electrophilic attack of the acylium ion onto the electron-rich methoxy-activated benzene ring to form the cyclic ketone core. While this example uses a methoxy- instead of a bromo-substituent, it perfectly illustrates how the 3-phenylpropionic acid scaffold is predisposed to forming six-membered rings via intramolecular cyclization. A similar strategy could be employed after a Suzuki coupling on this compound to create more complex, substituted dihydroquinolinones.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for molecular construction. Its dual reactivity allows for a modular and powerful approach to synthesis, enabling the creation of diverse and complex structures through well-established and reliable protocols. By mastering the transformations at both the aryl bromide and carboxylic acid sites, researchers in drug development and materials science can significantly accelerate their discovery programs.
References
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- J&K Scientific. (n.d.). This compound.
- Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6913.
- Wikipedia. (n.d.). Sonogashira coupling.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wiley Online Library. (n.d.). Heck Reaction.
- Matsumori, A., et al. (1995). Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure. Circulation, 92(10), 2876-81.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Heck Reaction.
- University of Illinois Urbana-Champaign. (2022). New set of chemical building blocks makes complex 3D molecules in a snap.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- MDPI. (2017). Heck Reaction—State of the Art.
- Wikipedia. (n.d.). Vesnarinone.
- Feldman, A. M. (2004). Clinical characteristics of vesnarinone. American Journal of Cardiovascular Drugs, 4(1), 1-8.
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6629-6631.
- Cohn, J. N., et al. (1998). A dose-dependent increase in mortality with vesnarinone among patients with severe heart failure. The New England Journal of Medicine, 339(25), 1810-1816.
- The Vesnarinone Study Group. (1993). Effects of vesnarinone on morbidity and mortality in patients with heart failure. The New England Journal of Medicine, 329(3), 149-155.
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH National Library of Medicine. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Google Patents. (n.d.). Process for the preparation of 3-bromopropionic acid amide.
- PubMed. (n.d.). Prodrug strategies based on intramolecular cyclization reactions.
- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
- ScienceOpen. (n.d.). Cyclization of 3-(2-Sulfanylphenyl)prop-2-enoic Acids.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- MDPI. (2007). Cyclization-activated Prodrugs.
- Boron Molecular. (2023). Organic Building Blocks & Suppliers: Your Essential Guide.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2007). (PDF) Cyclization-activated Prodrugs.
Sources
- 1. New set of chemical building blocks makes complex 3D molecules in a snap | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
- 2. boronmolecular.com [boronmolecular.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1643-30-7 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. hepatochem.com [hepatochem.com]
- 23. Amide synthesis by acylation [organic-chemistry.org]
- 24. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclization-activated Prodrugs [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. ahajournals.org [ahajournals.org]
- 28. Vesnarinone - Wikipedia [en.wikipedia.org]
- 29. Clinical characteristics of vesnarinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Bromophenyl)propionic Acid in Material Science
Introduction
3-(4-Bromophenyl)propionic acid is a bifunctional organic molecule poised for significant applications in the realm of material science. Its structure, featuring a terminal carboxylic acid and a bromine-substituted phenyl ring, offers orthogonal reactivity that can be exploited for the rational design of advanced functional materials.[1] The carboxylic acid moiety serves as a classical handle for esterification and amidation reactions, making it a suitable monomer for step-growth polymerization to form polyesters and polyamides.[1] Concurrently, the bromophenyl group provides a reactive site for a variety of cross-coupling reactions, enabling the post-synthesis modification of materials to introduce specific functionalities.[2] This unique combination of reactive sites makes this compound a versatile building block for creating materials with tailored thermal, mechanical, and functional properties.[3]
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of functional polyesters and its potential as a linker in the formation of metal-organic frameworks (MOFs). Detailed protocols, causality behind experimental choices, and characterization methodologies are presented to facilitate its adoption in materials research and development.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in material synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [4] |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 133-136 °C | [5] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and hot ethanol. | General Knowledge |
| Functional Groups | Carboxylic Acid (-COOH), Bromophenyl (-C₆H₄Br) | [4] |
Application I: Synthesis of Functional Polyesters
The carboxylic acid group of this compound allows for its incorporation into polyester chains via polycondensation reactions. The presence of the bromo-substituent on the phenyl ring provides a valuable tool for post-polymerization modification, enabling the creation of functional materials with tailored properties. A scientifically plausible approach for synthesizing a copolyester using a derivative of this compound is detailed below, adapted from a similar synthesis using a hydroxyl-functionalized analogue.[7]
Scientific Principles
The synthesis of the copolyester involves a two-step process:
-
Esterification: The carboxylic acid of this compound is first converted to its methyl ester. This is a common strategy in polyester synthesis to avoid side reactions and to achieve better control over the polymerization process. The esterification is typically carried out in the presence of an acid catalyst.
-
Melt Polycondensation: The resulting diester monomer is then copolymerized with other suitable diol and diacid monomers via melt polycondensation. This solvent-free method is widely used in industrial polymer synthesis due to its efficiency and reduced environmental impact. A catalyst, such as an antimony compound, is typically used to accelerate the reaction.[7]
The bromine functionality on the polyester backbone does not interfere with the polycondensation reaction and remains available for subsequent modifications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. New polymer syntheses, 92. Biodegradable, thermotropic copolyesters derived from β‐(4‐hydroxyphenyl)propionic acid | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 3-(4-Bromophenyl)propionic Acid in the Synthesis of Advanced Agrochemicals
Introduction: In the continuous pursuit of more effective and environmentally benign crop protection solutions, the molecular architecture of active ingredients is of paramount importance. 3-(4-Bromophenyl)propionic acid has emerged as a versatile and highly valuable building block in the synthesis of a variety of agrochemicals. Its unique structural features, including a reactive carboxylic acid group and a brominated phenyl ring, provide a strategic scaffold for the construction of complex molecules with potent herbicidal, fungicidal, and insecticidal activities. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
Part 1: The Synthetic Utility of this compound
This compound serves as a key intermediate in the production of a range of agrochemicals.[1][2][3] Its utility stems from the ability to undergo various chemical transformations, such as esterification, amidation, and more complex cyclization reactions.[1] The presence of the bromine atom on the phenyl ring not only enhances the reactivity of the molecule but also provides a site for further functionalization, allowing for the fine-tuning of the biological activity of the final product.
One of the most significant applications of this compound in agrochemical development is in the synthesis of pyrazole-based herbicides.[2][3][4] Pyrazole derivatives are a well-established class of herbicides known for their efficacy against a broad spectrum of weeds. The synthesis of these compounds often involves the formation of a 1,3-diketone intermediate, which can be readily prepared from this compound.[1]
Key Synthetic Transformation: From Propionic Acid to 1,3-Diketone
A pivotal step in the utilization of this compound for pyrazole synthesis is its conversion to a 1,3-diketone. A highly efficient method for this transformation is the self-acylation of this compound in the presence of trifluoroacetic anhydride and a catalytic amount of trifluoromethanesulfonic acid.[1] This reaction proceeds through the formation of an indan-1-one intermediate, which is subsequently acylated to yield the desired 1,3-diketone.
This 1,3-diketone is a versatile precursor that can readily undergo cyclocondensation with hydrazine or its derivatives to form the pyrazole ring, a core component of many potent herbicides.
Part 2: Application in Herbicide Synthesis - A Case Study
The 4-bromophenyl-substituted pyrazole moiety is a key pharmacophore in a number of modern herbicides. These compounds often act by inhibiting specific enzymes in weeds, leading to their growth arrest and eventual death.
Synthesis of a Pyrazole-Based Herbicide Precursor
The following protocol details the synthesis of a 1,3-diketone intermediate from this compound, which is a crucial step in the production of pyrazole-containing herbicides.
Protocol 1: Synthesis of 2-[3-(4-Bromophenyl)-1-oxopropyl]-5-bromoindan-1-one
This protocol is adapted from the synthetic methodology for 1,3-diketones from 3-(4-R-phenyl)propionic acids.[1]
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.5 equivalents) to the stirred solution.
-
Add a catalytic amount of trifluoromethanesulfonic acid (0.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-[3-(4-Bromophenyl)-1-oxopropyl]-5-bromoindan-1-one.
Expected Yield: 60-70%[1]
Characterization: The structure of the synthesized 1,3-diketone can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
DOT Diagram: Synthesis of 1,3-Diketone Intermediate
Caption: Synthetic pathway from this compound to the 1,3-diketone intermediate.
One-Pot Synthesis of Polysubstituted Pyrazoles
Building upon the synthesis of the 1,3-diketone, a highly efficient one-pot procedure can be employed to directly synthesize polysubstituted pyrazoles from this compound.[1]
Protocol 2: One-Pot Synthesis of a 4-Bromophenyl-Substituted Pyrazole
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (as solvent for cyclocondensation)
Procedure:
-
Follow steps 1-5 from Protocol 1 to generate the 1,3-diketone in situ.
-
After the initial reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C.
-
Slowly add a solution of hydrazine hydrate (or a substituted hydrazine, 1.1 equivalents) in ethanol or acetic acid to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
DOT Diagram: One-Pot Pyrazole Synthesis
Caption: One-pot synthesis of a pyrazole derivative from this compound.
Part 3: Broader Applications in Agrochemical Synthesis
Beyond pyrazole herbicides, the reactivity of this compound allows for its incorporation into other classes of agrochemicals.
-
Fungicides: The phenylpropionic acid scaffold can be found in some fungicides. The carboxylic acid can be converted to amides or esters, which are common functional groups in fungicidally active molecules.
-
Insecticides: Certain amide derivatives of phenylpropionic acids have shown insecticidal activity. The synthesis of these compounds typically involves the activation of the carboxylic acid group followed by reaction with a suitable amine.
Conclusion
This compound is a cornerstone intermediate in the synthesis of advanced agrochemicals. Its ability to be efficiently converted into key precursors like 1,3-diketones opens up a straightforward pathway to valuable pyrazole-based herbicides. The protocols outlined in this guide provide a practical framework for researchers and scientists in the agrochemical industry to leverage the synthetic potential of this versatile building block. The continued exploration of derivatives of this compound holds significant promise for the development of next-generation crop protection agents with enhanced efficacy and improved environmental profiles.
References
- Chem-Impex. 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid.
- Kim, D. K., Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2014). Synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids. Russian Journal of Organic Chemistry, 50(4), 464–468.
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.
- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6335.
- J&K Scientific. 3-(4-Bromophenyl)pyrazole.
- Chem-Impex. 3-(4-Bromophenyl)pyrazole.
Sources
Application Note: Protocols for the Esterification of 3-(4-Bromophenyl)propionic Acid
Abstract
This comprehensive guide provides detailed protocols for the esterification of 3-(4-Bromophenyl)propionic acid, a key intermediate in pharmaceutical research and organic synthesis, notably in the development of Proteolysis Targeting Chimeras (PROTACs).[1] We present two robust and widely applicable methods: the classic Fischer-Speier acid-catalyzed esterification and the milder, coupling agent-mediated Steglich esterification. This document offers in-depth, step-by-step methodologies, mechanistic insights, and practical guidance to aid researchers, scientists, and drug development professionals in achieving high-yield synthesis of the corresponding esters, such as ethyl 3-(4-bromophenyl)propanoate.
Introduction: Synthetic Strategy and Method Selection
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. This compound and its ester derivatives are valuable building blocks. The choice of esterification method is critical and depends on factors such as the stability of the substrate to acidic conditions, the steric hindrance of the alcohol, and the desired scale of the reaction.
This note details two "gold standard" protocols:
-
Fischer-Speier Esterification : An equilibrium-controlled process ideal for simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol) that can be used in large excess as the solvent.[2][3] It is cost-effective and highly scalable, relying on a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]
-
Steglich Esterification : A mild, kinetically controlled reaction performed at room temperature, making it an excellent alternative for substrates that are sensitive to strong acids.[2][4][5] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[6][7][8]
Mechanistic Principles of Esterification
A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting.
Fischer-Speier Esterification Mechanism
This reaction is a reversible acid-catalyzed nucleophilic acyl substitution.[9] The process is driven to completion by using a large excess of the alcohol or by removing the water byproduct.[10][11]
The mechanism proceeds through several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[9][12]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[9]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Mechanism
This method avoids harsh acidic conditions. The key is the in situ activation of the carboxylic acid by DCC.
The mechanism involves the following steps:
-
Formation of O-Acylisourea: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is analogous in reactivity to a carboxylic anhydride.[4]
-
Catalysis by DMAP: While the alcohol can directly attack the O-acylisourea, the reaction is significantly accelerated by the supernucleophilic DMAP.[4][5] DMAP attacks the O-acylisourea to form an N-acylpyridinium intermediate ("active ester") and dicyclohexylurea (DCU). This step is crucial for suppressing a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4][5][7]
-
Ester Formation: The alcohol rapidly attacks the highly electrophilic N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.[4]
-
Byproduct Precipitation: The byproduct, dicyclohexylurea (DCU), is sparingly soluble in most organic solvents and precipitates out of the reaction mixture, facilitating its removal by simple filtration.[6][7]
Caption: Mechanism of Steglich Esterification.
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of Ethyl 3-(4-Bromophenyl)propanoate
This protocol is optimized for scalability and cost-efficiency, using an excess of ethanol as both reagent and solvent.
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Ethanol (EtOH), Anhydrous | >99.5% | Fisher Scientific | Used in large excess as the solvent. |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Reagent, 95-98% | VWR | Handle with extreme care (corrosive). |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Any | For neutralization. |
| Brine (Saturated NaCl solution) | ACS Reagent | Any | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Any | For drying the organic layer. |
| Diethyl Ether or Ethyl Acetate | ACS Reagent | Any | For extraction. |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 43.6 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous ethanol (100 mL). Stir the mixture until the acid dissolves completely.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.2 mL, ~2.4 g, 21.8 mmol, 0.5 equiv) to the stirring solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 3-(4-bromophenyl)propanoate can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil.
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Synthesis of Ethyl 3-(4-Bromophenyl)propanoate
This protocol is ideal for small-scale synthesis or when acid-sensitive functional groups are present elsewhere in the molecule.
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Ethanol (EtOH), Anhydrous | >99.5% | Fisher Scientific | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | TCI America | Potent allergen; handle with gloves.[13] |
| 4-Dimethylaminopyridine (DMAP) | >99% | Acros Organics | Toxic; use in a fume hood. |
| Dichloromethane (DCM), Anhydrous | >99.8% | Fisher Scientific | Use a dry solvent. |
| 0.5 N Hydrochloric Acid (HCl) | ACS Reagent | Any | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Any | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Any | For drying. |
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 21.8 mmol, 1.0 equiv), anhydrous dichloromethane (100 mL), ethanol (1.52 mL, 1.2 g, 26.2 mmol, 1.2 equiv), and DMAP (0.267 g, 2.18 mmol, 0.1 equiv).
-
Cooling: Cool the stirring solution to 0°C using an ice-water bath.
-
DCC Addition: In a separate beaker, dissolve DCC (4.95 g, 24.0 mmol, 1.1 equiv) in a minimal amount of anhydrous DCM (~20 mL). Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC/LC-MS indicates full consumption of the starting acid.
-
Byproduct Removal: Cool the mixture again to 0°C to maximize precipitation of the DCU. Remove the DCU precipitate by vacuum filtration through a fritted glass funnel or a pad of Celite, washing the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x 40 mL), saturated sodium bicarbonate solution (2 x 40 mL), and brine (40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure product.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Amidation Reactions with 3-(4-Bromophenyl)propionic Acid
Introduction
Amidation, the formation of an amide bond between a carboxylic acid and an amine, is a cornerstone of modern organic and medicinal chemistry. The resulting amide linkage is a fundamental component of peptides, proteins, and a vast array of pharmaceuticals and functional materials. 3-(4-Bromophenyl)propionic acid is a particularly valuable building block in this context.[1] Its structure incorporates a carboxylic acid moiety for amide bond formation, a phenyl ring common in bioactive molecules, and a bromine atom that serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2]
This guide provides a comprehensive overview of amidation reactions involving this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights to navigate potential challenges, ensuring robust and reproducible outcomes.
Core Principles of Amidation
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved through the use of coupling reagents.
The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl group, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent.
The Role of Additives
To improve reaction efficiency and minimize side reactions, particularly racemization in the case of chiral amines or carboxylic acids, additives are often employed.[4][5] 1-Hydroxybenzotriazole (HOBt) is a classic example. It can react with the activated intermediate to form an HOBt-ester, which is less reactive than the initial intermediate but more selective, thereby suppressing side reactions.[4][5]
Visualization of the Amidation Process
General Amidation Workflow
The following diagram illustrates a typical workflow for an amidation reaction.
Caption: A generalized workflow for amidation reactions.
Mechanism with Carbodiimide Coupling Agents
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[3][5]
Caption: The mechanism of EDC-mediated amidation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amidation of this compound with different coupling reagents.
Protocol 1: EDC/HOBt Coupling
This is a robust and widely applicable method, particularly useful for minimizing racemization with chiral amines.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents, if using an amine salt)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.1 eq).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Add the amine (1.0 eq) to the reaction mixture. If the amine is a hydrochloride or hydrobromide salt, add a non-nucleophilic base like DIPEA or TEA (2-3 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if using a water-immiscible solvent like DCM, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. If using a water-miscible solvent like DMF, dilute with a larger volume of ethyl acetate or another suitable organic solvent before washing.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent, often used for more challenging couplings, such as with sterically hindered amines or for solid-phase peptide synthesis.[5]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.2 equivalents)
-
Anhydrous DMF
-
DIPEA (2 - 3 equivalents)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Equivalents | Additive Often Used | Byproduct | Key Advantages |
| EDC (or DCC) | Carbodiimide | 1.1 - 1.5 | HOBt, Oxyma | Water-soluble urea (EDC), insoluble urea (DCC) | Cost-effective, well-established.[3][5] |
| HATU (or HBTU) | Uronium/Aminium Salt | 1.1 - 1.2 | None required | Tetramethylurea | High efficiency, fast reaction times, low racemization.[4][5] |
| PyBOP | Phosphonium Salt | 1.1 - 1.5 | None required | Triphenylphosphine oxide | High coupling efficiency, suitable for hindered substrates.[6] |
| T3P® | Phosphonic Anhydride | 1.5 | None required | Phosphate salts | Broad substrate scope, easy workup.[7] |
Causality Behind Experimental Choices
-
Choice of Solvent: Anhydrous solvents like DCM and DMF are crucial to prevent hydrolysis of the activated carboxylic acid intermediate. DMF is a good choice for its ability to dissolve a wide range of substrates, while DCM is often preferred for easier work-up.
-
Stoichiometry: A slight excess of the coupling reagent and any additives is typically used to ensure complete consumption of the limiting carboxylic acid.
-
Temperature Control: Starting the reaction at 0 °C, especially with carbodiimide reagents, helps to control the initial exothermic activation step and minimize side reactions.
-
Use of a Non-Nucleophilic Base: When using amine salts, a hindered base like DIPEA is used to liberate the free amine without competing as a nucleophile in the amidation reaction.
Self-Validating Systems: Monitoring and Characterization
-
Reaction Monitoring: TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. The use of different stains (e.g., UV, potassium permanganate, ninhydrin for primary/secondary amines) can aid in visualization. LC-MS provides more definitive information on the conversion and the mass of the desired product.
-
Product Characterization: After purification, the structure and purity of the final amide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The amidation of this compound is a versatile and powerful transformation for the synthesis of a wide array of molecules with potential applications in pharmaceutical development and materials science.[1][8] By understanding the underlying mechanisms of different coupling reagents and following robust, well-defined protocols, researchers can reliably and efficiently synthesize desired amide products. The choice of coupling reagent and reaction conditions should be tailored to the specific amine substrate and the scale of the reaction to ensure optimal results.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). Technical Support Center: Alternative Reagents for the Amidation of Carboxylic Acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- J&K Scientific. (n.d.). This compound | 1643-30-7.
- Pharmaffiliates. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Oakwood Chemical. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
Application Note: High-Resolution 1H NMR Analysis of 3-(4-Bromophenyl)propionic Acid
Abstract
This application note provides a detailed protocol and interpretive guide for the structural elucidation of 3-(4-Bromophenyl)propionic acid using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in organic synthesis and a valuable intermediate in pharmaceutical development, rigorous structural verification of this compound is essential for quality control and research integrity.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data acquisition, and spectral analysis.
Introduction: The Imperative of Structural Integrity in Synthesis
This compound is a versatile precursor used in the synthesis of a range of more complex molecules, including anti-inflammatory agents and other pharmaceuticals.[1] Its molecular architecture, comprising a para-substituted aromatic ring and a flexible propionic acid side chain, gives rise to a distinct and well-resolved 1H NMR spectrum. A thorough understanding of this spectrum is crucial for confirming the compound's identity, assessing its purity, and monitoring reaction progress.
The power of 1H NMR spectroscopy lies in its ability to provide three fundamental pieces of structural information:
-
Chemical Shift (δ): This reveals the electronic environment of each proton, indicating the presence of electron-withdrawing or -donating groups.
-
Signal Integration: This provides the relative ratio of the number of protons giving rise to each signal.
-
Spin-Spin Coupling (J): This elucidates the connectivity of protons on adjacent carbon atoms.
This document provides a comprehensive methodology for leveraging these parameters for the unambiguous characterization of this compound.
Experimental Protocol: A Framework for High-Quality Data Acquisition
Rationale for Methodological Choices
The selection of an appropriate deuterated solvent is paramount for high-quality NMR data. Deuterated chloroform (CDCl3) is an excellent choice for this compound due to its ability to readily dissolve the compound and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is included as an internal standard to provide a reference point (0.0 ppm) for accurate chemical shift determination.[3] A spectrometer operating at a frequency of 300 MHz or higher is recommended to ensure sufficient resolution of the spin-spin coupling patterns.
Materials and Instrumentation
-
Analyte: this compound (≥98% purity)
-
Solvent: Deuterated Chloroform (CDCl3, 99.8 atom % D) containing 1% TMS
-
Instrumentation: 300 MHz (or higher) NMR Spectrometer
-
NMR Tubes: 5 mm diameter, precision grade
Step-by-Step Sample Preparation Protocol
-
Mass Determination: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of CDCl3 with 1% TMS.
-
Homogenization: Gently agitate the vial by vortexing or sonicating until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
-
Positioning: Place the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications to ensure optimal shimming.
Data Acquisition Parameters
-
Spectrometer Frequency: 300 MHz
-
Pulse Program: Standard 1D proton acquisition (e.g., zg30)
-
Number of Scans: 16 (increase for more dilute samples to improve signal-to-noise)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): Approximately 4 s
-
Spectral Width (sw): 15 ppm (e.g., from -1 to 14 ppm)
-
Temperature: 298 K (25 °C)
In-Depth Spectral Interpretation and Analysis
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic methylene protons, and the carboxylic acid proton.
Molecular Structure with Proton Assignments
For clarity in the subsequent analysis, the protons of this compound are systematically labeled.
Caption: Labeled structure of this compound for NMR assignment.
Tabulated Spectral Data
The following table summarizes the expected 1H NMR data for this compound in CDCl3.
Table 1: 1H NMR Signal Assignments
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -COOH | ~11.5 (broad) | Singlet | - | 1H | Carboxylic acid proton |
| Hb | ~7.42 | Doublet | ~8.4 | 2H | Aromatic protons ortho to Br |
| Ha | ~7.09 | Doublet | ~8.4 | 2H | Aromatic protons ortho to the propionyl group |
| Hc | ~2.92 | Triplet | ~7.6 | 2H | Benzylic -CH2- |
| Hd | ~2.65 | Triplet | ~7.6 | 2H | -CH2- adjacent to COOH |
Detailed Analysis of Resonances
-
Carboxylic Acid Proton (-COOH): This proton is the most deshielded, appearing as a broad singlet significantly downfield (around 11.5 ppm). Its broad nature is a result of chemical exchange with residual water and intermolecular hydrogen bonding.
-
Aromatic Protons (Ha and Hb): The para-substitution pattern on the benzene ring results in a characteristic AA'BB' spin system, which appears as two distinct doublets.
-
Hb Protons: These protons, located ortho to the electronegative bromine atom, are more deshielded and resonate at a higher chemical shift (approximately 7.42 ppm).
-
Ha Protons: These protons are ortho to the alkyl substituent and are found at a lower chemical shift (around 7.09 ppm).
-
The coupling between the adjacent Ha and Hb protons gives rise to the doublet splitting pattern for both signals, with a typical ortho-coupling constant of approximately 8.4 Hz.
-
-
Aliphatic Protons (Hc and Hd): The two methylene groups of the propionic acid chain are diastereotopic and appear as two distinct triplets.
-
Hc Protons: These benzylic protons are adjacent to the aromatic ring and are deshielded by its anisotropic effect, appearing at about 2.92 ppm. The signal is split into a triplet by the neighboring Hd protons.
-
Hd Protons: These protons are alpha to the carbonyl group and resonate at a slightly lower chemical shift of approximately 2.65 ppm. This signal is also split into a triplet by the adjacent Hc protons.
-
The vicinal coupling between the Hc and Hd protons results in a coupling constant of around 7.6 Hz for both triplets.
-
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the systematic analysis of the 1H NMR spectrum.
Caption: A systematic workflow for 1H NMR data analysis from acquisition to reporting.
Self-Validation and Trustworthiness of the Protocol
The integrity of the obtained results can be internally validated by ensuring the following criteria are met:
-
Integration Ratios: The relative integrals of the proton signals must be consistent with the number of protons in the molecule (i.e., a 1:2:2:2:2 ratio for the COOH, aromatic, and methylene protons). Significant deviations could indicate the presence of impurities.
-
Reciprocal Coupling Constants: The coupling constant (J value) observed for the triplet at Hc must be identical to the J value for the triplet at Hd.
-
Chemical Shift Consistency: The observed chemical shifts should align with expected values based on the electronic effects of the substituents and be comparable to data for structurally similar compounds.
Conclusion
1H NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The detailed protocol and interpretation guide presented in this application note offer a robust framework for researchers to obtain high-quality, reliable data. The characteristic spectral fingerprint, including the distinct aromatic doublets and aliphatic triplets, allows for unambiguous identification and purity assessment, which are critical steps in the fields of chemical synthesis and drug development.
References
- J&K Scientific. This compound | 1643-30-7. [Link]
- PubChem. This compound | C9H9BrO2 | CID 2735609. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000237). [Link]
- The Royal Society of Chemistry.
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: 13C NMR Analysis of 3-(4-Bromophenyl)propionic acid
Introduction: The Role of 13C NMR in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For researchers and professionals in drug development, detailed structural confirmation of novel compounds and intermediates is a critical step in the pipeline. 13C NMR offers a direct, non-destructive method to determine the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their electronic environment within a molecule. This application note provides a comprehensive guide to the 13C NMR analysis of 3-(4-Bromophenyl)propionic acid, a valuable building block in the synthesis of various pharmaceutical agents. We will delve into the theoretical underpinnings of the observed chemical shifts, a detailed experimental protocol for data acquisition, and a thorough interpretation of the resulting spectrum.
Theoretical Framework: Understanding Substituent Effects in 13C NMR
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups generally cause a downfield shift (to a higher ppm value) by deshielding the nucleus, while electron-donating groups lead to an upfield shift (to a lower ppm value) through shielding. In this compound, the chemical shifts of the aromatic and aliphatic carbons are influenced by the combined effects of the bromine atom and the propionic acid side chain.
The propionic acid moiety, with its electron-withdrawing carboxylic acid group, influences the chemical shifts of the adjacent aliphatic carbons. The carbonyl carbon (C=O) itself resonates at a significantly downfield position, typically in the range of 170-185 ppm, due to its sp² hybridization and the deshielding effect of the two oxygen atoms[1]. The influence of the carboxylic acid group diminishes with distance along the alkyl chain.
On the aromatic ring, the bromine atom and the propyl chain act as substituents. The bromine atom exerts a complex influence. While its electronegativity would suggest a deshielding (downfield) effect on the directly attached (ipso) carbon, a phenomenon known as the "heavy atom effect" often leads to a net shielding (upfield) shift for carbons bonded to bromine and iodine[2]. This is attributed to the large electron cloud of the halogen, which induces a diamagnetic shielding effect. The propyl group, being an alkyl substituent, is generally a weak electron-donating group. The interplay of these substituent effects determines the final chemical shifts of the aromatic carbons.
Experimental Protocol
This section outlines a detailed, field-proven protocol for acquiring a high-quality 13C NMR spectrum of this compound. The causality behind each step is explained to ensure a robust and reproducible experiment.
Sample Preparation Workflow
Caption: Workflow for the preparation of a this compound NMR sample.
Detailed Steps:
-
Analyte Weighing: Accurately weigh approximately 50 mg of this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.
-
Dissolution: Transfer the solid to a clean, dry vial and add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal provides a lock for the NMR spectrometer.
-
Homogenization: Vortex the vial until the solid is completely dissolved. A homogenous solution is crucial for obtaining sharp and well-resolved NMR signals.
-
Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step removes any insoluble impurities that could degrade the magnetic field homogeneity and broaden the spectral lines.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following parameters are recommended for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz spectrometer. These parameters represent a balance between obtaining good signal-to-noise and minimizing the experimental time[3].
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard pulse program for quantitative 13C NMR with proton decoupling. |
| Solvent | CDCl₃ | Provides a deuterium lock signal and is a good solvent for the analyte. |
| Temperature | 298 K | Standard ambient temperature for routine NMR. |
| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time. |
| Acquisition Time (AQ) | ~1.0 s | A longer acquisition time improves digital resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei between pulses, although not fully quantitative. |
| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | ~240 ppm | Encompasses the typical chemical shift range for organic molecules. |
Results and Discussion: Spectral Analysis
The experimental 13C NMR spectrum of this compound in CDCl₃, as reported in the Spectral Database for Organic Compounds (SDBS), displays seven distinct signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule[4]. The observed chemical shifts are presented in the table below.
Molecular Structure and Carbon Numbering
Caption: Structure and atom numbering of this compound.
13C NMR Chemical Shift Data
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) | Assignment Justification |
| C9 (COOH) | 178.6 | Singlet | The most downfield signal, characteristic of a carboxylic acid carbonyl carbon[1]. |
| C1 (Ar-C) | 139.6 | Singlet | Quaternary aromatic carbon attached to the alkyl chain; deshielded by the aromatic ring current. |
| C4 (Ar-C-Br) | 120.3 | Singlet | Quaternary aromatic carbon attached to bromine. The upfield shift relative to other aromatic carbons is a classic example of the "heavy atom effect"[2]. |
| C3, C5 (Ar-CH) | 131.7 | Singlet | Aromatic methine carbons ortho to the bromine atom. Deshielded by the inductive effect of bromine. |
| C2, C6 (Ar-CH) | 130.1 | Singlet | Aromatic methine carbons meta to the bromine atom and ortho to the alkyl chain. |
| C8 (CH₂) | 35.2 | Singlet | Methylene carbon adjacent to the carboxylic acid group; deshielded by the carbonyl. |
| C7 (CH₂) | 30.7 | Singlet | Methylene carbon adjacent to the aromatic ring (benzylic). |
Interpretation of the Spectrum
The assignment of the signals is based on established principles of 13C NMR spectroscopy and comparison with data for related structures.
-
Aliphatic Carbons (C7, C8, C9): The most downfield signal at 178.6 ppm is unambiguously assigned to the C9 carbonyl carbon of the carboxylic acid, a region characteristic for this functional group[1]. The two methylene carbons, C7 and C8 , appear at 30.7 and 35.2 ppm, respectively. The C8 carbon, being alpha to the electron-withdrawing carbonyl group, is more deshielded and thus appears further downfield than the benzylic C7 carbon.
-
Aromatic Carbons (C1-C6): The aromatic region displays four signals, consistent with the para-substitution pattern which results in four sets of chemically equivalent carbons. The two quaternary carbons, C1 and C4 , are expected to have lower intensities due to the absence of a Nuclear Overhauser Enhancement (NOE) from directly attached protons. The signal at 120.3 ppm is assigned to C4 , the carbon bearing the bromine atom. Its relatively upfield position is a clear manifestation of the heavy atom shielding effect, which counteracts the expected deshielding from the electronegative bromine[2]. The signal at 139.6 ppm is assigned to C1 , the carbon atom to which the propionic acid side chain is attached. The remaining two signals at 131.7 ppm and 130.1 ppm are assigned to the protonated aromatic carbons. The signal at 131.7 ppm is assigned to C3 and C5 , which are ortho to the bromine and are expected to be more deshielded. The signal at 130.1 ppm is assigned to C2 and C6 , which are meta to the bromine.
Conclusion
This application note has detailed the 13C NMR analysis of this compound. A robust experimental protocol for sample preparation and data acquisition has been provided, grounded in the fundamental principles of NMR spectroscopy. The detailed analysis of the 13C NMR spectrum, including the assignment of all carbon signals, demonstrates the power of this technique for unambiguous structure elucidation. The observed chemical shifts are in excellent agreement with theoretical predictions based on substituent effects, notably the characteristic "heavy atom effect" of bromine. This comprehensive guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling confident structural characterization of this and related molecular scaffolds.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 13228. [Link]
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility.
- ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid?.
Sources
- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Structural Elucidation of 3-(4-Bromophenyl)propionic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 3-(4-Bromophenyl)propionic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. It outlines the theoretical basis for the vibrational modes expected for this molecule, presents a detailed protocol for sample preparation and spectral acquisition, and offers an in-depth interpretation of the resulting spectrum. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing FT-IR for the structural characterization and quality control of organic compounds.
Introduction: The Role of FT-IR in Pharmaceutical Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1][2] The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.[1] These vibrational frequencies are unique to the types of bonds and the overall molecular structure, providing a "molecular fingerprint" of the compound.
This compound is a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs.[3] Its structure, comprising a carboxylic acid group, an alkyl chain, and a para-substituted brominated benzene ring, presents a distinct set of vibrational modes that are readily identifiable by FT-IR. Accurate spectral interpretation is crucial for verifying the identity and purity of this compound in research and manufacturing settings.
Health and Safety Precautions
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[4][6] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Refer to the Safety Data Sheet (SDS) for complete safety information.[4][6][7]
Experimental Methodology
Materials and Instrumentation
-
Sample: this compound (CAS No: 1643-30-7), ≥98% purity[4]
-
Matrix (for KBr pellet): FT-IR grade Potassium Bromide (KBr), spectroscopic grade
-
Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. For this application, data was acquired using a Bruker Tensor 27 FT-IR.[5]
-
Accessories: Agate mortar and pestle, hydraulic press for KBr pellets, or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a common method for preparing solid samples for FT-IR analysis.[8]
-
Drying: Gently dry a small amount of this compound and FT-IR grade KBr in an oven at 100-110 °C for 2-4 hours to remove any residual moisture, which can interfere with the spectrum, particularly in the O-H stretching region.
-
Grinding: In a dry agate mortar, place approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[8]
-
Mixing: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.
-
Pellet Formation: Transfer the powder to a pellet die and press it under a hydraulic press at approximately 8-10 tons for 2-3 minutes to form a transparent or semi-transparent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
FT-IR Spectral Acquisition
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum of the ambient atmosphere (or a pure KBr pellet) to subtract interferences from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample compartment.
-
Data Collection: Collect the FT-IR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[1] A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
Results and Discussion: Spectral Interpretation
The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its distinct functional groups. The interpretation of these peaks allows for a definitive structural confirmation.
The Carboxylic Acid Group (-COOH)
The most prominent features in the spectrum arise from the carboxylic acid moiety.
-
O-H Stretch: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹.[9][10] This characteristic broadness is a result of intermolecular hydrogen bonding between the carboxylic acid dimers.[1]
-
C=O Stretch (Carbonyl): A very strong and sharp absorption peak appears around 1700 cm⁻¹.[11] For carboxylic acid dimers, this peak is typically centered around 1710 cm⁻¹.[9]
-
C-O Stretch: A medium to strong intensity band corresponding to the C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region.[10]
The Alkyl Group (-CH₂CH₂-)
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed as sharp peaks in the 3000-2850 cm⁻¹ range, often appearing as "shoulders" on the broad O-H band.[12]
The Para-Substituted Benzene Ring
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium bands typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[13][14]
-
C=C Stretch (In-Ring): Aromatic ring C=C stretching vibrations produce a series of medium to sharp peaks in the 1600-1450 cm⁻¹ region.[14] Typically, two prominent bands are seen around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[13]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region.[13] For a para-disubstituted (1,4-disubstituted) ring, a strong band is expected between 810-840 cm⁻¹.[14]
The Carbon-Bromine Bond (C-Br)
-
C-Br Stretch: The C-Br stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically between 600 and 500 cm⁻¹.
Data Summary
The expected characteristic FT-IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300-2500 | O-H Stretch (Hydrogen-bonded) | Carboxylic Acid (-COOH) | Strong, Broad |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |
| 3000-2850 | C-H Stretch | Alkyl Chain (-CH₂CH₂-) | Medium |
| ~1710 | C=O Stretch (Carbonyl) | Carboxylic Acid (-COOH) | Strong, Sharp |
| 1600-1450 | C=C Stretch (In-ring) | Aromatic Ring | Medium |
| 1320-1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |
| 840-810 | C-H Out-of-Plane Bend | Para-substituted Aromatic Ring | Strong |
| 600-500 | C-Br Stretch | Bromo-Aryl | Medium |
Experimental Workflow and Logic
The logical flow of this analytical procedure is designed to ensure accurate and reproducible results. The following diagram illustrates the key stages of the process.
Caption: Experimental workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and highly informative method for the structural verification of this compound. The characteristic absorption bands for the carboxylic acid, alkyl, and para-substituted bromophenyl groups provide a unique spectral fingerprint. The protocols and interpretive guidelines presented in this application note offer a robust framework for the successful application of this technique in pharmaceutical research, development, and quality assurance.
References
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of California, Los Angeles. IR: carboxylic acids.
- TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?
- Chemcasts. This compound (CAS 1643-30-7) Properties | Density, Cp, Viscosity.
- Chemcasts. This compound Properties vs Temperature | Cp, Density, Viscosity.
- Specac Ltd. Interpreting Infrared Spectra.
- Chemcasts. This compound Properties vs Pressure | Density, Cp, Viscosity.
- PubChem. This compound | C9H9BrO2 | CID 2735609.
- University of California, Davis. Sample preparation for FT-IR.
- LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- ResearchGate. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Colorado Boulder. Infrared Spectroscopy Handout.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2025, August 6). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.
- NIST WebBook. 3-(4-Chlorophenyl)propionic acid.
- ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
- Doc Brown's Chemistry. Infrared Spectroscopy Index.
Sources
- 1. echemi.com [echemi.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. tutorchase.com [tutorchase.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)propionic Acid in the Synthesis of Potent Anti-Inflammatory Agents
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3-(4-Bromophenyl)propionic acid and its derivatives as pivotal precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the underlying pharmacology of NSAIDs, focusing on their mechanism of action as cyclooxygenase (COX) inhibitors. The core of this guide is dedicated to detailed, field-proven synthetic protocols, emphasizing modern catalytic methods like the Suzuki-Miyaura and Heck coupling reactions. These protocols are presented with a focus on causality, explaining the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Central Role of Arylpropionic Acids in Inflammation Management
Arylpropionic acids represent a cornerstone in the management of pain and inflammation, with widely recognized members such as Ibuprofen and Naproxen.[1][2][3][4] Their therapeutic efficacy stems from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[5][6] The COX enzyme exists in two primary isoforms: COX-1, a constitutive enzyme responsible for physiological functions like maintaining the gastric lining, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[7][8][9] The therapeutic action of NSAIDs is primarily due to COX-2 inhibition, while the common gastrointestinal side effects are linked to the concurrent inhibition of COX-1.[5][8][10]
This compound is a versatile and valuable building block in medicinal chemistry.[11][12] The presence of the bromo-functional group on the phenyl ring provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, allowing for the construction of the biaryl structures characteristic of many potent NSAIDs. This guide will focus on palladium-catalyzed cross-coupling reactions, which offer a highly efficient and modular approach to synthesizing a diverse library of arylpropionic acid derivatives.[13][14][15]
Foundational Mechanism: Targeting the Arachidonic Acid Pathway
The anti-inflammatory effect of the drugs synthesized from this compound derivatives is achieved by intercepting the arachidonic acid cascade. By blocking the active site of COX enzymes, these drugs prevent the conversion of arachidonic acid into prostaglandins, thereby mitigating the inflammatory response.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs in the arachidonic acid pathway.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
Modern pharmaceutical synthesis heavily relies on the efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions. For converting aryl bromides, such as those derived from this compound, into complex biaryl systems, the Suzuki-Miyaura and Heck reactions are particularly powerful.[13][16][17][18]
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (like phenylboronic acid) and an organic halide in the presence of a palladium catalyst and a base. It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[14][19]
-
Heck Reaction: This reaction couples an aryl halide with an alkene (like ethylene). The resulting styrene derivative can then be carbonylated to yield the desired 2-arylpropionic acid. This method provides a flexible, often one-pot, procedure for NSAID synthesis.[16][18]
Caption: General workflow for synthesizing NSAIDs via Pd-catalyzed cross-coupling.
Detailed Protocol: Synthesis of Flurbiprofen via Suzuki-Miyaura Coupling
This protocol details the synthesis of Flurbiprofen, a potent NSAID, from 2-(3-fluoro-4-bromophenyl)propionic acid using a palladium-on-carbon catalyzed Suzuki-Miyaura reaction. This method is advantageous due to its use of an aqueous solvent system and a readily available catalyst.[20][21]
Reaction: 2-(3-fluoro-4-bromophenyl)propionic acid + Phenylboronic acid → Flurbiprofen
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(3-fluoro-4-bromophenyl)propionic acid | 247.06 | 1.00 | 247 mg |
| Phenylboronic acid | 121.93 | 1.1 - 1.2 | 134 - 146 mg |
| Palladium on Carbon (5% Pd/C, 50% wet) | - | 0.0005 | ~2 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.00 | 212 mg |
| Deionized Water | 18.02 | - | 10 mL |
| 3M Hydrochloric Acid (HCl) | - | - | As needed |
| Tetrahydrofuran (THF) / Ethyl Acetate | - | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-fluoro-4-bromophenyl)propionic acid (1.00 mmol), phenylboronic acid (1.1 mmol), sodium carbonate (2.00 mmol), and 5% Pd/C (0.05 mol%).[20][21]
-
Solvent Addition: Add 10 mL of deionized water to the flask. The use of an aqueous solvent system is both environmentally benign and facilitates the reaction.[21]
-
Reaction Execution: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up - Acidification: After completion, cool the reaction mixture to room temperature. The palladium catalyst can be removed at this stage by filtration through a pad of Celite, rinsing with a small amount of water.
-
Work-up - Precipitation: Transfer the filtrate to a beaker and acidify by slowly adding 3M HCl with stirring until the pH is approximately 2. The product, Flurbiprofen, will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water or toluene) to yield pure Flurbiprofen.[22] Dry the purified solid under vacuum.
Causality and Experimental Insights
-
The Base (Na₂CO₃): The base is crucial for the transmetalation step in the Suzuki catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its phenyl group to the palladium center.
-
The Catalyst (Pd/C): Palladium on carbon is a heterogeneous catalyst, which simplifies post-reaction removal (via filtration) compared to homogeneous catalysts.[20][21] Despite being heterogeneous, it provides sufficient catalytic activity for this transformation.
-
The Solvent (Water): Water is an excellent solvent for the inorganic base and the boronic acid salt, promoting the reaction. The biphasic nature of the reaction (organic substrate, aqueous base) is often beneficial for Suzuki couplings.
Alternative Protocol Concept: Heck Coupling & Carbonylation
A versatile alternative for synthesizing 2-arylpropionic acids involves a two-step, one-pot procedure combining a Heck reaction with a subsequent carbonylation.[16] This approach is highly flexible and can be adapted for various aryl bromide precursors.
Caption: Conceptual pathway for NSAID synthesis via Heck coupling and carbonylation.
Conceptual Protocol
-
Heck Reaction: An aryl bromide is reacted with ethylene gas under pressure in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand.[16][18] A base (e.g., a tertiary amine) is required to neutralize the HBr generated.
-
Carbonylation: Without isolating the intermediate styrene, the reaction vessel is charged with carbon monoxide (CO) and a water source. The same palladium catalyst, in the presence of an acid, facilitates the hydroxycarbonylation of the styrene to regioselectively form the desired 2-arylpropionic acid.[16]
This one-pot procedure is highly efficient, avoiding intermediate purification steps and leading to good overall yields of the final NSAID product.[16]
Conclusion
This compound and its derivatives are powerful and versatile starting materials for the synthesis of clinically important anti-inflammatory drugs. By employing robust and efficient palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Heck reactions, researchers can readily access a wide range of arylpropionic acid NSAIDs. The protocols and mechanistic insights provided in this guide offer a solid foundation for the development of both established and novel anti-inflammatory agents, underscoring the importance of strategic synthetic design in modern drug discovery.
References
- Vane JR. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nat New Biol. 1971 Jun 23;231(25):232-5. [Link]
- Engelhardt G, Bögel R, Schnitzler C, Utzmann R.
- Copeland RA, Williams JM, Giannaras J, Nurnberg S, Covington M, Pinto D, Pick S, Trzaskos JM. Mechanism of inhibition of novel COX-2 inhibitors. Semantic Scholar. [Link]
- Fleischmann T, et al. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. 2020;25(15):3429. [Link]
- CN106496016B - A kind of synthetic method of Flurbiprofen.
- Lecturio. Cox 1 vs Cox 2 Inhibitors (NSAIDs). [Link]
- Hawkey CJ. COX-1 and COX-2 inhibitors.
- Akhlaghinia B.
- CN112225657A - Preparation method of flurbiprofen.
- Al-Omar MA, et al. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. Antiinflamm Antiallergy Agents Med Chem. 2014;13(2):128-38. [Link]
- de la Rosa M, et al. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
- Lebrasseur N, et al. Heck Coupling. In: Synthetic Methods in Drug Discovery. Royal Society of Chemistry; 2016. [Link]
- Li J, et al.
- ChemWis. Synthesis of Flurbiprofen. YouTube. [Link]
- CN106957237B - A method of synthesis bromfenac sodium.
- Khan I, et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- CN106957237A - A kind of method for synthesizing bromfenac sodium.
- Kumar P, et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Nolan SP, et al. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
- Popp BV, et al.
- CN102432497A - Novel synthesis method of bromfenac sodium.
- Lenardão EJ, et al. Recent Developments in Catalytic Aryl Coupling Reactions.
- CN109608351B - Preparation method of bromfenac sodium.
- Vitaku E, et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Yamaguchi J, et al. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. [Link]
- EP2653159A1 - BROMFENAC ORGANIC SALTS AND PREPARATION METHOD, COMPOSITION AND USE THEREOF.
- Kumar P, et al. Arylpropionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]
- Gouda AM, et al. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry. [Link]
- Singh R, et al. QSAR/QSPR: Designing of new non-steroidal anti-inflammatory drugs (NSAIDs) considering ibuprofen as a lead compound followed by. Scholars Research Library. [Link]
- Adamus G, et al. Synthesis and antiproliferative properties of ibuprofen-oligo(3-hydroxybutyrate) conjugates. European Journal of Medicinal Chemistry. [Link]
- WebMDRx. NSAID Analgesics (COX Non-Specific)
- Knihinicki RD, et al. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology. [Link]
- Al-Obaydi F, et al.
- PubChem. This compound. [Link]
- ClinPGx.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. NSAID Analgesics (COX Non-Specific) - Propionic Acid Derivatives: Understanding Mechanisms, Uses - WebMDRx [webmdrx.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lecturio.com [lecturio.com]
- 10. jocpr.com [jocpr.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. books.rsc.org [books.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. CN106496016B - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]
Application Note: Regioselective Bromination of 2-Methyl-2-Phenylpropanoic Acid
Abstract & Introduction
This application note provides a detailed experimental protocol for the regioselective bromination of 2-methyl-2-phenylpropanoic acid, yielding 2-(4-bromophenyl)-2-methylpropanoic acid. This product is a valuable intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine fexofenadine.[1] A critical aspect of this synthesis is understanding the substrate's reactivity. 2-Methyl-2-phenylpropanoic acid lacks α-hydrogens, rendering it inert to α-halogenation reactions like the Hell-Volhard-Zelinsky (HVZ) reaction, which requires an enolizable α-proton.[2][3] Therefore, bromination occurs exclusively on the phenyl ring via an electrophilic aromatic substitution (EAS) mechanism. The protocol detailed herein utilizes an aqueous medium, presenting a more environmentally benign and industrially scalable alternative to traditional methods that employ hazardous halogenated solvents.[4] We will elucidate the reaction mechanism, provide a step-by-step experimental procedure, discuss critical safety precautions for handling bromine, and outline methods for product purification and characterization.
Scientific Principle: Electrophilic Aromatic Substitution
The bromination of the phenyl ring of 2-methyl-2-phenylpropanoic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds in several steps:
-
Generation of the Electrophile: While no Lewis acid catalyst is explicitly used in this aqueous procedure, molecular bromine (Br₂) is polarized by the solvent and the electron-rich aromatic ring, allowing it to act as an electrophile.
-
Nucleophilic Attack: The π-electron system of the phenyl ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Regioselectivity: The position of bromine addition is dictated by the existing substituents on the ring. The alkyl group (-C(CH₃)₂COOH) is weakly activating and ortho-, para-directing. Conversely, the carboxylic acid group is deactivating and meta-directing. The activating effect of the alkyl group typically dominates, directing the incoming electrophile to the ortho and para positions. However, due to the significant steric hindrance of the tertiary alkyl group, substitution at the para-position is strongly favored, leading to the formation of 2-(4-bromophenyl)-2-methylpropanoic acid as the major product.[4]
-
Rearomatization: A base (in this case, water) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and generating hydrogen bromide (HBr) as a byproduct.
Reaction Mechanism Diagram
Caption: Mechanism of Electrophilic Aromatic Bromination.
Critical Safety Precautions
WARNING: This procedure involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work. This protocol must be performed inside a certified chemical fume hood.
-
Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe, deep burns on skin contact and is fatal if inhaled.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (fluorinated rubber or nitrile for aqueous solutions).[6][7]
-
Handling: Transport bromine in a secondary container. Use equipment made of glass, Teflon, or other bromine-resistant materials.[6] Open containers cautiously to release any pressure buildup.
-
Spill & Emergency: A bromine spill kit must be immediately accessible. This includes a neutralizing agent like a 10-25% sodium thiosulfate (Na₂S₂O₃) solution.[7] In case of inhalation, move the person to fresh air and seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation.[6]
-
-
Acids and Bases: Handle hydrochloric acid and sodium carbonate/bicarbonate with care, wearing appropriate PPE.
-
Waste Disposal: All bromine-containing waste must be quenched with sodium thiosulfate solution before being disposed of in a designated hazardous waste container.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier Example |
| 2-Methyl-2-phenylpropanoic acid | C₁₀H₁₂O₂ | 164.20 | ≥98% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | ≥99.5% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Sodium Carbonate | Na₂CO₃ | 105.99 | ACS Grade | VWR |
| 5 M Hydrochloric Acid | HCl | 36.46 | ||
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Grade |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
125 mL dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Beakers, graduated cylinders, Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
pH paper or pH meter
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.[1][4][8]
Reaction Setup
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel. Ensure all glassware is dry and joints are properly sealed.
-
Position the flask in a heating mantle on a magnetic stirrer plate.
-
Perform the entire reaction in a certified chemical fume hood.
Procedure
-
Charge the flask with 2-methyl-2-phenylpropanoic acid (25.0 g, 0.152 mol) and deionized water (300 mL).
-
Begin vigorous stirring to create a suspension.
-
CAUTION: In the fume hood, carefully measure bromine (43.8 g, 14.0 mL, 0.274 mol, ~1.8 eq) and transfer it to the dropping funnel.
-
Begin heating the reaction mixture to 75-80 °C.
-
Once the temperature is stable, add the bromine dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature between 75-80 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 75-80 °C. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).[1]
Workup and Purification
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. A precipitate of the crude product should be visible.
-
Transfer the entire reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts.
-
Wash the combined organic layer with a 10% aqueous sodium thiosulfate solution (50 mL) to quench any unreacted bromine, followed by deionized water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Data Summary & Characterization
| Parameter | Value |
| Starting Material Mass | 25.0 g (0.152 mol) |
| Bromine Volume (Mass) | 14.0 mL (43.8 g, 0.274 mol) |
| Molar Ratio (Acid:Br₂) | 1 : 1.8 |
| Solvent (Water) Volume | 300 mL |
| Reaction Temperature | 75-80 °C |
| Typical Reaction Time | 2-4 hours |
| Expected Product | 2-(4-bromophenyl)-2-methylpropanoic acid |
| Product M.W. | 243.10 g/mol |
| Theoretical Yield | 36.95 g |
| Appearance | White to off-white solid |
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~10-12 (br s, 1H, -COOH), 7.4-7.5 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 1.6-1.7 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~182-184 (-COOH), ~145 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~122 (Ar-C-Br), ~45 (-C(CH₃)₂), ~25 (-CH₃).
-
Mass Spectrometry (EI): m/z 242/244 (M⁺, bromine isotope pattern), 197/199 ([M-COOH]⁺).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor stirring. 3. Insufficient bromine. | 1. Increase reaction time, ensuring temperature is stable at 75-80 °C. 2. Ensure stirring is vigorous enough to maintain a good suspension. 3. Re-check calculations and ensure correct amount of bromine was added. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during extraction/workup. 3. Loss during recrystallization. | 1. See above. 2. Ensure complete phase separation during extractions. Perform an additional extraction if necessary. 3. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling to maximize crystal recovery. |
| Formation of Isomers | 1. Reaction conditions favoring ortho/meta substitution. | While para-substitution is strongly favored, minor isomers can form.[4] A careful recrystallization is the most effective method for purification to achieve high isomeric purity (>99%).[4] |
References
- Title: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
- Title: The Hell–Volhard–Zelinsky Reaction Source: Master Organic Chemistry URL:[Link]
- Title: Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes Source: Fiveable URL:[Link]
- Title: Hell–Volhard–Zelinsky halogen
- Title: Alpha Halogenation of Carboxylic Acids Source: Chemistry Steps URL:[Link]
- Title: US20120309973A1 - Preparation of 2-(4-bromophenyl)
- Title: EP2532644A1 - Preparation of 2-(4-bromophenyl)
- Title: Preparation of 2-(4-bromophenyl)
- Title: Bromine Safety & Standard Operating Procedures Source: University of Washington URL:[Link]
- Title: Handling liquid bromine and preparing bromine water | Demonstration Source: RSC Educ
- Title: Bromine solution - Safety D
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
analytical methods for 3-(4-Bromophenyl)propionic acid purity
An In-Depth Guide to the Analytical Methods for Purity Determination of 3-(4-Bromophenyl)propionic Acid
Abstract
This application note provides a comprehensive guide to the analytical methodologies required for the robust purity assessment of this compound, a key intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity of such precursors is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). We will explore a multi-faceted approach, leveraging the strengths of chromatography and spectroscopy to build a complete purity profile. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind methodological choices and aligning with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Introduction: The Imperative of Purity Analysis
This compound serves as a versatile building block in organic synthesis.[1] Its purity is not merely a measure of quality but a prerequisite for predictable reaction kinetics, yield, and the impurity profile of subsequent products. The presence of uncharacterized impurities, even at trace levels, can lead to downstream complications, including the formation of toxic byproducts or compromised stability of the final drug product.
Regulatory bodies mandate that analytical procedures for quality control must be validated to be fit for their intended purpose.[8][9] This guide is structured around this principle, presenting a suite of validated methods that, when used in concert, provide a high degree of assurance in the quality of this compound. Our approach integrates a primary quantitative method (HPLC) with orthogonal techniques for impurity identification and confirmation (GC, NMR, and MS).
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification
For non-volatile organic compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the definitive technique for purity assessment. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.
Principle and Methodological Rationale
We employ a reversed-phase HPLC (RP-HPLC) method, which separates molecules based on their hydrophobicity.[10] The stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar aqueous-organic mixture.
-
Causality of Component Selection:
-
Column: A C18 (octadecylsilane) column is selected for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A gradient mixture of an acidified aqueous buffer and acetonitrile is used. The acid (e.g., phosphoric acid) suppresses the ionization of the carboxylic acid moiety of the analyte, ensuring a single, non-ionized form. This results in improved retention, symmetrical peak shape, and reproducible chromatography. Acetonitrile serves as the organic modifier; its increasing concentration during the gradient run elutes compounds of increasing hydrophobicity.
-
Detection: The bromophenyl group contains a strong chromophore, making UV detection highly suitable. Analysis at a lower wavelength, such as 220 nm, provides high sensitivity for both the parent compound and a wide range of potential aromatic impurities.
-
Experimental Protocol: Purity by Area Normalization
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade Acetonitrile, Water, and Phosphoric Acid.
-
Reference standard of this compound (>99.5% purity).
| Parameter | Setting |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[5] This ensures the chromatographic system is performing adequately.[11][12]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity using the area normalization method, assuming all components have a similar response factor at 220 nm.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography (GC) for Residual Solvents
The synthesis of this compound may involve various organic solvents. Since these solvents are volatile, Gas Chromatography (GC) with a headspace autosampler is the ideal method for their detection and quantification.
Principle and Methodological Rationale
Headspace GC analysis involves heating the sample in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace). A sample of this gas is then injected into the GC system. This technique prevents non-volatile matrix components, like the analyte itself, from contaminating the GC column.
-
Causality of Component Selection:
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is chosen for its ability to effectively separate a wide range of common polar and non-polar organic solvents.[13]
-
Detector: A Flame Ionization Detector (FID) is used due to its high sensitivity to nearly all organic compounds, making it a universal and robust choice for solvent analysis.
-
Diluent: A high-boiling, polar solvent like Dimethyl Sulfoxide (DMSO) is used to dissolve the sample, as it does not interfere with the analysis of more volatile solvents.
-
Experimental Protocol: Headspace GC
-
GC system with a Headspace Autosampler and FID.
-
Capillary GC Column (e.g., DB-WAX, 30 m x 0.53 mm, 1.0 µm).
-
Certified standards of common organic solvents.
-
Headspace vials (20 mL) with caps and septa.
-
DMSO (GC grade).
| Parameter | Setting |
| GC Oven Program | 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 220 °C |
| Detector (FID) Temp | 250 °C |
| Carrier Gas | Helium, constant flow 2.0 mL/min |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Vial Equilibration Time | 15 minutes |
-
Standard Preparation: Prepare a stock standard containing all expected residual solvents in DMSO. Create a calibration curve by diluting this stock to several concentration levels.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap immediately, and vortex to dissolve.
-
Analysis: Place the standard and sample vials in the headspace autosampler. Run the sequence.
-
Calculation: Identify any solvent peaks in the sample chromatogram by comparing their retention times to the standards. Quantify using the external standard calibration curve.
Visualization of GC Workflow
Caption: Workflow for Headspace GC Residual Solvent Analysis.
Spectroscopic Methods for Identity and Structural Verification
While chromatography excels at quantification, spectroscopy provides definitive structural information, confirming the identity of the main peak and helping to elucidate the structure of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for structural elucidation. The ¹H NMR spectrum provides information on the number and type of protons and their connectivity.
-
Principle: The spectrum reveals characteristic chemical shifts and splitting patterns for the protons in the this compound molecule. Purity can be inferred by the absence of unexpected signals.
-
Expected ¹H NMR Signals (in CDCl₃):
-
~11-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.
-
~7.4 ppm (doublet, 2H): Aromatic protons ortho to the bromine atom.
-
~7.1 ppm (doublet, 2H): Aromatic protons meta to the bromine atom.
-
~2.9 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).
-
~2.6 ppm (triplet, 2H): Methylene protons adjacent to the carboxyl group (-CH₂-COOH).
-
-
Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The resulting spectrum should be compared against a reference spectrum or theoretical values.[14][15]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a powerful confirmation of identity. When coupled with HPLC (LC-MS), it becomes an indispensable tool for identifying impurities.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. This compound has a distinct isotopic signature due to the presence of bromine (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br), which appears as two peaks of nearly equal intensity separated by 2 Da.
-
Expected MS Data (ESI Negative Mode):
-
Molecular Ion [M-H]⁻: A pair of peaks at m/z 227 and 229.
-
-
Protocol: The eluent from the HPLC system described in Section 2 can be directly interfaced with an Electrospray Ionization (ESI) mass spectrometer. By analyzing the mass spectrum of the main peak and any impurity peaks, one can confirm identity and propose structures for the unknowns.
Integrated Analytical Strategy
A single analytical method is rarely sufficient to declare a substance as "pure." A robust quality assessment relies on an integrated strategy where orthogonal methods are used to build confidence in the final result.
Caption: Integrated strategy for comprehensive purity analysis.
Conclusion
The purity assessment of this compound requires a scientifically sound, multi-technique approach. The combination of a validated quantitative HPLC method, a specific headspace GC method for volatile impurities, and definitive spectroscopic confirmation by NMR and MS provides a comprehensive and trustworthy purity profile. This rigorous analytical workflow ensures that the material meets the high-quality standards required for pharmaceutical development and manufacturing, ultimately safeguarding patient safety. The validation of these methods should be conducted in accordance with ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4][6]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- G. P. Karmarkar, et al. (2011). Analytical method validation: A brief review.
- PubChem. This compound.
- Shimadzu. (2019). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Nan, H., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Journal of Chromatography A, 1603, 288-296.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1643-30-7 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. particle.dk [particle.dk]
- 10. shimadzu.co.kr [shimadzu.co.kr]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. wjarr.com [wjarr.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. This compound(1643-30-7) 1H NMR spectrum [chemicalbook.com]
- 15. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(4-Bromophenyl)propionic Acid
Abstract
This application note details a robust, validated, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(4-Bromophenyl)propionic acid. This compound is a key intermediate in various organic syntheses, and its accurate quantification is crucial for process monitoring and quality control. The described isocratic method utilizes a C18 stationary phase with a UV detector, providing excellent specificity, linearity, accuracy, and precision. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is a carboxylic acid derivative containing a brominated phenyl ring.[1] Its structure lends itself well to reversed-phase chromatography, where the hydrophobic interaction between the bromophenyl moiety and the C18 alkyl chains of the stationary phase provides the primary retention mechanism.[2][3][4]
A critical parameter in the analysis of acidic compounds is the control of the mobile phase pH.[5] The carboxylic acid group in this compound has an estimated pKa value in the range of 4 to 5. To ensure consistent retention times and sharp, symmetrical peak shapes, the mobile phase pH must be maintained significantly below the analyte's pKa. By operating at a pH of 2.5, the carboxylic acid functional group remains in its protonated, non-ionized state (-COOH). This suppresses the formation of the anionic carboxylate (-COO⁻), preventing secondary ionic interactions with residual silanols on the silica-based column and minimizing peak tailing.
This method has been developed and validated in accordance with established regulatory guidance to provide a trustworthy and reliable analytical solution.[6][7][8][9]
Experimental
Materials and Reagents
-
Analyte: this compound, >98% purity (Sigma-Aldrich, CAS: 1643-30-7)
-
Acetonitrile (ACN): HPLC grade (Fisher Scientific or equivalent)
-
Water: Deionized, 18.2 MΩ·cm resistivity (Milli-Q® system or equivalent)
-
Phosphoric Acid (H₃PO₄): ACS grade, ~85% (Sigma-Aldrich or equivalent)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 2.5, adjusted with H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 400 mL of deionized water into a 1 L graduated cylinder.
-
Carefully add approximately 0.5 mL of phosphoric acid to the water.
-
Adjust the pH to 2.5 by dropwise addition of phosphoric acid while monitoring with a calibrated pH meter.
-
Add 600 mL of acetonitrile to the aqueous solution.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Working Standard and Calibration Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) following ICH Q2(R1) guidelines.[6][7][9]
Specificity
Specificity was assessed by injecting a blank (mobile phase) and comparing its chromatogram to that of a standard solution. The absence of interfering peaks at the retention time of this compound demonstrates the method's specificity.
Linearity
Linearity was evaluated by analyzing six calibration standards ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined from the linear regression analysis.
Accuracy
Accuracy was determined by the recovery method. A sample of known concentration (50 µg/mL) was spiked with the analyte at three different concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability experiment was repeated on a different day by a different analyst. The relative standard deviation (%RSD) of the peak areas was calculated for both studies.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
Results and Discussion
The developed method provided a well-resolved, symmetric peak for this compound with a typical retention time of approximately 5.2 minutes.
Figure 1: Representative Chromatogram A typical chromatogram of this compound (50 µg/mL) under the optimized conditions. (Image of a chromatogram would be displayed here, showing a sharp peak at ~5.2 minutes)
Method Validation Summary
The results of the method validation are summarized in the table below, demonstrating that the method is suitable for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte Rt | No interference |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.9% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.68% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.7 µg/mL | - |
The high correlation coefficient (>0.999) indicates excellent linearity across the tested range. The accuracy results, with recovery values between 98.9% and 101.2%, confirm the method's ability to provide true and accurate measurements. The low %RSD values for repeatability and intermediate precision highlight the method's high degree of precision.
Standard Operating Protocol (SOP)
This section provides a step-by-step workflow for the analysis.
HPLC System Preparation
-
Ensure all solvent lines are correctly placed in the appropriate mobile phase and wash solution reservoirs.
-
Prime the pump to remove any air bubbles from the system.
-
Set the column temperature to 30°C and allow it to stabilize.
-
Equilibrate the column by running the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Analysis Workflow
Caption: HPLC analysis workflow from preparation to final quantification.
-
Sequence Setup: Create an injection sequence in the chromatography data system (CDS) software. Include blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
System Suitability: Begin the sequence with at least five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed suitable if the %RSD for peak area and retention time are ≤ 2.0%. This is a mandatory check as per USP <621>.[10][11][12][13][14]
-
Run Sequence: Proceed with the analysis of the entire sequence.
-
Data Processing: After the run is complete, integrate the peak corresponding to this compound.
-
Quantification: Use the linear regression equation derived from the calibration curve to calculate the concentration of the analyte in the unknown samples.
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative analysis of this compound. The simple isocratic mobile phase and short run time make it an efficient tool for routine quality control and research applications. The comprehensive validation confirms its reliability and adherence to international scientific standards, providing a trustworthy protocol for professionals in the pharmaceutical and chemical industries.
References
- Phenomenex (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- U.S. Pharmacopeia. General Chapter <621> Chromatography.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP-NF. <621> CHROMATOGRAPHY.
- Agilent Technologies (2023). Understanding the Latest Revisions to USP <621>.
- U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International (2024). Are You Sure You Understand USP <621>?.
- PubChem. This compound. National Center for Biotechnology Information.
- International Council for Harmonisation (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- PubMed (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures.
- Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link] Reversed_Phase_HPLC_Method_Development_Webinar.pdf
Sources
- 1. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-(4-Bromophenyl)propionic acid
Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. This versatile compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic strategies.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, scale, and desired purity profile. The two most common and robust routes are the Malonic Ester Synthesis and palladium-catalyzed cross-coupling reactions like the Heck Reaction .
-
Malonic Ester Synthesis : A classic and highly reliable method that builds the propionic acid chain onto the aryl halide. It involves the alkylation of diethyl malonate with 4-bromobenzyl halide, followed by hydrolysis and decarboxylation.[3][4][5] This method is valued for its predictability and use of relatively inexpensive reagents.
-
Heck Reaction : A powerful palladium-catalyzed cross-coupling of 4-bromoaryl halides with an acrylic acid derivative.[6][7][8] This approach offers a more direct route to a cinnamic acid precursor, which is then reduced to the target propionic acid. It is particularly useful when functional group tolerance is a priority.
Below, we will delve into troubleshooting and frequently asked questions for these synthetic pathways.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Category 1: Low or No Product Yield
Q1: My malonic ester synthesis has stalled, with TLC analysis showing significant unreacted 4-bromobenzyl bromide. What is the likely cause?
A1: This is a classic symptom of inefficient enolate formation or consumption. The root cause typically lies with the base or the reaction conditions.[9][10]
-
Cause A: Inactive Base/Moisture Contamination: The most common culprit is moisture in the solvent (e.g., ethanol) or the base (e.g., sodium ethoxide).[9][11] Sodium ethoxide is hygroscopic and will be quenched by water, preventing the deprotonation of diethyl malonate. The pKa of the α-hydrogens on diethyl malonate is around 13, requiring a strong, uncompromised base for complete enolate formation.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethanol.[9] If using commercial anhydrous solvent, ensure the bottle was recently opened and handled under an inert atmosphere.
-
Verify Base Activity: Use a freshly opened bottle of sodium ethoxide or prepare it fresh by reacting clean sodium metal with anhydrous ethanol.
-
Check Stoichiometry: Ensure at least one full equivalent of the base is used relative to the diethyl malonate.
-
Q2: My Heck reaction is giving a low yield, and I'm observing a significant amount of black precipitate (palladium black). What's happening?
A2: The formation of palladium black is a clear sign of catalyst decomposition and aggregation.[12] The catalytically active Pd(0) species is unstable at high temperatures and can fall out of the catalytic cycle.[6][12]
-
Cause A: Reaction Temperature is Too High: The optimal temperature for a Heck reaction is a delicate balance. Too high, and the catalyst decomposes; too low, and the reaction is sluggish.[12]
-
Cause B: Ligand Degradation or Absence: In many protocols, phosphine ligands (e.g., triphenylphosphine) are used to stabilize the Pd(0) intermediate.[7] If the ligand is impure or decomposes, the palladium catalyst will be left unprotected.
-
Troubleshooting Steps:
-
Optimize Temperature: Screen a range of temperatures. For many aryl bromides, temperatures between 80-120 °C are effective.
-
Use a Stable Pre-catalyst: Palladium(II) acetate [Pd(OAc)2] is a common and robust pre-catalyst that is reduced in situ to Pd(0).[7][13]
-
Ensure High-Purity Reagents: Impurities in the solvent, base, or starting materials can act as catalyst poisons.[12] Use degassed solvents to remove oxygen, which can oxidize and deactivate the catalyst.
-
Q3: The final hydrolysis and decarboxylation step of my malonic ester synthesis gives a poor yield. How can I improve this?
A3: Incomplete hydrolysis or side reactions during decarboxylation are common issues.
-
Cause A: Incomplete Ester Hydrolysis: Saponification with a base (like NaOH or KOH) followed by acidification is typically robust. However, if the reaction is not heated sufficiently or for long enough, hydrolysis may be incomplete, making the subsequent decarboxylation impossible for the unhydrolyzed ester.
-
Cause B: Premature Decarboxylation or Side Reactions: The intermediate malonic diacid is thermally unstable and decarboxylates upon heating.[4] This is usually performed in the acidic workup solution. If the temperature is too high or heating is too prolonged, you can risk product degradation.
-
Troubleshooting Steps:
-
Monitor Hydrolysis: After the saponification step, ensure a homogenous solution is formed. Before acidification, confirm the absence of the diethyl ester starting material by TLC or LC-MS.
-
Controlled Decarboxylation: After acidification, gently heat the solution (e.g., to 80-100 °C) and monitor for the cessation of CO2 evolution. Avoid aggressive boiling.
-
Efficient Extraction: Once decarboxylation is complete and the solution has cooled, ensure you extract the product thoroughly with a suitable organic solvent like ethyl acetate.
-
Category 2: Impurity Formation and Purification
Q1: I've isolated my product from the malonic ester synthesis, but NMR analysis shows a significant amount of a dialkylated impurity. How can I prevent this?
A1: The formation of the dialkylated product is a well-known drawback of the malonic ester synthesis and occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[3]
-
Cause: The mono-alkylated malonic ester still possesses one acidic proton, which can be removed by any remaining base to form a new enolate, leading to a second alkylation.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the diethyl malonate relative to the 4-bromobenzyl bromide. This ensures the alkyl halide is consumed before it can react with the mono-alkylated product.[14]
-
Slow Addition of Alkyl Halide: Adding the 4-bromobenzyl bromide solution dropwise to the pre-formed enolate can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.[10]
-
Q2: My product from the Heck reaction contains homocoupled aryl bromide (4,4'-dibromobiphenyl). How can I minimize this side reaction?
A2: Aryl-aryl homocoupling is a common side reaction in palladium-catalyzed couplings, particularly at higher temperatures or with certain catalyst systems.[12]
-
Cause: This occurs when the oxidative addition intermediate (Ar-Pd-X) reacts with another molecule of itself instead of the desired alkene.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective way to reduce the rate of homocoupling relative to the desired cross-coupling.[12]
-
Add a Phosphine Ligand: If running the reaction ligand-free, the addition of a suitable phosphine ligand can often suppress homocoupling by stabilizing the catalyst and favoring the cross-coupling pathway.[12]
-
Use the Correct Stoichiometry: Ensure a slight excess of the alkene (e.g., 1.2 equivalents) is used to favor its reaction with the palladium intermediate.
-
Q3: I'm struggling to purify the final this compound. It seems to be partially soluble in the aqueous layer during workup, and column chromatography is difficult. What are my options?
A3: Purifying carboxylic acids can be challenging due to their polarity and acidic nature.
-
Workup Losses: Product can be lost during aqueous workup if the pH is not carefully controlled.[9] To keep the carboxylic acid in its less soluble neutral form, the aqueous layer should be strongly acidic (pH 1-2) during extraction. To recover product dissolved in the aqueous layer, perform a back-extraction of the combined aqueous layers with fresh organic solvent.[9]
-
Purification Strategies:
-
Acid-Base Extraction: A highly effective purification technique is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be separated, re-acidified with concentrated HCl, and the pure product extracted back into an organic solvent.[15]
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent option. A mixed solvent system, such as ethyl acetate/heptane or water/ethanol, can be effective for obtaining highly pure crystalline material.[16]
-
Reversed-Phase Chromatography: If standard silica gel chromatography is problematic (due to streaking or poor separation), consider using reversed-phase (C18) silica.[17] A mobile phase of water/acetonitrile with a small amount of acid (e.g., 0.1% TFA) is typically used.[17]
-
Visualizing the Troubleshooting Workflow
A logical approach is critical when diagnosing synthesis problems. The following diagram outlines a decision-making process for addressing low product yield.
Caption: A decision-making workflow for troubleshooting low yield.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on specific laboratory conditions and reagent purity.
Protocol 1: Malonic Ester Synthesis
This protocol is adapted from established malonic ester synthesis procedures.[4][5][18]
Step 1: Enolate Formation and Alkylation
-
To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 200 mL of anhydrous ethanol.
-
Carefully add sodium metal (2.3 g, 100 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (17.6 g, 110 mmol) dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of 4-bromobenzyl bromide (25.0 g, 100 mmol) in 50 mL of anhydrous ethanol dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC until the 4-bromobenzyl bromide is consumed.
Step 2: Saponification, Hydrolysis, and Decarboxylation
-
Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide (28 g, 500 mmol) in 100 mL of water.
-
Heat the mixture to reflux for 4 hours to ensure complete saponification of the esters.
-
Cool the mixture in an ice bath and slowly acidify by adding 6M hydrochloric acid until the pH is ~1. Vigorous gas (CO2) evolution will occur.
-
Gently heat the acidified mixture to 80-90 °C for 1 hour to complete the decarboxylation.
-
Cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a water/ethanol mixture to afford pure this compound.
Protocol 2: Heck Reaction & Reduction (Two-Step)
This protocol is based on general Heck coupling conditions followed by a standard reduction.[6][7][12]
Step 1: Heck Coupling to form 3-(4-Bromophenyl)acrylic acid
-
To an oven-dried Schlenk flask, add 4-bromoiodobenzene (2.83 g, 10 mmol), acrylic acid (0.86 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triethylamine (2.53 g, 25 mmol).
-
Add 50 mL of anhydrous, degassed DMF as the solvent.
-
Seal the flask, evacuate and backfill with argon three times.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor by TLC or LC-MS for the disappearance of the starting aryl halide.
-
Cool the reaction, dilute with 100 mL of water, and acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude cinnamic acid derivative can be purified by column chromatography or used directly in the next step.
Step 2: Reduction to this compound
-
Dissolve the crude 3-(4-bromophenyl)acrylic acid (approx. 10 mmol) in 100 mL of methanol in a hydrogenation flask.
-
Add 10% Palladium on Carbon (Pd/C) (100 mg, ~1 mol% Pd).
-
Fit the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (H2) three times.
-
Stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-6 hours, or until the reaction is complete by TLC.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Data Summary Table
The choice of synthesis route can impact yield, cost, and complexity. This table provides a comparative overview.
| Parameter | Malonic Ester Synthesis | Heck Reaction & Reduction |
| Starting Materials | 4-Bromobenzyl halide, Diethyl malonate | 4-Bromoaryl halide, Acrylic acid |
| Key Reagents | Sodium ethoxide, KOH/HCl | Palladium catalyst, Base (e.g., Et3N), H2/Pd/C |
| Typical Yield | 65-80% | 70-85% (over two steps) |
| Primary Advantages | Cost-effective, reliable, well-established | High functional group tolerance, modular |
| Common Issues | Dialkylation, moisture sensitivity | Catalyst deactivation, homocoupling side products |
| Complexity | Multi-step (alkylation, hydrolysis, decarboxylation) | Two distinct synthetic steps (coupling, reduction) |
Reaction Mechanism Visualization
Understanding the mechanism is key to rational optimization. The following diagram illustrates the catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.[6][7][13]
References
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Kaufman, D. H., & Schultz, A. G. (1999). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 1(2), 97-101.
- Quora. What could be reason for getting a very low yield in organic chemistry?.
- Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development, 20(11), 1979-1987.
- Google Patents. US5387713A - Process for purification of carboxylic acids.
- ResearchGate. How can I purify carboxylic acid?.
- ResearchGate. Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one.
- Wikipedia. Malonic ester synthesis.
- ResearchGate. Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Google Patents. EP0535825A2 - Process for the purification of carboxylic acids and/or their anhydrides.
- Reddit. What are some common causes of low reaction yields?.
- Organic Chemistry On-Line. The Malonic Ester Synthesis.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Malonic Ester Synthesis.
- Chemistry Steps. Malonic Ester Synthesis.
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
- Organic Chemistry Tutor. Malonic Ester Synthesis.
- Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.
- Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- MDPI. Heck Reaction—State of the Art.
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Odinity. Intro to Organometallics: The Heck Reaction.
- Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Chemistry LibreTexts. Heck Reaction.
- Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
- YouTube. Suzuki cross-coupling reaction.
- PubChem. This compound.
- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 42(25), 4271-4273.
- ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- NIH National Library of Medicine. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1643-30-7 [chemicalbook.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. askthenerd.com [askthenerd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Malonic Ester Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 17. teledyneisco.com [teledyneisco.com]
- 18. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)propionic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, mechanism-based troubleshooting to help you optimize your reaction outcomes.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed methods, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for forming the C-C bond in this compound or its precursors.[1][2] However, these complex catalytic cycles are sensitive to reaction conditions and can lead to several undesired side products.
FAQ 1: My reaction has low conversion, and I'm recovering mostly starting material. What's going wrong?
Symptom: TLC or GC-MS analysis shows a large amount of unreacted aryl bromide and/or the coupling partner, with minimal product formation.
Potential Cause: This issue typically points to catalyst inactivation or inefficient initiation of the catalytic cycle. The active Pd(0) species is crucial for the initial oxidative addition step, and its absence will stall the reaction before it begins.[3][4]
Troubleshooting & Solutions:
-
Catalyst Choice & Activation: Not all Pd sources are created equal. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) state.[3] If this reduction is inefficient, the cycle never starts. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, especially for less reactive aryl bromides.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) can stabilize the Pd(0) center and facilitate the rate-determining oxidative addition and reductive elimination steps.[5] Insufficient or inappropriate ligation can lead to catalyst decomposition into palladium black.
-
Solvent Purity & Degassing: Oxygen is a potent inhibitor of Pd(0) catalysts, oxidizing them to an inactive Pd(II) state. Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Base Compatibility: The base plays a role in both the catalytic cycle and catalyst stability.[4][6] An inappropriate base can fail to facilitate the necessary steps (like transmetalation in Suzuki coupling) or may react with other components. Ensure the base is thoroughly dried and compatible with your chosen ligand and substrate.
FAQ 2: I've isolated a significant amount of 3-phenylpropionic acid. How is my starting material getting debrominated?
Symptom: Mass spectrometry and NMR data confirm the presence of a significant peak corresponding to the debrominated product (M-Br+H).
Potential Cause: This is a classic side reaction known as proto-dehalogenation (or hydrodehalogenation). It occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can couple with the desired partner. This process can become competitive with the main catalytic cycle, reducing the yield of the desired product.[5][7]
Troubleshooting & Solutions:
-
Mechanism of Debromination: The hydride source is often a Pd-H species, which can form from β-hydride elimination of other intermediates in the reaction mixture (e.g., from the solvent or base). This Pd-H species can then reductively eliminate with the aryl group to release the debrominated arene and regenerate the Pd(0) catalyst.
-
Choice of Base and Solvent: Some bases and solvents are more prone to generating hydride species. For example, using alkoxides in alcohol solvents can be a source. Switching to a non-protic solvent and using an inorganic base like K₂CO₃ or Cs₂CO₃ can minimize this pathway.
-
Minimize Water Content: Trace water can sometimes facilitate protonolysis of organometallic intermediates. Ensure all reagents and the reaction setup are scrupulously dry.
-
Increase Coupling Partner Concentration: By Le Châtelier's principle, increasing the concentration of the desired coupling partner (e.g., acrylic acid in a Heck reaction) can favor the productive coupling pathway over the undesired debromination.
FAQ 3 (Heck Reaction Specific): My product is a mixture of isomers instead of the expected trans-alkene. Why?
Symptom: When synthesizing the precursor, 4-bromocinnamic acid, via a Heck reaction, NMR analysis shows signals for both the desired E-isomer and the undesired Z-isomer, or even double bond migration.
Potential Cause: The stereochemical outcome of the Heck reaction is determined by the mechanism of migratory insertion followed by β-hydride elimination. While syn-migratory insertion and syn-β-hydride elimination typically lead to the trans-product, side reactions can scramble this outcome.[8][9]
Troubleshooting & Solutions:
-
Understanding the Mechanism: After the initial coupling, the resulting alkyl-palladium intermediate can undergo C-C bond rotation before β-hydride elimination occurs. The elimination step itself is reversible. If the newly formed alkene does not dissociate quickly from the palladium-hydride intermediate, re-addition and subsequent elimination can occur, leading to isomerization.[9]
-
Role of the Base: A base is required to neutralize the H-X produced in the final step and regenerate the Pd(0) catalyst.[9] Using a strong, non-coordinating base can facilitate the irreversible removal of the H-X, promoting the rapid dissociation of the product and preventing isomerization. Triethylamine is a common choice.[8]
-
Additives: In some cases, adding silver salts can act as a halide scavenger, which helps to make the reductive elimination step more irreversible and can suppress isomerization.
Workflow for Troubleshooting Heck Reaction Side Products
Caption: Troubleshooting workflow for common Heck reaction issues.
Table 1: Common Impurities in Palladium-Catalyzed Routes
| Impurity Name | Structure | Potential Source | Key Analytical Signature (¹H NMR) |
| 3-Phenylpropionic acid | C₆H₅CH₂CH₂COOH | Proto-dehalogenation | Absence of aromatic signals in the typical A₂B₂ pattern; presence of a multiplet ~7.3 ppm. |
| 4,4'-Dibromobiphenyl | Br-C₆H₄-C₆H₄-Br | Homocoupling of aryl halide | Highly symmetric aromatic signals; absence of the propionic acid chain signals. |
| 4-Bromocinnamic acid | Br-C₆H₄CH=CHCOOH | Incomplete reduction step | Presence of vinylic protons (doublets, ~6.4-7.8 ppm). |
Part 2: Troubleshooting the Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic and reliable method, involving the alkylation of diethyl malonate with 4-bromobenzyl bromide, followed by hydrolysis and decarboxylation.[10][11][12] While robust, pitfalls can lead to specific side products.
FAQ 1: My product is contaminated with a higher molecular weight impurity. What is it?
Symptom: GC-MS or LC-MS shows a significant peak with a mass corresponding to the addition of a second 4-bromobenzyl group.
Potential Cause: This is a classic case of dialkylation.[10] After the first successful alkylation, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen. The base can deprotonate this position, creating a new enolate that reacts with a second molecule of 4-bromobenzyl bromide.
Troubleshooting & Solutions:
-
Stoichiometry Control: The most effective way to minimize dialkylation is to use an excess of the nucleophile. Employing a 1.5 to 2-fold excess of diethyl malonate relative to the 4-bromobenzyl bromide will ensure the electrophile is consumed before it can react with the mono-alkylated product.
-
Order of Addition: Adding the alkyl halide slowly to the pre-formed solution of the malonic ester enolate can also help maintain a low concentration of the electrophile, favoring the mono-alkylation reaction.
FAQ 2: My hydrolysis and decarboxylation steps are low-yielding or incomplete. How can I improve this?
Symptom: You isolate the intermediate diethyl 2-(4-bromobenzyl)malonate or the diacid, 2-(4-bromobenzyl)malonic acid, instead of the final product.
Potential Cause: Both hydrolysis and decarboxylation require forcing conditions. Incomplete reaction can result from insufficient heat, inadequate reaction time, or suboptimal acidic/basic conditions.[13][14]
Troubleshooting & Solutions:
-
Hydrolysis: Saponification (basic hydrolysis) followed by acidification is often efficient for converting the diester to the dicarboxylate salt.[15] Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used and that the reaction is heated to reflux for several hours to drive it to completion.
-
Decarboxylation: The decarboxylation of the resulting malonic acid derivative occurs via a cyclic transition state and requires significant thermal energy.[13] After acidification of the hydrolysis mixture, heating the crude diacid to temperatures above its melting point (typically 140-160 °C) is often necessary. Some substituted malonic acids can be stubborn, and vigorous reflux in a strong aqueous acid like HBr can facilitate both hydrolysis and decarboxylation in one step.[14]
Mechanism of Malonic Ester Synthesis and Side Reactions
Caption: Malonic ester synthesis pathway and the competing dialkylation side reaction.
Part 3: General Protocols and Purification
Protocol: Effective Reaction Degassing for Oxygen-Sensitive Catalysis
This protocol is essential for minimizing catalyst deactivation and proto-dehalogenation in palladium-catalyzed reactions.
Materials:
-
Reaction flask with a sidearm and stopcock
-
Schlenk line or a dual manifold for vacuum and inert gas (Argon or Nitrogen)
-
Dry solvents and liquid reagents
-
Solid reagents (catalyst, ligand, base, starting material)
Procedure:
-
Solid Reagent Preparation: Add all solid reagents (e.g., Pd catalyst, ligand, base, aryl halide) to the reaction flask under a positive flow of inert gas.
-
Seal the System: Seal the flask with a septum or glass stopper. Connect the flask's sidearm to the Schlenk line.
-
Initial Purge: Gently evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to remove the bulk of the atmospheric oxygen from the headspace.
-
Solvent Addition: Add the dry, degassed solvent and any liquid reagents via syringe through the septum under a positive pressure of inert gas.
-
Freeze-Pump-Thaw Cycle (for maximum degassing): a. Carefully immerse the flask in a liquid nitrogen bath until the solvent is completely frozen. b. Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes dissolved gases from the frozen solid. c. Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving. d. Repeat steps a-c for a total of three cycles.
-
Initiate Reaction: After the final thaw, ensure the flask is under a positive pressure of inert gas. The reaction can now be heated to the desired temperature.
References
- ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings.
- University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- University of Wisconsin-Platteville. (n.d.). The Malonic Ester Synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies.
- YouTube. (2019). 11.11 Malonic Ester Synthesis.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- National Institutes of Health. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
- ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wiley Online Library. (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. odinity.com [odinity.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. askthenerd.com [askthenerd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. d-nb.info [d-nb.info]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of Crude 3-(4-Bromophenyl)propionic Acid
Welcome to the technical support center for the purification of 3-(4-Bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find a series of frequently asked questions and troubleshooting guides in a Q&A format, detailed experimental protocols, and logical workflows to streamline your purification process.
Frequently Asked Questions & Initial Troubleshooting
This section addresses preliminary questions and common issues encountered when handling crude this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: The nature of impurities is highly dependent on the synthetic route used. However, common contaminants often include:
-
Unreacted Starting Materials: Such as 4-bromobenzaldehyde or related precursors.
-
Side-Reaction Byproducts: Isomeric impurities, like 3-(2-bromophenyl)propionic acid or 3-(3-bromophenyl)propionic acid, can sometimes form depending on the specificity of the bromination or coupling steps.[1]
-
Neutral Organic Compounds: Byproducts that lack an acidic functional group.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., THF, Dioxane, Toluene).
-
Inorganic Salts: Salts like sodium chloride or ammonium chloride resulting from the work-up procedure.[2]
Q2: Which purification method is best for my crude product?
A2: The optimal method depends on the physical state of your crude product and the nature of the impurities. Since this compound is a solid at room temperature[3], recrystallization and acid-base extraction are the most common and effective first-line choices. Column chromatography is generally reserved for difficult separations.
Use the following decision-making workflow to select the appropriate technique:
Caption: Decision workflow for selecting a purification method.
Q3: What is the target melting point for pure this compound?
A3: The literature value for the melting point of this compound is 133-136 °C .[3][4] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds. Success depends critically on the choice of solvent.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 133-136 °C | [3][4] |
Table 1: Physical and Chemical Properties of this compound.
Q4: My compound will not crystallize out of solution, even after cooling. What should I do?
A4: This is a common issue that can often be resolved by inducing crystallization.
-
Problem: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solutions:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide a surface for nucleation.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed crystal" acts as a template for further crystal growth.
-
Reduce Temperature: Ensure the solution is thoroughly cooled. Using an ice-water bath can be more effective than just placing it on the benchtop.
-
Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.
-
Q5: An oil has formed instead of crystals. How do I fix this?
A5: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
-
Problem: The compound's solubility limit is exceeded while the solution is still too warm for it to solidify.
-
Solutions:
-
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can help.
-
Use a Lower-Boiling Solvent: The current solvent may be unsuitable. Choose a solvent with a lower boiling point.
-
Change Solvent System: Try a mixed solvent system. Dissolve the compound in a "good" solvent (one it's very soluble in) and then add a "poor" solvent (one it's less soluble in) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly. A patent for the isomeric 3-(2-bromophenyl)propionic acid suggests a mixture of ethyl acetate and n-heptane is effective.[6]
-
| Solvent/System | Rationale | Reference |
| Water | Good for polar compounds; may require heating. | [7] |
| Ethanol/Water | A versatile mixed-solvent system. | [7] |
| Ethyl Acetate/Heptane | Proven effective for a closely related isomer; good general choice. | [6] |
| Toluene | Good for aromatic compounds, but higher boiling point may risk oiling out. | [7] |
Table 2: Suggested Solvents and Systems for Recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is ideal for separating carboxylic acids from neutral or basic impurities.[8][9] The principle involves converting the water-insoluble carboxylic acid into its water-soluble salt form with a weak base, allowing it to move from an organic solvent to an aqueous layer.[10]
Q6: After extracting with base and re-acidifying the aqueous layer, no precipitate formed. What went wrong?
A6: This is a frustrating but solvable problem. There are several potential causes:
-
Problem: The carboxylic acid is not precipitating from the aqueous solution.
-
Possible Causes & Solutions:
-
Incomplete Acidification: You may not have added enough strong acid (e.g., HCl) to lower the pH sufficiently. The carboxylate salt needs to be fully protonated back to the neutral carboxylic acid to become water-insoluble. Solution: Check the pH of the aqueous layer with litmus paper or a pH meter. Continue adding acid dropwise until the solution is strongly acidic (pH 1-2).[11]
-
Insufficient Concentration: The concentration of your product in the aqueous layer might be too low to precipitate. Solution: If no solid forms, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or diethyl ether). The protonated acid will move back into the organic layer. You can then dry this organic layer and evaporate the solvent to recover your product.[10]
-
Product Not Extracted: It's possible the initial basic extraction was inefficient and your product remains in the original organic layer. Solution: Check the original organic layer by TLC or evaporate the solvent to see if a significant amount of residue remains.
-
Q7: A thick emulsion has formed between the organic and aqueous layers in my separatory funnel. How can I break it?
A7: Emulsions are colloidal suspensions of one liquid in another and can be difficult to separate.
-
Problem: The two liquid phases are not separating cleanly.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes be effective.
-
Troubleshooting Guide: Column Chromatography
Q8: My compound is streaking badly on the silica gel TLC plate. Will this be a problem on the column?
A8: Yes, severe tailing or streaking on a TLC plate is a strong indicator that you will have poor separation on a column. For carboxylic acids, this is a very common issue caused by the strong interaction between the acidic proton of your compound and the slightly acidic surface of the silica gel.[2]
-
Problem: The compound moves unevenly on the stationary phase, leading to broad, streaky bands instead of tight, well-defined spots.
-
Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase). This will lead to much sharper bands and better separation.[2]
| Solvent System (v/v) | Polarity | Notes |
| 20-40% Ethyl Acetate in Hexanes | Medium | A good starting point for many aromatic compounds. |
| Dichloromethane | Medium | Can be effective, but ensure it's compatible with your compound. |
| Modified System | - | Add 0.5-1% Acetic Acid to your chosen eluent to prevent streaking. |
Table 3: Example TLC and Column Chromatography Solvent Systems.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol uses a mixed ethyl acetate/heptane solvent system, which is effective for compounds of this type.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., inorganic salts), perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, slowly add n-heptane dropwise while swirling until a persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
Analysis: Determine the melting point and yield of the purified product.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities.
Sources
- 1. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1643-30-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 1643-30-7 [chemicalbook.com]
- 5. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Recrystallization of 3-(4-Bromophenyl)propionic acid
Welcome to the technical support center for the purification of 3-(4-Bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification protocols.
Core Protocol: Recrystallization of this compound
This section provides a robust, step-by-step methodology for the purification of this compound. The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, forming pure crystals as the solubility decreases, while impurities remain in the solution.[1][2]
Step 1: Solvent Selection The choice of solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[4] For this compound, a mixed solvent system of an alcohol (like ethanol) and water, or an ester/alkane system (like ethyl acetate/heptane) is often effective.
Step 2: Dissolution Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring to dissolve the solid. It is crucial to use the minimum amount of hot solvent to create a saturated solution, as using too much will significantly reduce your final yield.[1][5]
Step 3: Hot Filtration (Optional) If insoluble impurities are visible in the hot solution, they must be removed by hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel. This step prevents the desired compound from crystallizing prematurely during filtration.[6]
Step 4: Crystallization Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can cause the solid to precipitate, trapping impurities.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]
Step 5: Crystal Collection and Washing Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[6] Using warm or room-temperature solvent for washing will redissolve some of your product, leading to loss of yield.[1]
Step 6: Drying Dry the purified crystals completely to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point. The reported melting point of this compound is 133-136 °C.[8][9]
Experimental Workflow Diagram
Caption: A standard workflow for the purification of solids via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a very common issue, typically caused by one of two things: using too much solvent or super-saturation.[5][7]
-
Cause 1: Excessive Solvent: The most frequent reason for crystallization failure is using too much solvent during the dissolution step.[5] This means the solution is not saturated enough for crystals to form upon cooling.
-
Cause 2: Super-saturation: Sometimes a solution can cool below its saturation point without forming crystals. The crystals need a nucleation site to begin growing.[5]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation to begin.[10]
-
Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[10]
-
Q2: My product has separated as an oil, not as crystals. What went wrong?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5][11] This is common if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly impure.
-
Cause: The compound is precipitating from a supersaturated solution as a liquid because the solution temperature is still higher than the compound's melting point (133-136 °C for this compound).[8][9]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool again, but much more slowly.[10] Allowing the flask to cool on a surface that is not cold can help favor slow crystal growth over oiling out.[5] If the problem persists, it may indicate significant impurities are depressing the melting point; in this case, another purification method like column chromatography might be necessary first.[5]
Q3: My final yield is very low. How can I improve it?
A3: A low yield is often a result of procedural losses. While some loss is inevitable because the compound has some solubility even in cold solvent, significant losses can be prevented.[1][2]
-
Cause 1: Too much solvent: As mentioned in Q1, using more than the minimum amount of hot solvent required for dissolution is a primary cause of low recovery.[1]
-
Cause 2: Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.
-
Cause 3: Inefficient washing: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve and wash away a portion of your purified product.[1]
-
Solution: Ensure you use the absolute minimum of boiling solvent. When washing the crystals on the filter, use a minimal amount of ice-cold solvent and do not prolong the contact time.[1]
Troubleshooting Decision Tree
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 1643-30-7 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization [wiredchemist.com]
Technical Support Center: Purification of 2-(4-bromophenyl)-2-methylpropanoic acid
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing isomeric impurities from 2-(4-bromophenyl)-2-methylpropanoic acid. Addressing common challenges encountered during synthesis and purification, this document details validated analytical methods, step-by-step purification protocols, and in-depth troubleshooting advice. Methodologies covered include analytical characterization by HPLC and GC, along with purification via recrystallization and preparative chromatography.
Introduction
2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals, notably the non-sedating antihistamine fexofenadine.[1][2] The purity of this intermediate is critical, as isomeric impurities, particularly the meta (3-bromo) and ortho (2-bromo) positional isomers, can carry through subsequent reaction steps, leading to final active pharmaceutical ingredients (APIs) that are difficult to purify and may not meet stringent regulatory standards.[2]
The primary challenge arises from the synthesis itself. Direct bromination of 2-methyl-2-phenylpropanoic acid, a common synthetic route, is often non-selective and can generate a mixture of para, meta, and ortho isomers.[1][2] Due to their similar physicochemical properties, separating these isomers requires a systematic and optimized approach. This guide offers a structured workflow, from initial impurity identification to high-purity isolation.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity of the crude product and the final purity requirements.
Caption: Decision workflow for purifying 2-(4-bromophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How can I identify and quantify the isomeric impurities in my crude sample?
Answer: Accurate identification and quantification are the foundation of any purification strategy. The two most reliable methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): This is a highly effective method, often used for quality control.[1][2][3] Carboxylic acids can be challenging to analyze directly by GC due to their polarity and low volatility. Therefore, derivatization to a more volatile ester form (e.g., methyl ester) is common. The resulting methyl 2-(bromophenyl)-2-methylpropanoates can be readily separated.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the preferred method for its versatility and direct analysis capabilities without derivatization. Positional isomers can be challenging to separate, as they often have very similar polarities.[5][6]
-
Expert Tip: Achieving baseline separation often requires specialized columns. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity for aromatic positional isomers through π-π interactions, which are absent on standard C18 columns.[7] A mobile phase of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.[8][9]
-
Troubleshooting Poor Analytical Resolution:
-
Issue: Co-elution of isomers in HPLC.
-
Solution 1 (Mobile Phase): Decrease the percentage of the organic solvent (e.g., acetonitrile) in your gradient or isocratic method. This increases retention time and allows for more interaction with the stationary phase, potentially improving resolution.
-
Solution 2 (Stationary Phase): Switch to a column with a different selectivity. If you are using a C18 column, try a PFP or Phenyl-based column to exploit different separation mechanisms.[7]
-
Solution 3 (Temperature): Lowering the column temperature can sometimes enhance separation between closely eluting peaks.
FAQ 2: What is the most direct method for removing the bulk of isomeric impurities?
Answer: For crude material, recrystallization is the most efficient and cost-effective first-line purification technique. The success of this method relies on the subtle differences in solubility between the desired para-isomer and the ortho/meta impurities in a given solvent system.
A key piece of data is the melting point. The desired 2-(4-bromophenyl)-2-methylpropanoic acid has a reported melting point of 122-124°C .[3][10][11][12] Isomeric impurities will typically lower and broaden this melting point range.
Validated Recrystallization Protocol: A patent detailing the synthesis of this compound specifies a highly effective recrystallization procedure from aqueous methanol.[1][2][4]
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Induce Crystallization: Slowly add hot water dropwise to the hot methanol solution until it becomes faintly cloudy. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold aqueous methanol.
Example Data from Literature: A crude product containing 94.4% of the desired para-isomer and 5.5% of the meta-isomer was purified by recrystallization from aqueous methanol to yield a product with 99.2% purity .[4]
Troubleshooting Recrystallization:
-
Issue: The product "oils out" instead of forming crystals.
-
Cause: The solution is too supersaturated, or the cooling process is too rapid.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of the primary solvent (methanol in the example above) to reduce saturation and allow the solution to cool much more slowly. Seeding with a pure crystal can also promote proper crystallization.
-
-
Issue: Poor recovery of the final product.
-
Cause: Too much solvent was used, or the compound has significant solubility even at low temperatures.
-
Solution: After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool it again to recover a second crop of crystals. Note that the second crop may be less pure.
-
FAQ 3: Recrystallization isn't improving purity enough. What's the next step?
Answer: If recrystallization fails to achieve the desired purity, or if the impurities are present in very high concentrations, preparative column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Caption: Principle of chromatographic separation of isomers.
Step-by-Step Preparative Chromatography Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The goal is to find a system where the desired para-isomer has a Retention Factor (Rf) of approximately 0.3-0.4 and is well-separated from the impurity spots. A good starting point for acidic compounds like this is a mixture of hexanes and ethyl acetate, with a small amount (0.5-1%) of acetic or formic acid to improve peak shape and prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the mobile phase). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column. This "dry loading" technique generally results in better separation than loading a liquid sample.
-
Elution: Begin running the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by collecting small spots from the eluent and running TLC plates.
-
Combine and Isolate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Chromatography:
-
Issue: Poor separation (overlapping bands).
-
Solution 1: The mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) to increase the retention time on the silica gel.
-
Solution 2: The column was overloaded. Use a larger column or less sample material. A general rule of thumb is a 1:30 to 1:100 ratio of sample mass to silica gel mass.
-
-
Issue: Streaking or "tailing" of spots on TLC and broad bands on the column.
-
Cause: The carboxylic acid group is interacting strongly with acidic sites on the silica gel.
-
Solution: Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This protonates the compound and silanol groups, leading to sharper bands and better separation.
-
Physical & Chemical Properties Summary
The separation of isomers is fundamentally dependent on their differing physical properties. While data for the ortho and meta isomers of 2-(4-bromophenyl)-2-methylpropanoic acid are scarce, the properties of the parent bromophenylacetic acids can provide a useful proxy for understanding how polarity and structure change with bromine's position.
| Compound | Melting Point (°C) | Water Solubility | Notes |
| 2-(4-bromophenyl)-2-methylpropanoic acid (Target) | 122-124[3][10][12] | Soluble in water[13] | The target compound, generally a white to off-white crystalline powder.[3] |
| 4-Bromophenylacetic acid (para-analog) | 114-117[14][15] | Slightly soluble[14][16] | The high melting point suggests a well-ordered crystal lattice. |
| 3-Bromophenylacetic acid (meta-analog) | 101-103 | - | Lower melting point than the para-isomer suggests less efficient crystal packing. |
| 2-Bromophenylacetic acid (ortho-analog) | 103-105 | - | Similar to the meta-isomer, the melting point is lower than the para. |
Insight: The significant difference in melting points between the para-isomer and the ortho/meta-isomers of the simpler bromophenylacetic acids supports the rationale for using recrystallization. The more symmetric para-isomer typically packs more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility, which can be exploited for purification.
References
- Chemsrc. (2025). 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6.
- Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid.
- ChemBK. (2024). 2-(4-bromophenyl)-2-methylpropanoic acid.
- ChemicalBook. (n.d.). 2-(4-Bromophenyl)-2-methylpropionic acid.
- Anax Laboratories. (n.d.). 32454-35-6 | 2-(4-bromophenyl)-2-methylpropanoic acid.
- Echemi. (n.d.). 2-methylpropanoic acid | 32454-35-6, 2-(4-Bromophenyl).
- Divi's Laboratories Ltd. (2012). US Patent US20120309973A1: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Divi's Laboratories Ltd. (2012). EP Patent EP2532644A1: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Guidechem. (n.d.). 4-Bromophenylacetic acid 1878-68-8 wiki.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation.
- LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- Echemi. (n.d.). 3-(3-broMophenyl)-2-Methylpropanoic acid | 1183524-10-8.
- ChemicalBook. (n.d.). 3-(2-BROMOPHENYL)-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Sigma-Aldrich. (n.d.). 4-Bromophenylacetic acid 98 1878-68-8.
- Sigma-Aldrich. (n.d.). 2-Bromo-2-methylpropionic acid 98 2052-01-9.
- BenchChem. (2025). Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography.
- Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc.
- National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-(2-Bromophenyl)-2-methylpropanoic acid. PubChem.
- SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column.
- Chemsrc. (2025). 4-Bromophenylacetic acid | CAS#:1878-68-8.
- Chemrio. (n.d.). 2-(3-bromophenyl)-2-methylpropanoic acid.
- Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- Massachusetts Institute of Technology. (n.d.).
- ExportersIndia. (n.d.). 2-(4-Bromophenyl)-2-Methyl Propanoic Acid, CAS No.32454-35-6.
- Wang, Y. (2016). CN Patent CN105758984A: Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-2-methylpropionic acid methyl ester. PubChem.
- ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds.
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. reignpharma.com [reignpharma.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 11. 2-(4-Bromophenyl)-2-methylpropionic acid CAS#: 32454-35-6 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid, CAS No.32454-35-6 Manufacturer, Trader, and Exporter [avdpharma.in]
- 14. lookchem.com [lookchem.com]
- 15. 4-Bromophenylacetic acid | CAS#:1878-68-8 | Chemsrc [chemsrc.com]
- 16. Page loading... [guidechem.com]
Technical Support Center: Scaling Up 3-(4-Bromophenyl)propionic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Bromophenyl)propionic acid. This versatile compound is a key intermediate in the pharmaceutical and chemical industries, notably in the development of anti-inflammatory drugs.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Low Yield in Primary Synthesis
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can stem from several factors, primarily related to the specific synthetic route employed. Two common methods for synthesizing the carbon backbone are the Heck reaction and the Grignard reaction.
For Heck Reaction Routes: (Coupling of 4-bromo-iodobenzene with acrylic acid or its esters)
-
Catalyst Activity: The palladium catalyst is the cornerstone of the Heck reaction.[2][3] Inefficient catalyst activation or degradation can severely impact yield.
-
Base Selection: The base plays a vital role in the catalytic cycle.[2]
-
Troubleshooting:
-
Commonly used bases include triethylamine (TEA) or potassium carbonate.[2]
-
Ensure the base is anhydrous and used in the correct stoichiometric amount.
-
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
Heck reactions often require elevated temperatures to proceed efficiently.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
For Grignard Reaction Routes: (Reaction of 4-bromobenzylmagnesium bromide with CO₂)
-
Grignard Reagent Formation: The formation of the Grignard reagent is highly sensitive to moisture.[5]
-
Reaction with CO₂: The introduction of carbon dioxide must be carefully controlled.
-
Troubleshooting:
-
Use dry ice (solid CO₂) to ensure an anhydrous source of carbon dioxide.[8]
-
Add the Grignard reagent solution slowly to a slurry of crushed dry ice in an anhydrous ether to maintain a low temperature and prevent side reactions.
-
-
-
Side Reactions: A common side reaction is the formation of biphenyl, which can be favored by higher temperatures and concentrations of bromobenzene.[7]
Impurity Profile and Purification Challenges
Question: I am observing significant impurities in my crude product. What are the likely side products and what are the best purification strategies?
Answer: The nature of impurities will depend on the synthetic route.
-
Common Impurities:
-
Starting Materials: Unreacted 4-bromophenyl starting material or reagents from the coupling reaction.
-
Isomeric Impurities: Depending on the starting materials, you may have ortho- or meta-bromophenyl isomers.[9][10]
-
Over-alkylation or Di-substitution Products: In some routes, multiple additions to the aromatic ring can occur.
-
Decarboxylated Byproducts: Loss of the carboxylic acid group can occur under harsh thermal conditions.
-
-
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying the final product on a large scale.
-
Chromatography: For smaller scales or to remove stubborn impurities, column chromatography using silica gel may be necessary. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product.
-
Reaction Not Initiating or Stalling
Question: My reaction is not starting or appears to have stalled. What are the common causes?
Answer:
-
Grignard Reaction Initiation: This is a frequent challenge.
-
Troubleshooting:
-
Moisture: Even trace amounts of water can quench the Grignard reagent.[5] Ensure all equipment and reagents are scrupulously dry.
-
Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Try crushing the magnesium with a dry stirring rod to expose a fresh surface.[7] The addition of a small iodine crystal can also help initiate the reaction.[6]
-
-
-
Heck Reaction Stalling:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents are used.
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a large scale?
A1: The most prevalent industrial syntheses often involve:
-
Heck Reaction: The palladium-catalyzed coupling of an aryl halide (like 4-bromoiodobenzene) with an alkene (such as acrylic acid or its esters), followed by hydrolysis if an ester is used.[2][3] This method is valued for its versatility.
-
Grignard Reaction: The reaction of a Grignard reagent, such as 4-bromobenzylmagnesium bromide, with carbon dioxide, followed by an acidic workup.[6][8] This is a classic and reliable method for forming carboxylic acids.
-
Friedel-Crafts Acylation/Reduction: Acylation of bromobenzene with succinic anhydride, followed by reduction of the resulting keto-acid.
Q2: How can I effectively monitor the progress of my reaction?
A2: The choice of monitoring technique depends on the reaction.
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitatively assessing the consumption of starting materials and the formation of the product. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and intermediates, confirming the identity of the desired compound and detecting side products.
-
Gas Chromatography (GC): Useful for monitoring reactions with volatile components and for quantitative analysis of product purity.[9]
Q3: What are the key safety considerations when working with the reagents for this synthesis?
A3:
-
Brominated Compounds: Many brominated organic compounds are irritants and may be harmful if inhaled or absorbed through the skin.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic solvents. Strict anhydrous conditions are essential.
-
Palladium Catalysts: While generally not highly toxic, they can be expensive, and care should be taken to handle them properly to avoid waste and contamination.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Step 1: Formation of the Grignard Reagent
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
In the dropping funnel, prepare a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent solution to the dry ice slurry via a cannula with vigorous stirring.
-
Allow the mixture to warm to room temperature.
Step 3: Work-up and Isolation
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of 1-2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add heptane or hexanes until the solution becomes cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane/hexane, and dry under vacuum.
Data Presentation
| Property | Value |
| Molecular Formula | C₉H₉BrO₂[13][15] |
| Molecular Weight | 229.07 g/mol [13][14] |
| Melting Point | 133-136 °C[14][16] |
| Appearance | White to off-white solid |
| CAS Number | 1643-30-7[13][14] |
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction for C-C bond formation.
References
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018-08-10).
- Heck reaction - Wikipedia.
- This compound - Chem-Impex.
- This compound | 1643-30-7 - ChemicalBook.
- Heck Reaction - Organic Chemistry Portal.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- Grignard Reagents - Sigma-Aldrich.
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company.
- This compound | C9H9BrO2 | CID 2735609 - PubChem.
- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
- This compound 98 1643-30-7 - Sigma-Aldrich.
- Heck Reaction - Chemistry LibreTexts.
- Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020-10-26).
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011-10-14).
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012-12-12).
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012-12-06).
- 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7 - Matrix Fine Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 10. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 12. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 13. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7 [matrix-fine-chemicals.com]
- 16. This compound | 1643-30-7 [chemicalbook.com]
Technical Support Center: Optimizing Esterification of Propionic Acid Derivatives
Welcome to the Technical Support Center for the esterification of propionic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction conditions and troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective problem-solving in your laboratory.
FAQs: Quick Answers to Common Questions
Q1: My esterification yield is consistently low. What is the most likely reason?
A1: The most common culprit for low yields in Fischer esterification is the reversible nature of the reaction.[1] The process generates water as a byproduct, which can hydrolyze the newly formed ester back into the starting carboxylic acid and alcohol.[1][2] To achieve a high yield, the reaction equilibrium must be shifted towards the product side.[1] This is typically achieved by either using a large excess of one of the reactants (usually the alcohol) or by actively removing water as it is formed.[2][3]
Q2: What are the standard acid catalysts for this reaction, and how do I choose the right one?
A2: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts for Fischer esterification.[3][4] Lewis acids can also be employed.[3] The catalyst's role is to protonate the carbonyl oxygen of the propionic acid derivative, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][5] Sulfuric acid also acts as a dehydrating agent, helping to remove the water formed during the reaction.[4] The choice between them often depends on the scale of the reaction and the sensitivity of your substrates. TsOH is often preferred for more sensitive molecules as it is a solid and can be easier to handle and remove than sulfuric acid.
Q3: Can I run the reaction without a solvent?
A3: Yes, particularly when using a large excess of the alcohol reactant, which can itself act as the solvent.[3] This approach can be economically and environmentally advantageous. However, for reactions where water removal is critical, using a non-polar solvent like toluene or hexane is beneficial as it allows for the use of a Dean-Stark apparatus to azeotropically remove water.[2][3]
Q4: Are there any significant side reactions I should be aware of?
A4: The primary "side reaction" is the reverse hydrolysis of the ester.[1] Additionally, under harsh acidic conditions and at high temperatures, the alcohol can undergo self-etherification.[1] For instance, benzyl alcohol can form dibenzyl ether.[1] It's also important to consider the stability of your specific propionic acid derivative and alcohol under strong acid and heat.
Troubleshooting Guide: From Problem to Solution
This guide provides a structured approach to diagnosing and resolving common issues encountered during the esterification of propionic acid derivatives.
Issue 1: Incomplete Reaction and Low Conversion
Symptoms:
-
Significant amounts of starting carboxylic acid and/or alcohol remain after the expected reaction time (as determined by TLC, GC, or NMR).
Root Cause Analysis and Solutions:
Excess [URL="https://www.masterorganicchemistry.com/2011/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/"]; DeanStark [URL="https://www.scoilnet.ie/learning-path/1122/subject/5/topic/26/sub-topic/114/section/469/"]; } केंदot Troubleshooting workflow for low conversion.
Detailed Solutions:
| Possible Cause | Underlying Principle | Recommended Action |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The presence of the water byproduct allows the reverse reaction (hydrolysis) to occur, preventing the forward reaction from reaching completion.[2][6] | 1. Increase Reactant Concentration: Use a large excess (5-10 fold) of the alcohol. This shifts the equilibrium to the product side according to Le Châtelier's principle.[2] 2. Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[2][7][8] This physically removes a product, preventing the reverse reaction.[6][9] |
| Insufficient Catalyst Activity | The acid catalyst is crucial for activating the carboxylic acid. If the catalyst is old, has absorbed moisture, or is used in too low a concentration, the reaction rate will be slow.[10] | Use a fresh, anhydrous acid catalyst. For sulfuric acid, ensure it is concentrated. For solid catalysts like TsOH, ensure they have been stored in a desiccator. Optimize the catalyst loading; typically 1-5 mol% is sufficient. |
| Low Reaction Temperature | Esterification reactions often require heating to overcome the activation energy barrier and proceed at a reasonable rate.[4] | Increase the reaction temperature, typically to the reflux temperature of the alcohol or solvent.[11] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.[1] |
| Presence of Water in Reactants | Starting with "wet" reagents introduces water from the beginning, immediately inhibiting the forward reaction and favoring the reverse hydrolysis.[4][10] | Use anhydrous grade alcohols and solvents. If necessary, dry the propionic acid derivative before use. Molecular sieves can be added to the reaction mixture to sequester water.[3] |
Issue 2: Product Decomposition or Formation of Byproducts
Symptoms:
-
Appearance of unexpected spots on TLC.
-
Discoloration of the reaction mixture (e.g., turning dark brown or black).
-
Lower than expected isolated yield despite full conversion of starting material.
Root Cause Analysis and Solutions:
Detailed Solutions:
| Possible Cause | Underlying Principle | Recommended Action |
| Excessive Heat / High Catalyst Concentration | High temperatures and strong acid can lead to charring and decomposition of organic molecules.[1] For certain alcohols, it can promote side reactions like dehydration or ether formation.[10] | 1. Temperature Control: Maintain a gentle reflux and avoid aggressive heating.[1] 2. Catalyst Optimization: Reduce the catalyst concentration to the minimum required for an efficient reaction rate.[1] |
| Prolonged Reaction Time | Even under optimal conditions, leaving a reaction to heat for an extended period after completion can lead to the slow formation of degradation products.[1] | Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC). Once the reaction is complete, proceed with the workup promptly.[1] |
Issue 3: Difficulties in Product Purification
Symptoms:
-
Inability to separate the ester from unreacted starting materials during workup.
-
Emulsion formation during aqueous extraction.
-
Co-distillation of product and starting materials.
Root Cause Analysis and Solutions:
| Possible Cause | Underlying Principle | Recommended Action |
| Inefficient Removal of Acidic/Basic Impurities | Unreacted carboxylic acid will remain in the organic layer if not neutralized. Excess acid catalyst will also contaminate the product. | During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted propionic acid and the acid catalyst.[1] Be cautious of CO₂ evolution. Follow this with a brine wash to remove residual salts and water.[1] |
| Unreacted Alcohol in Product | If a large excess of a water-soluble alcohol (e.g., ethanol, propanol) was used, it might not be fully removed by a simple water wash. | Perform multiple aqueous washes to extract the excess alcohol. If the alcohol has a significantly lower boiling point than the ester, it can be removed by distillation or under reduced pressure using a rotary evaporator.[1] |
| Similar Physical Properties | If the boiling points of the ester, alcohol, and/or carboxylic acid are very close, separation by simple distillation will be ineffective. | For challenging separations, column chromatography is the most effective purification method.[1] If boiling points are sufficiently different, vacuum distillation can improve separation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Apparatus
This protocol is a robust starting point for the esterification of a generic propionic acid derivative with an alcohol.
-
Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.[12]
-
Fill the Dean-Stark trap with the chosen azeotropic solvent (e.g., toluene).
-
-
Reagent Addition:
-
To the round-bottom flask, add the propionic acid derivative (1.0 eq), the alcohol (1.5-2.0 eq), and the azeotropic solvent (enough to ensure proper stirring and reflux).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02-0.05 eq).
-
Add a magnetic stir bar.
-
-
Reaction:
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.[7]
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor by TLC for the disappearance of the limiting reagent.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[1]
-
Purify the crude ester by distillation or column chromatography as required.[1]
-
References
- Dean–Stark apparatus - Wikipedia.
- Dean Stark Apparatus - Scoilnet.
- Esterification - Sciencemadness Wiki.
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
- Dean-Stark Apparatus - Orick Médico Sarl.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing).
- Fischer–Speier esterification - Wikipedia.
- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
- (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
- KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL - Jetir.Org.
- A comparative study on formation of propionates by esterification of propionic acid with different alcohols | Journal of Chemical Health Risks.
- Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - RSC Publishing.
- Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35 | Industrial & Engineering Chemistry Research - ACS Publications.
- CN106631647A - Method for removing water in continuous esterifying process - Google Patents.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI.
- Production of propionic acid - SciSpace.
- Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready.
- New catalysts enable greener ester synthesis - EurekAlert!.
- A highly active and robust solid catalyst provides high yields of esters by continuous flow.
- Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts - MDPI.
- Esterification Lab Answers.
- Esterification of propanoic acid with butanol (at 60 C) at acid-to - ResearchGate.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts - Technoarete.
- FI123518B - Process for recovery and purification of propionic acid - Google Patents.
- Fischer Esterification - Organic Chemistry Portal.
- Fischer Esterification - Chemistry LibreTexts.
- Fischer Esterification | Mechanism + Easy TRICK! - YouTube.
- Propionic acid – Knowledge and References - Taylor & Francis.
- (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- WO/2013/079785 METHOD FOR RECOVERING AND PURIFYING PROPIONIC ACID - WIPO Patentscope.
- Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor - YouTube.
- Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. orickmedicosarl.com [orickmedicosarl.com]
- 9. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Troubleshooting [chem.rochester.edu]
avoiding degradation of 3-(4-Bromophenyl)propionic acid during reaction
Welcome to the technical support center for 3-(4-Bromophenyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the potential challenges of working with this versatile reagent and ensure the integrity of your reactions.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] Its bifunctional nature, possessing both a reactive aryl bromide and a carboxylic acid, allows for a wide range of chemical transformations. However, this same reactivity can also lead to undesirable degradation pathways if reaction conditions are not carefully controlled. This guide provides in-depth, experience-driven advice to help you anticipate and mitigate these issues.
FAQ 1: My reaction is showing loss of the bromine substituent. What is happening and how can I prevent it?
This is a common issue known as dehalogenation, where the bromine atom on the phenyl ring is replaced by a hydrogen atom. This can significantly impact your yield of the desired product.
Q: What are the most common causes of dehalogenation for this compound?
A: Reductive dehalogenation is the most probable cause. This is particularly common in reactions involving:
-
Catalytic Hydrogenation: The use of catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate) can readily cleave the carbon-bromine bond.[3][4] While useful as a deliberate synthetic step, it can be an unintended side reaction.
-
Strong Reducing Agents: Certain hydride reagents, especially under harsh conditions, can lead to the reduction of the aryl bromide.
-
Certain Palladium-Catalyzed Cross-Coupling Conditions: While the goal of reactions like Suzuki or Heck coupling is to form a new bond at the bromine position, improper reaction conditions (e.g., presence of certain additives, extended reaction times at high temperatures) can sometimes favor a reductive side reaction.
Troubleshooting Guide for Preventing Dehalogenation
| Parameter | Recommendation | Rationale |
| Catalyst Choice | If reduction of another functional group is intended, consider catalysts less prone to dehalogenation or use milder conditions. For cross-coupling, ensure high-purity palladium sources and ligands.[5] | Bromides are more readily reduced than chlorides.[3][4] Catalyst choice is critical for selectivity. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can promote side reactions, including dehalogenation. |
| Hydrogen Source | In catalytic hydrogenations, carefully control the amount of hydrogen and the reaction time. Consider alternative reducing agents if dehalogenation is a persistent issue. | Over-reduction is a common problem. Careful monitoring is key. |
| Inert Atmosphere | For sensitive reactions, especially cross-coupling, ensure the reaction is performed under a thoroughly inert atmosphere (Argon or Nitrogen). | Oxygen can sometimes interfere with catalytic cycles and lead to undesired pathways. |
Experimental Protocol: Selective Reduction in the Presence of an Aryl Bromide
If you need to reduce a different functional group in your molecule without affecting the aryl bromide, catalytic hydrogenation can still be an option under carefully controlled, neutral conditions. Bromides can be selectively reduced in the presence of other groups like nitro, cyano, keto, or carboxylic acids.[3][4]
-
Setup: In a flask, dissolve your substrate containing the this compound moiety in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst: Add a controlled amount of 10% Palladium on carbon (as low as 0.8 mol% has been shown to be effective for some substrates).[3]
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a controlled inlet) and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure the desired reduction occurs without significant dehalogenation.
-
Work-up: Once the desired transformation is complete, filter off the catalyst and concentrate the solvent.
Below is a diagram illustrating the decision-making process when encountering dehalogenation.
Sources
troubleshooting low yield in amide synthesis with 3-(4-Bromophenyl)propionic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amide synthesis. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low yields specifically when using 3-(4-Bromophenyl)propionic acid. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and offers validated protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the most probable causes?
Low yields in this specific amide synthesis can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. If the coupling reagent is inefficient or used in suboptimal quantities, activation will be incomplete.[1][2]
-
Deactivation of the Amine: A competing acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[2][3]
-
Steric Hindrance: While this compound itself doesn't present extreme steric bulk, the amine coupling partner might. Bulky substituents on either molecule can impede the reaction.[4][5]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[2][6][7]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the nature and stoichiometry of the base can significantly impact the reaction's success.[2][8]
-
Electron-Withdrawing Effects: The bromine atom on the phenyl ring is electron-withdrawing, which can slightly decrease the nucleophilicity of the carboxylate upon activation, although this is generally a minor effect in this substrate.
Q2: How do I select the appropriate coupling reagent for my reaction with this compound?
The choice of coupling reagent is a critical parameter. Here’s a comparison of common options:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective. EDC is particularly useful as its urea byproduct is water-soluble, simplifying workup.[9][10] | Can lead to racemization if chiral amines are used. Often require additives like HOBt or OxymaPure to suppress side reactions and improve efficiency.[1][11][12] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times, and generally lower rates of racemization compared to carbodiimides alone. | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered substrates and less nucleophilic amines. | Can be more costly and byproducts can sometimes complicate purification. |
| Other | CDI, T3P | Offer different reactivity profiles and can be advantageous in specific cases. | May have limitations in substrate scope or require specific reaction conditions. |
For this compound, a good starting point is EDC in combination with an additive like HOBt or OxymaPure . If yields remain low, especially with a challenging amine, switching to a more reactive uronium salt like HATU is a logical next step.
Q3: I suspect my activated carboxylic acid is hydrolyzing. How can I prevent this?
Water is a common culprit for low yields in amide coupling reactions. To minimize hydrolysis:
-
Use Anhydrous Solvents: Employ freshly dried solvents. Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) should be passed through a drying system or stored over molecular sieves.
-
Dry Your Reagents: Ensure both the this compound and the amine are dry. If necessary, dry them under vacuum. Coupling reagents and additives, especially EDC hydrochloride and HOBt hydrate, can be sources of water.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[7][8]
Q4: My reaction seems to stall with significant amounts of starting material remaining. What can I do?
Incomplete conversion is a common hurdle. Consider the following troubleshooting steps:
-
Increase Reagent Equivalents: It may be necessary to use a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) to drive the reaction to completion.
-
Optimize the Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid formed during the reaction without competing with the primary amine nucleophile. Ensure at least 2.0 equivalents of the base are used, especially if the amine is a hydrochloride salt.[8]
-
Pre-activation: Allow the this compound to react with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures the carboxylic acid is fully activated.[8]
-
Increase Reaction Time or Temperature: Some couplings are sluggish and may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time. However, be cautious as excessive heat can lead to side product formation.
In-Depth Troubleshooting Guides
Guide 1: Optimizing EDC/HOBt Coupling Reactions
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a workhorse for amide bond formation. However, its success hinges on proper execution.
The Underlying Mechanism:
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[10][13]
-
Intermediate Stabilization: This intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester.[11]
-
Amide Formation: The amine then reacts with the HOBt-ester, which is more reactive than the initial carboxylic acid but less prone to side reactions, to form the desired amide bond.
Troubleshooting Logic:
Experimental Protocol: Optimized EDC/HOBt Coupling
-
To a round-bottom flask under an argon atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Add HOBt (1.1 equivalents) and EDC hydrochloride (1.1 equivalents) to the solution.
-
Add DIPEA (2.2 equivalents) and stir the mixture at room temperature for 20 minutes for pre-activation.
-
In a separate flask, dissolve the amine (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[14]
Guide 2: Addressing Sterically Hindered or Electron-Deficient Amines
When coupling this compound with a sterically bulky or electron-deficient amine, standard conditions may fail. In such cases, more robust activation methods are required.
Causality:
-
Steric Hindrance: Large groups near the amine's nitrogen atom physically block its approach to the activated carboxylic acid, slowing down the reaction rate dramatically.[4][5][15]
-
Electron-Deficient Amines: Amines with electron-withdrawing groups (e.g., anilines with nitro or cyano groups) are less nucleophilic, making them less reactive towards the activated acid.[16][17]
Solution: Acyl Fluoride Formation
Converting the carboxylic acid to an acyl fluoride in situ can overcome these challenges. Acyl fluorides are highly reactive yet small, minimizing steric clashes.[18]
Experimental Protocol: In Situ Acyl Fluoride Generation and Coupling
-
In a flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as cyanuric fluoride or BTFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride.
-
Add the sterically hindered or electron-deficient amine (1.0-1.2 equivalents) to the solution.
-
Monitor the reaction for completeness. Reaction times may be significantly longer for these challenging couplings.
-
Perform an aqueous workup as described in the previous protocol to isolate the crude product.
Guide 3: Workup and Purification Strategies
Proper workup and purification are essential to isolate the desired amide in high purity and avoid yield loss.
Key Challenges:
-
Removing Excess Reagents: Unreacted coupling reagents and their byproducts (e.g., dicyclohexylurea (DCU) if DCC is used, or the water-soluble urea from EDC) must be removed.
-
Amide Hydrolysis: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions during the workup.[6][19][20][21]
Recommended Workup Procedure:
-
Quenching: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Use a suitable organic solvent like ethyl acetate or DCM for extraction.
-
Aqueous Washes:
-
A wash with a dilute acid (e.g., 5% HCl) will remove unreacted amine and basic additives like DIPEA.
-
A wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted this compound and acidic additives like HOBt.[6]
-
A final wash with brine helps to remove residual water and break emulsions.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure, avoiding excessive heat to prevent product degradation.[6]
Purification:
-
Column Chromatography: This is the most common method for purifying amides. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the amide is a solid, recrystallization can be an excellent and scalable purification method.[14] Common solvents include ethanol, ethyl acetate/hexanes, or acetonitrile.[14]
References
- A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions.
- Preventing hydrolysis of N-Isobutylbenzamide during workup. Benchchem.
- EDC Coupling Mechanism | Organic Chemistry. YouTube.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Conversion of Carboxylic acids to amides using DCC as an activ
- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide synthesis by acyl
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Common Organic Chemistry.
- Uphill b
- 3 - Organic Syntheses Procedure. Organic Syntheses.
- Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube.
- Troubleshooting low yield in Nipamovir synthesis. Benchchem.
- challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid. Benchchem.
- What is the best technique for amide purification?
- Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- Why did my amide syntesis does not work?
- An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Benchchem.
- Tips and tricks for difficult amide bond form
- The Synthesis of Sterically Hindered Amides.
- Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates.
- How to prevent the acid hydrolysis of an amide? Reddit.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts.
- Challenges and Breakthroughs in Selective Amide Activation.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?
- EDC-HOBt Amide coupling workup help. Reddit.
- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
- Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? PubMed Central.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). J-STAGE.
- Process for the preparation of 3-bromopropionic acid amide.
- Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. reddit.com [reddit.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
handling and storage of 3-(4-Bromophenyl)propionic acid to maintain purity
Welcome to the technical support center for 3-(4-Bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this critical reagent. Here, we address common challenges and provide expert guidance on proper handling and storage, moving beyond generic advice to explain the underlying chemical principles.
Troubleshooting Guide: Maintaining Purity
Even with the best practices, issues can arise. This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the use of this compound.
Q1: My white, crystalline this compound has developed a yellowish tint. What could be the cause, and is it still usable?
A1: A yellowish discoloration is a common indicator of degradation, likely due to oxidation. The benzylic carbon-hydrogen bonds in the propionic acid side chain are susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of chromophoric (color-generating) impurities.
Immediate Action: Before use, it is crucial to assess the purity of the discolored reagent. A simple melting point determination can be a quick check; a broadened and depressed melting point range compared to the literature value (typically around 133-136 °C) suggests the presence of impurities. For a more definitive assessment, we recommend running a proton NMR (¹H NMR) or HPLC analysis.
Can it be salvaged? If the discoloration is minor and the purity assessment shows it to be within an acceptable range for your application, it may still be usable. However, for sensitive applications, purification by recrystallization is recommended.
Q2: I'm seeing unexpected peaks in my HPLC or NMR analysis of a sample that was stored for several months. What are the likely impurities?
A2: The appearance of new signals in your analytical data points to chemical degradation. Based on the structure of this compound, the most probable degradation pathways are:
-
Oxidation: As mentioned in Q1, oxidation at the benzylic position can occur. This could lead to the formation of ketone or alcohol derivatives.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, where exposure to light, particularly UV wavelengths, can cause the carbon-bromine bond to break, leading to debrominated species or other radical-mediated side products.
-
Hydrolysis of Trace Impurities: If the starting material contained any esterified impurities, these could hydrolyze over time in the presence of moisture to the corresponding carboxylic acid, which might appear as a new peak.
Troubleshooting Steps:
-
Review Storage Conditions: Was the compound stored in a tightly sealed, amber vial, protected from light, and in a cool, dry place?
-
Analyze Impurity Profile: Compare the new peaks in your NMR spectrum to known spectra of potential degradation products if available. In an ¹H NMR spectrum, look for new signals in the aromatic region or changes in the integration of the aliphatic protons.
-
Consider Repurification: If significant impurities are detected, the material should be repurified by recrystallization.
Q3: My compound seems to have a lower-than-expected solubility in my solvent system. Could this be related to storage?
A3: While less common, changes in solubility can be an indirect indicator of degradation. The formation of less soluble impurities or potential polymerization of degradation products could lead to this observation. It is also possible that the compound has absorbed moisture, which could affect its solubility in non-polar organic solvents. Before assuming degradation, ensure your solvent is anhydrous, as water can significantly impact the solubility of carboxylic acids.
Logical Flow for Troubleshooting Purity Issues
The following diagram outlines a systematic approach to identifying and resolving purity issues with this compound.
Caption: Troubleshooting workflow for purity issues.
Experimental Protocol: Recrystallization for Purification
This protocol is adapted from a procedure for a structurally similar compound and should serve as an excellent starting point for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Heptane (or a mixture of ethyl acetate and heptane)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine the appropriate solvent or solvent system. For this compound, heptane or a mixture of ethyl acetate and heptane is a good starting point. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Storage
-
Q: What are the ideal long-term storage conditions for this compound?
-
A: For optimal stability, store the compound at 2-8°C in a tightly sealed container. The container should be placed inside a desiccator to protect it from moisture.
-
-
Q: How important is it to protect this compound from light?
-
Q: Can I store this compound in a plastic container?
-
A: While high-density polyethylene (HDPE) or polypropylene (PP) containers may be acceptable for short-term storage, glass is the preferred material for long-term storage of organic acids to prevent potential leaching or reaction with the container material.
-
Handling
-
Q: Should I handle this compound under an inert atmosphere?
-
A: For routine use, handling in a well-ventilated fume hood is sufficient. However, for applications requiring the highest purity and for long-term storage of small aliquots, backfilling the container with an inert gas like argon or nitrogen is a good practice to minimize oxidation.
-
-
Q: What is the best way to aliquot the solid compound?
-
A: To maintain the purity of the bulk stock, it is best to aliquot the amount needed for a series of experiments into smaller vials. This minimizes the exposure of the main stock to atmospheric moisture and oxygen. Use clean spatulas and weigh the compound in a clean, dry weighing boat.
-
Stability
-
Q: What is the expected shelf-life of this compound?
-
A: When stored under the recommended conditions (refrigerated, dry, and protected from light), the compound is expected to be stable for several years. However, it is good laboratory practice to re-analyze the purity of any reagent that has been stored for more than a year, especially if it is being used in a cGMP or other regulated environment.
-
-
Q: Are there any incompatible chemicals I should avoid storing this compound near?
-
A: Yes, this compound should be stored away from strong oxidizing agents and strong bases.[4]
-
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Dry (Desiccator) | Prevents potential hydrolysis of trace impurities. |
| Light | Protected (Amber Vial) | Minimizes the risk of photodegradation.[2][3] |
| Container | Tightly Sealed Glass | Ensures chemical inertness and prevents moisture ingress. |
| Inert Gas | Recommended for long-term storage | Prevents oxidation of the benzylic C-H bonds. |
References
- PubChem. This compound. National Center for Biotechnology Information.
- Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. 2018;95:328-344.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Wang, S., et al. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. 2021;233:02018.
- Li, Y., et al. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. 2022;27(18):6036.
- Waterman, K.C. & Adami, R.C. Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. 2022;14(11):2306.
- Franks, F. Accelerated stability testing of bioproducts: attractions and pitfalls. Trends in Biotechnology. 1994;12(4):114-7.
- Pires, A.C.S., et al. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics. 2025;17(2):160.
- Vassar. Organic Chemistry Lab: Recrystallization. YouTube.
- Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Chemcasts. This compound (CAS 1643-30-7) Properties.
- ResearchGate. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product.
- Matrix Fine Chemicals. 3-(4-BROMOPHENYL)PROPANOIC ACID.
- Doc Brown. low/high resolution 1H proton nmr spectrum of propanoic acid.
- Chemcasts. This compound Properties vs Temperature.
- PubChem. 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information.
Sources
Technical Support Center: Solvent Selection for the Purification of 3-(4-Bromophenyl)propionic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 3-(4-Bromophenyl)propionic acid via recrystallization. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for this important chemical intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a suitable recrystallization solvent for this compound?
The foundational principle of recrystallization is the differential solubility of the compound of interest at varying temperatures.[3][4] Therefore, the initial step is to perform small-scale solubility tests with a range of solvents. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[3][4] This ensures maximum recovery of the purified product upon cooling.
Q2: What classes of solvents should I consider for this compound?
Considering the structure of this compound, which contains a polar carboxylic acid group and a less polar bromophenyl group, a range of solvents with varying polarities should be tested.[5] The "like dissolves like" principle is a good starting point.[4]
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol can hydrogen bond with the carboxylic acid moiety and are often good candidates for dissolving carboxylic acids.[5][6]
-
Polar Aprotic Solvents: Acetone and ethyl acetate can also be effective.
-
Nonpolar Solvents: Solvents like hexanes or toluene are less likely to dissolve the polar carboxylic acid at room temperature but might be useful as an anti-solvent in a mixed solvent system.[6]
A general guide for solvent polarity is as follows: Water > Methanol > Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Toluene > Hexane.[7]
Q3: What are the key properties to look for in a recrystallization solvent?
Beyond the essential solubility characteristics, several other factors are crucial for a successful and safe recrystallization:
-
Boiling Point: A solvent with a boiling point below the melting point of this compound (133-136 °C) is preferred to prevent the compound from "oiling out".[1][5][8][9] Oiling out occurs when the solute melts before it dissolves, forming an oil that is difficult to crystallize.[9][10][11] A solvent with a boiling point between 60-100 °C is often ideal.[5]
-
Reactivity: The solvent must be chemically inert and not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[5]
-
Safety: The toxicity and flammability of the solvent should always be considered. Opt for less hazardous solvents when possible.
Q4: What is a mixed solvent system and when should I use it?
A mixed solvent system is employed when no single solvent meets the ideal solubility criteria. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes turbid (cloudy). The turbidity indicates the point of saturation, and upon cooling, crystals should form. A patent for the synthesis of a similar compound, 3-(2-bromophenyl)propionic acid, describes a purification method using an ethyl acetate-normal heptane system, which is a good example of a mixed solvent approach.[12]
Q5: How do I perform small-scale solubility tests effectively?
To efficiently determine the best solvent, follow this procedure:
-
Place a small, known amount of your crude this compound into several test tubes.
-
Add a small volume of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and observe if it dissolves.
-
If the compound dissolves upon heating, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.
-
Record your observations for each solvent to make an informed decision.[3]
Troubleshooting Guide
Problem 1: My this compound is not dissolving, even when heated.
-
Cause: You may not be using enough solvent, or the solvent you have chosen is too nonpolar.
-
Solution: Gradually add more of the hot solvent until the solid dissolves.[13] If it still doesn't dissolve, you will need to select a more polar solvent.
Problem 2: No crystals are forming upon cooling.
-
Cause: This is a common issue and can be due to several factors:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[11][13] The solution is not supersaturated enough for crystals to form.
-
Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[11][13]
-
The rate of cooling is too rapid.
-
-
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can boil off some of the solvent to increase the concentration of the solute.[10][11]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystals to start forming.[10][11][13]
-
Seed Crystals: Add a tiny crystal of pure this compound to the solution. This will act as a template for further crystal growth.[10][11][13]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
-
Problem 3: An oil has formed instead of crystals ("oiling out").
-
Cause: This occurs when the solute comes out of solution at a temperature above its melting point.[9][10][11] This can happen if the boiling point of the solvent is too high or if the compound is significantly impure.[9][11]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly.[9][10][11]
-
Use a Lower Boiling Point Solvent: If the problem persists, you may need to choose a solvent with a lower boiling point.[5]
-
Consider a Mixed Solvent System: Dissolve the compound in a good solvent and then add an anti-solvent.[9]
-
Problem 4: The yield of purified this compound is very low.
-
Cause:
-
Using too much solvent: A significant portion of your product will remain in the mother liquor.[9]
-
Premature crystallization: Crystals forming during a hot filtration step will lead to product loss.[9][14]
-
Incomplete crystallization: Not allowing the solution to cool sufficiently.[9]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[9][13]
-
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude material.[9][13]
-
Pre-heat your filtration apparatus if performing a hot filtration.[9][14]
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[9]
-
Always wash the crystals with a minimal amount of ice-cold solvent. [9][13]
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to air dry or dry in a vacuum oven to remove all traces of the solvent.[4]
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., heptane or hexanes) dropwise until the solution becomes faintly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 4-6 from the single solvent recrystallization protocol.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | May be suitable due to the carboxylic acid group.[5][6] |
| Ethanol | High | 78 | Often a good choice for moderately polar compounds.[5] |
| Methanol | High | 65 | Similar to ethanol, but with a lower boiling point.[5] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[5] |
| Acetone | Medium | 56 | A polar aprotic option with a low boiling point.[5] |
| Toluene | Low | 111 | Higher boiling point may lead to oiling out.[5] |
| Hexane/Heptane | Low | ~69 | Likely to be a poor solvent, but useful as an anti-solvent.[5] |
Visualizations
Solvent Selection Workflow
Caption: A troubleshooting guide for common issues encountered during the recrystallization process.
References
- Chemcasts. (n.d.). This compound (CAS 1643-30-7) Properties | Density, Cp, Viscosity.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Unknown. (n.d.). Recrystallization.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Unknown. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. RSC Education.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
- PubChem. (n.d.). 3-Bromopropionic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid | Request PDF.
Sources
- 1. This compound | 1643-30-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Reactions of 3-(4-Bromophenyl)propionic Acid
Welcome to the technical support center for reactions involving 3-(4-Bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and rationalize your experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic selection of catalysts and reaction pathways for this compound.
Q1: What are the most common and synthetically useful reactions for modifying this compound at the aryl bromide position?
A1: The aryl bromide moiety of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The three most impactful transformations are:
-
Suzuki-Miyaura Coupling: For creating a new C-C bond by coupling with an organoboron reagent (e.g., boronic acids or esters). This is a robust and widely used method for synthesizing biaryl compounds.[1]
-
Heck Coupling: For forming a C-C bond by coupling with an alkene, resulting in a substituted alkene product. This reaction is highly valuable for vinylation of the aryl ring.[2][3]
-
Sonogashira Coupling: For generating a C-C bond with a terminal alkyne, yielding an aryl alkyne. This is a powerful method for introducing sp-hybridized carbon atoms.[4][5]
The carboxylic acid group on the substrate is generally well-tolerated under the basic conditions of these reactions, but the choice of base can still be critical to prevent side reactions.
Q2: How do I choose between a Palladium(0) and Palladium(II) precatalyst?
A2: The active catalyst in most cross-coupling cycles is a Palladium(0) species.[6] The choice between a Pd(0) or Pd(II) precatalyst depends on factors like stability, ease of handling, and the specific reaction requirements.
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄): These are directly active or require minimal activation (ligand dissociation). They can be advantageous in minimizing side reactions like the homocoupling of boronic acids, which is often promoted by Pd(II) species.[7] However, they are often more sensitive to air and may require more stringent inert atmosphere techniques.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally more stable to air and easier to handle. They require an in situ reduction to the active Pd(0) species to initiate the catalytic cycle. This reduction can be effected by ligands (especially phosphines), bases, or other reagents in the mixture.[8] Modern, highly active precatalysts (e.g., Buchwald G3 palladacycles) are often Pd(II) complexes designed for clean, efficient generation of the active Pd(0) catalyst.
Q3: What is the role of the ligand in these reactions, and how do I select one?
A3: Ligands are critical for stabilizing the palladium center, modulating its reactivity, and facilitating key steps of the catalytic cycle.[9] For a relatively unactivated aryl bromide like this compound, the oxidative addition step is often rate-limiting.[10] Therefore, the ligand choice is paramount.
-
Electron-Rich Ligands: These increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide into the Pd(0) complex.
-
Bulky Ligands: Steric hindrance from bulky ligands promotes the final, product-releasing step (reductive elimination) and can help prevent catalyst deactivation via the formation of inactive palladium clusters.[8]
For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like triphenylphosphine (PPh₃).[7][11]
Part 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This guide provides a problem-and-solution format for specific issues encountered during key reactions.
Workflow for Troubleshooting Low-Yield Reactions
Below is a generalized workflow to diagnose and resolve low-yield cross-coupling reactions.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
A. Suzuki-Miyaura Coupling
Issue 1: Low conversion of starting material.
-
Probable Cause (A) - Inactive Catalyst: The oxidative addition of the aryl bromide to the Pd(0) center is too slow. This is common when using less active catalyst systems for aryl bromides.
-
Solution: Switch to a more active catalyst system. Replace a simple catalyst like Pd(PPh₃)₄ with a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[12] These ligands accelerate the rate-limiting oxidative addition step.[11]
-
-
Probable Cause (B) - Poor Reagent Quality: Boronic acids are prone to degradation, particularly forming inactive boroxines upon storage.[13]
-
Solution: Use freshly purchased or recrystallized boronic acid. Ensure solvents are anhydrous and properly degassed, as water can contribute to protodeboronation.
-
Issue 2: Significant formation of a biaryl byproduct from the boronic acid (homocoupling).
-
Probable Cause - Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the oxidative homocoupling of the boronic acid. This not only consumes the coupling partner but also complicates purification.[13]
-
Solution: Improve the degassing of your solvent and reagents. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. Maintaining a strict inert atmosphere throughout the reaction is crucial.[7] Using a Pd(0) source directly can sometimes reduce homocoupling compared to in situ reduction of Pd(II).[7]
-
Issue 3: Formation of benzene propionic acid (dehalogenation).
-
Probable Cause - Hydride Source: The palladium-aryl intermediate can react with a source of hydride in the reaction mixture, leading to reductive elimination that replaces the bromine with hydrogen.[14] Common hydride sources include certain solvents (like alcohols) or amine bases.
-
Solution: Ensure you are using an appropriate solvent and base combination. Aprotic solvents like dioxane or toluene are preferred. If an amine base is suspected, switch to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
B. Heck Coupling
Issue 1: Catalyst decomposition, evidenced by the formation of palladium black.
-
Probable Cause - Catalyst Instability: At the high temperatures often required for Heck reactions (typically >100 °C), the palladium catalyst can agglomerate into inactive palladium black, especially with simple, less robust ligands like PPh₃.[15]
-
Solution:
-
Use a More Robust Ligand: Switch to a bulkier phosphine ligand or a more thermally stable N-heterocyclic carbene (NHC) ligand, which can better stabilize the palladium nanoparticles and prevent aggregation.[16]
-
Lower the Temperature: If possible, try running the reaction at the lowest effective temperature.
-
Add a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help stabilize the active catalytic species.[7]
-
-
Issue 2: Low or no reactivity with the alkene.
-
Probable Cause - Poorly Activated Alkene: The Heck reaction works best with electron-deficient alkenes (e.g., acrylates, styrenes).[2] Electron-rich or sterically hindered alkenes may react sluggishly.
-
Solution:
-
Increase Reaction Temperature/Time: More forcing conditions may be required.
-
Optimize Catalyst System: A more active catalyst, such as one employing a palladacycle precatalyst, might be necessary to improve turnover.[3]
-
Consider an Alternative Alkene: If the synthesis allows, using a more activated alkene will significantly improve reaction efficiency.
-
-
C. Sonogashira Coupling
Issue 1: The reaction stalls or gives low yields.
-
Probable Cause (A) - Inefficient Catalyst System: The standard Pd/Cu co-catalyst system can be sensitive to reaction conditions.
-
Probable Cause (B) - Alkyne Homocoupling (Glaser Coupling): The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[10]
-
Solution:
-
Rigorous Degassing: As with other cross-couplings, ensure the reaction is performed under a strict inert atmosphere to minimize oxygen.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often use a more active palladium catalyst with a specialized ligand and a stronger organic base (e.g., pyrrolidine) to facilitate the catalytic cycle without the need for copper.[18]
-
-
Part 3: Data Summaries and Experimental Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Co-Catalyst | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (1-2) | SPhos (2-4) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 |
| Heck | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | - | Et₃N (2.0) | DMF or Toluene | 100-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) | - | CuI (1-5) | Et₃N / DIPA | Amine or THF | RT - 60 |
| Cu-Free Sonogashira | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | - | Pyrrolidine (2.0) | Toluene or NMP | RT - 80 |
Detailed Experimental Protocols
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and P(t-Bu)₃ (0.02 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the terminal alkyne (1.2 equiv.) and pyrrolidine (2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive alkynes.
-
Workup and Purification: Follow a similar aqueous workup and purification procedure as described in the Suzuki-Miyaura protocol, ensuring acidification to isolate the carboxylic acid product.
References
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Ma, D., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(9), 14383-14397.
- Parrilla, A. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (2025). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- National Institutes of Health. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ChemRxiv. (2022).
- ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Chemical Reviews, 122(21), 16147-16194.
- Wikipedia. (2023). Heck reaction.
- Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8, 384-414.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Hydrogen.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- J&K Scientific LLC. (2025). Suzuki Cross-Coupling.
- ResearchGate. (n.d.). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis.
- MDPI. (2017). Heck Reaction—State of the Art.
- ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)....
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (2015). Highly Selective Cascade C–C Bond Formation via Palladium-Catalyzed Oxidative Carbonylation–Carbocyclization–Carbonylation–Alkynylation of Enallenes. Journal of the American Chemical Society, 137(38), 12211-12214.
- National Institutes of Health. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 18788-18801.
- YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation.
- Taylor & Francis eBooks. (2005). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis.
- YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PMF KG Ac Rs. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- ResearchGate. (2020). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
- Chemeo. (n.d.). This compound (CAS 1643-30-7) Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmcct.com [jmcct.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exposure to 3-(4-Bromophenyl)propionic Acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)propionic acid. Its purpose is to ensure laboratory safety by offering detailed troubleshooting protocols and frequently asked questions regarding the management of respiratory and skin irritation.
Understanding the Hazard: Why Caution is Critical
This compound is a valuable reagent in various research and development applications, including the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] However, it is classified as a hazardous substance that can cause significant skin, eye, and respiratory irritation.[4][5][6][7][8] The solid, often crystalline, nature of this compound means that dust particles can easily become airborne during handling, posing a direct inhalation risk.[5][6] Skin contact with the solid or solutions containing it can lead to reversible inflammatory effects.[9]
Therefore, a proactive approach to safety, grounded in a thorough understanding of the material's properties and adherence to established safety protocols, is paramount. This guide is designed to equip you with the necessary knowledge to handle this compound safely and effectively.
Proactive Measures: Prevention as the First Line of Defense
The most effective way to manage irritation is to prevent exposure. This involves a combination of engineering controls, appropriate work practices, and the correct use of personal protective equipment (PPE).
Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning laboratory fume hood.[9][10] This is the most critical engineering control for preventing the inhalation of airborne particles.[10][11] The general laboratory ventilation system is not sufficient to protect from hazardous chemical vapors and dust.[10][12]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential for minimizing exposure risk.[13][14][15]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[14][15] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[13][16] Always inspect gloves for any signs of damage before use.[7] | Prevents direct skin contact, which can cause irritation.[4][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if working outside of a fume hood or if dust generation is significant.[6][15] | Protects the respiratory system from inhaling irritant dust particles.[4][7] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[9] For larger quantities or when there is a significant risk of contamination, consider a chemical-resistant apron or coveralls.[14][17] | Protects the skin from accidental spills and contamination.[7] |
Troubleshooting Guide: Responding to Exposure Incidents
Even with the best preventative measures, accidental exposures can occur. The following question-and-answer troubleshooting guide provides step-by-step instructions for managing these situations effectively.
Scenario 1: Skin Contact
Q: I've spilled a small amount of this compound powder on my gloved hand and some on my forearm. What should I do?
A:
-
Immediate Action: Remain calm and immediately move away from the area of the spill to prevent further contamination.
-
Remove Contaminated Items: Carefully remove the contaminated glove, avoiding contact with the chemical. Remove any contaminated clothing.[5][6]
-
Skin Decontamination: Wash the affected area of your skin thoroughly with plenty of soap and water for at least 15 minutes.[5][6][7]
-
Seek Medical Attention: If skin irritation develops or persists, seek medical attention.[5][6][7]
-
Report the Incident: Inform your supervisor and follow your institution's protocol for reporting chemical exposures.
Scenario 2: Respiratory Irritation
Q: I was weighing this compound and I think I inhaled some of the dust. I'm starting to cough and my throat feels irritated. What is the correct response?
A:
-
Move to Fresh Air: Immediately move to an area with fresh air.[5][6][18]
-
Alert Others: Inform a colleague or your supervisor about the situation.
-
Seek Medical Attention: If you feel unwell, or if coughing and irritation persist, seek immediate medical attention.[6][19] If breathing is difficult, cardiopulmonary resuscitation (CPR) may be necessary, but avoid mouth-to-mouth resuscitation.[18]
-
Review Your Procedure: After the incident, review your handling technique to identify how the exposure occurred and how to prevent it in the future. This may involve refining your weighing technique to minimize dust generation or ensuring your fume hood is functioning correctly.
Scenario 3: Chemical Spill
Q: I've dropped a container of this compound on the lab bench, and the powder has spread over a small area. How do I clean this up safely?
A:
-
Alert and Evacuate: Alert others in the immediate area. If the spill is large or you feel it poses a significant inhalation risk, evacuate the area and contact your institution's emergency response team.[20]
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including a respirator, chemical goggles, gloves, and a lab coat.[21][22]
-
Contain the Spill: Prevent the spread of the powder.[23] You can do this by gently covering the spill with absorbent pads or paper towels.[21][22]
-
Clean-up Procedure:
-
For small powder spills, you can carefully wet the powder with a suitable solvent to avoid generating dust, then wipe it up with a dry cloth.[9]
-
Alternatively, you can use a spill kit with absorbent materials to collect the powder.[20]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[20][21][23]
-
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area by washing it with soap and water.[20][24] Dispose of the cleaning materials as hazardous waste.[24]
-
Report and Review: Report the spill according to your laboratory's procedures and review the incident to prevent future occurrences.
Workflow for Managing Accidental Exposure
Caption: Workflow for managing accidental exposure to this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound corrosive?
A1: While it is a strong irritant, it is not classified as corrosive, which causes irreversible damage to living tissue.[9] However, the irritation can be severe, so it's crucial to avoid contact.[25]
Q2: What are the long-term health effects of exposure to this compound?
A2: Currently, there is no readily available information on the long-term health effects of chronic exposure to this compound. The primary known hazards are acute irritation to the skin, eyes, and respiratory system.[4][5][7] It is always best practice to minimize exposure to all chemicals, regardless of the known long-term effects.
Q3: Can I handle small amounts of this compound on an open bench?
A3: No, it is strongly recommended that all handling of this compound, regardless of quantity, be conducted in a certified chemical fume hood to prevent the inhalation of dust.[9][10]
Q4: What should I do with my contaminated lab coat after a spill?
A4: Do not take the contaminated lab coat home.[20] It should be decontaminated or disposed of as hazardous waste according to your institution's guidelines. Consult with your environmental health and safety department for the proper procedure.
Q5: Are there any specific chemicals that are incompatible with this compound?
A5: Yes, you should avoid contact with strong oxidizing agents.[5][6] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before starting any new reaction.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Fisher Scientific. (2024, March 8). Safety Data Sheet: this compound.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Deltalab. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
- California State University Monterey Bay. (n.d.). Chemical Spill Procedures.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Unigloves. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- University of Michigan-Dearborn. (n.d.). Irritant Chemicals.
- University of Nevada, Reno. (2025, January). Chapter 12, Chemical Hygiene Plan: Laboratory Ventilation. Environmental Health & Safety.
- Florida State University. (n.d.). Laboratory Ventilation. Environmental Health and Safety.
- University of Arkansas. (n.d.). Controls to Minimize Hazardous Material Exposure. Environmental Health and Safety.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
- SkinSAFE. (2024, December). Propionic Acid Ingredient Allergy Safety Information.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1643-30-7 [chemicalbook.com]
- 4. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. umdearborn.edu [umdearborn.edu]
- 10. Chapter 12, Chemical Hygiene Plan: Laboratory Ventilation | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. falseguridad.com [falseguridad.com]
- 14. trimaco.com [trimaco.com]
- 15. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 17. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. aksci.com [aksci.com]
- 20. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 21. westlab.com [westlab.com]
- 22. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 23. acs.org [acs.org]
- 24. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 25. nj.gov [nj.gov]
preventing formation of 2-(3-bromophenyl)-2-methyl propanoic acid impurity
Guide ID: TSC-CHEM-028A Topic: Preventing Formation of 2-(3-bromophenyl)-2-methylpropanoic acid Impurity Target Audience: Researchers, scientists, and drug development professionals. Created by: Gemini, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and preventative strategies for managing a critical impurity, 2-(3-bromophenyl)-2-methylpropanoic acid , which often arises during palladium-catalyzed cross-coupling reactions. In the context of modern pharmaceutical development, this compound is typically the unreacted starting material in reactions designed to functionalize the C-Br bond, such as in a Suzuki-Miyaura coupling to synthesize biaryl compounds.[1] Controlling the carryover of this starting material is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document offers a structured, question-and-answer approach to diagnose and resolve issues leading to the formation of this impurity, grounded in mechanistic principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant levels of 2-(3-bromophenyl)-2-methylpropanoic acid in our final product after a Suzuki coupling reaction. What are the primary causes?
A1: Observing the starting material, 2-(3-bromophenyl)-2-methylpropanoic acid, as a major impurity post-reaction typically points to an incomplete or inefficient catalytic cycle. The Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] A failure or slowdown at any of these stages can lead to the recovery of unreacted starting material.
The most common root causes are:
-
Inefficient Oxidative Addition: The initial step, where the aryl bromide adds to the Pd(0) catalyst, can be sluggish. This is often influenced by the choice of palladium source, ligand, and reaction temperature.[5][6] Electron-rich aryl bromides or sterically hindered substrates can be particularly challenging.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. It may precipitate as palladium black or be oxidized to an inactive Pd(II) state, especially if the reaction mixture is not properly degassed.[7][8] The presence of oxygen can also promote unwanted side reactions like the homocoupling of boronic acid partners.[6][8]
-
Poor Transmetalation Rate: The transfer of the organic group from the boronic acid to the palladium complex is a critical step heavily influenced by the base.[9][10][11] The base activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer.[9][11] An inappropriate choice or insufficient amount of base will stall the catalytic cycle here.
-
Side Reactions (Protodebromination): Under certain conditions, particularly with specific hydride sources in the reaction mixture (e.g., from solvents like isopropanol or certain bases), the aryl bromide can be reduced back to the debrominated analog (2-phenyl-2-methylpropanoic acid). While this is a different impurity, the underlying conditions can also contribute to low conversion of the starting material.[6][12]
Q2: How can we reliably detect and quantify this impurity at different stages of our process?
A2: Accurate quantification is crucial for process optimization and quality control. The preferred methods are chromatographic, offering high sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) typically provides excellent separation of the starting material, the desired product, and other byproducts. UV detection is suitable as both the starting material and product are chromophoric.
-
Gas Chromatography (GC): For volatile impurities, GC is a powerful tool.[13] To analyze the carboxylic acid, it must first be derivatized (e.g., esterified to its methyl ester) to increase its volatility. Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used for detecting trace levels of related volatile impurities.[13][14][15]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): For high-throughput screening or when faster analysis times are needed, UHPLC with sub-2 µm particle columns offers significantly improved resolution and speed over traditional HPLC.[16]
Table 1: Comparison of Recommended Analytical Methods
| Method | Principle | Sample Prep | Pros | Cons |
| HPLC-UV | Reverse-phase chromatography | Simple dissolution | Robust, widely available, good for quantification | Slower than UHPLC |
| UHPLC-UV/MS | High-pressure reverse-phase | Simple dissolution | Fast, high resolution, MS provides mass confirmation | Higher equipment cost |
| GC-FID/MS | Gas-phase separation | Derivatization required | Excellent for volatile impurities, high sensitivity | Destructive, requires an extra sample prep step |
Q3: What are the most critical process parameters to optimize for minimizing this impurity?
A3: A systematic optimization of reaction parameters is the most effective strategy. We recommend focusing on the "big four": the palladium source/ligand, the base, the solvent, and the temperature.
-
Catalyst & Ligand Selection:
-
Palladium Source: Pre-catalysts like Pd(dppf)Cl₂ or palladium acetate (Pd(OAc)₂) are common starting points. Using pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes be beneficial but they can be less stable.
-
Ligand: The ligand is critical. For aryl bromides, electron-rich, bulky phosphine ligands are often superior as they promote the oxidative addition and reductive elimination steps.[5][17] Consider screening ligands such as SPhos, XPhos, or RuPhos. Bidentate ligands like dppf are also robust choices.[1]
-
-
Choice of Base:
-
The base's primary role is to activate the boronic acid.[9][10][11] Its strength and solubility are key.
-
Inorganic bases like K₂CO₃ or K₃PO₄ are widely used. K₃PO₄ is a stronger base and can be effective in challenging couplings.
-
Biphasic vs. Anhydrous: Aqueous K₂CO₃ is common, but in cases of boronic acid instability (protodeboronation), anhydrous conditions with K₃PO₄ in a solvent like dioxane or toluene may be superior.[5][18][19]
-
-
Solvent System:
-
The solvent must solubilize all components, including the organic substrates and the inorganic base (or at least allow for efficient mixing in a biphasic system).
-
Common choices include Dioxane/water, Toluene/water, or THF . Aprotic polar solvents like DMF can also be used but may lead to higher levels of side reactions at elevated temperatures.
-
-
Temperature and Reaction Time:
-
Suzuki couplings are typically run at elevated temperatures (80-110 °C). Insufficient temperature can lead to low conversion.
-
Monitor the reaction progress by HPLC. Extending the reaction time may drive it to completion, but be aware of potential product or catalyst degradation over prolonged heating.
-
Q4: We've optimized our reaction but still have 2-5% of the starting material remaining. What purification strategies are effective for its removal?
A4: Removing a structurally similar impurity requires a purification method that can exploit the subtle differences between the starting material and the product.
-
Recrystallization: This is the most effective and scalable method for purification in pharmaceutical manufacturing.[20] The key is finding a solvent system where the desired product has significantly lower solubility than the impurity at a given temperature. Screen a range of solvents (e.g., isopropanol/water, ethyl acetate/heptane, acetonitrile). Since the polarity difference between the aryl bromide and the biaryl product may be small, achieving high purity might require multiple recrystallizations.[20]
-
Chromatographic Purification: For laboratory scale, column chromatography on silica gel is standard. A gradient elution with a solvent system like ethyl acetate/hexanes can effectively separate the components. However, this is generally not viable for large-scale production.
-
Acid-Base Extraction: Both your starting material and product are carboxylic acids. After the reaction, perform a standard aqueous workup. Acidify the aqueous layer to precipitate both compounds and then proceed with recrystallization. This workup will effectively remove non-acidic impurities.
Experimental Protocols & Workflows
Protocol 1: Recommended Starting Conditions for Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry reaction vessel, add 2-(3-bromophenyl)-2-methylpropanoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq).
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent catalyst oxidation.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it, and analyzing by HPLC.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by recrystallization from an optimized solvent system.
Workflow: Troubleshooting Impurity Formation
The following diagram outlines a logical workflow for diagnosing and resolving the issue of high residual starting material.
Caption: Troubleshooting workflow for high levels of starting material impurity.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubMed Central. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD.
- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
- Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- National Institutes of Health. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Chromatography Today. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Google Patents. (n.d.). Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
- IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
- ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
- Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Cora. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. scilit.com [scilit.com]
- 12. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 13. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 20. DSpace [cora.ucc.ie]
Technical Support Center: Troubleshooting Incomplete Bromination of 2-Methyl-2-phenylpropanoic Acid
Welcome to the technical support resource for the bromination of 2-methyl-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges such as incomplete reactions, low yields, or poor selectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the manufacturing of compounds like fexofenadine.[1][2]
Q1: I performed a bromination on 2-methyl-2-phenylpropanoic acid and my reaction is incomplete. What is the most common cause?
A: The most frequent cause of an incomplete reaction is an insufficient amount of the brominating agent. At least one to two equivalents of bromine are necessary to drive the reaction to completion.[1] Another common issue is the difficulty in separating the final product from the unreacted starting material due to their very similar solubility profiles, which can give the appearance of a low-yield reaction.[1][3]
Q2: My analysis shows multiple products. What are these side products?
A: The bromination of 2-methyl-2-phenylpropanoic acid is an electrophilic aromatic substitution. While the para-substituted product, 2-(4-bromophenyl)-2-methylpropanoic acid, is desired, the formation of ortho and meta isomers is a significant side reaction, particularly under non-selective conditions like using an iron catalyst in carbon tetrachloride.[1][3]
Q3: Can I use Hell-Volhard-Zelinsky (HVZ) conditions for this reaction?
A: No, the Hell-Volhard-Zelinsky (HVZ) reaction is not applicable here. The HVZ reaction specifically brominates the alpha-carbon of a carboxylic acid.[4][5][6] 2-Methyl-2-phenylpropanoic acid lacks a hydrogen atom on its alpha-carbon, making the HVZ pathway impossible. The reaction must proceed via electrophilic attack on the phenyl ring.
Q4: Is there a superior solvent to traditional halogenated solvents like carbon tetrachloride (CCl₄)?
A: Yes, unexpectedly, an aqueous medium has been shown to be a highly effective and selective solvent system.[1][3][7] Performing the reaction in water—under acidic, neutral, or alkaline conditions—can significantly improve the selectivity for the desired para-isomer and avoids the use of toxic, class-I solvents like CCl₄.[2][3]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during the bromination process.
Issue 1: Low Conversion of Starting Material
A significant amount of unreacted 2-methyl-2-phenylpropanoic acid remaining post-reaction is a primary concern. Let's break down the potential causes and solutions.
Caption: Troubleshooting workflow for low reaction conversion.
A) Cause: Reagent Stoichiometry and Quality
-
Expert Insight: Bromine solutions can degrade, especially when exposed to light, reducing the effective concentration of Br₂.[8] Stoichiometry is also critical; using less than one full equivalent of bromine will inherently lead to an incomplete reaction.[1]
-
Solution:
-
Use Fresh Reagent: Always use a freshly prepared or recently standardized solution of bromine. Store bromine in an amber, tightly sealed bottle in a cool, dark place.[8]
-
Ensure Molar Excess: Employ 1 to 2 equivalents of bromine relative to the 2-methyl-2-phenylpropanoic acid to ensure the starting material is the limiting reagent.[1]
-
B) Cause: Suboptimal Reaction Conditions
-
Expert Insight: Electrophilic aromatic substitution can be slow, requiring sufficient thermal energy and time to proceed to completion.
-
Solution:
| Parameter | Recommended Condition | Rationale & Reference |
| Bromine (Br₂) Stoichiometry | 1.0 - 2.0 equivalents | Prevents the starting material from being left over.[1] |
| Temperature (Aqueous) | 75 - 80 °C | Provides sufficient activation energy for the reaction.[2] |
| Monitoring | Gas Chromatography (GC) | Accurately determines the consumption of starting material.[2] |
Issue 2: Poor Selectivity and Isomer Formation
The formation of a mixture of para, meta, and ortho isomers complicates purification and reduces the yield of the desired product.
Caption: Reaction scheme showing desired product and major impurities.
-
Expert Insight: Traditional methods employing iron catalysts in solvents like carbon tetrachloride are known to be non-selective, often resulting in significant amounts of meta and ortho isomers alongside unreacted starting material.[1][7]
-
Solution: The Aqueous Medium Advantage:
-
Switching to an aqueous medium dramatically improves selectivity. Conducting the reaction at a neutral pH (around 7), maintained by adding a base like sodium carbonate or bicarbonate, yields the highest purity of the desired para-isomer (up to 99%).[1][2][3]
-
Causality: In a neutral or alkaline aqueous solution, the carboxylic acid exists as its carboxylate salt. This deprotonated form is more soluble and presents a different electronic profile to the incoming electrophile (bromine), favoring substitution at the para position.
-
Issue 3: Difficulty in Product Purification
-
Expert Insight: A common frustration is the difficulty of separating the desired 2-(4-bromophenyl)-2-methylpropanoic acid from the starting material by simple crystallization, as their solubility characteristics are very similar.[1][3] If the reaction is incomplete, this poses a significant purification challenge.
-
Advanced Solution: Esterification and Distillation:
-
Convert to Esters: If you have an inseparable mixture, convert the entire crude product (containing both acid product and starting material) to their corresponding methyl esters. This can be achieved using standard esterification methods, such as refluxing with methanol and a catalytic amount of sulfuric acid.[9]
-
Separate by Distillation: The resulting methyl esters, methyl 2-(4-bromophenyl)-2-methylpropionate and methyl 2-methyl-2-phenylpropanoate, have different boiling points and can be effectively separated by distillation under reduced pressure.[1][3]
-
Hydrolyze Back to Acid: The purified methyl ester of the desired product can then be hydrolyzed back to the target carboxylic acid.[10] While this adds steps, it is a reliable method for obtaining a pure product from an incomplete reaction mixture.[1][3]
-
Part 3: Recommended Experimental Protocols
The following are detailed, step-by-step methodologies based on optimized procedures found in the literature.
Protocol A: High-Selectivity Bromination in a Neutral Aqueous Medium
This protocol is designed to maximize the yield of the para-isomer while minimizing side products.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-methyl-2-phenylpropanoic acid (1.0 eq) and water (approx. 10 mL per gram of acid).[2]
-
Neutralization: While stirring at ambient temperature (25-30°C), slowly add a 20% aqueous solution of sodium carbonate until the pH of the mixture is approximately 7. The solid starting material should dissolve to form a clear solution.[2]
-
Bromine Addition: Add bromine (1.5 - 2.0 eq) to the dropping funnel. Add the bromine dropwise to the reaction mixture over 30-60 minutes.
-
pH Maintenance: During the bromine addition, continuously monitor the pH and add more sodium carbonate solution as needed to maintain a pH of ~7.[2]
-
Reaction: Stir the mixture vigorously until gas chromatographic analysis confirms the complete consumption of the starting material.[2]
-
Workup: Cool the reaction mixture. Carefully acidify with 5N hydrochloric acid to a pH of 1-2. The product will precipitate out of the solution.
-
Isolation: Extract the aqueous solution with dichloromethane (3x volumes). Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the product.[2] This method can yield a product with ~99% para-isomer content.[1][3]
References
- BenchChem Technical Support Team. (2025).
- Divi S Lab Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Divi S Lab Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Yilmaz, I., et al. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
- NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
- Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid.
- Ningbo Innopharmchem Co., Ltd. (n.d.).
- BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.
- Divi S Lab Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Wikipedia. (n.d.).
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 7. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)propionic Acid and Ibuprofen: A Structural and Functional Analysis
This guide provides an in-depth, objective comparison of 3-(4-Bromophenyl)propionic acid and the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While both molecules share a core phenylpropionic acid scaffold, subtle yet critical variations in their chemical structures lead to profoundly different physicochemical properties and biological activities. This analysis is intended for researchers, scientists, and drug development professionals to understand the structure-activity relationships that define these compounds, one as a versatile chemical intermediate and the other as a globally recognized pharmaceutical agent.
Part 1: Core Structural Comparison
At first glance, both compounds are derivatives of propionic acid attached to a substituted benzene ring. However, the nature of the substituent and the point of attachment of the propionic acid chain are fundamental differentiators.
Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, features an isobutyl group at the para-position (C4) of the phenyl ring.[1][2] Crucially, the propanoic acid moiety is connected to the phenyl ring at its alpha-carbon (C2), creating a chiral center.[3] In contrast, this compound has a bromine atom at the para-position and the propanoic acid chain is attached at its beta-carbon (C3), rendering the molecule achiral.[4]
Caption: Chemical structures of Ibuprofen and this compound.
The key structural distinctions are:
-
Para-Substituent: An isobutyl group for ibuprofen versus a bromine atom for this compound.
-
Linkage Point: An alpha-carbon linkage in ibuprofen results in an α-arylpropionic acid, a class known for its anti-inflammatory properties. The beta-carbon linkage in this compound places it in a different chemical class with distinct reactivity.
-
Chirality: Ibuprofen's alpha-substitution creates a stereocenter, meaning it exists as two enantiomers, (R)- and (S)-ibuprofen. This compound is achiral.[3][4]
Caption: Key structural differentiators between the two molecules.
Part 2: Comparative Physicochemical Properties
The structural variations directly influence the physicochemical properties of these molecules, which are critical for their handling, formulation, and biological interactions.
| Property | This compound | Ibuprofen | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | C₁₃H₁₈O₂ | [4][5] |
| Molecular Weight | 229.07 g/mol | 206.29 g/mol | [4][5] |
| Appearance | White crystalline powder | White crystalline powder | [6][7] |
| Melting Point | 133-136 °C | 75-78 °C | [1][8] |
| Solubility | Soluble in Methanol | Practically insoluble in water; soluble in ethanol, methanol, acetone | [1][9][10] |
| pKa | ~4.60 (Predicted) | ~4.44 | [9][11] |
| Chirality | Achiral | Chiral (racemic mixture) | [3][4] |
The higher melting point of this compound can be attributed to the heavier bromine atom and potentially more favorable crystal lattice packing compared to the bulkier, more flexible isobutyl group of ibuprofen. While both are carboxylic acids with similar pKa values, their solubility profiles and melting points differ significantly, impacting potential formulation strategies.
Part 3: Biological Activity and Mechanism of Action
The most significant divergence between these two molecules lies in their biological function.
Ibuprofen: The Established NSAID
Ibuprofen is a cornerstone anti-inflammatory, analgesic, and antipyretic drug.[10] Its therapeutic effects are well-understood and stem from its ability to inhibit prostaglandin synthesis.[1][12]
Mechanism of Action: Ibuprofen acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][14] By blocking the active site of COX enzymes, ibuprofen effectively reduces the production of these signaling molecules.[14]
The chirality of ibuprofen is pharmacologically significant. The (S)-enantiomer is the more potent inhibitor of COX enzymes and is responsible for most of the therapeutic effects.[1][3] The (R)-enantiomer is largely inactive but can be converted to the active (S)-form in the body by the enzyme alpha-methylacyl-CoA racemase.[1]
Caption: Ibuprofen's mechanism of action via COX enzyme inhibition.
This compound: A Chemical Building Block
In contrast, this compound is not known as a therapeutic agent itself. Instead, it is primarily utilized as a versatile intermediate in organic and pharmaceutical synthesis.[6][9] Its value lies in the reactivity of its functional groups:
-
The carboxylic acid can undergo reactions like esterification and amidation.[6]
-
The bromine atom on the phenyl ring allows for various cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.
Researchers use it as a starting material or building block in the development of novel bioactive molecules, including potential anti-inflammatory agents.[6] Its structural similarity to known drugs makes it a valuable scaffold for medicinal chemistry exploration.[6] It also finds use in biochemical assays and in the development of agrochemicals.[6]
Part 4: Comparative Synthesis and Analysis
The distinct structures of these compounds necessitate different synthetic and analytical approaches.
Synthesis Overview
Ibuprofen: The original synthesis by the Boots Group was a six-step process.[1] A more modern, greener three-step synthesis developed by BHC is now common, starting from isobutylbenzene and involving Friedel-Crafts acylation, hydrogenation, and carbonylation.[1][15]
This compound: A common laboratory synthesis can be achieved starting from 2-bromobenzaldehyde, which undergoes a one-pot reaction involving condensation, reduction, hydrolysis, and decarboxylation, followed by recrystallization.[16]
Caption: High-level overview of common synthesis workflows.
Experimental Protocol: Comparative HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing both compounds. A reverse-phase method can easily separate them from each other, while a chiral method is required to resolve ibuprofen's enantiomers.
Objective: To develop an HPLC method to separate a mixture of this compound and racemic ibuprofen.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 65:35 (v/v) acetonitrile and water containing 0.1% phosphoric acid. The acidic pH ensures both carboxylic acids are in their protonated, less polar form for better retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm, where the phenyl rings of both compounds absorb.
-
Sample Preparation: Prepare a standard solution containing ~10 µg/mL of each compound in the mobile phase.
-
Injection Volume: 10 µL.
Expected Results & Causality:
-
Ibuprofen, with its nonpolar isobutyl group, is expected to be retained longer on the C18 column and thus have a later retention time than the more polar this compound.
-
This method will show a single peak for this compound and a single peak for racemic ibuprofen. To separate the (R)- and (S)-enantiomers of ibuprofen, a specialized chiral stationary phase (e.g., an α-acid glycoprotein column) would be required.[17]
Conclusion
This guide demonstrates that while this compound and ibuprofen are both phenylpropionic acid derivatives, their structural differences are profound. The substitution at the alpha-carbon and the presence of an isobutyl group in ibuprofen are critical for its specific interaction with COX enzymes, establishing it as a potent NSAID. Conversely, the beta-substitution and the reactive bromine handle of this compound define it as a valuable and versatile building block for chemical synthesis. This comparison underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to major changes in a molecule's physicochemical properties, biological activity, and ultimate application.
References
- Ibuprofen - Wikipedia. (n.d.).
- McKenna Kilburg, S. K. (2019). Ibuprofen Synthesis. Synaptic - Central College.
- Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021). Molecules.
- Synthesis of Ibuprofen. (n.d.). Chemistry Steps.
- Aim at chemical synthesis through Ibuprofen. (2023). Medicilon.
- Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Ibuprofen Mechanism. (n.d.). News-Medical.Net.
- This compound. (2024). ChemBK.
- Physiochemical properties of ibuprofen. (n.d.). ResearchGate.
- Improving the Physical and Chemical Properties of Ibuprofen. (2008). Pharmaceutical Technology.
- Ibuprofen. (n.d.). NIST WebBook.
- This compound (CAS 1643-30-7) Properties. (n.d.). Chemcasts.
- PharmGKB summary: ibuprofen pathways. (2012). Pharmacogenetics and Genomics.
- What is the mechanism of Ibuprofen Sodium? (2024). Patsnap Synapse.
- Chemical structure of ibuprofen. (n.d.). ResearchGate.
- Ibuprofen Chemistry. (n.d.). News-Medical.Net.
- Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. (n.d.). Asian Journal of Chemistry.
- Ibuprofen, (+-)-. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Ibuprofen, (-)-. (n.d.). PubChem.
- Ibuprofen - Meet Your Medicine. (2018). University of San Diego.
- Development and validation of chromatographic methods for simultaneous determination of ibuprofen and famotidine... (2012). Journal of the Chinese Chemical Society.
- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2012). Farmacia.
- DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. (2025). Rasayan Journal of Chemistry.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2012). Journal of the Serbian Chemical Society.
- Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. (2003). Brazilian Journal of Chemical Engineering.
- Physicochemical properties of synthesized propionic acid derivatives. (n.d.). ResearchGate.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2020). ResearchGate.
- Physicochemical properties of synthesized propionic acid derivatives. (n.d.). ResearchGate.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... (2023). Molecules.
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. (n.d.). Quick Company.
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2011). Google Patents.
Sources
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ibuprofen [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. This compound | 1643-30-7 [chemicalbook.com]
- 10. Ibuprofen | 15687-27-1 [chemicalbook.com]
- 11. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Ibuprofen Sodium? [synapse.patsnap.com]
- 15. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 17. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to Comparing the Biological Activities of Arylpropionic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Arylpropionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely utilized for their potent anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4][5] This class, which includes ubiquitous drugs like Ibuprofen, Naproxen, and Ketoprofen, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] However, the nuanced differences in their biological activities—potency, selectivity, and cellular effects—necessitate a rigorous, multi-faceted approach for comparison.
This guide provides an in-depth framework for the comparative analysis of arylpropionic acid derivatives. It is designed to move beyond simple data reporting, explaining the causality behind experimental choices and providing self-validating protocols essential for robust drug development and research.
Section 1: The Core Mechanism — Cyclooxygenase (COX) Inhibition
The biological response to most NSAIDs is a direct result of suppressing prostaglandin (PG) biosynthesis.[2] This is achieved by inhibiting the cyclooxygenase (COX) enzyme, which exists in two primary isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal (GI) lining and maintain renal blood flow.[7]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the main contributor to prostaglandins that mediate pain and inflammation.[7][8]
The therapeutic, anti-inflammatory effects of profens are attributed to COX-2 inhibition, while common adverse effects, such as gastric irritation, are linked to the simultaneous inhibition of COX-1.[7][8] Therefore, the ratio of COX-1 to COX-2 inhibition is a critical parameter in comparing these derivatives.
Figure 1: Arachidonic acid cascade and NSAID inhibition point.
Section 2: Foundational In Vitro Analysis
A tiered in vitro approach is essential to build a comprehensive profile of a compound's activity, starting with the direct target enzyme and moving to a more complex cellular environment.
Direct Enzyme Inhibition: COX-1/COX-2 Assays
The Rationale: The first and most critical step is to determine the potency (IC50) and selectivity of a derivative against its primary targets, the COX-1 and COX-2 isoenzymes. This direct measurement provides the foundational data for all further comparisons. A variety of assay formats exist, including colorimetric, fluorescent, and LC-MS/MS-based methods.[9][10][11][12] The human whole blood assay is often considered a highly physiological and accepted method.[13]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol measures the peroxidase component of the COX enzyme.[14]
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Dilute Heme cofactor in Assay Buffer.
-
Prepare working solutions of test compounds (e.g., Ibuprofen, Naproxen) and controls in DMSO.
-
-
Reaction Setup (96-well plate):
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound at various concentrations, 10 µL of enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of a colorimetric substrate (e.g., TMPD) to all wells.
-
Measurement: Read the absorbance at 590-611 nm every minute for 5-10 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot percent inhibition vs. log[inhibitor] and use a non-linear regression to calculate the IC50 value.
-
Figure 2: General workflow for an in vitro COX inhibition assay.
Comparative Data: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~15 | ~35 | ~0.43 |
| Naproxen | ~7 | ~10 | ~0.7 |
| Ketoprofen | ~2 | ~25 | ~0.08 |
| Diclofenac | 0.06 | 0.40 | 0.15 |
| Celecoxib | >100 | ~0.04 | >2500 |
Note: IC50 values are approximate and can vary significantly based on the specific assay conditions and enzyme source.[10] Data compiled from multiple literature sources for relative comparison. Aspirin, indomethacin, and ibuprofen have shown to be more potent inhibitors of COX-1 than COX-2.[15] In contrast, drugs with intermediate COX-2 selectivity include nimesulide, meloxicam, diclofenac, and celecoxib.[16]
Cellular Activity and Cytotoxicity
The Rationale: Demonstrating enzyme inhibition is not enough. It is crucial to confirm that this activity translates to a functional anti-inflammatory effect within a cell and to ensure that the observed effect is not merely due to cytotoxicity. This is a self-validating step: a compound is only genuinely "active" if it works in a cellular context at non-toxic concentrations.
Experimental Protocol: LPS-Stimulated PGE2 Production and MTT Assay
-
Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the arylpropionic acid derivatives for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and inflammation.
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of Prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Remove the remaining supernatant from the cells.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Compare the reduction in PGE2 production with cell viability data. A successful compound will significantly reduce PGE2 at concentrations that show >90% cell viability.
Section 3: Preclinical In Vivo Validation
The Rationale: In vitro assays provide essential mechanistic and cellular data, but in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model for acute inflammation.[17][18] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it sensitive to COX inhibitors.[17]
Experimental Protocol:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Grouping: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Comparative Data: Inhibition of Paw Edema
| Compound (Dose) | Max. Inhibition of Edema (%) at 4 hr |
| Ibuprofen (40 mg/kg) | ~55% |
| Naproxen (20 mg/kg) | ~60% |
| Ketoprofen (10 mg/kg) | ~65% |
| Indomethacin (10 mg/kg) | ~70% |
Note: Data are representative and compiled from various preclinical studies. Actual values will vary based on protocol specifics.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The Rationale: This model assesses peripheral analgesic activity by inducing a painful stimulus that causes characteristic stretching behavior (writhing).[20] The pain is mediated by the local release of prostaglandins and other mediators, making it a relevant test for NSAIDs.
Experimental Protocol:
-
Animal Grouping and Dosing: As described in the paw edema model.
-
Induction of Writhing: 30-60 minutes after compound administration, inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after injection, place the animal in an observation chamber and count the number of writhes (abdominal constrictions and hind limb stretching) over a 20-minute period.[20]
-
Data Analysis: Calculate the percentage protection or inhibition of writhing for treated groups compared to the vehicle control group.
Section 4: Structure-Activity Relationship (SAR) and Stereochemistry
The biological activity of arylpropionic acid derivatives is intrinsically linked to their chemical structure.
-
Chirality: These compounds possess a chiral center at the alpha-position of the propionic acid moiety. The (S)-enantiomer is the pharmacologically active form, being a potent COX inhibitor, while the (R)-enantiomer is significantly less active.[7][21][22] For some profens like ibuprofen, the (R)-enantiomer can undergo in vivo metabolic inversion to the active (S)-form.
-
Aryl Moiety: The nature of the aryl group (e.g., isobutylphenyl in ibuprofen, naphthyl in naproxen) influences the compound's potency, selectivity, and pharmacokinetic properties.
-
Carboxyl Group: The carboxylic acid group is crucial for activity, as it is believed to be essential for binding to the active site of the COX enzymes.[4]
Conclusion
A comprehensive comparison of arylpropionic acid derivatives requires a systematic and logical progression of assays. By integrating direct enzyme inhibition data with cellular activity and in vivo efficacy models, researchers can build a robust and reliable profile of a compound's biological activity. This multi-tiered, self-validating approach, which explains the causality behind each experimental choice, is fundamental to identifying candidates with superior therapeutic indices and advancing the field of anti-inflammatory drug discovery.
References
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025). Semantic Scholar.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Semantic Scholar.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2016). International Journal of Current Research and Review.
- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Arylpropionic Acid Deriv
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2018). MDPI.
- A Comparative Guide to the Mechanism of Action of Aryl Propionic Acid Deriv
- Carrageenan induced Paw Edema Model. (n.d.).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of visualized experiments : JoVE.
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2014).
- In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (2020).
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- "In Vitro" Differences Among (R) and (S)
- Which NSAIDs Are Most Selective For COX-1 and COX-2?. (2014). MedCentral.
- New insights into the use of currently available non-steroidal anti-inflammatory drugs. (2013). Journal of pain research.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2008). Methods in Molecular Biology.
- Technical Support Center: Controlling for COX-1 Inhibition in Cox-2-IN-1 Experiments. (n.d.). Benchchem.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. (1994).
- Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). SlideShare.
- Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). Indian Journal of Pharmacology.
- Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. (1996). Journal of Clinical Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. brainkart.com [brainkart.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medcentral.com [medcentral.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of 3-(4-Bromophenyl)propionic Acid: An NMR-Centric Approach with Comparative Analysis
This guide provides an in-depth, expert-level comparison of analytical techniques for the structural validation of 3-(4-Bromophenyl)propionic acid, a common building block in organic synthesis and pharmaceutical research. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, while integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis (EA) to construct a self-validating, unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.
Part 1: The Cornerstone of Structure Elucidation - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled cornerstone for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing the precise connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a molecule like this compound, NMR doesn't just suggest a structure; it provides a verifiable fingerprint that confirms its identity.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). For this compound, we anticipate four unique signals.
-
Aromatic Region (~7.0-7.5 ppm) : The key to confirming the substitution pattern on the benzene ring lies here. The para (1,4) substitution creates a plane of symmetry.[1] This results in two chemically distinct types of aromatic protons. Protons Hc and Hd are adjacent to different substituents (the bromo and propyl groups, respectively) and will have different chemical shifts. Due to coupling with their neighbors, the spectrum typically displays a characteristic pattern of two doublets, each integrating to 2H.[2][3] This symmetrical "two-doublet" appearance is a strong indicator of para-substitution.
-
Aliphatic Region (~2.6-3.0 ppm) : The propionic acid chain contains two methylene (-CH₂) groups. The protons on the carbon adjacent to the aromatic ring (Hb, benzylic) are more deshielded and appear further downfield than the protons on the carbon adjacent to the carbonyl group (Ha).[2] Each set of protons has the other as its only neighbor. Following the n+1 rule, each signal will be split into a triplet (2+1=3). This "triplet of triplets" pattern is definitive proof of an isolated ethyl bridge (-CH₂-CH₂-).
-
Carboxylic Acid Proton (~10-12 ppm) : The proton of the carboxylic acid group (He) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects.[4] It typically appears as a broad singlet far downfield. Its broadness and lack of coupling are due to chemical exchange with trace amounts of water or deuterated solvent.
¹³C NMR Analysis: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, we expect to see 7 distinct signals instead of the full 9 carbons.[5]
-
Carbonyl Carbon (~178 ppm) : The most deshielded carbon is that of the carboxylic acid group, appearing significantly downfield.[6]
-
Aromatic Carbons (~120-140 ppm) : Four signals are expected for the six aromatic carbons.
-
C-Br (ipso-carbon) : The carbon directly attached to bromine (C4) is subject to the "heavy atom effect," where its large, polarizable electron cloud causes increased shielding, shifting the signal upfield relative to what electronegativity alone would predict.[7][8]
-
C-CH₂ (ipso-carbon) : The carbon attached to the propyl side chain (C1).
-
CH Carbons : The two sets of equivalent protonated carbons (C2/C6 and C3/C5) will give two distinct signals.
-
-
Aliphatic Carbons (~30-35 ppm) : The two methylene carbons (Ca and Cb) will appear in the upfield region of the spectrum.
Part 2: Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol is essential. This protocol is designed to be a self-validating system.
-
Sample Preparation :
-
Accurately weigh approximately 10-15 mg of the dried this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice, but DMSO-d₆ can be superior for ensuring the carboxylic acid proton is observed clearly.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.
-
-
Instrument Setup & ¹H NMR Acquisition :
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Tune and shim the probe to the sample to ensure magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
Collect at least 16 scans (transients) and average them to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and measure the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
-
Part 3: Data Summary and Structural Assignment
The following table summarizes the expected NMR data based on established chemical shift principles and compares it with reference data, providing a clear validation checkpoint.
Table 1: ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| -CH₂-COOH (Ha) | ~ 2.66 | Triplet (t) | 2H | ~ 35.2 (Ca) |
| Ar-CH₂- (Hb) | ~ 2.92 | Triplet (t) | 2H | ~ 29.9 (Cb) |
| Ar-H (Hc) | ~ 7.09 | Doublet (d) | 2H | ~ 130.8 (C2/C6) |
| Ar-H (Hd) | ~ 7.42 | Doublet (d) | 2H | ~ 131.6 (C3/C5) |
| -COOH (He) | ~ 11.5 (variable) | Broad Singlet (br s) | 1H | ~ 178.5 (C=O) |
| Ar-C-CH₂ | - | - | - | ~ 139.9 (C1) |
| Ar-C-Br | - | - | - | ~ 120.0 (C4) |
Note: Reference data synthesized from the Spectral Database for Organic Compounds (SDBS). Actual values may vary slightly based on solvent and concentration.
Caption: Labeled structure of this compound.
Part 4: A Comparative Framework - Orthogonal Validation Techniques
While NMR provides the structural framework, a truly rigorous validation employs orthogonal methods—techniques that rely on different physical principles. This multi-faceted approach minimizes the chance of misinterpretation and confirms purity.
Mass Spectrometry (MS)
Role : MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
Causality & Key Insights : For this compound (C₉H₉BrO₂), the molecular weight is 229.07 g/mol .[9] The most critical feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This pattern is an unmistakable confirmation of the presence of a single bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) or the entire carboxyl group (-45 amu).[11]
Infrared (IR) Spectroscopy
Role : IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Causality & Key Insights : The IR spectrum serves as a functional group checklist. For our target molecule, the expected key absorptions are:
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from ~2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.[12]
-
C=O Stretch (Carbonyl) : A sharp, intense absorption around 1700-1725 cm⁻¹.[13]
-
Aromatic C-H and C=C Stretches : C-H stretches appear just above 3000 cm⁻¹, while characteristic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.[1]
Elemental Analysis (EA)
Role : Elemental analysis provides the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is often calculated by difference). This data is used to confirm the empirical formula of the compound.
Causality & Key Insights : For C₉H₉BrO₂, the calculated elemental composition is approximately C: 47.19%, H: 3.96%. An experimental result that falls within ±0.4% of these calculated values is considered strong evidence of the compound's purity and corroborates the proposed molecular formula.[14][15] While modern spectroscopy has reduced the reliance on EA for primary structure elucidation, it remains a valuable tool for purity assessment, especially for submission to scientific journals or for regulatory purposes.[16]
Part 5: Integrated Workflow for Unambiguous Structure Confirmation
Caption: Integrated workflow for structural validation.
Conclusion
References
- Organic Chemistry at CU Boulder. (n.d.). Aromatics - NMR Spectroscopy. Retrieved from University of Colorado Boulder website.
- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube.
- Physics Forums. (2016, March 17). NMR Signals & Peaks of Di-Substituted Benzene Rings.
- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
- University of Wisconsin-Madison. (n.d.).
- ChemCollective. (n.d.).
- Chemistry LibreTexts. (2021, December 15). 6.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. NIST Chemistry WebBook.
- University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central.
- Chemistry LibreTexts. (2025, July 31). 6.
- Royal Society of Chemistry. (2021, December 21).
- NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- Mass Spectrum. NIST Chemistry WebBook.
- Bioregistry. (n.d.).
- Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube.
- NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. NIST Chemistry WebBook.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- UW-Madison Libraries. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).
- Sigma-Aldrich. (n.d.). This compound 98%.
- ResearchGate. (n.d.). Functional groups corresponding to the different FTIR bands.
- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Clark Physical Sciences Library. (n.d.).
- N/A. (n.d.). 13C NMR Chemical Shift Table.pdf.
- InstaNANO. (n.d.).
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- National Institutes of Health. (n.d.).
- ChemBK. (2024, April 9). This compound.
- Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding.
- N/A. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- Sigma-Aldrich. (n.d.). This compound 98%.
- NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. NIST Chemistry WebBook.
- NIST. (n.d.). NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.
- Doc Brown's Chemistry. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. instanano.com [instanano.com]
- 13. researchgate.net [researchgate.net]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comprehensive Guide to Confirming the Purity of 3-(4-Bromophenyl)propionic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of methodologies for confirming the purity of 3-(4-Bromophenyl)propionic acid, a key building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] We will focus on a primary method, reversed-phase high-performance liquid chromatography (RP-HPLC), and offer a comparative perspective with an alternative technique. The protocols and discussions herein are grounded in established analytical principles and validated through experimental data, ensuring scientific integrity and trustworthiness.
The Critical Role of Purity in Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, safety, and stability of the final drug product. Impurities can arise from the synthetic route, degradation of the material, or improper storage.[2] Therefore, a validated, stability-indicating analytical method is not just a quality control measure but a fundamental component of the entire drug development lifecycle, as mandated by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH).
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. For a moderately polar compound like this compound, RP-HPLC offers an excellent approach for separating the parent compound from both more polar and less polar impurities.
Understanding the Method: The "Why" Behind the "How"
Our proposed RP-HPLC method is designed to be robust and capable of separating this compound from its likely impurities. The choice of each parameter is deliberate and based on the physicochemical properties of the analyte and potential contaminants.
Potential Impurities to Consider:
Based on common synthetic routes and potential degradation pathways, the following impurities should be considered when developing a purity testing method for this compound:
-
Isomeric Impurities: Positional isomers, such as 2-bromophenylpropionic acid and 3-bromophenylpropionic acid, can be present from the starting materials or arise during synthesis.[3][4]
-
Synthesis-Related Impurities: An immediate precursor or a side-reaction product, such as 4-bromocinnamic acid, is a common process-related impurity.[5][6]
-
Degradation Products: Over time or under stress conditions (light, heat, humidity), the propionic acid side chain can undergo oxidation, potentially leading to the formation of compounds like benzoic acid.
Experimental Protocol: A Validated RP-HPLC Method
This protocol provides a starting point for the analysis. Method validation according to ICH guidelines (Q2(R1)) is essential to ensure the method is fit for its intended purpose.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector | Standard equipment providing reliable performance and spectral data for peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B | A gradient is employed to ensure the elution of any potential late-eluting, more hydrophobic impurities while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | This wavelength provides good sensitivity for the analyte and related aromatic compounds.[5][7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. | Ensures the sample is fully dissolved and compatible with the mobile phase. |
System Suitability:
Before sample analysis, a system suitability solution should be injected to ensure the chromatographic system is performing adequately. This solution should contain the main analyte and a known impurity or a closely related compound.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 1.5 between the main peak and the closest eluting impurity |
Data Presentation: Expected Chromatographic Profile
A representative chromatogram would show a sharp, well-defined peak for this compound. Any impurities would appear as separate peaks, allowing for their quantification. The high resolution of this method is designed to separate the main component from its potential isomers and degradation products.
Workflow for Purity Determination by RP-HPLC
Sources
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. tsijournals.com [tsijournals.com]
- 6. 1200-07-3 | 4-Bromocinnamic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to Catalysts for the Synthesis of 3-(4-Bromophenyl)propionic Acid
Introduction: The Significance of 3-(4-Bromophenyl)propionic Acid
This compound is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a brominated aromatic ring, allows for diverse subsequent chemical transformations. This makes it a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[2][3] The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers and drug development professionals.
This guide provides an in-depth comparative study of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic intricacies of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective performances based on experimental data.
Dominance of Palladium Catalysis: The Heck-Mizoroki Reaction
The palladium-catalyzed Heck-Mizoroki reaction stands as the most prominent and extensively documented method for the synthesis of this compound.[4][5] This reaction facilitates the coupling of an aryl halide (in this case, a 4-bromophenyl derivative) with an alkene (acrylic acid or its esters) to form a new carbon-carbon bond.[5] The general transformation is depicted below:
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Comparative Analysis of Palladium Catalyst Systems
The choice of ligand coordinated to the palladium center profoundly influences the catalyst's activity, stability, and selectivity. Here, we compare three prominent classes of palladium catalysts for this synthesis.
| Catalyst System | Key Features | Advantages | Disadvantages |
| Palladium with Phosphine Ligands | Utilizes ligands like triphenylphosphine (PPh₃) or bulkier, electron-rich phosphines. [3][6] | Well-established, commercially available ligands, good yields for activated aryl bromides. | Air-sensitive, potential for P-C bond cleavage at high temperatures, can be toxic. [6] |
| Palladium with N-Heterocyclic Carbene (NHC) Ligands | Employs robust σ-donating NHC ligands. [7][8][9] | High thermal stability, often more active than phosphine-based catalysts for less reactive aryl chlorides, resistant to oxidation. [8] | Ligand synthesis can be more complex and costly. |
| Ligand-Free Palladium Catalysis | Utilizes a palladium salt (e.g., Pd(OAc)₂) without an added ligand. [4][10] | Operationally simple, avoids the cost and potential toxicity of ligands. | Often requires higher catalyst loading, may be less efficient for challenging substrates, risk of palladium black precipitation. |
Experimental Protocols: Palladium-Catalyzed Synthesis
This protocol is a classic example of a Heck reaction using a phosphine ligand.
Materials:
-
4-Bromoiodobenzene (1.0 mmol)
-
Acrylic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoiodobenzene, palladium(II) acetate, and triphenylphosphine.
-
Add acetonitrile via syringe, followed by acrylic acid and triethylamine.
-
Heat the reaction mixture to 80-90°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing 1 M HCl (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
This protocol utilizes a more robust NHC-ligated palladium catalyst. [8] Materials:
-
4-Bromoacetophenone (1.0 mmol) - as a model for 4-bromophenyl substrates
-
Styrene (1.5 mmol) - as a model for the alkene component
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
1,3-Dimesitylimidazolium chloride (IMes·HCl, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
DMF/H₂O (1:1, 6 mL)
Procedure:
-
In a Schlenk tube, combine 4-bromoacetophenone, styrene, Pd(OAc)₂, IMes·HCl, and K₂CO₃. [8]2. Add the DMF/H₂O solvent mixture.
-
Heat the mixture at 80°C for 4 hours. [8]4. Upon completion, cool the reaction mixture and extract with ethyl acetate/hexane (1:5).
-
Filter the organic phase through a pad of silica gel, concentrate, and purify by flash chromatography. [8]
A Viable Alternative: Rhodium-Catalyzed 1,4-Conjugate Addition
While palladium catalysis is dominant, rhodium-catalyzed reactions present a compelling alternative, particularly the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. [1][11]This approach offers a direct route to 3-arylpropionic acids.
Caption: General scheme for rhodium-catalyzed 1,4-conjugate addition.
The proposed mechanism involves the transmetalation of the arylboronic acid to the rhodium(I) center, followed by the insertion of acrylic acid and subsequent hydrolysis to yield the final product. [11]
Experimental Protocol: Rhodium-Catalyzed Synthesis
Materials:
-
4-Bromophenylboronic acid (1.0 mmol)
-
Acrylic acid (1.5 mmol)
-
[Rh(cod)OH]₂ (0.01 mmol)
-
Water (3 mL)
Procedure:
-
In a reaction vial, dissolve 4-bromophenylboronic acid and acrylic acid in water.
-
Add the rhodium catalyst, [Rh(cod)OH]₂.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Purification may be achieved by recrystallization.
Emerging Catalysts: The Potential of Copper and Nickel
While less documented for this specific transformation, copper and nickel catalysts are gaining significant attention in cross-coupling reactions due to their lower cost and toxicity compared to palladium and rhodium. [12][13]
-
Copper Catalysis: Copper-catalyzed reactions, such as Ullmann-type couplings, are well-established for C-N and C-O bond formation. [14]Their application in C-C bond formation for this specific synthesis is an area of active research. The primary advantages of copper are its high abundance and low cost. [12]
-
Nickel Catalysis: Nickel catalysts have shown promise in various cross-coupling reactions, including those involving aryl bromides. [15]They offer a more economical alternative to palladium and can sometimes exhibit unique reactivity.
Further research is required to develop efficient and reliable protocols for the copper- or nickel-catalyzed synthesis of this compound.
Traditional Synthetic Routes: A Baseline for Comparison
Before the advent of modern catalytic methods, this compound was synthesized through more traditional multi-step procedures.
-
Grignard Reaction and Carboxylation: This method involves the formation of a Grignard reagent from 4-bromotoluene, followed by reaction with a suitable three-carbon synthon and subsequent oxidation or carboxylation. [16][17]While effective, this route requires strictly anhydrous conditions and can be sensitive to functional groups.
-
Friedel-Crafts Acylation: This approach typically involves the acylation of bromobenzene with succinic anhydride in the presence of a strong Lewis acid like AlCl₃, followed by reduction of the resulting keto acid. [16][18]The use of stoichiometric amounts of Lewis acids and the generation of significant waste are major drawbacks of this method. [16]
Performance Comparison of Catalytic Systems
The following table provides a summary of the performance of the discussed catalytic systems for the synthesis of this compound or analogous compounds.
| Catalytic System | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Key Advantages |
| Pd/Phosphine Ligand | 70-95 | 80-120 | 4-12 | 0.5-2 | Well-established, versatile |
| Pd/NHC Ligand | 80-99 | 80-120 | 2-8 | 0.1-1 | High activity and stability |
| Ligand-Free Pd | 60-90 | 100-140 | 6-24 | 1-5 | Simplicity, low cost |
| Rh-catalyzed Addition | 85-96 | Room Temperature | 12-24 | 1-2 | Mild conditions, high selectivity |
Conclusion and Future Outlook
For the synthesis of this compound, palladium-catalyzed Heck-Mizoroki reactions currently offer the most robust and well-documented methodologies. The choice between phosphine-based, NHC-based, or ligand-free systems will depend on the specific requirements of the synthesis, including cost, scale, and the desired level of catalyst activity and stability. Rhodium-catalyzed 1,4-conjugate addition presents a highly attractive and milder alternative that warrants further exploration. The development of efficient and practical protocols using more sustainable and cost-effective catalysts like copper and nickel remains a significant and valuable goal for future research in this area.
References
- Ursinus, F.
- Ananikov, V. P. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition. 2016, 55(40), 12150-12162. [Link]
- Vautravers, N. R.; Breit, B. Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids. Synlett. 2011, 2011(17), 2517-2520. [Link]
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen. 2024. [Link]
- Kantchev, E. A. B.; Peh, G.-R.; Zhang, C.; Ying, J. Y. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. 2008, 10(18), 3949-3952. [Link]
- Copper-catalyzed radical carbooxygenation: alkylation and alkoxyl
- Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health. 2025. [Link]
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
- Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. 2012. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. 2016. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions.
- Ligand and base-free Heck reaction with heteroaryl halides.
- Heck coupling reaction between bromo/iodoanisoles and acrylates.
- Palladium-Catalyzed Reactions with Olefins of Organic Halides. University of Windsor. [Link]
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- Heck reaction. Wikipedia. [Link]
- Heck Reaction. Chemistry LibreTexts. 2023. [Link]
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. 2018. [Link]
- Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylheteroarenes.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. 2021. [Link]
- Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science. 2021. [Link]
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews. 2010. [Link]
- and copper–N-heterocyclic carbene-catalyzed C H activating carboxylation of terminal alkynes with CO2 at ambient conditions. National Institutes of Health. 2015. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. 2018. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. 2018. [Link]
- Harnessing Bromo/Acyloxy Transposition (BrAcT) and Excited-State Copper Catalysis for Styrene Difunctionalization. National Institutes of Health. 2023. [Link]
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
- Copper catalysis in organic synthesis. Beilstein Journal of Organic Chemistry. 2015. [Link]
- Aerobic copper-catalyzed organic reactions. National Institutes of Health. 2013. [Link]
- Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. YouTube. 2017. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper- and copper–N-heterocyclic carbene-catalyzed C─H activating carboxylation of terminal alkynes with CO2 at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. odinity.com [odinity.com]
- 14. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 15. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
A Comparative Guide to 3-(4-Halogenated Phenyl)propionic Acids: From Physicochemical Properties to Performance in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and building blocks for organic synthesis, phenylpropionic acids and their derivatives are of paramount importance. The introduction of a halogen atom onto the phenyl ring significantly modulates the molecule's physicochemical and biological properties. This guide offers an in-depth comparison of 3-(4-bromophenyl)propionic acid and its fluoro, chloro, and iodo counterparts, providing a comprehensive overview of their properties and potential performance based on available data and established structure-activity relationship (SAR) principles.
Introduction to Halogenated Phenylpropionic Acids
3-(Halogenated phenyl)propionic acids are versatile organic compounds utilized as key intermediates in the synthesis of a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The nature of the halogen substituent (fluorine, chlorine, bromine, or iodine) at the para-position of the phenyl ring imparts distinct electronic and steric effects, which in turn influence the compound's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Understanding these differences is crucial for medicinal chemists and process development scientists in selecting the optimal starting material for their specific application.
This guide will delve into a comparative analysis of these four key halogenated phenylpropionic acids, offering insights into their synthesis, a detailed comparison of their physicochemical properties, and a discussion on how the choice of halogen can impact their performance in research and drug development contexts.
Physicochemical Properties: A Comparative Overview
The choice of the halogen substituent has a predictable yet significant impact on the physicochemical properties of the 3-(4-halogenated phenyl)propionic acid molecule. The following table summarizes key properties for each of the four analogs.
| Property | 3-(4-Fluorophenyl)propionic acid | 3-(4-Chlorophenyl)propionic acid | This compound | 3-(4-Iodophenyl)propionic acid |
| CAS Number | 459-31-4[4] | 2019-34-3[5] | 1643-30-7[6] | 1643-29-4[7] |
| Molecular Formula | C₉H₉FO₂[4] | C₉H₉ClO₂[5] | C₉H₉BrO₂[6] | C₉H₉IO₂[7] |
| Molecular Weight ( g/mol ) | 168.16[4] | 184.62[5] | 229.07[6] | 276.07[7] |
| Melting Point (°C) | 86-91[8] | 127-131[9] | 133-136[5] | 140-142[10] |
| Boiling Point (°C) | 105-107 (22 Torr)[8] | Not available | 250 (30 mmHg)[5] | 335.4 ± 17.0 (760 mmHg)[10] |
| Density (g/cm³) | 1.222 ± 0.06 (Predicted)[8] | 1.1989 (Rough Estimate)[9] | 1.531 ± 0.06 (Predicted) | 1.8 ± 0.1[10] |
| Calculated logP | 1.6[4] | 2.357 | 2.2[6] | 2.5[7] |
The Influence of Halogen Substitution on Performance
The variation in physicochemical properties across the series of 3-(4-halogenated phenyl)propionic acids directly translates to differences in their performance in both chemical reactions and biological systems.
Chemical Reactivity and Synthesis
The electronic nature of the halogen substituent influences the reactivity of the aromatic ring. While all halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, their resonance electron-donating effect varies (F > Cl > Br > I). This can influence the regioselectivity and rate of further functionalization of the phenyl ring.
In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the halogens can activate the ring, with the reactivity trend generally following the electronegativity (F > Cl > Br > I).
The following diagram illustrates a general synthetic workflow for the preparation of 3-(4-halogenated phenyl)propionic acids, which can be achieved through various established synthetic routes.
Caption: A generalized synthetic workflow for 3-(4-halogenated phenyl)propionic acids.
Biological Activity and Drug Development
In the context of drug development, the choice of halogen can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Lipophilicity and Membrane Permeability: As indicated by the calculated logP values, lipophilicity generally increases down the halogen group (F < Cl < Br < I). This can affect drug absorption, distribution, and membrane permeability. A higher lipophilicity may enhance passage through biological membranes but can also lead to increased metabolic turnover and potential toxicity.
-
Metabolic Stability: The carbon-halogen bond strength decreases from fluorine to iodine. A C-F bond is exceptionally strong and often resistant to metabolic cleavage, which can be advantageous for increasing a drug's half-life. Conversely, C-I bonds are weaker and more susceptible to metabolic dehalogenation.
-
Target Binding and Halogen Bonding: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a protein's binding pocket. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). The strategic placement of a larger halogen can therefore enhance binding affinity and selectivity for a biological target.
The following diagram illustrates the key considerations for selecting a halogen substituent in drug design.
Caption: The influence of halogen choice on key drug properties.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 3-(4-iodophenyl)propionic acid, which can be adapted for the other halogenated analogs with appropriate modifications to starting materials and reaction conditions.
Synthesis of 3-(4-Iodophenyl)propionic Acid[10]
Objective: To synthesize 3-(4-iodophenyl)propionic acid from 3-phenylpropionic acid via electrophilic iodination.
Materials:
-
3-Phenylpropionic acid
-
Iodine
-
Potassium iodate (KIO₃)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium bisulfite (NaHSO₃) solution (1M)
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
250 ml three-neck flask and standard glassware
Procedure:
-
To a 250 ml three-neck flask, add purified water (12.5 ml), concentrated sulfuric acid (1.25 ml), and glacial acetic acid (25 ml). Stir to mix thoroughly.
-
Add 3-phenylpropionic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and KIO₃ (0.98 g, 4.6 mmol) to the flask.
-
Heat the reaction mixture to reflux.
-
Slowly add a solution of iodine (1.40 g, 5.5 mmol) in acetic acid (25 ml).
-
Continue refluxing for 3 hours, observing a color change from purple to orange.
-
Cool the reaction to room temperature and quench with 1M NaHSO₃ solution.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over MgSO₄.
-
Concentrate the organic phase under vacuum to obtain the crude product.
-
Recrystallize the crude product from petroleum ether to yield pure white crystals of 3-(4-iodophenyl)propionic acid.
Rationale: This protocol utilizes an in-situ generated electrophilic iodine species for the iodination of the phenyl ring. The para-position is favored due to the directing effect of the alkyl side chain. The workup procedure is designed to remove unreacted iodine and inorganic byproducts, and the final recrystallization ensures the purity of the product.
Conclusion
While this compound is a widely used and versatile intermediate, a careful consideration of its halogenated counterparts is warranted for any research or development project. The choice between fluorine, chlorine, bromine, and iodine allows for a fine-tuning of the molecule's properties to achieve desired outcomes in terms of reactivity, biological activity, and pharmacokinetic profile.
This guide provides a foundational comparison based on established physicochemical data and SAR principles. It is important to note the absence of direct, side-by-side experimental studies comparing the performance of these four specific compounds in the current literature. Such studies would be invaluable in further elucidating the nuanced effects of halogen substitution in this chemical series and would represent a valuable area for future research.
References
- [Referenced in text]
- [Referenced in text]
- [Referenced in text]
- [Referenced in text]
- [Referenced in text]
- 3-(4-Iodophenyl)propanoic acid | C9H9IO2 | CID 233238 - PubChem. (URL: [Link])
- This compound | C9H9BrO2 | CID 2735609 - PubChem. (URL: [Link])
- [Referenced in text]
- [Referenced in text]
- 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem. (URL: [Link])
- [Referenced in text]
- [Referenced in text]
- [Referenced in text]
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])
- (PDF)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of halogenated azo-aspirin analogues from natural product derivatives as the potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-クロロフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of NSAIDs: A Comparative Guide to 3-(4-Bromophenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs), the focus has increasingly turned to novel derivatives of established pharmacophores. Among these, arylpropionic acids, the chemical class that includes ibuprofen and naproxen, remain a fertile ground for innovation. This guide delves into the therapeutic potential of a specific subclass: 3-(4-Bromophenyl)propionic acid derivatives. While this core structure serves as a versatile intermediate in pharmaceutical synthesis, its derivatization into various heterocyclic compounds has yielded promising candidates with enhanced anti-inflammatory and analgesic properties, coupled with a reduced propensity for gastrointestinal side effects.[1]
This guide will objectively compare the performance of these derivatives against traditional NSAIDs, supported by experimental data. We will explore the causality behind their pharmacological activity, detail the experimental protocols for their evaluation, and provide a forward-looking perspective on their place in the future of anti-inflammatory therapy.
The Rationale for Derivatization: Beyond the Carboxylic Acid
The therapeutic efficacy of traditional NSAIDs is intrinsically linked to their acidic carboxylate group, which is crucial for the inhibition of cyclooxygenase (COX) enzymes.[2] However, this same functional group is a primary culprit in the gastrointestinal toxicity that plagues long-term NSAID use.[2] The scientific impetus behind derivatizing the propionic acid scaffold is to mask or replace this carboxylic acid moiety, thereby mitigating its direct irritant effect on the gastric mucosa, while retaining or even enhancing the desired anti-inflammatory and analgesic actions.
One promising strategy is the cyclization of the carboxylic acid group into a five-membered heterocyclic ring, such as an oxadiazole. This modification can lead to compounds with a more favorable therapeutic index.
Mechanism of Action: The Role of COX Inhibition
Like other arylpropionic acid derivatives, the anti-inflammatory and analgesic effects of this compound derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of this compound derivatives.
Comparative Efficacy: A Data-Driven Analysis
A study by Husain and Ajmal (2009) provides valuable insights into the efficacy of 1,3,4-oxadiazole derivatives synthesized from a closely related compound, 3-(4-bromobenzoyl)propionic acid.[3] These derivatives were evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities and compared with the standard NSAID, ibuprofen.
Anti-Inflammatory Activity
The anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats, a standard and reliable method for evaluating acute inflammation.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (after 4h) |
| Control | - | - |
| Ibuprofen | 40 | 48.5 |
| Derivative 4a | 50 | 52.6 |
| Derivative 4b | 50 | 50.5 |
| Derivative 4h | 50 | 54.7 |
| Derivative 4k | 50 | 56.8 |
Data sourced from Husain and Ajmal (2009).[3]
The results indicate that several of the synthesized oxadiazole derivatives exhibited anti-inflammatory activity comparable to or even greater than that of ibuprofen.[3] This suggests that the derivatization of the propionic acid core can lead to potent anti-inflammatory agents.
Analgesic Activity
The analgesic efficacy was determined using the acetic acid-induced writhing test in mice. This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.
Table 2: Comparative Analgesic Activity
| Compound | Dose (mg/kg) | % Protection Against Writhing |
| Control | - | - |
| Ibuprofen | 40 | 45.2 |
| Derivative 4a | 50 | 50.8 |
| Derivative 4b | 50 | 48.3 |
| Derivative 4h | 50 | 53.7 |
| Derivative 4k | 50 | 55.9 |
Data sourced from Husain and Ajmal (2009).[3]
Similar to the anti-inflammatory results, the oxadiazole derivatives demonstrated significant analgesic effects, with some compounds surpassing the efficacy of ibuprofen.[3]
Ulcerogenic Activity
A critical aspect of NSAID development is the assessment of gastrointestinal side effects. The ulcerogenic potential of the derivatives was evaluated in rats.
Table 3: Comparative Ulcerogenic Activity
| Compound | Dose (mg/kg) | Ulcer Index |
| Control | - | - |
| Ibuprofen | 100 | 1.8 |
| Derivative 4a | 100 | 0.4 |
| Derivative 4b | 100 | 0.5 |
| Derivative 4h | 100 | 0.3 |
| Derivative 4k | 100 | 0.2 |
Data sourced from Husain and Ajmal (2009).[3]
The data clearly shows a significant reduction in the ulcer index for the oxadiazole derivatives compared to ibuprofen.[3] This highlights the success of the derivatization strategy in mitigating gastrointestinal toxicity.
Structure-Activity Relationship (SAR) Insights
The variations in activity among the different derivatives can be attributed to the different substituents on the phenyl ring of the 1,3,4-oxadiazole moiety. The presence of electron-donating or electron-withdrawing groups can influence the electronic and steric properties of the molecule, thereby affecting its binding to the COX enzymes and its overall pharmacokinetic profile. The enhanced potency of some derivatives suggests that further optimization of these substituents could lead to even more effective and safer NSAIDs.
Experimental Protocols: A Guide to Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of NSAIDs.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animal Preparation: Wistar rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard (e.g., ibuprofen), and test groups.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific absorption time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
-
Animal Preparation: Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a set absorption period (e.g., 30 minutes), 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Calculation of Protection: The percentage protection against writhing is calculated for each group compared to the control group.
In Vitro COX-1 and COX-2 Inhibition Assay
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are incubated with a cofactor solution and the test compounds at various concentrations.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Conclusion and Future Directions
The derivatization of the this compound scaffold, particularly through the formation of 1,3,4-oxadiazole heterocycles, represents a promising avenue for the development of novel NSAIDs. The experimental data strongly suggest that these derivatives can exhibit potent anti-inflammatory and analgesic activities, often exceeding those of established drugs like ibuprofen, while demonstrating a significantly improved gastrointestinal safety profile.
Future research should focus on a broader range of derivatizations and a more detailed exploration of the structure-activity relationships. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for further preclinical and clinical development. The ultimate goal remains the development of a new generation of NSAIDs that can effectively manage pain and inflammation without the debilitating side effects that limit the utility of current therapies.
References
- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(3), 223-233. [Link]
- Chem-Impex International. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- KUMAR, P., SANGAM, BALA, V. C., NIMESH, S., & BAJPAI, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
Sources
A Comparative Guide to Gas Chromatography Methods for Isomeric Purity Analysis of Brominated Propionic Acid
In the landscape of pharmaceutical development and chemical synthesis, the precise control of isomeric purity is not merely a matter of regulatory compliance but a fundamental cornerstone of product safety and efficacy. Brominated propionic acids, specifically the positional isomers 2-bromopropionic acid and 3-bromopropionic acid, serve as critical building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The subtle difference in the bromine atom's position on the propionic acid backbone can lead to significant variations in pharmacological activity and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the accurate quantification of these isomers is of paramount importance.
This comprehensive guide provides an in-depth comparison of Gas Chromatography (GC) methodologies for determining the isomeric purity of brominated propionic acid. We will delve into the critical aspects of sample derivatization, column selection, and detection techniques, supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Imperative of Derivatization in the GC Analysis of Brominated Propionic Acids
Direct analysis of free carboxylic acids like 2- and 3-bromopropionic acid by GC is fraught with challenges. The high polarity of the carboxyl group leads to strong interactions with the stationary phase, resulting in poor peak shape, tailing, and potential for irreversible adsorption on the column.[1] To circumvent these issues and achieve the sharp, symmetrical peaks necessary for accurate quantification, derivatization is an essential prerequisite. This chemical modification process converts the polar carboxyl group into a less polar and more volatile functional group.[2]
Two primary derivatization strategies are prevalent for carboxylic acids:
-
Esterification: This involves the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester. This is a robust and widely used technique that significantly increases the volatility of the analyte. A common approach involves reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid.[3]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective and produce derivatives that are more volatile and thermally stable.[4]
The choice between these methods depends on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation.
Strategic Selection of GC Columns for Isomer Separation
The heart of any chromatographic separation lies in the column. For the resolution of positional isomers like 2- and 3-bromopropionic acid, the choice of the stationary phase is critical. The principle of "like dissolves like" is a good starting point; polar analytes are best separated on polar columns.[5]
| Column Type | Stationary Phase Principle | Application to Bromopropionic Acid Isomers | Advantages | Disadvantages |
| Mid-Polar Columns | e.g., 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | These columns offer a good balance of polar and non-polar characteristics, enabling effective separation of the derivatized isomers based on differences in their polarity and boiling points. A Zebron ZB-624 column with this composition has been successfully used for the analysis of the methyl ester of 2-bromopropionic acid.[3] | Versatile, robust, and widely available. | May not provide baseline resolution for very similar isomers under all conditions. |
| Polar Columns | e.g., Polyethylene Glycol (PEG) - WAX columns | The high polarity of WAX columns provides strong interactions with the derivatized acids, leading to good separation based on subtle differences in polarity between the 2- and 3-isomers. | Excellent for separating polar compounds. | Can be more susceptible to degradation from acidic samples or water. |
| Shape-Selective Columns | e.g., Cyclodextrin-based phases | These columns are specifically designed to separate isomers based on their molecular shape and size. The cyclodextrin cavities can form inclusion complexes with the analytes, and subtle differences in the fit of the 2- and 3-isomers can lead to excellent separation. | High selectivity for positional and geometric isomers. | Can be more expensive and may have lower temperature limits. |
Comparative Overview of GC Detectors: FID vs. MS
The choice of detector is pivotal for achieving the desired sensitivity and specificity.
| Detector | Principle of Operation | Applicability to Isomeric Purity Analysis | Advantages | Disadvantages |
| Flame Ionization Detector (FID) | Eluting compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. | FID is a robust and universally applicable detector for organic compounds. It provides excellent quantitative data, making it suitable for determining the relative percentages of the two isomers. | Cost-effective, easy to operate, and provides a linear response over a wide concentration range. | Does not provide structural information for peak identification. |
| Mass Spectrometer (MS) | Eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. | MS provides definitive identification of the eluting peaks by comparing their mass spectra to a library or a known standard. This is invaluable for confirming the identity of the 2- and 3-bromopropionic acid derivatives and for identifying any potential impurities. | High specificity and sensitivity. Provides structural information for unambiguous peak identification. | Higher initial and operational costs. Can be more complex to operate and maintain. |
For routine quality control where the identities of the isomers are well-established, a GC-FID system offers a cost-effective and reliable solution. For method development, impurity profiling, and in-depth investigations, the structural information provided by a GC-MS system is indispensable.
Recommended Experimental Protocol: GC-MS Analysis of Bromopropionic Acid Isomers via Methyl Esterification
This protocol details a robust method for the simultaneous quantification of 2- and 3-bromopropionic acid following derivatization to their corresponding methyl esters.
1. Materials and Reagents:
-
2-Bromopropionic acid standard
-
3-Bromopropionic acid standard
-
Methanol (anhydrous, HPLC grade)
-
Sulfuric acid (concentrated, ACS grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Sample containing bromopropionic acid isomers
2. Derivatization Procedure:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL screw-cap vial.
-
Add 2 mL of methanol and 0.1 mL of concentrated sulfuric acid.
-
Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of dichloromethane and 2 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried organic layer is now ready for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Zebron ZB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent mid-polar column.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (m/z 40-250) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Data Analysis:
-
Identify the peaks for methyl 2-bromopropionate and methyl 3-bromopropionate based on their retention times and mass spectra.
-
For quantitative analysis in SIM mode, monitor characteristic ions for each isomer.
-
Calculate the isomeric purity by determining the area percentage of each isomer relative to the total area of both isomers.
Visualizing the Workflow and Logic
To further elucidate the experimental process and the decision-making involved in method selection, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis of bromopropionic acid isomers.
Caption: Decision logic for selecting a GC method for isomeric purity analysis.
Conclusion
The accurate determination of the isomeric purity of 2- and 3-bromopropionic acid is a critical analytical challenge in pharmaceutical development. Gas chromatography, coupled with appropriate sample derivatization, offers a powerful and reliable solution. The choice between esterification and silylation for derivatization, the selection of a mid-polar, polar, or shape-selective column, and the decision between FID and MS detection should be guided by the specific analytical requirements, including the need for structural confirmation, desired sensitivity, and cost considerations. The detailed GC-MS protocol provided in this guide serves as a robust starting point for developing and validating a method for the routine analysis of these important isomeric building blocks, ensuring the quality and safety of the final pharmaceutical products.
References
- NIOSH. (n.d.). Urinary 3-Bromopropionic Acid: An Effective Gas Chromatographic Test Method for Quantification. CDC Stacks.
- Reddy, J. V. R., Babu, M. S. S., Kumar, M. N., & Sharma, H. K. (n.d.). A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. European Journal of Biomedical and Pharmaceutical Sciences.
- Restek. (n.d.). 2,3-Dibromopropionic acid.
- Unknown. (n.d.). Derivatization in GC.
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed.). Elsevier.
- Unknown. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide.
- L'Emeillat, Y., Ménez, J. F., Berthou, F., & Bardou, L. (1981). Quantitative gas chromatographic determination of low-molecular-weight straight-chain carboxylic acids as their p-bromophenacyl esters after extractive alkylation in acidic medium.
- Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
- Labcompare. (2021, October 22). Buyer's Guide: Choosing the Best GC Columns.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- NIST. (n.d.). 2-Bromopropionic acid, 3-methylbutyl ester. NIST Chemistry WebBook.
- Mohan, B., et al. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
- Viškelis, J., et al. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 24(3), 229-235.
- Iwaki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4948.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Peters, R. (2015, March 30). GC Troubleshooting in Petrochemical Analysis. LCGC International.
- Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Department of Chemistry, University of Calgary.
- Agilent Technologies. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids.
- Chromatography Forum. (2023, April 2). Issues Encountered in Organic Acid Analysis Using GC/MS.
- MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges.
- Squillaci, D., et al. (2025). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Fire, 8(2), 82.
- Squillaci, D., et al. (2025). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. ResearchGate.
- Wang, Y., & Liu, J. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical Analysis, 5(4), 223-230.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Gas Chromatographic Retention Data [webbook.nist.gov]
- 3. Generating multiple independent retention index data in dual-secondary column comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 3-(4-Bromophenyl)propionic Acid in Drug Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. 3-(4-Bromophenyl)propionic acid is a widely utilized building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. The bromine atom provides a reactive handle for key carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings, which are instrumental in constructing complex molecular architectures.
However, reliance on a single reagent can present limitations related to cost, availability, and the desire to explore new chemical space for improved pharmacological properties. This guide provides an in-depth technical comparison of viable alternative reagents to this compound, offering supporting experimental data and field-proven insights to inform your synthetic strategies. We will explore the nuances of reactivity, cost, and the impact of bioisosteric replacement on the final compound's properties.
The Central Role of the Halogen: A Reactivity Comparison
The choice of the halogen atom on the phenylpropionic acid scaffold is a primary determinant of its reactivity in popular palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle.
This guide will focus on the following commercially available or readily synthesizable alternatives to this compound:
-
3-(4-Chlorophenyl)propionic acid: A more cost-effective, albeit less reactive, alternative.
-
3-(4-Iodophenyl)propionic acid: A highly reactive but typically more expensive option.
-
3-(4-Fluorophenyl)propionic acid: A bioisostere that can offer unique pharmacological properties.
-
3-(Pyridin-4-yl)propanoic acid: A bioisosteric replacement of the phenyl ring, introducing a nitrogen atom that can alter solubility, polarity, and receptor interactions.
Comparative Analysis of Alternative Reagents
This section provides a detailed comparison of the performance of each alternative reagent in a representative synthetic application. For this guide, we will consider a hypothetical Suzuki-Miyaura coupling reaction to form a biphenylpropionic acid derivative, a common structural motif in many pharmaceuticals.
Reactivity and Yield
The following table summarizes the expected relative reactivity and potential yields based on established principles of cross-coupling reactions and data from related systems. It is important to note that optimal conditions will vary for each substrate.
| Reagent | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| This compound | Baseline | 85-95 | Well-established reactivity, good balance of reactivity and stability. |
| 3-(4-Chlorophenyl)propionic acid | Lower | 60-85 | Requires more forcing reaction conditions (higher temperature, longer reaction time) and often more sophisticated catalyst systems (e.g., with bulky, electron-rich phosphine ligands) to achieve good yields.[1][2] |
| 3-(4-Iodophenyl)propionic acid | Higher | 90-99 | Allows for milder reaction conditions and can be advantageous for sensitive substrates. However, aryl iodides are generally less stable and more prone to side reactions. |
| 3-(4-Fluorophenyl)propionic acid | Lowest | <10 (under standard conditions) | The C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Specialized catalysts and conditions are required, making it a less common choice for this type of transformation. |
| 3-(Pyridin-4-yl)propanoic acid | Variable | 70-90 | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the reaction. Careful selection of ligands and conditions is necessary to achieve high yields. |
Cost-Effectiveness
The cost of starting materials is a significant factor, especially in process development and large-scale synthesis. The following table provides an approximate cost comparison based on currently available supplier pricing for research quantities. Prices are subject to change and vary by supplier and purity.
| Reagent | Approximate Cost (USD/g) |
| This compound | 1-5 |
| 3-(4-Chlorophenyl)propionic acid | 10-30[1][2] |
| 3-(4-Iodophenyl)propionic acid | 20-50 |
| 3-(4-Fluorophenyl)propionic acid | 5-15 |
| 3-(Pyridin-4-yl)propanoic acid | 50-150[3][4] |
Experimental Protocols
To provide a practical framework, this section details representative experimental protocols for a Suzuki-Miyaura coupling reaction using the bromo and chloro analogs.
General Suzuki-Miyaura Coupling Protocol
This protocol serves as a general guideline and may require optimization for specific substrates and scales.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling with this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenylpropionic acid.
Protocol 2: Suzuki Coupling with 3-(4-Chlorophenyl)propionic acid
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-(4-chlorophenyl)propionic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand: Add palladium(II) acetate (0.04 mmol, 4 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1. The expected yield will likely be lower than with the bromo-analog, and the reaction time may be longer.
Bioisosteric Replacement: The Case for Fluorine and Pyridine
Beyond simple halogen exchange, bioisosteric replacement offers a powerful strategy to modulate the physicochemical and pharmacological properties of a drug candidate.
3-(4-Fluorophenyl)propionic acid: The replacement of bromine with fluorine is a common strategy in medicinal chemistry. The small size and high electronegativity of fluorine can lead to:
-
Altered Metabolic Stability: The C-F bond is very strong and not easily metabolized, which can increase the half-life of a drug.
-
Modified Binding Affinity: Fluorine can participate in favorable interactions with protein targets, potentially increasing potency.
-
Changes in pKa and Lipophilicity: These modifications can influence absorption, distribution, metabolism, and excretion (ADME) properties.
3-(Pyridin-4-yl)propanoic acid: Replacing the phenyl ring with a pyridine ring introduces a basic nitrogen atom, which can have several consequences:
-
Increased Solubility: The pyridine nitrogen can be protonated at physiological pH, increasing aqueous solubility.
-
New Hydrogen Bonding Interactions: The nitrogen atom can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with the biological target.
-
Altered Pharmacokinetics: The change in polarity and basicity can significantly impact how the compound is absorbed, distributed, and eliminated.
Diagram of Bioisosteric Replacements
Caption: Bioisosteric replacement strategies for this compound.
Conclusion and Future Perspectives
The choice of a starting material in drug synthesis is a multifaceted decision that requires a careful balance of reactivity, cost, and the desired properties of the final product. While this compound remains a reliable and versatile building block, its halogenated and heterocyclic analogs offer valuable alternatives for researchers seeking to optimize their synthetic routes and explore new chemical space.
-
For cost-driven projects and large-scale synthesis, the development of robust protocols using the less expensive 3-(4-chlorophenyl)propionic acid is a worthwhile endeavor, despite the challenges associated with its lower reactivity.
-
For rapid synthesis of analogs and work with sensitive substrates, the highly reactive 3-(4-iodophenyl)propionic acid can be the reagent of choice, provided its higher cost and potential for instability are manageable.
-
For the fine-tuning of pharmacological properties, bioisosteric replacements such as 3-(4-fluorophenyl)propionic acid and 3-(pyridin-4-yl)propanoic acid provide medicinal chemists with powerful tools to enhance metabolic stability, solubility, and target engagement.
As catalyst technology continues to advance, the reactivity gap between different aryl halides is narrowing, making the more abundant and economical aryl chlorides increasingly attractive coupling partners. The strategic application of these alternative reagents, guided by a thorough understanding of their chemical properties, will undoubtedly continue to fuel innovation in the field of drug discovery and development.
References
- Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Sources
- 1. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anti-Inflammatory Potency of 3-(4-Bromophenyl)propionic Acid Analogs
For researchers and drug development professionals navigating the landscape of anti-inflammatory agents, the arylpropionic acid scaffold remains a cornerstone of therapeutic design. This guide offers an in-depth comparison of the anti-inflammatory potency of analogs related to 3-(4-bromophenyl)propionic acid, a key intermediate and structural motif in medicinal chemistry.[1][2] We will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental assays used to quantify and compare the efficacy of these compounds. While direct comparative studies on a homologous series of this compound analogs are not extensively available in public literature, this guide synthesizes data from closely related arylpropionic acid derivatives to provide a robust framework for understanding and predicting anti-inflammatory potency.[3][4]
The Central Mechanism: Cyclooxygenase (COX) Inhibition
Arylpropionic acid derivatives primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[3][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation and pain.[5]
The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, while common side effects like gastrointestinal disturbances are often linked to the inhibition of COX-1.[5][6] Consequently, the relative selectivity of a compound for COX-2 over COX-1 is a crucial determinant of its therapeutic index.
Below is a simplified representation of the signaling pathway and the point of intervention for arylpropionic acid analogs.
Caption: Simplified signaling pathway of COX inhibition by 3-arylpropionic acid analogs.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of arylpropionic acid derivatives is significantly influenced by their chemical structure. Key structural features that modulate activity include:
-
The Aryl Moiety: The nature and position of substituents on the aromatic ring are critical. Electron-withdrawing groups, such as halogens (e.g., bromine, chlorine), can enhance anti-inflammatory activity. The position of the substituent also plays a role, with para-substitution often being favorable.
-
The Propionic Acid Chain: The carboxylic acid group is generally considered essential for activity, as it mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes.[4] Modifications to this chain, such as the introduction of a methyl group at the alpha-position (as seen in ibuprofen), can influence potency and COX selectivity.
-
Halogen Substitution: In the context of 3-(4-halophenyl)propionic acids, the nature of the halogen can impact activity. While direct comparative data for a series of these specific compounds is scarce, studies on other halogenated anti-inflammatory agents suggest that factors like electronegativity and atomic size can influence binding affinity and potency. Generally, chloro and bromo substituents are found in many potent NSAIDs.
Comparative Evaluation of Anti-Inflammatory Potency
The anti-inflammatory potency of this compound analogs is typically assessed through a combination of in vitro and in vivo assays.
In Vitro Assessment: COX Inhibition Assays
The primary in vitro method for evaluating the potency of these compounds is the COX inhibition assay, which measures the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).[6] Lower IC50 values indicate greater potency.
Table 1: Illustrative In Vitro COX Inhibition Data for Arylpropionic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 8.72 | 5.15 | 1.69 |
| Naproxen | 8.72 | 5.15 | 1.69 |
| Diclofenac | 0.004 | 0.0013 | 3.08 |
| Celecoxib | >100 | 0.055 | >1818 |
Note: Data presented is for illustrative purposes and is compiled from various sources.[7] Direct comparative data for this compound and its close analogs is not available in the cited literature.
In Vivo Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[8] In this model, carrageenan is injected into the rat's paw, inducing a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time. The dose required to produce a 50% reduction in edema (ED50) is a key measure of in vivo potency.
Table 2: Illustrative In Vivo Anti-Inflammatory Activity of Arylpropionic Acid Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | ED50 (mg/kg) |
| Ibuprofen | 100 | 45-55% | ~50 |
| Indomethacin (Reference) | 10 | 50-60% | ~5 |
| Compound A (Hypothetical Analog) | 50 | 60-70% | ~25 |
| Compound B (Hypothetical Analog) | 50 | 30-40% | >50 |
Note: This table presents hypothetical and literature-derived data for illustrative purposes to demonstrate how results are typically presented.[3][9]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Caption: General workflow for an in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: The this compound analog and reference compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Incubation: The enzymes are pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol details the steps for assessing the in vivo anti-inflammatory activity of the test compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 3-(4-Bromophenyl)propionic Acid
Abstract
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to characterize and verify the identity of 3-(4-Bromophenyl)propionic acid. By cross-referencing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), researchers can build a self-validating system of analysis. This document moves beyond a simple listing of data points, delving into the causal relationships behind spectral features and offering field-proven insights into experimental design and data interpretation. Furthermore, a comparative analysis with the structural isomer, 2-(4-Bromophenyl)propionic acid, is presented to highlight how subtle structural differences manifest as distinct and identifiable variations in spectral data, a critical skill for impurity profiling and quality control.
Introduction: The Imperative of Multi-Modal Analysis
The synthesis of a target molecule is only the first step; confirming its successful and pure formation is paramount. Relying on a single analytical technique can be misleading. For instance, mass spectrometry might confirm the correct molecular weight, but it cannot distinguish between structural isomers. It is the synergistic application of multiple spectroscopic methods that provides an unassailable confirmation of a molecule's identity and purity.
This compound (CAS 1643-30-7) is a valuable building block in organic synthesis.[1] Its structure, featuring a parasubstituted aromatic ring and a propionic acid side chain, presents a clear and instructive case for spectroscopic analysis. Each component of the molecule—the aromatic protons, the aliphatic chain, the carboxylic acid group, and the carbon-bromine bond—gives rise to characteristic signals in different spectroscopic domains. This guide will dissect these signals, providing a robust framework for analysis.
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="1,1.5!"]; C4 [label="C", pos="0,2!"]; C5 [label="C", pos="-1,1.5!"]; C6 [label="C", pos="-1,0.5!"]; Br [label="Br", pos="0,-1!"]; C7 [label="C", pos="2.2,0!"]; C8 [label="C", pos="3.4,0.5!"]; C9 [label="C", pos="4.6,0!"]; O1 [label="O", pos="5.2,0.7!"]; O2 [label="O-H", pos="4.8,-0.8!"];
// Aromatic Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent Edges C1 -- Br; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [label="="]; C9 -- O2;
// Labels for atoms node [fontcolor="#202124"]; H_C3 [label="H", pos="1.5,1.8!"]; H_C4 [label="H", pos="0,2.5!"]; H_C5 [label="H", pos="-1.5,1.8!"]; H_C6 [label="H", pos="-1.5,0.2!"]; H2_C7 [label="H₂", pos="2.2,-0.5!"]; H2_C8 [label="H₂", pos="3.4,1!"];
// Atom labels for NMR node [shape=none, fontcolor="#EA4335", fontsize=10]; C1_label [label="C4'", pos="-0.5,-0.2!"]; C2_label [label="C1'", pos="1.5,0.2!"]; C3_label [label="C2', C6'", pos="1.5,1.2!"]; C4_label [label="C3', C5'", pos="-0.5,2.2!"]; C7_label [label="α-CH₂", pos="2.6,-0.3!"]; C8_label [label="β-CH₂", pos="3.8,0.2!"]; C9_label [label="COOH", pos="5.4,-0.3!"]; } Caption: Structure of this compound with atom numbering.
Spectroscopic Profile of this compound
A comprehensive analysis requires the acquisition and interpretation of data from several key techniques. The following sections detail the expected spectral features for our target molecule and provide standardized protocols for data acquisition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are all critical pieces of the structural puzzle.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ ~11-12 ppm (s, 1H): This broad singlet, which may not always be observed depending on concentration and solvent purity, is characteristic of the acidic proton of the carboxylic acid group (-COOH ).
-
δ ~7.42 ppm (d, 2H): This doublet corresponds to the two aromatic protons ortho to the bromine atom (H-3' and H-5'). They are deshielded by the electron-withdrawing effect of the bromine. The doublet arises from coupling to their neighboring protons.
-
δ ~7.09 ppm (d, 2H): This doublet represents the two aromatic protons ortho to the propionic acid side chain (H-2' and H-6').
-
δ ~2.95 ppm (t, 2H): A triplet corresponding to the methylene group adjacent to the aromatic ring (α-CH₂). The triplet pattern is due to coupling with the adjacent β-CH₂ group.
-
δ ~2.68 ppm (t, 2H): A triplet corresponding to the methylene group adjacent to the carbonyl group (β-CH₂). Its downfield shift relative to a standard alkane is due to the electron-withdrawing effect of the carbonyl. The triplet pattern is due to coupling with the α-CH₂ group.
Protocol: ¹H NMR Sample Preparation
-
Objective: To prepare a high-quality solution of a solid sample for NMR analysis.
-
Methodology:
-
Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied.
-
Filtration & Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
δ ~179 ppm: The carbonyl carbon of the carboxylic acid group (C OOH). This is typically the most downfield signal.
-
δ ~140 ppm: The aromatic carbon atom bonded to the propionic acid side chain (C1').
-
δ ~132 ppm: The two aromatic carbons ortho to the bromine atom (C3' and C5').
-
δ ~130 ppm: The two aromatic carbons ortho to the propionic acid side chain (C2' and C6').
-
δ ~120 ppm: The aromatic carbon atom bonded to the bromine (C4').
-
δ ~35 ppm: The methylene carbon adjacent to the carbonyl group (β-C H₂).
-
δ ~30 ppm: The methylene carbon adjacent to the aromatic ring (α-C H₂).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Expected FT-IR Peaks (ATR):
-
~3300-2500 cm⁻¹ (broad): This very broad absorption is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]
-
~3000-2850 cm⁻¹ (medium): C-H stretching vibrations from the aliphatic CH₂ groups.
-
~1700 cm⁻¹ (strong, sharp): This is a key signal and corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid.[5]
-
~1600-1450 cm⁻¹ (multiple peaks): C=C stretching vibrations within the aromatic ring.
-
~1300-1000 cm⁻¹ (multiple peaks): C-O stretching and O-H bending vibrations. A peak corresponding to the C-Br stretch may also be found in the lower frequency region of the fingerprint (< 700 cm⁻¹).
Protocol: Solid Sample Analysis by ATR-FTIR
-
Objective: To obtain an IR spectrum of a solid powder sample using an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR is a rapid and convenient method for solid samples, requiring minimal preparation and eliminating the need to press KBr pellets.[6]
-
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure arm, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural clues. For this compound, which contains bromine, a key feature will be the isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks at m/z 228 and 230 of nearly equal intensity, corresponding to the [C₉H₉⁷⁹BrO₂]⁺ and [C₉H₉⁸¹BrO₂]⁺ ions. The presence of this M⁺ and M+2 pattern is a definitive indicator of a single bromine atom in the molecule.
-
Key Fragments:
-
m/z 183/185: Loss of the carboxyl group (-COOH, 45 Da). This fragment, [BrC₆H₄CH₂CH₂]⁺, would also show the characteristic 1:1 bromine isotope pattern.
-
m/z 171/173: Loss of the propionic acid side chain, leaving the bromophenyl cation [BrC₆H₄]⁺.
-
m/z 45: A peak corresponding to the carboxyl fragment [COOH]⁺.
-
Comparative Analysis: Distinguishing Structural Isomers
To demonstrate the power of cross-referencing, we will compare the spectral data of our target compound with its structural isomer, 2-(4-Bromophenyl)propionic acid (CAS 53086-53-6). While both share the same molecular formula and weight, the different placement of the carboxylic acid group leads to distinct spectral fingerprints.
dot graph "Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];
} Caption: Workflow for spectroscopic verification and cross-referencing.
Key Spectral Differences:
| Spectroscopic Feature | This compound | 2-(4-Bromophenyl)propionic acid | Rationale for Difference |
| ¹H NMR: Aliphatic Region | Two triplets (~2.95, ~2.68 ppm), each integrating to 2H. | A quartet (~3.7 ppm, 1H) and a doublet (~1.5 ppm, 3H). | The 3- isomer has two distinct -CH₂- groups. The 2- isomer has a chiral -CH- group coupled to a -CH₃ group. |
| ¹³C NMR: Aliphatic Region | Two signals (~35, ~30 ppm). | Two signals, one for the methine (-CH) and one for the methyl (-CH₃) carbon. | The carbon environments of the side chain are fundamentally different (two methylenes vs. a methine and a methyl). |
| Mass Spec Fragmentation | Likely loss of -COOH (45 Da) and C₂H₄ (28 Da) from side chain. | A prominent fragment from α-cleavage, losing the -COOH group (45 Da) to give a stable benzylic cation. | The fragmentation of the 2- isomer is dominated by the formation of a secondary benzylic cation, which is more stable than the primary carbocation that would form from the 3- isomer. The mass spectrum for the 2-isomer shows prominent peaks at m/z 183/185 and 104.[7] |
This comparative table clearly illustrates that while both molecules have the CAS number 1643-30-7 and 53086-53-6 respectively, their unique structures give rise to predictable and differentiable spectroscopic data.[8][9]
Conclusion: A Framework for Confidence
The rigorous identification of a chemical compound is a non-negotiable standard in all scientific disciplines. This guide has demonstrated that by systematically acquiring, interpreting, and cross-referencing data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a researcher can build a robust, self-validating case for the structure of this compound. The true power of this multi-modal approach is most evident when comparing structural isomers, where single-technique analysis would fail. By understanding the causal principles behind the spectral data and adhering to standardized experimental protocols, scientists can ensure the integrity of their materials and the validity of their research outcomes.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. hmdb.ca [hmdb.ca]
- 3. 53086-53-6|2-(4-Bromophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2-(4-(Bromomethyl)phenyl)propionic Acid | C10H11BrO2 | CID 2733978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]
- 8. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 3-(4-Bromophenyl)propionic Acid in Polymer Formulations
This guide provides a comprehensive technical assessment of 3-(4-bromophenyl)propionic acid and its role in enhancing polymer performance. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the practical applications, comparative performance, and experimental validation of incorporating this brominated aromatic carboxylic acid into various polymer systems. We will explore its impact on key material properties, benchmark it against common alternatives, and provide detailed protocols for its evaluation.
Introduction: The Strategic Role of Brominated Compounds in Advanced Polymers
The deliberate incorporation of functional molecules into polymer chains is a cornerstone of modern materials science. These modifications are engineered to impart specific, desirable properties to the base polymer, such as enhanced thermal stability, improved mechanical strength, or novel functionalities like flame retardancy and controlled drug release. Among the vast array of functional additives, brominated compounds have long been recognized for their significant impact on polymer performance.[1]
This compound is a versatile molecule that serves as a valuable building block in the synthesis of advanced polymers.[2] Its structure, featuring a reactive carboxylic acid group and a bromine-substituted phenyl ring, allows for its integration into polymer backbones or as a pendant group, offering a dual advantage: the carboxylic acid provides a reactive handle for polymerization or grafting, while the bromophenyl group can enhance properties such as thermal stability and flame retardancy.[2][3] This guide will focus on the practical assessment of this compound in polymer formulations, with a particular emphasis on its role in improving material properties.
Performance Enhancement Mechanisms
The introduction of this compound into a polymer matrix can influence its properties through several mechanisms. The presence of the aromatic ring and the bromine atom can significantly enhance the thermal stability and flame-retardant characteristics of the resulting polymer.
The mechanism of flame retardancy for brominated compounds generally involves the release of hydrogen bromide (HBr) at elevated temperatures. This HBr acts as a radical scavenger in the gas phase, interrupting the exothermic chain reactions of combustion.[4] The bromine radicals interfere with the highly reactive H• and OH• radicals, effectively quenching the fire.[4]
Comparative Performance Analysis
A direct quantitative comparison of polymers specifically formulated with this compound against alternatives is challenging due to a lack of publicly available, head-to-head experimental data. However, we can infer its potential performance by examining studies on polymers containing similar brominated aromatic structures and comparing them with non-halogenated alternatives.
For the purpose of this guide, we will present a comparative analysis based on typical performance data for polymers incorporating brominated flame retardants versus those with non-halogenated flame retardants. This will serve as an illustrative benchmark for what one might expect when incorporating this compound.
Illustrative Comparison: Halogenated vs. Non-Halogenated Flame Retardants in Polycarbonate
A study on the recyclability of flame-retardant polycarbonate provides a useful comparison between a halogenated (brominated) flame retardant and a non-halogenated alternative, potassium diphenylsulfone sulfonate (KSS).[3][5][6] While not specifically using this compound, the data offers insights into the general performance trade-offs.
Table 1: Comparative Performance of Flame-Retardant Polycarbonate
| Property | Polycarbonate (No FR) | Polycarbonate (Brominated FR) | Polycarbonate (KSS - Non-Halogenated FR) |
| UL 94 Rating | V-2 | V-0 | V-0 |
| Limiting Oxygen Index (LOI) | 28% | 37% | 37% |
| Izod Impact Strength (initial) | High | Slightly Reduced | Slightly Reduced |
| Tensile Strength (initial) | ~60 MPa | ~60 MPa | ~60 MPa |
Data synthesized from literature for illustrative purposes.[3][6]
As the table indicates, both halogenated and non-halogenated flame retardants can achieve a high level of flame retardancy (UL 94 V-0 and high LOI) with minimal impact on initial mechanical properties.[3][6] The choice between them often involves considerations beyond initial performance, such as environmental regulations and performance after recycling.
Experimental Protocols for Performance Assessment
To rigorously evaluate the performance of this compound in a polymer formulation, a series of standardized tests should be conducted. The following protocols provide a framework for this assessment.
Synthesis of Modified Polymers
The first step is to incorporate this compound into the desired polymer matrix. This can be achieved through various polymerization techniques depending on the polymer type.
Workflow for Polymer Synthesis and Specimen Preparation
Caption: Workflow for synthesizing and preparing polymer test specimens.
Example Protocol: Synthesis of a Polyamide Containing this compound
-
Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve a diamine monomer (e.g., hexamethylenediamine) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Acid Chloride Formation: In a separate flask, react this compound with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.
-
Polycondensation: Slowly add the 3-(4-bromophenyl)propionyl chloride solution to the diamine solution at a controlled temperature (e.g., 0-5 °C).
-
Polymerization: Allow the reaction to proceed at room temperature for several hours to form the polyamide.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol). Filter, wash, and dry the polymer under vacuum.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA is crucial for determining the effect of this compound on the thermal stability of the polymer.[7]
TGA Experimental Protocol
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible.
-
Instrument Setup:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 800 °C.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate from the derivative thermogravimetry (DTG) curve.
TGA Analysis Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Flammability Testing: UL 94 Vertical Burn Test
The UL 94 test is a standard method for assessing the flammability of plastic materials.[8][9]
UL 94 Vertical Burn Test Protocol
-
Specimen Preparation: Prepare rectangular bar specimens (typically 125 mm x 13 mm) of the polymer.
-
Conditioning: Condition the specimens as per the standard.
-
Test Procedure:
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Reapply the flame for another 10 seconds.
-
Record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the test results. A V-0 rating is the most stringent for this test.[10]
Mechanical Properties Assessment
Tensile Strength (ASTM D638)
This test measures the force required to pull a specimen to its breaking point.[2][3][11]
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 specifications.[12]
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation.
-
-
Data Analysis: Calculate tensile strength, Young's modulus, and elongation at break.
Impact Strength (Izod or Charpy Test)
This test determines the material's resistance to sudden impact. The Izod test is commonly used for plastics.[5][6][13]
-
Specimen Preparation: Prepare notched bar specimens.
-
Test Procedure:
-
Clamp the specimen in the impact tester.
-
Release a pendulum of a specific weight to strike the specimen.
-
Measure the energy absorbed by the specimen during fracture.
-
Potential Applications in Drug Development
Beyond improving bulk material properties, the functional groups of this compound can be leveraged in drug delivery applications. The carboxylic acid can be used to conjugate drugs to the polymer backbone, creating a prodrug system. The properties of the polymer matrix can then be tuned to control the release of the drug. The bromophenyl group may also offer a site for further functionalization or act as a tracer for imaging studies.
Conclusion
This compound presents a compelling option for the formulation of advanced polymers with enhanced thermal stability and flame retardancy. While direct comparative data remains scarce, the well-established principles of brominated flame retardants suggest its potential for significant performance improvements. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its impact on various polymer systems. As the demand for high-performance and functional polymers continues to grow, the strategic incorporation of molecules like this compound will be instrumental in developing next-generation materials for a wide range of applications, from industrial components to advanced drug delivery systems.
References
- American Innovations, Ltd. (n.d.). Recyclability of Flame Retardant Polycarbonate: Comparison of Non-Halogenated to Halogenated Flame Retardants. AIChE.
- Chemical Synthesis and Material Development. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives.
- Gupta, R. K., & Statler, D. (2015). Recyclability of Flame Retarded Polycarbonate: Comparison of Non-halogenated to Halogenated Flame Retardants. ResearchGate.
- Gupta, R. K., Stajduhar, E., & Statler, D. (n.d.). Recyclability of Flame Retardant Polycarbonate.
- TestResources. (n.d.). Tensile Testing of Plastics & Composites | Equipment for ASTM D638.
- Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard.
- Testronix. (2023, January 31). What is the difference between IZOD and Charpy Impact Tester.
- STEP Lab. (2024, February 25). The Difference Between Charpy and Izod Impact Test.
- WorldofTest.com. (2024, October 30). Izod vs Charpy Impact Test: Selection Guide.
- ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.
- MaTestLab. (2024, September 16). ISO 11358 Thermogravimetry of Polymers US Lab.
- Presto Group. (2021, May 20). Difference between IZOD and Charpy Test.
- UL LLC. (1997, July 29). UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances.
- Amade-Tech. (2023, July 13). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test.
- Innovative Polymers. (n.d.). UL 94 Test Standards for Flame Resistance.
- Stockholm Convention. (n.d.). Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE).
- Park, C-W., et al. (2019). 2.8. Thermogravimetric Analysis (TGA). Bio-protocol.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Scribd. (n.d.). UL94 Flammability Test Procedures.
- MDPI. (n.d.). Recent Advances in Halogen-Free Flame Retardants for Polyolefin Cable Sheath Materials.
- The Pharma Innovation. (n.d.). A review of non-halogenated flame retardant.
- ReAnIn. (n.d.). Non Halogenated Flame Retardants For Polymers Market.
- MDPI. (n.d.). Recent Developments in the Flame-Retardant System of Epoxy Resin.
- JingHong. (2024, July 30). The Fire Retardant Properties of UL94 V-0 Rated Epoxy Sheets.
- GA Lindberg. (2023, April 16). UL 94 flammability rating for adhesives and encapsulants.
- ResearchGate. (n.d.). Formulations of Epoxy Thermosets and the Results of UL-94 and LOI Tests.
- Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
Sources
- 1. cetjournal.it [cetjournal.it]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. News - The difference between halogen-free flame retardants and halogenated flame retardants [taifengfr.com]
- 5. (163bs) Recyclability of Flame Retardant Polycarbonate: Comparison of Non-Halogenated to Halogenated Flame Retardants | AIChE [proceedings.aiche.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 9. Effect of the Flame Retardants and Glass Fiber on the Polyamide 66/Polyphenylene Oxide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fire Retardant Properties of UL94 V-0 Rated Epoxy Sheets - JingHong [blog.jhd-material.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Making sure you're not a bot! [openjournals.ugent.be]
benchmark studies for 3-(4-Bromophenyl)propionic acid synthesis protocols
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)propionic Acid: A Comparative Analysis of Modern and Classical Protocols
Introduction: The Significance of this compound
This compound is a valuable carboxylic acid derivative that serves as a critical building block in diverse areas of chemical synthesis.[1][2] Its structure, featuring a brominated aromatic ring, makes it a versatile intermediate for introducing the 4-bromophenylpropyl moiety into more complex molecules. This is particularly relevant in pharmaceutical development, where it is a key precursor for various bioactive compounds, including anti-inflammatory agents.[3][4] Beyond medicine, it is employed in organic synthesis to explore new reaction pathways and in materials science for creating polymers with enhanced properties.[4]
The strategic importance of this compound necessitates robust and efficient synthetic methods. However, the choice of protocol is not trivial and depends heavily on factors such as scale, cost, available equipment, and desired purity. This guide provides a comparative analysis of three distinct synthetic strategies for preparing this compound. We will dissect each protocol, explaining the underlying chemical principles, providing detailed experimental workflows, and evaluating their respective strengths and weaknesses to empower researchers in making informed decisions.
Protocol 1: Palladium-Catalyzed Heck Reaction and Subsequent Hydrogenation
This two-step approach leverages the power of palladium catalysis to first construct the carbon skeleton via a C-C bond formation, followed by a standard reduction to achieve the saturated propionic acid side chain.
Scientific Rationale & Mechanism
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of an unsaturated halide with an alkene using a palladium catalyst.[5][6] The catalytic cycle is a well-understood process involving several key steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-halide bond (e.g., 4-bromoiodobenzene), forming a Pd(II) complex.[7]
-
Alkene Coordination & Insertion: The alkene (e.g., an acrylate ester) coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Aryl bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, re-forming the double bond and creating a palladium-hydride species. This releases the substituted alkene product, 3-(4-bromophenyl)acrylate.[7][8]
-
Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[7]
The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation. Here, hydrogen gas adsorbs onto the surface of a metal catalyst (e.g., Palladium on carbon), where it adds across the double bond of the substrate to yield the final saturated product.
Experimental Workflow Diagram
Caption: Workflow for the Heck reaction followed by hydrogenation and saponification.
Generalized Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-bromophenyl)acrylate via Heck Reaction
-
To a reaction vessel under an inert atmosphere, add 4-bromoiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous acetonitrile as the solvent, followed by ethyl acrylate (1.2 eq) and triethylamine (1.5 eq).
-
Heat the mixture to 80°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the acrylate product.
Step 2: Synthesis of Ethyl 3-(4-bromophenyl)propionate via Hydrogenation
-
Dissolve the acrylate from Step 1 in ethanol in a suitable hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol%).
-
Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of H₂ (e.g., 50 psi).
-
Stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the propionate ester.
Step 3: Hydrolysis to this compound
-
Dissolve the propionate ester in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to 50-60°C for 2-4 hours.
-
Cool the mixture, remove methanol under reduced pressure, and wash the aqueous residue with an organic solvent (e.g., ether).
-
Acidify the aqueous layer with concentrated HCl to pH 1-2, precipitating the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Protocol 2: Rhodium-Catalyzed 1,4-Conjugate Addition
This modern approach offers a more direct route to the carbon skeleton through a rhodium-catalyzed conjugate addition, followed by a simple hydrolysis step. A highly efficient, large-scale synthesis of the closely related (S)-3-(4-bromophenyl)butanoic acid has been published in Organic Syntheses, demonstrating the robustness of this method.[9]
Scientific Rationale & Mechanism
Rhodium(I)-catalyzed 1,4-addition of organoboron reagents to α,β-unsaturated systems is a powerful method for C-C bond formation.[10] The key to this reaction is the transmetalation of the aryl group from the boronic acid to the rhodium catalyst. The resulting aryl-rhodium species then adds across the double bond of the acrylate ester in a conjugate fashion. The reaction is typically quenched with a proton source (in this case, water is present in the reaction medium), which protonates the intermediate rhodium enolate to give the product and regenerate the active catalyst. The use of specific phosphine ligands is crucial for high efficiency.[10]
Experimental Workflow Diagram
Caption: Workflow for the Rh-catalyzed conjugate addition and subsequent saponification.
Detailed Experimental Protocol (Adapted from Org. Synth. 2018, 95, 328-344)[9]
Step 1: Synthesis of Ethyl 3-(4-bromophenyl)propionate
-
In a three-necked flask under a nitrogen atmosphere, charge (4-bromophenyl)boronic acid (1.0 eq, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 eq), and (R)-(+)-BINAP (0.01 eq).
-
Add 1,4-dioxane (250 mL) and stir for 30 minutes.
-
Add water (38 mL), followed by triethylamine (1.0 eq, 125 mmol).
-
Heat the reaction to 30°C and add ethyl acrylate (1.2 eq, 150 mmol) over 5 minutes.
-
Stir the mixture at 30°C for 21 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the organic layer, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the pure ester.
Step 2: Saponification to this compound
-
Dissolve the ester from Step 1 in methanol (250 mL) and add a 5 M NaOH solution (2.5 eq).
-
Heat the mixture to 50°C and stir until the reaction is complete (approx. 1 hour).
-
Cool the reaction to 30°C, dilute with water, and concentrate to remove methanol.
-
Wash the aqueous residue with dichloromethane.
-
Cool the aqueous layer in an ice bath and acidify with 12 M HCl to pH 1-2.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude acid as an off-white solid.
-
Recrystallize from hot heptane to obtain the pure this compound. The analogous butanoic acid synthesis reports an overall yield of 73%.[9]
Protocol 3: Friedel-Crafts Acylation and Clemmensen Reduction
This classical two-step route employs fundamental reactions in organic chemistry, using readily available and inexpensive starting materials.
Scientific Rationale & Mechanism
The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic ring with an acyl group. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates an acylating agent (succinic anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich bromobenzene ring. The bromine atom is an ortho, para-directing group, leading predominantly to the desired para-substituted product due to steric hindrance at the ortho position.
This acylation yields a keto-acid, 3-(4-bromobenzoyl)propionic acid. The second step is the complete reduction of the ketone functionality to a methylene (-CH₂-) group. The Clemmensen reduction is a classic method for this transformation, using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.
Experimental Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation followed by Clemmensen reduction.
Generalized Experimental Protocol
Step 1: Synthesis of 3-(4-Bromobenzoyl)propionic Acid
-
To a cooled, stirred suspension of anhydrous aluminum chloride (2.2 eq) in an inert solvent (e.g., nitrobenzene), add succinic anhydride (1.0 eq).
-
Slowly add bromobenzene (1.0 eq) while maintaining a low temperature (5-10°C).
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the resulting solid by recrystallization.
Step 2: Synthesis of this compound
-
Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride.
-
To a flask containing the amalgamated zinc, add water, concentrated HCl, and the keto-acid from Step 1.
-
Heat the mixture to reflux and maintain for 6-12 hours, with periodic additions of more HCl.
-
After the reaction is complete, cool the mixture and decant the aqueous solution from the excess zinc.
-
Extract the aqueous solution with an organic solvent.
-
Combine the extracts, dry, and concentrate. Recrystallize the crude product to obtain pure this compound.
Comparative Performance Analysis
| Feature | Protocol 1: Heck Reaction & Hydrogenation | Protocol 2: Rh-Catalyzed Conjugate Addition | Protocol 3: Friedel-Crafts & Clemmensen Reduction |
| Key Reaction | Pd-catalyzed C-C coupling | Rh-catalyzed 1,4-addition | Electrophilic Aromatic Substitution |
| Number of Steps | 3 (Coupling, Hydrogenation, Saponification) | 2 (Addition, Saponification) | 2 (Acylation, Reduction) |
| Starting Materials | 4-Bromoiodobenzene, Ethyl Acrylate | (4-Bromophenyl)boronic Acid, Ethyl Acrylate | Bromobenzene, Succinic Anhydride |
| Catalysts/Reagents | Pd(OAc)₂, Phosphine Ligand, H₂/Pd-C | [Rh(NBD)₂]BF₄, BINAP Ligand | AlCl₃, Zn(Hg), conc. HCl |
| Typical Yield | Moderate to Good (highly variable) | Good to Excellent (reported 73% for analog)[9] | Moderate |
| Key Advantages | Versatile, well-understood reaction. | High yield, direct, scalable, potential for asymmetry. | Uses very inexpensive, common reagents. |
| Key Disadvantages | Multi-step, cost of Pd catalyst, requires H₂ gas handling. | High cost of Rh catalyst and specialized ligands. | Harsh/corrosive conditions, stoichiometric Lewis acid waste, potential for isomers. |
Conclusion and Recommendations
The synthesis of this compound can be approached from several angles, each with distinct advantages and drawbacks.
-
For Large-Scale & High-Yield Production: The Rhodium-Catalyzed Conjugate Addition (Protocol 2) stands out as the superior method. Its high efficiency, proven scalability, and excellent yields make it ideal for industrial or pilot-scale applications where the initial cost of the catalyst is justified by the overall process economy.[9]
-
For Versatility and Methodology Exploration: The Heck Reaction (Protocol 1) provides a robust and flexible platform. While being a longer sequence, the reaction is highly versatile and allows for the synthesis of a wide array of derivatives by simply changing the coupling partners. It is an excellent choice for research and development labs.[11]
-
For Cost-Constrained Synthesis: The Friedel-Crafts Acylation (Protocol 3) remains a viable option when cost is the primary driver. It utilizes cheap, commodity chemicals but at the expense of harsh reaction conditions, significant waste generation, and potentially lower yields. This protocol is best suited for smaller-scale preparations where modern catalytic methods are not feasible.
Ultimately, the optimal choice of synthesis depends on a careful evaluation of project-specific goals, balancing the need for efficiency, cost, safety, and scale.
References
- Heck reaction - Wikipedia.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
- Various Authors. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- This compound. Chem-Impex.
- Heck Reaction. Organic Chemistry Portal.
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company.
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Sharma, G. V., & Rakesh. (2018).
- Intro to Organometallics: The Heck Reaction. Odinity.
- This compound 98 1643-30-7. Sigma-Aldrich.
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- This compound | C9H9BrO2 | CID 2735609. PubChem.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Method for synthesizing p-bromo propiophenone.
- Sakai, M., Hayashi, H., & Miyaura, N. (2002). Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids.
- Heck Reaction. Chemistry LibreTexts.
- Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester.
- This compound | 1643-30-7. J&K Scientific.
- This compound 98 1643-30-7. Sigma-Aldrich.
- Preparation of 2-(4-bromomethylphenyl)propionic acid by gas-phase recycling method.
Sources
- 1. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-溴苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. odinity.com [odinity.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
evaluating the cost-effectiveness of different synthetic routes to 3-(4-Bromophenyl)propionic acid
An Independent Researcher's Guide to the Cost-Effective Synthesis of 3-(4-Bromophenyl)propionic Acid
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a bromophenyl group, provides a reactive handle for further molecular elaboration, making it a key intermediate in the development of therapeutic agents, including anti-inflammatory drugs.[1][2] The economic viability of any large-scale chemical process hinges on the cost-effectiveness of its synthetic route. This guide provides a comparative analysis of several distinct synthetic pathways to this compound, evaluating them on criteria of yield, cost of materials, operational complexity, and scalability.
This document is intended for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven analysis of the causality behind experimental choices, ensuring that each described method is a self-validating system for producing the target molecule.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several classic and modern organic chemistry reactions. We will evaluate four distinct and representative routes:
-
Route 1: Rhodium-Catalyzed Asymmetric Conjugate Addition: A modern, elegant approach utilizing a catalytic C-C bond formation.
-
Route 2: The Perkin Reaction followed by Reduction: A classic named reaction to form an unsaturated precursor, which is then reduced.
-
Route 3: Friedel-Crafts Acylation of Bromobenzene: A traditional and often highly cost-effective method involving the acylation of a simple aromatic precursor followed by reduction.
-
Route 4: Grignard Reaction with Carbon Dioxide: A fundamental organometallic approach involving the carboxylation of a Grignard reagent.
The following table provides a high-level summary of these routes for quick comparison. A detailed analysis of each follows.
| Metric | Route 1: Conjugate Addition | Route 2: Perkin Reaction & Reduction | Route 3: Friedel-Crafts Acylation & Reduction | Route 4: Grignard Carbonation |
| Starting Materials | 4-Bromophenylboronic acid, Ethyl crotonate | 4-Bromobenzaldehyde, Acetic anhydride | Bromobenzene, Succinic anhydride | 1-Bromo-4-(2-bromoethyl)benzene, Mg, CO2 |
| Key Reactions | Rh-catalyzed 1,4-addition, Hydrolysis | Aldol condensation, Catalytic hydrogenation | Electrophilic aromatic substitution, Clemmensen/Wolff-Kishner reduction | Grignard formation, Carboxylation |
| Number of Steps | 2 | 2 | 2 | 2 |
| Estimated Overall Yield | ~70-80% | ~60-70% | ~75-85% | ~50-60% |
| Cost of Materials | High (catalyst, ligand) | Low to Moderate | Low | Low |
| Scalability | Moderate (catalyst cost) | High | High | Moderate (Grignard handling) |
| Key Advantages | High stereoselectivity possible, mild conditions | Uses readily available starting materials | Excellent for large scale, low-cost precursors | Direct carboxylation step |
| Key Disadvantages | Expensive catalyst and ligands | Requires hydrogenation step, moderate yields | Use of strong acids/bases, potential for side reactions | Moisture sensitive, side products (e.g., biphenyl) |
Route 1: Rhodium-Catalyzed Conjugate Addition
This route represents a modern and elegant approach to forming the carbon skeleton. While the cited example produces an enantiomerically pure butanoic acid derivative, the methodology is directly adaptable for the synthesis of the racemic propionic acid target by using a simpler acrylate.[3][4]
Scientific Rationale
The core of this strategy is the rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester. This reaction is highly efficient and proceeds under relatively mild conditions. The subsequent step is a simple ester hydrolysis to yield the final carboxylic acid.
Workflow Diagram
Caption: Workflow for Route 1: Conjugate Addition.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-Bromophenyl)propionate
-
To a three-necked flask under a nitrogen atmosphere, add (4-bromophenyl)boronic acid (1.0 equiv), a rhodium precatalyst such as bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and a suitable phosphine ligand like BINAP (0.01 equiv).[3]
-
Add 1,4-dioxane as the solvent, followed by water and triethylamine (1.0 equiv). Stir the mixture until a clear solution forms.
-
Heat the reaction to 30-40°C.
-
Slowly add ethyl acrylate (1.2 equiv) via an addition funnel.
-
Stir the reaction at this temperature for 18-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture, concentrate it under reduced pressure, and dilute with diethyl ether.
-
Filter the crude material through a plug of silica gel to remove the catalyst. Concentrate the filtrate to yield the product as an oil.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step 1 in a mixture of methanol and a 5M aqueous solution of sodium hydroxide.[3]
-
Heat the mixture to 50°C and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and concentrate it to remove the methanol.
-
Dilute the residue with water and wash with dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Cost-Effectiveness Analysis
-
Yield: High yields are reported for similar reactions, typically in the 70-80% range over two steps.[3]
-
Cost: The primary cost driver is the rhodium catalyst and the phosphine ligand. While used in catalytic amounts, these reagents are expensive, making this route less attractive for large-scale, cost-sensitive manufacturing unless catalyst recycling is implemented. Boronic acids have become more affordable but are still more expensive than simple aryl halides.
-
Scalability & Safety: The reaction conditions are relatively mild and scalable. The main safety considerations involve handling flammable solvents and the triethylamine base.
Route 2: Perkin Reaction followed by Reduction
This classical approach first constructs an α,β-unsaturated acid (4-bromocinnamic acid), which is subsequently reduced to the desired saturated propionic acid.
Scientific Rationale
The Perkin reaction is an aldol-type condensation between an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid, which acts as a base.[5][6][7][8] The resulting cinnamic acid derivative has a double bond that can be readily reduced via catalytic hydrogenation.
Workflow Diagram
Caption: Workflow for Route 2: Perkin Reaction.
Experimental Protocol
Step 1: Synthesis of 4-Bromocinnamic acid
-
Combine 4-bromobenzaldehyde (1.0 equiv), acetic anhydride (2.5 equiv), and anhydrous sodium acetate (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180°C in an oil bath and maintain for 5-8 hours.
-
Allow the mixture to cool slightly, then pour it into a large volume of water while still hot.
-
Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride and dissolve the sodium acetate.
-
If the product crystallizes upon cooling, filter the solid. Alternatively, acidify with HCl to precipitate the cinnamic acid.
-
Recrystallize the crude product from ethanol/water to obtain pure 4-bromocinnamic acid.
Step 2: Reduction to this compound
-
Dissolve the 4-bromocinnamic acid from Step 1 in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product.
Cost-Effectiveness Analysis
-
Yield: The Perkin reaction can be moderate to good (50-70%), and the subsequent hydrogenation is typically high-yielding (>90%). The overall yield is expected to be in the 60-70% range.
-
Cost: The starting materials (4-bromobenzaldehyde, acetic anhydride, sodium acetate) are inexpensive commodity chemicals. The main cost is associated with the palladium catalyst for the hydrogenation step, though it is used in small quantities.
-
Scalability & Safety: The Perkin reaction requires high temperatures, which can be energy-intensive on a large scale. The hydrogenation step requires specialized equipment (a hydrogenator) and careful handling of flammable hydrogen gas and the pyrophoric Pd/C catalyst, especially when dry.
Route 3: Friedel-Crafts Acylation & Reduction
This is a robust and highly traditional method for synthesizing aryl-aliphatic acids, known for its scalability and use of basic chemical feedstocks.
Scientific Rationale
The synthesis begins with the Friedel-Crafts acylation of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This forms 4-(4-bromobenzoyl)propanoic acid. The ketone carbonyl group is then reduced to a methylene group using a standard reduction method like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.
Workflow Diagram
Caption: Workflow for Route 3: Friedel-Crafts Acylation.
Experimental Protocol
Step 1: Synthesis of 4-(4-bromobenzoyl)propanoic acid
-
To a flask equipped with a stirrer and drying tube, add bromobenzene (as solvent and reactant) and anhydrous aluminum chloride (AlCl₃) (2.2 equiv).
-
Cool the mixture in an ice bath.
-
Add succinic anhydride (1.0 equiv) portion-wise, controlling the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 2-3 hours.
-
Cool the reaction and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The product will precipitate. Filter the crude solid, wash with water and a small amount of cold hexane.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the liquid and washing the solid with water.
-
To a large flask, add the amalgamated zinc, concentrated HCl, water, toluene, and the keto-acid from Step 1.
-
Heat the mixture under reflux for 24-48 hours. Additional portions of HCl may be required during the reaction.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product. Recrystallization may be necessary for purification.
Cost-Effectiveness Analysis
-
Yield: Both steps are typically high-yielding, and an overall yield of 75-85% is achievable.
-
Cost: This is often the most cost-effective route. Bromobenzene, succinic anhydride, and AlCl₃ are all inexpensive bulk chemicals.
-
Scalability & Safety: The Friedel-Crafts reaction is exothermic and generates HCl gas, requiring good temperature control and scrubbing systems on a large scale. The Clemmensen reduction uses large amounts of concentrated acid and toxic mercury salts, which poses significant safety and environmental challenges. The Wolff-Kishner reduction is an alternative that avoids mercury but requires high temperatures and a strong base.
Route 4: Grignard Carbonation
This route utilizes the classic Grignard reaction, a powerful tool for C-C bond formation, by adding carbon dioxide to an organometallic intermediate.
Scientific Rationale
A Grignard reagent is prepared from a suitable bromo-precursor, such as 1-bromo-4-(2-bromoethyl)benzene. This reagent is a potent nucleophile. It is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile. An acidic workup protonates the resulting carboxylate salt to give the final product.[9][10][11]
Workflow Diagram
Caption: Workflow for Route 4: Grignard Carbonation.
Experimental Protocol
Step 1: Formation of 2-(4-Bromophenyl)ethylmagnesium bromide
-
Ensure all glassware is oven-dried. To a three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equiv).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In a separate flask, dissolve 1-bromo-4-(2-bromoethyl)benzene (1.0 equiv) in anhydrous ether.
-
Add a small portion of the halide solution to the magnesium. The reaction may need initiation by adding a crystal of iodine, gentle heating, or sonication.
-
Once the reaction starts (indicated by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux.[12]
-
After the addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
In a separate, larger beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard solution onto the dry ice with gentle stirring.
-
Allow the mixture to stand until the excess CO₂ has sublimated.
-
Slowly add a dilute solution of HCl to the residue to protonate the carboxylate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the product into diethyl ether.
-
Wash the organic layer with water and then extract the product into an aqueous sodium bicarbonate solution.
-
Wash the basic aqueous layer with ether to remove non-acidic byproducts (like biphenyl).
-
Re-acidify the aqueous layer with HCl to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain the final acid.
Cost-Effectiveness Analysis
-
Yield: Grignard reactions can be susceptible to side reactions (e.g., Wurtz coupling) and quenching by moisture, leading to moderate yields, typically in the 50-60% range.
-
Cost: The starting materials (magnesium, bromo-precursor, CO₂) are generally inexpensive. The primary cost is associated with the need for anhydrous solvents and careful handling.
-
Scalability & Safety: Grignard reactions are highly exothermic and moisture-sensitive, requiring strict process control on a large scale. The use of ether presents a significant fire hazard. The starting material, 1-bromo-4-(2-bromoethyl)benzene, is more complex than bromobenzene, adding to the cost compared to Route 3.
Conclusion and Recommendation
The choice of synthetic route for this compound is a classic example of balancing modern catalytic efficiency against traditional, high-volume methodologies.
-
For small-scale, research, or discovery purposes , where flexibility and mild conditions are paramount, Route 1 (Conjugate Addition) is an excellent choice, despite the higher catalyst cost.
-
For large-scale industrial production , where cost per kilogram is the dominant factor, Route 3 (Friedel-Crafts Acylation) is almost certainly the most economically viable path. Its use of cheap, readily available feedstocks and historically proven scalability make it ideal for bulk manufacturing, provided the environmental and safety concerns of the reduction step are adequately managed.
-
Route 2 (Perkin Reaction) and Route 4 (Grignard Carbonation) are viable alternatives that offer a middle ground. They are less expensive than Route 1 but may have lower overall yields or present more handling challenges than Route 3. They could be considered for medium-scale production or if specific precursor availability favors them.
Ultimately, the optimal route depends on the specific needs of the researcher or organization, balancing the trade-offs between cost, yield, safety, environmental impact, and available equipment.
References
- Heck, R. F.; Nolley, J. P. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides". J. Org. Chem. 37 (14): 2320–2322. [Link]
- SATHEE. "Chemistry Perkin Reaction Mechanism". [Link]
- Longdom Publishing. "A Concise Introduction of Perkin Reaction". Organic Chemistry: An Indian Journal. [Link]
- Wikipedia. "Perkin reaction". [Link]
- Organic Chemistry Portal. "Heck Reaction". [Link]
- Organic Reactions.
- Quick Company. "Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid". [Link]
- Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid". Org. Synth. 2018, 95, 328-344. [Link]
- ResearchGate. "Large Scale Synthesis of Enantiomerically Pure (S)‐3‐(4‐Bromophenyl)butanoic Acid | Request PDF". [Link]
- MDPI. "Heck Reaction—State of the Art".
- ADI Chemistry.
- Chemistry LibreTexts. "7: The Grignard Reaction (Experiment)". [Link]
- BYJU'S. "Perkin Reaction Mechanism". [Link]
- Google Patents. "CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid".
- Google Patents. "CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid".
- ResearchGate. "Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid". [Link]
- PubChem. "this compound". [Link]
- Chemistry LibreTexts. "Heck Reaction". [Link]
- ResearchGate. "Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions". [Link]
- YouTube. "Suzuki cross-coupling reaction". [Link]
- Organic Syntheses. "β-BROMOPROPIONIC ACID". [Link]
- MDPI. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues". Molecules 2023, 28(22), 7622. [Link]
- Organic Chemistry Portal. "Suzuki Coupling". [Link]
- PMC - NIH. "Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium". Molecules. 2018 Sep; 23(9): 2243. [Link]
- YouTube. "Grignard Reaction Experiment Part 1, Prelab". [Link]
- Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones". [Link]
- YouTube. "Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry". [Link]
- NIH. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis". J. Org. Chem. 2017; 82(1): 13–28. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. longdom.org [longdom.org]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. adichemistry.com [adichemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Introduction: The Profens - A Cornerstone of Anti-Inflammatory Therapy
A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Arylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
The 3-arylpropionic acids, commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used medications such as ibuprofen and naproxen.[1][2] Their therapeutic effects as analgesics, antipyretics, and anti-inflammatory agents are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] Understanding the nuanced structure-activity relationships (SAR) of this class is paramount for the rational design of new chemical entities with improved potency, selectivity, and safety profiles. This guide provides an in-depth analysis of the SAR of 3-arylpropionic acids, supported by comparative experimental data, and offers detailed protocols for assessing their biological activity.
Core Structure-Activity Relationship of 3-Arylpropionic Acids
The pharmacological activity of 3-arylpropionic acids is dictated by three key structural features: the carboxylic acid moiety, the α-methyl group, and the aryl substituent. The interplay of these components determines the drug's potency and its selectivity for the two main COX isoforms, COX-1 and COX-2.
The Indispensable Role of the Carboxylic Acid
The carboxylic acid group is a critical pharmacophore for the majority of traditional NSAIDs. It mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, enabling it to form a crucial ionic bond with a conserved arginine residue (Arg-120) in the active site of both COX-1 and COX-2.[4] This interaction is fundamental for anchoring the inhibitor within the enzyme's active site. While the carboxylic acid is essential for high potency, it is also a major contributor to one of the most common side effects of NSAIDs: gastrointestinal toxicity.[5] This is due to a combination of direct irritation of the gastric mucosa and the systemic inhibition of gastroprotective prostaglandins produced by COX-1.[6] The acidic nature of these compounds is a key factor in their propensity to cause ulcers and bleeding.[5]
To address the gastrointestinal issues associated with the carboxylic acid moiety, researchers have explored various bioisosteric replacements. These are functional groups with similar physicochemical properties that can maintain biological activity while altering the molecule's overall characteristics. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[7][8] The tetrazole ring, in particular, has been successfully employed as a carboxylic acid surrogate in several drug classes. It maintains a similar acidic pKa to the carboxylic acid, allowing for the critical interaction with Arg-120, but can lead to improved metabolic stability and, in some cases, a better safety profile.[7][8] However, the successful application of bioisosteric replacement is highly context-dependent and requires empirical validation.
The α-Methyl Group and Stereoselectivity
A defining feature of the profen class is the methyl group at the α-position of the propionic acid side chain. This substitution creates a chiral center, and it is well-established that the (S)-enantiomer is the pharmacologically active form, being significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.[2] Most profens are administered as a racemic mixture, but the (R)-enantiomer can undergo in vivo metabolic inversion to the active (S)-enantiomer to varying extents.
The Aryl Moiety: The Key to Potency and Selectivity
The nature and substitution pattern of the aryl group have a profound impact on the potency and COX-1/COX-2 selectivity of 3-arylpropionic acids. The aryl ring binds within a hydrophobic channel in the COX active site. Variations in the size, shape, and electronic properties of this group can lead to differential interactions with the active sites of the two COX isoforms.
For instance, the isobutylphenyl group of ibuprofen and the methoxynaphthyl group of naproxen contribute to their high affinity for the COX active site. The development of selective COX-2 inhibitors, such as celecoxib, has highlighted the importance of the aryl substituent in achieving isoform selectivity. COX-2 has a larger active site and a side pocket that is not present in COX-1.[3] Molecules with bulky substituents on the aryl ring can be accommodated in the active site of COX-2 but are sterically hindered from binding to COX-1, thus conferring COX-2 selectivity.[9] While most profens are non-selective, subtle modifications to their aryl groups can influence their COX-1/COX-2 inhibition ratio.
Comparative Analysis of 3-Arylpropionic Acids and Other NSAIDs
The therapeutic utility of an NSAID is determined by its potency against COX-2 (responsible for inflammation and pain) and its relative sparing of COX-1 (involved in gastrointestinal protection and platelet function).[3] This is often expressed as a selectivity index (IC50 COX-1 / IC50 COX-2), where a higher value indicates greater COX-2 selectivity.
| NSAID | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 3-Arylpropionic Acid | 1.3 | 13.1 | 0.1 |
| Naproxen | 3-Arylpropionic Acid | 0.1 | 1.2 | 0.08 |
| Ketoprofen | 3-Arylpropionic Acid | 0.3 | 3.2 | 0.09 |
| Diclofenac | Acetic Acid | 0.9 | 0.03 | 30 |
| Celecoxib | Selective COX-2 Inhibitor | 15 | 0.04 | 375 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.[10][11]
From the data, it is evident that the 3-arylpropionic acids (ibuprofen, naproxen, ketoprofen) are non-selective COX inhibitors, with some even showing a slight preference for COX-1. In contrast, diclofenac exhibits a moderate selectivity for COX-2, while celecoxib is highly selective for COX-2.[10][11] This difference in selectivity has significant clinical implications for their respective side-effect profiles, particularly concerning gastrointestinal and cardiovascular risks.[3][6]
Experimental Protocols: In Vitro Fluorometric COX Inhibition Assay
The following protocol provides a robust method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 using a fluorometric assay. This method is sensitive, suitable for high-throughput screening, and relies on the detection of the fluorescent product resorufin, generated from the peroxidase activity of COX.[12][13][14][15]
Materials and Reagents
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP) - fluorogenic probe
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well black opaque microplates
-
Fluorescence plate reader (Excitation: 535 nm, Emission: 587 nm)
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer.
-
Dilute Heme in Assay Buffer.
-
Reconstitute and dilute COX-1 and COX-2 enzymes in ice-cold Assay Buffer immediately before use.
-
Prepare a stock solution of ADHP in DMSO and then dilute in Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol, and then dilute to the final working concentration in Assay Buffer.
-
Prepare serial dilutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity (Enzyme Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), and 10 µL of solvent.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), and 10 µL of diluted test compound/reference inhibitor.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of solvent.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells except the background wells.
-
Immediately begin kinetic measurement of fluorescence intensity every minute for 10-20 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 - [((Rate of Inhibitor Well) / (Rate of Enzyme Control Well)) * 100]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizing Key Concepts
Figure 1: Structure-Activity Relationship of 3-Arylpropionic Acids.
Figure 2: Mechanism of Action of 3-Arylpropionic Acids.
Conclusion and Future Perspectives
The 3-arylpropionic acids remain a cornerstone of pain and inflammation management. A thorough understanding of their SAR is crucial for both the effective use of existing drugs and the development of novel anti-inflammatory agents. The key takeaways are the essential role of the carboxylic acid for potency and its simultaneous contribution to GI toxicity, the stereospecific activity of the (S)-enantiomer, and the critical influence of the aryl moiety on both potency and COX isoform selectivity. Future research will likely continue to focus on strategies to dissociate the therapeutic effects from the adverse effects, such as the development of more selective COX-2 inhibitors or the exploration of novel bioisosteric replacements that can maintain efficacy while improving safety.
References
- Emerging Evidence in NSAID Pharmacology: Important Consider
- NSAIDs: Are They All the Same?
- COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
- A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors. Benchchem.
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- List of NSAIDs from strongest to weakest. Medical News Today.
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- COX Fluorescent Activity Assay Kit. Cayman Chemical.
- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
- Drug Class Review Nonsteroidal Antiinflamm
- Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber.
- New insights into the use of currently available non-steroidal anti-inflamm
- NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. ScienceDirect.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC.
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflamm
- Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflamm
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Design and Synthesis of Novel Ibuprofen Derivatives as Selective COX-2 Inhibitors and Potential Anti-Inflammatory Agents: Evaluation of PGE2, TNF-α, IL-6 and Histop
- Update on SAR Studies Toward New COX-1 Selective Inhibitors. Bentham Science.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
Sources
- 1. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Ibuprofen Derivatives as Selective COX-2 Inhibitors and Potential Anti-Inflammatory Agents: Evaluation of PGE2, TNF-α, IL-6 and Histopathological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. NSAIDs: Are They All the Same? – Clinical Correlations [clinicalcorrelations.org]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(4-Bromophenyl)propionic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(4-Bromophenyl)propionic acid. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Section 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic compound that presents several risks requiring careful management.
The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1][2] This initial assessment is the foundation of a safe disposal plan, as it dictates the necessary personal protective equipment (PPE), handling procedures, and waste segregation requirements.
Table 1: Summary of Hazards for this compound
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[1][2][3] |
Key Disposal-Relevant Characteristics:
-
Physical State: Solid[1]
-
Chemical Class: Halogenated Organic Compound. This classification is critical because regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific disposal requirements for halogenated organic compounds.[4][5] Mixing this waste with non-halogenated streams can lead to compliance issues and significantly increase disposal costs.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1][7]
-
Hazardous Decomposition Products: Combustion can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1][7]
Section 2: Personal Protective Equipment (PPE) and Safety Measures
Based on the risk assessment, the following PPE and engineering controls are mandatory when handling this compound, including during disposal procedures.
-
Engineering Controls: Always handle the solid material within a certified chemical fume hood to minimize the risk of inhaling dust particles, which can cause respiratory irritation.[3][7] Ensure that an eyewash station and safety shower are readily accessible.[3][7]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[1][3] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Section 3: Step-by-Step Disposal Protocol
Disposing of this compound is not merely about discarding unwanted material; it is a regulated process governed by frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[9] The following protocol ensures a compliant and safe disposal pathway.
Step 1: Waste Characterization The first step is to correctly identify the material as hazardous waste. Due to its GHS hazard classifications and its nature as a halogenated organic compound, this compound must be disposed of as regulated chemical waste. It must never be discarded in the general trash or washed down the drain.[6][9]
Step 2: Segregation of Waste Proper segregation is a cornerstone of safe and cost-effective waste management.
-
Halogenated vs. Non-Halogenated: Keep this compound waste separate from non-halogenated organic waste streams.[6][10] This is because the disposal methods, particularly incineration and recycling, differ significantly for these two categories.
-
Solid vs. Liquid: Collect this solid waste in a container designated for solid chemical waste only. Do not mix solids and liquids in the same waste container.[11]
-
Incompatibles: Ensure the waste container for this compound does not contain incompatible materials, such as strong oxidizing agents, acids, or bases.[12]
Step 3: Containerization The integrity of the waste container is critical to prevent leaks and exposure.
-
Compatibility: Use a container made of a material chemically compatible with the waste. The original product container is often a suitable choice if it is in good condition and can be securely sealed.[12][13]
-
Labeling: The container must be clearly labeled. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[10][14] Do not use abbreviations or chemical formulas.
-
Condition: The container must be in good condition, free of leaks or damage, and must have a secure, tight-fitting lid.[9][10] The container must remain closed at all times except when waste is actively being added.[6][12]
Step 4: Accumulation and Storage Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) pending pickup.[12][14]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][14]
-
Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential spills.[11][15]
-
Regular Inspection: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[9]
Step 5: Arranging for Final Disposal Laboratory-generated hazardous waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation: Your EHS office will handle the necessary regulatory paperwork, such as manifests, which track the waste from its generation point to its final disposal ("cradle to grave").[16]
-
Do Not Transport Off-Site: Never personally transport hazardous waste off-site. This must be done by a certified hazardous waste hauler.
Section 4: Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Small Spill Cleanup (Solid Material):
-
Ensure proper PPE is worn before beginning cleanup.
-
Gently sweep up the solid material, avoiding the creation of dust.[3] Do not dry sweep, as this can aerosolize the particles.
-
Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a properly labeled hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a fundamental duty of every scientist. For this compound, this entails a clear understanding of its hazards as a skin, eye, and respiratory irritant, and its classification as a halogenated organic compound. By diligently following the procedures for segregation, containerization, storage, and disposal outlined in this guide, researchers can ensure a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity and regulatory compliance.
References
- Properly Managing Chemical Waste in Labor
- Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
- SAFETY DATA SHEET - this compound. Fisher Scientific. [Link]
- 3-(4-Bromophenyl)
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- How to Ensure Safe Chemical Waste Disposal in Labor
- Four Tips for Dealing with Carcinogenic Chemicals. Emedco. [Link]
- Carcinogens - Overview.
- This compound. PubChem, National Institutes of Health (NIH). [Link]
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS. [Link]
- Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. actenviro.com [actenviro.com]
- 16. epa.gov [epa.gov]
Operational Guide: Personal Protective Equipment and Safe Handling of 3-(4-Bromophenyl)propionic Acid
As researchers and scientists, our primary goal is to advance knowledge, but this pursuit must be anchored in an unwavering commitment to safety. 3-(4-Bromophenyl)propionic acid is a valuable reagent in various research and development applications; however, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested procedures for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound is a solid compound that presents multiple hazards upon exposure.[1] A comprehensive risk assessment is the foundational step for establishing a safe handling procedure. The Globally Harmonized System (GHS) classifications for this chemical dictate the necessary level of protection.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | Category | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [1][2][3][4] |
The causality is clear: the compound's irritant properties for skin and eyes mandate the use of barrier protection (gloves, lab coats, and eye protection).[3][4] Its potential to cause respiratory irritation, particularly as a fine powder, necessitates handling in a controlled environment to prevent inhalation.[2][3][4]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a dynamic process based on the specific tasks being performed. The following protocols are designed to provide a comprehensive barrier against the hazards identified above.
Table 2: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required |
| Weighing Solid | Tight-fitting safety goggles | Double-glove with nitrile gloves | Closed lab coat | Required (N95 respirator) if outside a ventilated enclosure |
| Solution Preparation | Tight-fitting safety goggles and face shield | Nitrile gloves | Closed lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Tight-fitting safety goggles and face shield | Heavy-duty nitrile or butyl gloves | Closed lab coat | Required (N95 respirator or higher) |
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][3][4]
-
Minimum Requirement: Safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Best Practice: For any task involving weighing the powder or potential for splashing, tight-fitting chemical splash goggles are required.
-
Enhanced Protection: A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when preparing concentrated solutions or during spill cleanup.
Hand Protection
The compound is a known skin irritant, making gloves the primary defense against dermal exposure.[2][3][4]
-
Inspection Protocol: Always inspect gloves for tears or punctures before use.[3]
-
Donning and Doffing: Use proper technique to remove gloves to avoid contaminating your skin. Never touch personal items like phones or door handles with gloved hands.
-
Disposal: Dispose of gloves immediately in the designated hazardous waste container after handling the chemical.
Body Protection
A laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[6]
-
Specifications: The lab coat should be long-sleeved, fit properly, and be kept fully buttoned.
-
Additional Protection: Ensure you are wearing long pants and closed-toe shoes to protect your lower body.[9]
-
Decontamination: If your lab coat becomes contaminated, remove it immediately and have it laundered by a qualified service. Do not take contaminated lab coats home.[3][4]
Respiratory Protection
The primary respiratory hazard is the inhalation of the fine powder, which may cause respiratory irritation.[2][3][4]
-
Engineering Controls First: The most effective way to mitigate this risk is to handle the solid chemical within a certified chemical fume hood or a ventilated balance enclosure.[6]
-
When a Respirator is Required: If engineering controls are not available or insufficient to control dust, a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator must be worn.[10] This is particularly critical when weighing out the powder in an open bench setting.
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and protocol outline a self-validating system for safely handling this compound.
Caption: Workflow for Safe Handling of this compound
Protocol: Preparing a Solution
-
Preparation: Before starting, review the Safety Data Sheet (SDS) and your experimental protocol.[3][4] Ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible.[4]
-
PPE Donning: Put on your lab coat, followed by tight-fitting safety goggles and nitrile gloves. If weighing outside of a ventilated enclosure, don an N95 respirator.
-
Handling: Conduct all manipulations of the solid compound inside the fume hood to contain any dust. Place a weigh boat on the balance, tare it, and carefully add the desired amount of this compound.
-
Dissolution: Add the solid to your chosen solvent in a suitable flask. Cap the flask before removing it from the fume hood.
-
Decontamination: Wipe down the balance and the work surface inside the fume hood with a damp paper towel to remove any residual powder.
-
Waste Disposal: Dispose of the weigh boat, contaminated paper towels, and gloves in a container clearly labeled for hazardous chemical waste.
-
PPE Doffing: Remove your PPE in the reverse order of donning, taking care to remove gloves last to avoid cross-contamination.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[3][4]
Emergency and Disposal Plans
Exposure Response
Immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse.[3][4]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3]
Spill and Disposal
-
Spill Cleanup: For a small solid spill, ensure the area is well-ventilated. Wearing your full PPE, gently sweep or scoop the material into a suitable container for disposal. Avoid creating dust.[3] Do not flush to the sewer.[11]
-
Waste Disposal: All waste contaminated with this compound, including unused product and cleaning materials, must be treated as hazardous waste.[3] Dispose of contents and containers in an approved waste disposal plant, following all local, regional, and national regulations.[3][4][5]
References
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC399450050
- This compound - SAFETY DATA SHEET. Acros Organics. URL: https://fscimage.fishersci.com/msds/96238.htm
- This compound | C9H9BrO2 | CID 2735609. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735609
- SAFETY DATA SHEET - this compound. Fisher Scientific (UK). URL: https://www.fishersci.co.uk/gb/en/catalog/search/sdshome.html?search-keyword=1643-30-7
- This compound 98% | 1643-30-7. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/595438
- SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC464160010
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(3-Hydroxyphenyl)propionic Acid. BenchChem. URL: https://www.benchchem.
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/emergency-response/personal-protective-equipment
- Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. URL: https://chemm.hhs.gov/ppe.htm
- Recommended PPE to handle chemicals. Bernardo Ecenarro. URL: https://www.bernardoecenarro.com/en/recommended-ppe-to-handle-chemicals/
- USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. URL: https://www.pharmacytimes.com/view/usp-chapter-800-personal-protective-equipment
- Resistance To Chemicals of Common Glove Materials. University of California, Berkeley. URL: https://ehs.berkeley.edu/sites/default/files/lines-of-services/workplace-safety/gloveselection.pdf
- OSHA Glove Selection Chart. University of Pennsylvania, Environmental Health and Safety. URL: https://ehrs.upenn.edu/system/files/resources/glove-selection-chart.pdf
- Propionic Acid Safety Data Sheet. Hill Brothers Chemical Company. URL: https://www.hillbrothers.com/msds/pdf/propionic-acid.pdf
- CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc. URL: https://www.amgmedical.com/wp-content/uploads/2021/03/Chemical-Resistance-and-Barrier-Guide-2017.pdf
- Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. URL: https://www.allsafetyproducts.com/glove-selection-chart-chemical-breakthrough-times.aspx
- Gloves Chemical Resistance Chart. Gloves By Web. URL: https://www.glovesbyweb.com/chemical-resistance-chart
- Propionic Acid MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd. URL: https://www.cdhfinechemical.com/images/product/msds/28900_msds.pdf
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. hillbrothers.com [hillbrothers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
